molecular formula C24H46O4 B086373 Dinonyl adipate CAS No. 151-32-6

Dinonyl adipate

Cat. No.: B086373
CAS No.: 151-32-6
M. Wt: 398.6 g/mol
InChI Key: WIYAGHSNPUBKDT-UHFFFAOYSA-N
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Description

Dinonyl adipate (DINA) is a high-molecular-weight adipate ester that serves as a primary plasticizer in polymer science, particularly for polyvinyl chloride (PVC). It is valued for imparting superior low-temperature flexibility and cold resistance to PVC compounds, making it suitable for applications such as wire and cable jacketing, synthetic leather, and various plastic articles . As an alternative to ortho-phthalate plasticizers, which are restricted due to endocrine-disrupting potency and reproductive toxicity, DINA is an important subject of material safety and substitution research . Its mechanism of action involves integration into polymer matrices to increase the free volume between polymer chains, thereby reducing glass transition temperature and improving the material's flexibility and durability at low temperatures . From a toxicological research perspective, studies on human metabolism are crucial for exposure and risk assessment. Specific metabolites like mono(hydroxy-isononyl) adipate (OH-MINA) and mono(carboxy-isooctyl) adipate (cx-MIOA) have been identified and quantified in urine, providing biomarkers for human biomonitoring (HBM) studies to objectively evaluate population-wide exposure . Furthermore, investigations into its synthesis explore environmentally friendly methods, such as immobilized lipase-catalyzed esterification in solvent-free systems, which offer a greener alternative to conventional chemical synthesis .

Properties

IUPAC Name

dinonyl hexanedioate
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InChI

InChI=1S/C24H46O4/c1-3-5-7-9-11-13-17-21-27-23(25)19-15-16-20-24(26)28-22-18-14-12-10-8-6-4-2/h3-22H2,1-2H3
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InChI Key

WIYAGHSNPUBKDT-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCC
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Molecular Formula

C24H46O4
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DSSTOX Substance ID

DTXSID5059743
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Molecular Weight

398.6 g/mol
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Physical Description

Colorless liquid; [HSDB] Solid; [MSDSonline]
Record name Di-n-nonyl adipate
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Boiling Point

201-210 °C @ 1 mm Hg, BP: 230 °C @ 5 mm Hg
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Density

0.926 @ 25 °C
Record name DI-N-NONYL ADIPATE
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Vapor Pressure

0.00000331 [mmHg]
Record name Di-n-nonyl adipate
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Color/Form

Colorless liquid

CAS No.

151-32-6, 72379-06-7
Record name 1,6-Dinonyl hexanedioate
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Record name DINONYL ADIPATE
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Foundational & Exploratory

An In-depth Technical Guide to Dinonyl Adipate for Scientific Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Defining Dinonyl Adipate

This compound is a high-molecular-weight organic compound, specifically a diester of adipic acid and a nine-carbon alcohol. It is a substance of significant industrial importance, primarily utilized as a plasticizer to enhance the flexibility and durability of polymeric materials.[1] For the discerning researcher, it is critical to distinguish between two primary forms, which are often referenced interchangeably but are chemically distinct:

  • Di-n-nonyl adipate: This refers to the straight-chain isomer, hexanedioic acid, 1,6-dinonyl ester. Its unique identifier is CAS Number 151-32-6 .[2][3][4][5][6]

  • Diisononyl adipate (DINA): This is the more commercially prevalent form, representing a complex mixture of branched-chain isomers.[7] Its designated identifier is CAS Number 33703-08-1 .[7][8][9]

This guide will primarily focus on diisononyl adipate (DINA) due to its widespread application, while acknowledging the properties of the straight-chain variant. DINA is recognized for imparting excellent low-temperature flexibility and thermal stability to polymers, making it a preferred choice over some traditional phthalate plasticizers.[8][10] Its utility extends from industrial applications in polyvinyl chloride (PVC) products to specialized roles in cosmetics and lubricants.[10][11]

Chemical Synthesis: The Esterification Pathway

The industrial synthesis of this compound is a classic example of a Fischer-Speier esterification reaction. The process involves the reaction of adipic acid with a nonyl alcohol isomer (typically isononanol for DINA) in the presence of an acid catalyst.

The fundamental reaction is as follows: Adipic Acid reacts with two equivalents of Isononyl Alcohol to produce Diisononyl Adipate and water. This is an equilibrium reaction, and to drive it towards the product side, water is continuously removed from the reaction mixture, typically through azeotropic distillation.

G cluster_reactants Reactants cluster_products Products Adipic_Acid Adipic Acid (HOOC(CH₂)₄COOH) Process Esterification (Heat, Water Removal) Adipic_Acid->Process Isononyl_Alcohol Isononyl Alcohol (x2) (C₉H₁₉OH) Isononyl_Alcohol->Process DINA Diisononyl Adipate (DINA) Water Water (x2) (H₂O) Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Process Process->DINA Process->Water

Caption: Synthesis of Diisononyl Adipate (DINA) via Fischer Esterification.

Physicochemical Properties

The physical and chemical characteristics of DINA define its performance and application scope. It is generally characterized as a clear, colorless to pale yellow, oily liquid with a faint odor.[8][11] Below is a consolidation of its key properties.

PropertyValueSource(s)
CAS Number 33703-08-1 (Diisononyl Adipate)[7][8]
151-32-6 (Di-n-nonyl Adipate)[2][3]
Molecular Formula C₂₄H₄₆O₄[3][7][10]
Molecular Weight 398.6 g/mol [3][9]
Appearance Clear, colorless, oily liquid[8][11]
Density ~0.92 g/cm³ at 20°C[7][8]
Boiling Point ~233-232°C (decomposes)[7][11][12]
420.4°C at 760 mmHg (Di-n-nonyl)[5]
Freezing / Melting Point -60 to -65°C[8][11]
-56°C[7][12]
Flash Point 228°C (Pensky-Martens closed cup)[8]
232°C (lit.)[7][12]
Vapor Pressure < 0.01 (Evaporation Rate)[8]
3.31E-06 mm Hg (Di-n-nonyl)[2][3]
Kinematic Viscosity 24 mm²/s at 20°C[8]
Water Solubility Practically insoluble (3.2 µg/L at 22°C)[7][11][12]
Solubility in Organics Soluble in common organic solvents (e.g., Chloroform, Ethyl Acetate)[7][8][11]
LogP (Octanol/Water) 9.56 at 20°C[7]

Mechanism of Action as a Plasticizer in PVC

The primary function of DINA is to serve as a plasticizer, a compound that increases the plasticity or decreases the viscosity of a material. In the context of Polyvinyl Chloride (PVC), which is inherently rigid and brittle at room temperature, DINA's role is transformative.

Causality: The large, branched, and non-polar DINA molecules integrate themselves between the long, linear PVC polymer chains. This process disrupts the strong, close-packed, intermolecular van der Waals forces that exist between the polymer chains in their rigid state. By spacing the chains further apart, DINA increases the "free volume" within the polymer matrix. This additional space allows the polymer chains to slide past one another more easily, which macroscopically translates to a significant reduction in the material's glass transition temperature (Tg). The result is a flexible, pliable, and durable material suitable for a wide range of applications where rigidity is undesirable.

Caption: DINA molecules increase the spacing between polymer chains, enhancing flexibility.

Applications in Research and Industry

DINA's favorable properties have led to its adoption in several key areas:

  • Polymer Science: The primary application is as a plasticizer for PVC, used in electrical insulation, films (including shrink wrap and food packaging), and synthetic leather.[8][10] Its low volatility and excellent low-temperature performance are particularly beneficial.[8]

  • Cosmetics and Personal Care: DINA functions as a skin conditioning agent, emollient, and solvent in various cosmetic formulations.[7][11][12]

  • Lubricants: It is used as a synthetic base oil in formulations that require good low-temperature flow properties, where it can also improve additive solubility.[10]

  • Materials Research: As a non-phthalate plasticizer, DINA is a subject of research for safer alternatives in sensitive applications like medical devices, toys, and food contact materials.[1][11]

Toxicology and Human Biomonitoring

From a regulatory standpoint, DINA is generally not classified as a hazardous substance according to GHS classifications.[11] However, exposure can cause irritation to the eyes, nose, and throat.[12] Due to its very low water solubility, it is considered slightly hazardous to aquatic environments, and release into waterways should be avoided.[11]

For drug development professionals and toxicologists, understanding human exposure is paramount. Research has shifted towards human biomonitoring (HBM) to assess population-wide exposure to plasticizers.[1] Specific metabolites of DINA have been identified in urine, serving as reliable biomarkers. These include mono(hydroxy-isononyl) adipate (OH-MINA) and mono(carboxy-isooctyl) adipate (cx-MIOA).[1] The quantification of these metabolites provides an objective measure of internal exposure, which is crucial for comprehensive risk assessment.

Experimental Protocol: Quantification of DINA in a PVC Matrix via GC-MS

This protocol outlines a self-validating system for the accurate determination of DINA content in a solid polymer sample, such as PVC. The methodology is based on solvent extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used technique for this purpose.[3][8][11]

Objective: To accurately quantify the concentration (% w/w) of Diisononyl Adipate (DINA) in a given PVC sample.

1. Materials and Reagents:

  • PVC sample

  • Diisononyl Adipate (DINA) analytical standard

  • Internal Standard (IS): e.g., Benzyl butyl phthalate (BBP) or a deuterated adipate

  • Solvents (HPLC or GC grade): Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Reagent-grade methanol

  • Volumetric flasks, pipettes, and vials

  • Analytical balance (±0.1 mg)

  • Ultrasonic bath

  • Syringe filters (0.45 µm, PTFE)

  • GC-MS system with an appropriate capillary column (e.g., DB-5MS or equivalent)

2. Preparation of Standards:

  • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of DINA analytical standard and dissolve in DCM in a 10 mL volumetric flask.

  • Internal Standard Stock (1000 µg/mL): Prepare a stock solution of the chosen internal standard in the same manner.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 50, 100, 200 µg/mL) by serial dilution of the DINA stock standard. Spike each calibration standard with a constant concentration of the internal standard (e.g., 50 µg/mL).

3. Sample Preparation and Extraction:

  • Sample Comminution: Cut the PVC sample into small pieces (<4 mm²) to maximize the surface area for extraction.[8]

  • Weighing: Accurately weigh approximately 100-200 mg of the cut PVC sample into a glass vial.

  • Solvent Extraction:

    • Add 10 mL of DCM (or THF) to the vial containing the sample.[8]

    • Add a precise volume of the internal standard stock solution to achieve the same concentration as in the calibration standards.

    • Cap the vial tightly and place it in an ultrasonic bath for 60 minutes to facilitate the extraction of DINA from the polymer matrix.

  • Filtration: After sonication, allow the solution to cool. Filter the extract through a 0.45 µm PTFE syringe filter into a clean GC vial. This step removes any suspended polymer fragments.

4. GC-MS Instrumental Analysis:

  • GC Conditions (Typical):

    • Injector: Splitless mode, 280°C

    • Column: DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Program: Start at 150°C (hold 1 min), ramp at 10°C/min to 300°C (hold 10 min).

  • MS Conditions (Typical):

    • Ionization Mode: Electron Impact (EI), 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity. Monitor characteristic ions for DINA (e.g., m/z 129, 149) and the internal standard.

5. Data Analysis and Quantification:

  • Calibration Curve: Inject the prepared calibration standards into the GC-MS. Construct a calibration curve by plotting the ratio of the DINA peak area to the internal standard peak area against the concentration of DINA.

  • Sample Analysis: Inject the prepared sample extract.

  • Calculation: Determine the DINA concentration in the extract using the peak area ratio from the sample chromatogram and the linear regression equation from the calibration curve. Calculate the final concentration in the original PVC sample as a weight percentage (% w/w).

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Cut 1. Cut PVC Sample (<4 mm²) Weigh 2. Weigh Sample (100-200 mg) Cut->Weigh Extract 3. Add Solvent (DCM) & Internal Standard Weigh->Extract Sonicate 4. Ultrasonicate (60 min) Extract->Sonicate Filter 5. Filter Extract (0.45 µm PTFE) Sonicate->Filter Inject 6. Inject into GC-MS Filter->Inject Separate 7. Chromatographic Separation Inject->Separate Detect 8. Mass Spectrometric Detection (SIM) Separate->Detect Calibrate 9. Create Calibration Curve Detect->Calibrate Quantify 10. Quantify DINA Concentration Calibrate->Quantify Report 11. Report Result (% w/w) Quantify->Report

Caption: Workflow for the quantification of DINA in a polymer matrix by GC-MS.

References

  • Diisononyl Adipate - Univar Solutions. [Link]

  • Diisononyl adipate for safe and flexible plasticizers - PENPET. [Link]

  • Di-n-nonyl adipate - Hazardous Agents - Haz-Map. [Link]

  • 1,6-Dinonyl hexanedioate - PubChem. [Link]

  • This compound, 151-32-6 - The Good Scents Company. [Link]

  • This compound - FDA Global Substance Registration System. [Link]

  • Diisononyl Adipate - PubChem. [Link]

Sources

Dinonyl adipate molecular structure and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Properties of Dinonyl Adipate

Introduction

This compound is a high-molecular-weight diester primarily utilized as a plasticizer in various polymer systems. Its principal function is to enhance flexibility, particularly at low temperatures, in materials such as polyvinyl chloride (PVC), rubber, and nitrocellulose-based resins.[1][2] The compound's efficacy and physical properties are directly derived from its molecular architecture. This guide offers a detailed examination of the molecular structure and molecular weight of this compound, providing foundational knowledge for researchers and chemical professionals engaged in material science and drug development. It is crucial to distinguish between the different isomers of this compound; this guide will primarily focus on the linear isomer, di-n-nonyl adipate (CAS: 151-32-6), while also referencing the branched isomer, diisononyl adipate (CAS: 33703-08-1), where relevant.

Part 1: Molecular Structure and Identification

The chemical identity and structure of a compound are the bedrock of its physicochemical profile. This compound is structurally defined as the diester of hexanedioic acid (commonly known as adipic acid) and nonyl alcohol.

Chemical Identity

Precise identification is critical in scientific research and application. The following table summarizes the key identifiers for di-n-nonyl adipate.

IdentifierValueSource(s)
IUPAC Name dinonyl hexanedioate[3][4]
Synonyms Di-n-nonyl adipate, Adipic acid, dinonyl ester, Plastomoll Na, Adimoll DN[1][3][4][5]
CAS Number 151-32-6[1][3][4][5]
Molecular Formula C₂₄H₄₆O₄[1][3][4][5]
InChI InChI=1S/C24H46O4/c1-3-5-7-9-11-13-17-21-27-23(25)19-15-16-20-24(26)28-22-18-14-12-10-8-6-4-2/h3-22H2,1-2H3[3][5]
InChIKey WIYAGHSNPUBKDT-UHFFFAOYSA-N
SMILES CCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCC[6]
Structural Elucidation

The molecular structure of di-n-nonyl adipate consists of a central, six-carbon aliphatic backbone derived from adipic acid. This core is flanked by two ester functional groups, each connecting to a nine-carbon linear alkyl chain (a nonyl group).

The key structural features are:

  • Adipate Core: The (-OOC-(CH₂)₄-COO-) core provides a flexible spacer.

  • Ester Linkages: These polar groups are crucial for compatibility with polar polymers like PVC. However, they are susceptible to hydrolysis under strong acidic or basic conditions.

  • Nonyl Chains: The two long, non-polar C₉H₁₉ alkyl chains are responsible for the compound's high lipophilicity, low volatility, and its function as a plasticizer by physically separating polymer chains.

This combination of a flexible central unit and long aliphatic chains imparts excellent low-temperature performance to polymers plasticized with it.

Visual Representation

The following diagram illustrates the chemical structure of di-n-nonyl adipate.

Molecular structure of di-n-nonyl adipate.

Part 2: Molecular Weight and Compositional Analysis

The molecular weight is a fundamental property essential for stoichiometric calculations in synthesis, quantitative analysis, and formulation development.

  • Average Molecular Weight : The molecular weight of this compound, calculated using the standard atomic weights of its constituent elements, is approximately 398.62 g/mol .[7][8][9] This value represents the weighted average of the masses of the molecule's different isotopic compositions based on their natural abundance.

  • Monoisotopic Mass : For high-precision analytical techniques like mass spectrometry, the monoisotopic mass is the relevant parameter. This is the mass of the molecule calculated using the mass of the most abundant isotope of each element. For C₂₄H₄₆O₄, the monoisotopic mass is 398.3396 Da .[4][6]

Elemental Composition

The contribution of each element to the total molecular weight is detailed below. This information is crucial for techniques such as combustion analysis.

ElementSymbolAtomic CountMass Percent
CarbonC2472.30%
HydrogenH4611.63%
OxygenO416.06%

Part 3: Summary of Physicochemical Properties

The molecular structure and weight of this compound directly influence its physical and chemical properties, which are summarized in the table below.

PropertyValueSource(s)
Appearance Colorless liquid[1][4]
Density 0.923 g/cm³[3]
Boiling Point 420.4 °C at 760 mmHg[3]
Flash Point 188.6 °C[3]
Vapor Pressure 2.82 x 10⁻⁷ mmHg at 25 °C[3]
Water Solubility Very low (3.2 µg/L at 22 °C for diisononyl adipate)[8]

Conclusion

This compound is a C₂₄ ester with a molecular formula of C₂₄H₄₆O₄ and an average molecular weight of approximately 398.62 g/mol .[7][8][9] Its structure, featuring a flexible six-carbon diacid core and two long nine-carbon alkyl chains, is the primary determinant of its utility as a low-temperature plasticizer.[2] A precise understanding of these molecular characteristics is essential for its effective application in polymer science and for conducting further research in related fields.

References

  • U.S. National Library of Medicine. (n.d.). 1,6-Dinonyl hexanedioate. PubChem. Retrieved from [Link]

  • Haz-Map. (n.d.). Di-n-nonyl adipate. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C24H46O4). Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). This compound. PubChem. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Diisononyl Adipate. PubChem. Retrieved from [Link]

  • NIST. (n.d.). Hexanedioic acid, dinonyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • FDA Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

Sources

Synthesis of dinonyl adipate from adipic acid and isononyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Dinonyl Adipate from Adipic Acid and Isononyl Alcohol

Authored by: Gemini, Senior Application Scientist

Abstract

Diisononyl adipate (DINA) has emerged as a leading high molecular weight, non-phthalate plasticizer, prized for its excellent low-temperature flexibility, low volatility, and favorable toxicological profile.[1][2][3] Its application is extensive, ranging from sensitive consumer products like food packaging, toys, and medical devices to industrial uses in automotive interiors and wire insulation.[1][4] This guide provides a comprehensive technical overview of the synthesis of DINA through the esterification of adipic acid and isononyl alcohol. We will explore the fundamental reaction mechanism, compare traditional and modern synthesis methodologies, provide detailed experimental protocols, and discuss purification and analytical characterization. This document is intended for researchers, chemists, and process development professionals seeking a deep, practical understanding of DINA production.

Reaction Fundamentals: The Fischer-Speier Esterification

The synthesis of this compound is a classic example of a Fischer-Speier esterification, a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol.[5][6] In this case, one molecule of adipic acid, a dicarboxylic acid, reacts with two molecules of isononyl alcohol to produce one molecule of diisononyl adipate and two molecules of water.[7]

Overall Reaction: HOOC-(CH₂)₄-COOH (Adipic Acid) + 2 C₉H₁₉OH (Isononyl Alcohol) ⇌ C₉H₁₉OOC-(CH₂)₄-COOC₉H₁₉ (this compound) + 2 H₂O (Water)

The reaction mechanism proceeds through the protonation of a carbonyl oxygen on the adipic acid by an acid catalyst.[6][7] This crucial step increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of the isononyl alcohol. This forms a tetrahedral intermediate. Following a proton transfer and the subsequent elimination of water, a much better leaving group than a hydroxide ion, the ester is formed.[6][8]

Because the reaction is in equilibrium, its successful completion hinges on Le Châtelier's principle. To achieve high conversion rates (typically >99%), the water byproduct must be continuously removed from the reaction mixture, driving the equilibrium toward the formation of the ester product.[1][5] An excess of the alcohol reactant is also commonly used to further shift the equilibrium to the right.[5][9]

Fischer_Esterification cluster_nuc_attack reactant reactant intermediate intermediate product product catalyst catalyst step step Adipic_Acid Adipic Acid (R-COOH) Protonation Protonated Carbonyl Adipic_Acid->Protonation + H⁺ (Catalyst) inv1 Protonation->inv1 Tetrahedral Tetrahedral Intermediate Ester Protonated Ester Tetrahedral->Ester - H₂O inv2 Ester->inv2 DINA This compound (R-COOR') inv1->Tetrahedral inv2->DINA - H⁺ (Catalyst Regenerated) inv3 Isononyl_Alcohol Isononyl Alcohol (R'-OH) Isononyl_Alcohol->inv1 Nucleophilic Attack

Caption: Acid-catalyzed Fischer esterification pathway for DINA synthesis.

Synthesis Methodologies: A Comparative Analysis

Two primary methodologies dominate the industrial production of DINA: traditional chemical catalysis and modern enzymatic synthesis. The choice between them involves a trade-off between initial investment, operating costs, efficiency, and environmental impact.[5]

Traditional Chemical Catalyst Method

This long-established method relies on strong acid catalysts to achieve high conversion rates at elevated temperatures.[5]

  • Catalysts: Common choices include homogeneous catalysts like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA), or heterogeneous catalysts such as magnetic solid superacids and tin oxides.[1][5] Homogeneous catalysts are effective but require a neutralization step and generate acidic wastewater. Heterogeneous catalysts simplify product purification and are often recyclable, offering a greener alternative within this category.[7]

  • Reaction Conditions: The process typically requires temperatures between 130°C and 220°C.[1] The molar ratio of adipic acid to isononyl alcohol is generally in the range of 1:2.2 to 1:3 to drive the reaction forward.[1][5] Reaction times can span from 3 to 10 hours.[1][5]

  • Water Removal: Water is typically removed via azeotropic distillation, often using a Dean-Stark apparatus, or by operating under a vacuum.[1][7]

Modern Enzymatic Synthesis Method

A more sustainable and increasingly viable approach utilizes enzymes, specifically lipases, to catalyze the esterification under significantly milder conditions.[5]

  • Catalyst: The most effective biocatalyst for this process is an immobilized lipase, such as Eversa® lipase derived from the fungus Thermomyces lanuginosus.[5][10] Immobilization allows for simple recovery and reuse of the enzyme, a critical factor for economic viability.[5]

  • Reaction Conditions: This method operates at a much lower temperature, around 50°C, leading to substantial energy savings.[1][5][10] The reaction is typically run in a solvent-free system, which eliminates solvent waste streams and simplifies product isolation.[5][10] A molar ratio of 1:3 (acid:alcohol) and a vacuum (e.g., 13.3 kPa) are optimal for driving the reaction to completion.[10]

  • Advantages: The enzymatic route boasts up to 100% conversion, minimal byproducts, lower energy consumption, and a significantly reduced environmental footprint compared to the chemical method.[1][10]

Data Presentation: Head-to-Head Comparison
ParameterTraditional Chemical MethodModern Enzymatic Method
Catalyst Sulfuric Acid (H₂SO₄), PTSA, Solid Superacids[1]Immobilized Lipase (e.g., Eversa®)[5][10]
Temperature 130–220°C[1]~50°C[5][10]
System With or without solvent[5]Solvent-free[5][10]
Molar Ratio (Acid:Alcohol) 1:2.2 to 1:3[1][5]1:3[10]
Reaction Time 3–10 hours[1][5]~6 hours[10]
Conversion Efficiency 85–99%[1][5]Up to 100%[1][10]
Advantages Established technology, lower initial catalyst cost.[5]High purity, low energy use, minimal waste, catalyst is reusable.[1][5]
Disadvantages High energy consumption, acidic waste generation, potential for side reactions.[1][5]Higher initial catalyst investment.[5]

Experimental Protocols

The following protocols provide detailed, self-validating methodologies for both synthesis routes.

Protocol 1: Synthesis via Chemical Catalysis (p-Toluenesulfonic Acid)

This protocol describes a laboratory-scale synthesis using p-Toluenesulfonic acid (PTSA) as the catalyst.

Materials & Equipment:

  • Reactants: Adipic Acid (high purity), Isononyl Alcohol (isomeric mixture).

  • Catalyst: p-Toluenesulfonic acid monohydrate (PTSA, ~1-2 wt% of reactants).

  • Equipment: 500 mL four-neck round-bottom flask, mechanical stirrer, heating mantle with temperature controller, thermometer, Dean-Stark trap, reflux condenser, and a nitrogen inlet.

Step-by-Step Methodology:

  • Reactor Charging: Charge the flask with adipic acid (e.g., 0.5 moles) and isononyl alcohol (e.g., 1.25 moles, a 1:2.5 molar ratio).

  • Inert Atmosphere: Begin stirring and purge the system with a gentle stream of nitrogen to prevent oxidation at high temperatures.

  • Catalyst Addition: Add the PTSA catalyst (~1-2% of the total reactant weight) to the mixture.

  • Heating and Water Removal: Heat the mixture to approximately 140-160°C.[1] The water produced during the reaction will co-distill with a small amount of isononyl alcohol and collect in the Dean-Stark trap.

  • Reaction Monitoring: The reaction progress can be monitored by two methods:

    • Water Collection: The reaction is near completion when the theoretical amount of water (1 mole, or ~18 mL for this scale) has been collected.

    • Acid Number Titration: Periodically take small samples from the reaction mixture and titrate with a standardized KOH solution to determine the remaining acid content. The reaction is complete when the acid number is below a target value (e.g., < 0.1 mg KOH/g).

  • Reaction Completion: Once the reaction is complete (typically 4-8 hours), turn off the heat and allow the mixture to cool to below 100°C. The crude DINA is now ready for purification.

Chemical_Synthesis_Workflow start start process process decision decision end_node end_node A Charge Reactor: Adipic Acid, Isononyl Alcohol, Catalyst B Setup for Reaction: Stirrer, N₂ Inlet, Dean-Stark, Condenser A->B C Heat to 140-160°C B->C D Collect Water Byproduct C->D E Monitor Reaction: Water Volume & Acid Number D->E F Reaction Complete? E->F F->D No G Cool Down Reactor F->G Yes H Crude DINA Product G->H Purification_Analysis_Workflow start start process process analysis analysis end_node end_node A Crude DINA Product B Neutralization & Washing (For Chemical Route) A->B C Catalyst Filtration (Solid Acid / Enzyme) A->C Enzymatic Route B->C D Vacuum Distillation (Removal of excess alcohol & impurities) C->D E Pure DINA (≥99.5%) D->E F GC-MS Analysis (Identity & Purity) E->F G FTIR Spectroscopy (Functional Groups) E->G H Acid Number Titration (Residual Acidity) E->H

Caption: Post-synthesis purification and analysis workflow.
Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of the final DINA product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for DINA analysis. [11]It separates the components of the sample and provides a mass spectrum that serves as a molecular fingerprint for definitive identification and quantification of purity. [11][12]* Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the completion of the reaction by monitoring the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the strong C=O ester carbonyl stretch (typically around 1735 cm⁻¹).

  • Acid Number: A simple titration determines the amount of residual adipic acid, providing a critical quality control parameter.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to provide an unambiguous structural confirmation of the synthesized ester.

Safety and Environmental Considerations

  • Chemical Handling: Adipic acid is a mild irritant. Isononyl alcohol can also cause skin and eye irritation. Strong acid catalysts like sulfuric acid are highly corrosive and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Thermal Safety: When heated to decomposition, DINA can release irritating vapors and toxic gases such as carbon monoxide and carbon dioxide. [4][13][14]The reaction should be conducted with appropriate temperature controls to prevent runaway conditions.

  • Environmental Impact: DINA itself is considered only slightly hazardous to water. [4]The primary environmental concern arises from the synthesis method. The traditional chemical route generates acidic wastewater that requires treatment. [5]The enzymatic, solvent-free method is inherently greener, consuming less energy and producing minimal waste, aligning with modern principles of sustainable chemistry. [1][5]

Conclusion

The synthesis of diisononyl adipate from adipic acid and isononyl alcohol is a well-understood and industrially vital process. While traditional acid-catalyzed methods are robust and widely implemented, modern enzymatic routes offer a compelling alternative with significant advantages in sustainability, safety, and product purity. A thorough understanding of the underlying reaction kinetics, meticulous execution of the experimental protocol, and rigorous purification and analysis are paramount to producing high-quality DINA that meets the stringent requirements for its diverse applications. The choice of synthesis pathway ultimately depends on a balance of economic, logistical, and environmental objectives.

References

  • The Synthesis Process of Diisononyl Adip
  • An In-depth Technical Guide to Diisononyl Adipate (DINA) - Benchchem. (2025). Benchchem.
  • Application Note: Analysis of Diisononyl Adipate (DINA) by Gas Chromatography-Mass Spectrometry (GC-MS) - Benchchem. (2025). Benchchem.
  • A Comparative Guide to the Validation of a Novel Analytical Method for Diisononyl Adipate (DINA) - Benchchem. (2025). Benchchem.
  • Diisononyl adipate for safe and flexible plasticizers - PENPET. (n.d.). PENPET.
  • Application Note: Analytical Methods for the Detection of Diisononyl Adipate (DINA) in Plastics - Benchchem. (2025). Benchchem.
  • Koch, H. M., et al. (2021).
  • Dinonyl Adip
  • Diisononyl adip
  • New dinonyl adipates or phthalates derived from new mixtures of isomeric nonanols are useful as plasticizers for polyvinyl chloride and give better properties than pure isononyl esters.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
  • Diisononyl Adipate - Univar Solutions. Univar Solutions.
  • Diisononyl Adipate (DINA) - Chemical Supplier Distributor ChemCeed. ChemCeed.
  • A Comprehensive Technical Guide to the Synthesis of Dioctyl Adipate from Adipic Acid and 2-Ethylhexanol - Benchchem. (2025). Benchchem.
  • Application Notes: Laboratory Scale Protocol for Isononyl Alcohol Esterific
  • Diisononyl Adipate | C24H46O4 | CID 6427097 - PubChem. NIH.
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  • Dinonyl phthalate | C26H42O4 | CID 6787 - PubChem. NIH.
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  • CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Diisononyl Adipate (DINA)”. (2019). Consumer Product Safety Commission.
  • Wang, Y., et al. (2019).
  • Koch, H. M., et al. (2021). Quantitative investigation of urinary elimination of three newly identified metabolites of the plasticizer diisononyl adipate (DINA).
  • dinonyl adip
  • 151-32-6 this compound this compound - CAS D
  • 1,6-Dinonyl hexanedioate | C24H46O4 | CID 9029 - PubChem. NIH.
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  • Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide.
  • Moya, S., et al. (2006). Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. Ciencia y Tecnología.
  • Ester synthesis by esterific
  • Soderberg, T. (2019). 11.
  • Kinetics of Esterification of Palmitic acid with Ethanol- Optimization Using Statistical Design of Experiments. (2014). International Journal of Engineering Research & Technology.
  • Ahmed Zeki, N. S. (2010). Kinetic Study of Esterification Reaction.
  • Effect of temperature on the synthesis of adipate esters. Reaction conditions.

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Comprehensive literature review of dinonyl adipate for scientific research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Dinonyl Adipate (DINA) for Scientific Research

Introduction

Diisononyl adipate (DINA) is a high molecular weight, non-phthalate plasticizer that has gained prominence as an alternative to traditional phthalate-based plasticizers due to a more favorable toxicological profile.[1] It is synthesized from the esterification of adipic acid and isononyl alcohol, resulting in a clear, colorless, and oily liquid.[1] DINA is widely utilized to impart flexibility, especially at low temperatures, to various polymers, most notably polyvinyl chloride (PVC).[1][2] Its applications are diverse, ranging from food packaging and toys to lubricants and cosmetics.[3][4]

This technical guide provides a comprehensive literature review of this compound, covering its chemical and physical properties, synthesis and manufacturing processes, applications, analytical methodologies for its detection, toxicological profile, metabolic pathways, and environmental fate. The information is tailored for researchers, scientists, and drug development professionals who require a deep understanding of this compound.

Chemical and Physical Properties

This compound is a mixture of isomeric compounds, but for industrial applications, it is generally treated as a single substance.[3][4] The core of its structure is an adipic acid residue esterified with two isononyl alcohol compounds.[3]

PropertyValueReference(s)
CAS Number 33703-08-1[5][6]
EC Number 251-646-7[6]
Molecular Formula C24H46O4[5][6][7]
Molecular Weight 398.62 g/mol [5][6][8]
Physical State Colorless, oily liquid[1][3][6][8]
Melting Point -60 °C to -65 °C[3][5][6]
Boiling Point 232 - 233 °C[3][5][6][9]
Density 0.92 g/cm³ (at 20 °C)[2][6]
Water Solubility 2.2x10-4 mg/L at 20°C (practically insoluble)[3][5]
Log Kow (Octanol-Water Partition Coefficient) 9.24[5][6]
Flash Point 228 °C (Pensky-Martens closed cup)[2]
Auto Ignition Temperature > 370 °C[2]

Synthesis and Manufacturing

The production of DINA is centered around the esterification reaction between adipic acid and isononyl alcohol, which yields diisononyl ester and water as a byproduct.[1][10] To achieve high conversion rates, this water must be continuously removed to shift the reaction equilibrium towards the product.[1][10] There are two primary manufacturing methodologies: traditional acid catalysis and modern enzymatic synthesis.[1][10]

Synthesis Methodologies

Traditional Chemical Catalyst Method: This is the predominant industrial production method, which relies on strong acid catalysts to speed up the esterification process.[1][10]

  • Catalysts: Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA).[1] While sulfuric acid is cost-effective and highly active, it is also corrosive.[1] PTSA is a less corrosive alternative.[1]

  • Reaction Conditions: The reaction is typically carried out at temperatures ranging from 130°C to 220°C.[1][10]

Modern Enzymatic (Lipase) Method: This method employs immobilized lipases, such as Eversa® Lipase from Thermomyces lanuginosus, as a biocatalyst.[1][10]

  • Reaction Conditions: This process operates at a much lower temperature, around 50°C, and often in a solvent-free system.[1][10]

  • Advantages: This "green" approach leads to significant energy savings and can achieve up to 100% conversion under optimal conditions.[1][10]

ParameterTraditional Chemical Catalyst MethodModern Enzymatic (Lipase) Method
Reactants Adipic Acid, Isononyl AlcoholAdipic Acid, Isononyl Alcohol
Catalyst Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (PTSA)Immobilized Eversa® Lipase
Temperature 130–220°C[1][10]50°C[1][10]
System With or without solventSolvent-free[1][10]
Conversion Efficiency 85–99%[1]Up to 100%[1][10]
Key Advantages Established technology, lower initial catalyst cost[1]Lower energy consumption, solvent-free, minimal waste, higher purity product[1][10]
Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification A Adipic Acid + Isononyl Alcohol B Reactor A->B D Esterification Reaction (Heat & Vacuum for Water Removal) B->D C Catalyst Addition (Acid or Enzyme) C->B E Crude DINA D->E F Neutralization (for acid-catalyzed process) E->F G Washing F->G H Dehydration G->H I Filtration H->I J Final Product: Pure DINA I->J

Caption: DINA Synthesis and Purification Workflow.[1]

Applications

DINA's desirable properties, such as good stability to heat, impact resistance, and resistance to weathering, make it a versatile plasticizer.[7]

  • Plastics and Polymers: DINA is primarily used as a plasticizer in polymeric systems based on vinyl, nitrocellulose, and rubber, where it enhances flexibility at low temperatures.[2][7] It is found in products like clear films for food packaging, electrical insulation, and shrink wrap.[2][5][7]

  • Lubricants: In lubricant formulations requiring low-temperature flow properties, DINA can be used as a synthetic base oil.[7] It also helps to improve additive solubility and extend the life of the fluid.[7]

  • Cosmetics and Personal Care: DINA functions as a skin conditioning agent in various cosmetic and personal care products.[7]

  • Other Uses: It has also been identified as an additive in the preparation of polyurethane-based plastic bonded explosives.[9]

Analytical Methodologies

The accurate detection and quantification of DINA are essential for quality control, safety assessment, and research. Chromatography-based methods are the primary techniques used for this purpose.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used and robust technique for the separation, identification, and quantification of DINA, particularly in complex matrices like PVC films.[1][11]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is especially useful for analyzing complex matrices and can offer high sensitivity and specificity.[11]

  • Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC/MS): This is a simplified method that reduces the need for solvent-based extraction by thermally desorbing the plasticizer directly from the sample.[11]

General Workflow for DINA Analysis

G cluster_prep Preparation Details A Sample Collection (e.g., Plastic, Biological Fluid) B1 Grinding/Cutting (Increase Surface Area) A->B1 B Sample Preparation C Instrumental Analysis (GC-MS, LC-MS/MS) D Data Processing C->D E Quantification & Reporting D->E B2 Extraction (Solvent or Thermal) B1->B2 B3 Cleanup/Concentration (e.g., SPE, Evaporation) B2->B3 B3->C

Caption: General workflow for DINA analysis in various matrices.[11]

Experimental Protocol: Analysis of DINA in Plastics by GC-MS

This protocol is suitable for determining the total DINA content in plastic materials like PVC.[11]

  • Sample Preparation:

    • Cut the plastic sample into small pieces (<4 mm²).[11]

    • Accurately weigh approximately 100 mg of the sample into a glass vial.

    • Add 10 mL of a suitable organic solvent such as dichloromethane or tetrahydrofuran (THF).[11]

    • For improved quantification, spike the sample with an appropriate internal standard (e.g., a deuterated adipate).[11]

    • Extract the DINA from the polymer matrix using ultrasonication for 30-60 minutes.

    • Filter the extract to remove any solid polymer residue.

    • If necessary, concentrate the extract under a gentle stream of nitrogen.

  • Instrumental Analysis (GC-MS):

    • Gas Chromatograph:

      • Injector: Splitless mode at 280°C.[12]

      • Column: DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.[12]

      • Oven Program: Start at 150°C (hold for 1 min), ramp at 10°C/min to 300°C (hold for 10 min).[12]

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[12]

    • Mass Spectrometer:

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[13] Characteristic ions for adipate plasticizers often include m/z 129 and 149.[13]

  • Data Processing:

    • Identify the DINA peak in the chromatogram based on its retention time and mass spectrum compared to a known standard.

    • Quantify the concentration of DINA by creating a calibration curve from standards of known concentrations and using the internal standard for correction.

Toxicology and Safety Profile

The toxicological database for DINA indicates a low order of acute toxicity.[6] However, there are some concerns regarding eye and skin sensitization.[6]

EndpointResultSpeciesReference(s)
Acute Oral Toxicity (LD50) >5,000 mg/kg to >10,000 mg/kgRat[5][6]
Acute Dermal Toxicity (LD50) >3,160 mg/kgRabbit[5]
Skin Irritation Not irritatingRabbit[5][6]
Eye Irritation Causes serious eye irritation (Category 2)N/A[6]
Skin Sensitization May cause an allergic skin reaction; QSAR analysis predicted negativeN/A[5][14]
Genotoxicity (Gene Mutation) Negative in bacterial and mammalian cellsN/A[5]
Carcinogenicity No studies found; not expected to be carcinogenic based on analogue dataN/A[5]
Reproductive/Developmental Toxicity No data availableN/A[5]

Regulatory Status:

  • In the European Union, under the CLP regulation, DINA is classified for eye irritation.[6]

  • In the United States, it is approved for use as an indirect additive for food contact substances.[5]

  • According to the GHS classification, diisononyl adipate is not classified as a hazardous substance and is not subject to special transport regulations.[3][4] However, it is considered slightly hazardous to water.[3][4]

Metabolism and Pharmacokinetics

In humans, DINA undergoes hydrolysis and oxidative biotransformation.[1] After oral administration, it is metabolized into several primary monoester metabolites that are excreted in the urine.[1][15] The sum of the urinary excretion fractions of these specific metabolites is low (≤0.034%), which suggests that adipic acid is likely a major, though unmeasured, metabolite.[1][15]

The primary identified metabolites are:

  • mono(hydroxy-isononyl) adipate (OH-MINA)[1][15][16]

  • mono(oxo-isononyl) adipate (oxo-MINA)[1][15][16]

  • mono(carboxy-isooctyl) adipate (cx-MIOA)[1][15][16]

OH-MINA has been identified as the major specific DINA metabolite.[15] These metabolites can serve as valuable and specific biomarkers for human biomonitoring studies to assess DINA exposure.[15]

Postulated Human Metabolic Pathway of DINA

G A Diisononyl Adipate (DINA) (Oral Ingestion) B Hydrolysis A->B C Mono-isononyl Adipate (MINA) B->C H Adipic Acid B->H D Phase I Metabolism (Oxidation of Alkyl Chain) C->D E OH-MINA D->E F oxo-MINA D->F G cx-MIOA D->G I Urinary Excretion E->I F->I G->I H->I

Sources

An In-depth Technical Guide to the Toxicological Profile and Safety Assessment of Diisononyl Adipate (DINA)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diisononyl adipate (DINA), a high molecular weight, non-phthalate plasticizer, has emerged as a significant alternative to traditional phthalate-based plasticizers.[1] Produced through the esterification of adipic acid and isononyl alcohol, DINA is a clear, oily liquid utilized to impart flexibility and durability to polymeric materials, particularly polyvinyl chloride (PVC), especially at low temperatures.[1] As regulatory scrutiny of certain phthalate esters has intensified due to concerns over their potential endocrine-disrupting and reproductive effects, the toxicological and safety profile of alternatives like DINA has become a critical area of focus for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive analysis of the toxicological properties of DINA, detailing its metabolic fate, key toxicological endpoints, and the established methodologies for its safety assessment.

Physicochemical Properties

A fundamental understanding of a substance's physicochemical properties is essential as it governs its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueReference(s)
CAS Number 33703-08-1[2]
EC Number 251-646-7[2]
Molecular Formula C24H46O4[2]
Molecular Weight 398.62 g/mol [2]
Physical State Colorless, oily liquid[3]
Melting Point -60 °C[4]
Boiling Point 232 – 233 °C[4]
Water Solubility 2.2x10-4 mg/L at 20°C[4]
Log Kow (Octanol-Water Partition Coefficient) 9.24[4]

Toxicokinetics and Human Metabolism

While specific toxicokinetic studies on DINA are limited, its metabolic pathway is understood to proceed via hydrolysis and subsequent oxidation, analogous to other adipate esters.[5]

Metabolic Pathway

In humans, orally ingested DINA is believed to undergo initial hydrolysis in the gastrointestinal tract and liver, breaking down into mono-isononyl adipate (MINA) and isononyl alcohol.[1] The monoester, MINA, is the substrate for further Phase I metabolism, specifically oxidation of the alkyl chain, to form more polar metabolites that can be readily excreted.[1][6]

Key urinary metabolites identified in human studies after a single oral dose include:[1][7]

  • mono(hydroxy-isononyl) adipate (OH-MINA)

  • mono(oxo-isononyl) adipate (oxo-MINA)

  • mono(carboxy-isooctyl) adipate (cx-MIOA)

It is noteworthy that the urinary excretion of these specific metabolites is quite low, suggesting that a significant portion of the parent compound is likely metabolized to adipic acid, a non-specific endogenous substance.[1][7]

DINA_Metabolism DINA Diisononyl Adipate (DINA) (Oral Ingestion) Phase1_Hydrolysis Phase I Metabolism (Hydrolysis in GI Tract/Liver) DINA->Phase1_Hydrolysis Esterases MINA Mono-isononyl Adipate (MINA) + Isononyl Alcohol Phase1_Hydrolysis->MINA Phase1_Oxidation Phase I Metabolism (Oxidation of Alkyl Chain) MINA->Phase1_Oxidation CYP Enzymes Metabolites OH-MINA oxo-MINA cx-MIOA Phase1_Oxidation->Metabolites Excretion Urinary Excretion Metabolites->Excretion Experimental_Workflow cluster_0 Tier 1: Hazard Identification cluster_1 Tier 2: Dose-Response & Target Organ Identification cluster_2 Tier 3: Chronic & Specific Endpoints cluster_3 Risk Assessment Acute_Tox Acute Toxicity Studies (Oral, Dermal, Inhalation) (e.g., OECD 401, 402, 403) Repeated_Dose Repeated Dose Toxicity (28-day or 90-day) (e.g., OECD 407, 408) Acute_Tox->Repeated_Dose Irritation Irritation & Sensitization (Skin, Eye) (e.g., OECD 404, 405, 406) Irritation->Repeated_Dose Genotox Genotoxicity Screening (e.g., Ames Test - OECD 471) Genotox->Repeated_Dose Carcinogenicity Carcinogenicity Study (2-year bioassay) (e.g., OECD 451) Repeated_Dose->Carcinogenicity Repro_Dev Reproductive/Developmental Toxicity (e.g., OECD 421, 414) Repeated_Dose->Repro_Dev Risk_Assessment Data Integration NOAEL Identification Risk Characterization Carcinogenicity->Risk_Assessment Repro_Dev->Risk_Assessment

Figure 2. Tiered Experimental Workflow for Toxicological Safety Assessment.

Conclusion

Diisononyl adipate presents a toxicological profile characterized by low acute and subchronic toxicity. It is not genotoxic in a standard battery of in vitro assays. The primary hazards identified are serious eye irritation and the potential for skin sensitization. Significant data gaps for carcinogenicity and reproductive/developmental toxicity are currently addressed by read-across from the structural analogue DEHA, which has not shown adverse effects in these endpoints. The metabolism of DINA proceeds through predictable hydrolysis and oxidation pathways. For researchers, scientists, and drug development professionals, DINA can be considered a viable alternative to certain phthalate plasticizers, particularly in applications where low-temperature flexibility is required. However, a thorough risk assessment for any specific application should consider the identified hazards, the existing data gaps, and the potential for human exposure.

References

  • OECD. (1995). OECD Guideline for the Testing of Chemicals 421: Reproduction/Developmental Toxicity Screening Test. Organisation for Economic Co-operation and Development. [Link]

  • OECD. (2015). Test No. 421: Reproduction/Developmental Toxicity Screening Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • OECD. (1998). OECD Guideline for the Testing of Chemicals 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. Organisation for Economic Co-operation and Development. [Link]

  • OECD. Test No. 421: Reproduction/Developmental Toxicity Screening Test. [Link]

  • CPSC. (2019). CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Diisononyl Adipate (DINA)”. U.S. Consumer Product Safety Commission. [Link]

  • Altogen Labs. Oral Toxicity OECD 408. [Link]

  • IVAMI. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). [Link]

  • National Institute of Biology. Bacterial Reverse Mutation Assay or Ames assay (OECD 471). [Link]

  • Inotiv. OECD 421: Reproduction/developmental toxicity screening test. [Link]

  • ResearchGate. (2020). Reproductive and developmental toxicity screen (OECD TG 421) and extended one generation reproductive toxicity study (OECD TG 443) of decahydronaphthalene in Sprague Dawley rats. [Link]

  • RE-Place. The bacterial reverse mutation test. [Link]

  • CPT Labs. Ames Mutagenicity Testing (OECD 471). [Link]

  • ECHA. Diisooctyl adipate - Registration Dossier. [Link]

  • OECD. Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. [Link]

  • OECD. Test No. 471: Bacterial Reverse Mutation Test. [Link]

  • Semantic Scholar. Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD TG 408). [https://www.semanticscholar.org/paper/Repeated-Dose-90-Day-Oral-Toxicity-Study-in-(OECD-TG/53c65c6806536063e00185988d56214316d3330f]([Link]

  • ECHA. Di-''isononyl'' phthalate - Registration Dossier. [Link]

  • Biosafe. Genetic toxicity: Bacterial reverse mutation test (OECD 471). [Link]

  • PubChem. Diisononyl Adipate. [Link]

  • PubMed. (2023). Assessment of lipid metabolism-disrupting effects of non-phthalate plasticizer diisobutyl adipate through in silico and in vitro approaches. [Link]

  • OECD Existing Chemicals Database. SIDS INITIAL ASSESSMENT PROFILE. [Link]

  • CPSC. (2019). CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Diisononyl Adipate (DINA)”. [Link]

  • NIH. (2021). Quantitative investigation of the urinary excretion of three specific monoester metabolites of the plasticizer diisononyl adipate (DINA). [Link]

  • EPA. Diisononyl Phthalate (DINP) Reference List. [Link]

  • CPSC. (2019). CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Dibutyl Adipate (DBA) and Di-isobutyl Adipate (DiBA)”. [Link]

  • ResearchGate. (2021). Quantitative investigation of urinary elimination of three newly identified metabolites of the plasticizer diisononyl adipate (DINA). [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Diisononyl adipate. [Link]

  • Regulations.gov. (2022). Technical Review of Diisononyl Phthalate. [Link]

  • EXCLI Journal. (2021). Quantitative investigation of the urinary excretion of three specific monoester metabolites of the plasticizer diisononyl adipate (DINA). [Link]

  • PubMed. (2020). Determination of Di-N-Butyl Adipate (DnBA) Metabolites as Possible Biomarkers of Exposure in Human Urine by online-SPE-LC-MS/MS. [Link]

  • ECHA. REACH registrations. [Link]

  • PubMed. (2020). Development of a physiologically based pharmacokinetic model of diisononyl phthalate (DiNP) in pregnant rat and human. [Link]

  • CPSC. (2010). Toxicity Review for Diisononyl Phthalate (DINP). [Link]

  • ResearchGate. (2022). Inhibition of hepatic energy metabolizing enzymes in murine model exposed to diisononyl phthalate. [Link]

  • OECD. DIBUTYL ADIPATE CAS N°:105-99-7. [Link]

  • OECD. (2005). SIDS INITIAL ASSESSMENT PROFILE CAS No. 71888-89-6 Chemical Name 1,2-Benzenedicarboxylic acid, di-C6-8. [Link]

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Human metabolism and urinary excretion of diisononyl adipate metabolites

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Human Metabolism and Urinary Excretion of Diisononyl Adipate (DINA) Metabolites

Authored by: Gemini, Senior Application Scientist

Foreword: Diisononyl adipate (DINA) has emerged as a significant alternative to regulated phthalate plasticizers in a multitude of consumer and industrial products.[1][2] Its application in flexible PVC, such as in wire jacketing, toys, and food contact materials, necessitates a thorough understanding of its fate within the human body for accurate exposure and risk assessment.[1][3] This technical guide provides a comprehensive overview of the human metabolism of DINA, focusing on the identification of specific urinary biomarkers and the analytical methodologies required for their quantification. It is intended for researchers, toxicologists, and drug development professionals engaged in human biomonitoring and chemical safety assessment.

The Metabolic Journey of DINA in the Human Body

Upon oral ingestion, DINA, a high molecular weight adipate ester, is not excreted unchanged. Instead, it undergoes a multi-step biotransformation process, analogous to other plasticizers like di(2-ethylhexyl) adipate (DEHA) and various phthalates.[1][4][5] The metabolic cascade is primarily characterized by two phases of metabolism.

Phase I Metabolism: Hydrolysis and Oxidation

The initial and critical step in DINA metabolism is hydrolysis, catalyzed by esterases in the gastrointestinal tract and liver. This reaction cleaves one of the ester bonds, yielding adipic acid and isononyl alcohol, or the intermediate mono-isononyl adipate (MINA).[2][5] However, MINA itself is not considered a significant urinary biomarker, as it is rapidly and extensively metabolized further.[6]

The isononyl side chain of the monoester undergoes subsequent oxidation. This process, occurring primarily at the ω- and (ω-1) positions of the alkyl chain, results in the formation of more polar, water-soluble metabolites that can be readily excreted. The key oxidative metabolites identified in human urine are:

  • mono(hydroxy-isononyl) adipate (OH-MINA)

  • mono(oxo-isononyl) adipate (oxo-MINA)

  • mono(carboxy-isooctyl) adipate (cx-MIOA) [1][2][4][7]

While complete hydrolysis to adipic acid is presumed to be a major metabolic route, adipic acid is an endogenous substance with high background levels, rendering it unsuitable as a specific biomarker for DINA exposure.[1][4]

DINA_Metabolism DINA Diisononyl Adipate (DINA) (Oral Ingestion) Phase1_Hydrolysis Phase I Metabolism (Esterase-mediated Hydrolysis) DINA->Phase1_Hydrolysis MINA Mono-isononyl Adipate (MINA) + Isononyl Alcohol Phase1_Hydrolysis->MINA Adipic_Acid Adipic Acid (Non-specific metabolite) Phase1_Hydrolysis->Adipic_Acid Phase1_Oxidation Phase I Metabolism (Side-chain Oxidation) MINA->Phase1_Oxidation Metabolites OH-MINA oxo-MINA cx-MIOA Phase1_Oxidation->Metabolites Phase2_Conj Phase II Metabolism (e.g., Glucuronidation) Metabolites->Phase2_Conj Excretion Urinary Excretion Adipic_Acid->Excretion Phase2_Conj->Excretion

Figure 1: Postulated Human Metabolic Pathway of DINA.

Urinary Biomarkers: The Rationale for Specificity

Human Biomonitoring (HBM) is the gold standard for assessing internal chemical exposure from all sources and routes.[6] The selection of appropriate biomarkers is paramount for a robust HBM study. For DINA, the side-chain oxidized monoesters (OH-MINA, oxo-MINA, and cx-MIOA) are the specific and reliable urinary biomarkers of exposure.[1][8]

The rationale for focusing on these metabolites is rooted in the principles of analytical chemistry and toxicology:

  • Specificity: Unlike adipic acid, these oxidized metabolites are unique to DINA metabolism, ensuring that their detection is a clear indicator of DINA exposure.[1]

  • Metabolic Endpoint: These are the terminal, water-soluble products that are readily eliminated via urine, making them ideal for non-invasive sample collection.

  • Lessons from Analogs: Research on structurally similar plasticizers, such as di(isononyl) phthalate (DINP), has shown that oxidized secondary metabolites are far more sensitive and reliable biomarkers than their primary monoester counterparts.[9][10][11][12] Studies on DINP revealed that while the primary metabolite (MINP) was often undetectable, the oxidized metabolites were found in nearly 100% of samples tested.[9][10] This underscores the necessity of targeting downstream metabolites for accurate exposure assessment of high-molecular-weight plasticizers.

Quantitative Analysis of DINA Metabolites in Urine: A Technical Protocol

The low urinary concentrations of DINA metabolites necessitate a highly sensitive and selective analytical method. The current state-of-the-art approach is online Solid-Phase Extraction (SPE) coupled with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) using isotope dilution for quantification.[1][4][7]

Principle of the Method

This method provides a robust "dilute-and-shoot" approach that minimizes sample handling while maximizing sensitivity. Urine samples are first treated with an enzyme to hydrolyze phase II conjugates (e.g., glucuronides), converting the metabolites to their free form. The sample is then spiked with stable isotope-labeled internal standards corresponding to each analyte. These standards are chemically identical to the analytes but have a higher mass, allowing them to be distinguished by the mass spectrometer. They co-elute with the analytes and are affected similarly by sample preparation and ionization, correcting for matrix effects and variations in instrument response. The automated online SPE system concentrates the analytes and removes interfering matrix components before the sample is introduced into the HPLC-MS/MS system for separation and detection.[13]

Detailed Experimental Protocol

Step 1: Urine Sample Collection and Storage

  • Collection: Collect mid-stream urine samples in sterile polypropylene containers to avoid contamination from external sources, including other plasticizers.[14] First morning voids are often preferred due to their higher concentration.[15]

  • Handling: Immediately after collection, samples should be placed on ice or refrigerated at 2-8°C to slow enzymatic and microbial activity.[14][15]

  • Storage: For long-term storage, aliquot samples into smaller volumes and freeze at -80°C to prevent degradation and avoid repeated freeze-thaw cycles.[14][16]

Step 2: Enzymatic Hydrolysis (Deconjugation) Causality: Many metabolites are excreted as water-soluble glucuronide or sulfate conjugates (Phase II metabolism).[9][17] Enzymatic hydrolysis is essential to cleave these conjugates, releasing the free metabolite for accurate quantification of the total excreted amount.

  • Pipette 100 µL of urine into a clean microcentrifuge tube.

  • Add 100 µL of ammonium acetate buffer (1 M, pH 6.5).

  • Add 10 µL of a β-glucuronidase/arylsulfatase enzyme solution (from Helix pomatia).

  • Add 20 µL of the internal standard working solution (containing 13C-labeled analogs of each metabolite in water/methanol).

  • Vortex the mixture gently and incubate at 37°C for 2 hours.

  • Stop the reaction by adding 200 µL of 0.1 M formic acid.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 5 minutes to pellet any precipitate.

  • Transfer the supernatant to an autosampler vial for analysis.

Step 3: Instrumental Analysis: Online-SPE-LC-MS/MS Self-Validation: The use of an automated online SPE system ensures high reproducibility and reduces the potential for human error inherent in manual extraction methods. The co-analysis of isotope-labeled internal standards for every sample provides an internal validation of the entire analytical process from injection to detection.

  • System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. The system should include an online SPE module.

  • Online SPE:

    • Loading: Inject 50 µL of the prepared sample onto the SPE cartridge.

    • Washing: Wash the cartridge with a high-aqueous mobile phase (e.g., 5% methanol in water) to remove salts and highly polar interferences.

    • Elution: Switch the valve to back-flush the trapped analytes from the SPE cartridge onto the analytical HPLC column using the organic-rich portion of the LC gradient.

  • HPLC Separation:

    • Analytical Column: A C18 reversed-phase column is typically used to separate the metabolites based on their polarity.

    • Mobile Phase: A gradient elution using water and methanol (both typically containing 0.1% formic acid or ammonium acetate) is employed. The gradient starts with a high aqueous content and ramps up to a high organic content to elute the analytes.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Operate the ESI source in negative ion mode, which is optimal for these acidic metabolites.

    • Detection: Use Multiple Reaction Monitoring (MRM) mode. In MRM, the first quadrupole (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of the parent ion for a given metabolite. This ion is then fragmented in the second quadrupole (Q2, collision cell), and the third quadrupole (Q3) is set to detect only a specific, characteristic fragment ion. This two-stage mass filtering provides exceptional selectivity and sensitivity.[18][19]

Workflow_Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Urine Urine Sample (100 µL) Enzyme Add Buffer, Enzyme, & 13C-Internal Standards Urine->Enzyme Incubate Incubate at 37°C (2 hours) Enzyme->Incubate Stop Stop Reaction & Centrifuge Incubate->Stop Vial Transfer to Autosampler Vial Stop->Vial Injector Autosampler Injection Vial->Injector SPE Online SPE (Trap, Wash, Elute) Injector->SPE HPLC HPLC Separation (C18 Column) SPE->HPLC MS Tandem Mass Spectrometer (ESI-, MRM Mode) HPLC->MS Data Data Acquisition & Quantification (Isotope Dilution) MS->Data

Figure 2: Experimental Workflow for Urinary DINA Metabolite Analysis.

Human Urinary Excretion Profile of DINA Metabolites

Data from a human oral dosing study provides critical insights into the excretion kinetics of DINA metabolites.[1][7] In a study where healthy volunteers were given a single oral dose of DINA (113 to 145 µg/kg body weight), the urinary excretion of the three primary oxidized metabolites was monitored.[1][4][7]

The results demonstrated rapid absorption and metabolism. All three metabolites appeared quickly in the urine, reaching peak concentrations (Tmax) at approximately 1.4 to 2.3 hours post-dose.[1][7] However, the total amount excreted was remarkably low. The sum of the urinary excretion fractions (FUE) for these three specific metabolites was less than or equal to 0.034% of the administered dose.[1][2] This is in line with observations for other adipate plasticizers, where FUEs tend to decrease with increasing alkyl chain length.[6]

Table 1: Quantitative Excretion Data for DINA Metabolites After a Single Oral Dose

Metabolite Abbreviation Peak Concentration (Cmax) (µg/L) Time to Peak (Tmax) (hours) Mean Urinary Excretion Fraction (FUE) (%)
mono(hydroxy-isononyl) adipate OH-MINA 23.1 ~2.0 0.022
mono(oxo-isononyl) adipate oxo-MINA 2.87 ~1.4 0.003
mono(carboxy-isooctyl) adipate cx-MIOA 9.83 ~2.3 0.009

(Data synthesized from Koch et al., 2021)[1][4][7]

Interpretation and Causality:

  • OH-MINA as the Major Biomarker: With a consistently higher excretion fraction, OH-MINA is the most abundant and reliable of the three specific DINA biomarkers.[1][7]

  • Low Excretion Fractions: The very low FUEs suggest that the three measured metabolites represent only a minor pathway of DINA elimination.[1] It strongly supports the hypothesis that the majority of the DINA dose is metabolized to non-specific products like adipic acid or is completely broken down to carbon dioxide.[1]

  • Implications for Biomonitoring: The low concentrations present an analytical challenge. In a pilot study of German adults without known occupational exposure, none of the three metabolites were detected, indicating that general population exposure levels are likely below what can be measured with current LOQs (0.3 - 0.6 µg/L).[1][4][7] Therefore, these biomarkers are most effective for assessing exposure in populations with potentially higher DINA contact.[6][8]

Conclusion and Future Directions

The human metabolism of diisononyl adipate is characterized by rapid hydrolysis and oxidation, leading to the formation of specific urinary biomarkers: OH-MINA, oxo-MINA, and cx-MIOA. Of these, OH-MINA is the most prominent. While robust and reliable analytical methods using online-SPE-LC-MS/MS exist for their quantification, the extremely low urinary excretion fractions of these specific metabolites indicate they represent a minor portion of the total absorbed dose. This presents a sensitivity challenge for assessing background exposure in the general population.

For researchers and professionals in toxicology and drug development, this guide underscores the critical importance of selecting downstream, oxidized metabolites for biomonitoring of high-molecular-weight plasticizers. Future research should focus on enhancing the sensitivity of analytical methods and exploring other potential metabolic pathways to account for the large percentage of the DINA dose not captured by current specific biomarkers.

References

  • Koch, H. M., et al. (2021). Quantitative investigation of the urinary excretion of three specific monoester metabolites of the plasticizer diisononyl adipate (DINA). EXCLI Journal, 20, 412-425. [Link]

  • Koch, H. M., et al. (2021). Quantitative investigation of urinary elimination of three newly identified metabolites of the plasticizer diisononyl adipate (DINA). ResearchGate. [Link]

  • Koch, H. M., et al. (2021). Quantitative investigation of the urinary excretion of three specific monoester metabolites of the plasticizer diisononyl adipate (DINA). PubMed. [Link]

  • Silva, M. J., et al. (2006). Oxidative metabolites of diisononyl phthalate as biomarkers for human exposure assessment. Environmental Health Perspectives, 114(8), 1158-1161. [Link]

  • Koch, H. M., et al. (2021). Quantitative investigation of the urinary excretion of three specific monoester metabolites of the plasticizer diisononyl adipate (DINA). EXCLI Journal. [Link]

  • Koch, H. M., et al. (2021). Quantitative investigation of the urinary excretion of three specific monoester metabolites of the plasticizer diisononyl adipate (DINA). EXCLI Journal. [Link]

  • Gotthardt, A., et al. (2021). (Open Access) Quantitative investigation of the urinary excretion of three specific monoester metabolites of the plasticizer diisononyl adipate (DINA). SciSpace. [Link]

  • Saravanabhavan, G., & Murray, J. (2012). Human biological monitoring of diisononyl phthalate and diisodecyl phthalate: a review. Journal of environmental and public health, 2012, 810501. [Link]

  • CPSC Staff (2019). CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Diisononyl Adipate (DINA)”. U.S. Consumer Product Safety Commission. [Link]

  • Koch, H. M., et al. (2012). Metabolism of the plasticizer and phthalate substitute diisononyl-cyclohexane-1,2-dicarboxylate (DINCH) in humans after single oral doses. ResearchGate. [Link]

  • Centers for Disease Control and Prevention (2006). Oxidative Metabolites of Diisononyl Phthalate as Biomarkers for Human Exposure Assessment. CDC Stacks. [Link]

  • Silva, M. J., et al. (2006). Oxidative Metabolites of Diisononyl Phthalate as Biomarkers for Human Exposure Assessment. PMC - NIH. [Link]

  • Saravanabhavan, G., & Murray, J. (2012). Human Biological Monitoring of Diisononyl Phthalate and Diisodecyl Phthalate: A Review. Hindawi. [Link]

  • Saravanabhavan, G., & Murray, J. (2012). Proposed metabolic transformation of DINP and DIDP based on studies conducted in rodents and humans. ResearchGate. [Link]

  • Saravanabhavan, G., & Murray, J. (2012). Human Biological Monitoring of Diisononyl Phthalate and Diisodecyl Phthalate: A Review. PMC - PubMed Central. [Link]

  • Nishimaki-Mogami, T., et al. (2017). Predictability of human pharmacokinetics of diisononyl phthalate (DINP) using chimeric mice with humanized liver. PubMed. [Link]

  • Khamis, M. M., et al. (2015). Mass Spectrometric Based Approaches in Urine Metabolomics and Biomarker Discovery. HARVEST (uSask). [Link]

  • Kadyrov, M. K., et al. (2023). Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent. MDPI. [Link]

  • Ji, Q. C., et al. (2004). Novel sample preparation method facilitating identification of urinary drug metabolites by liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • Koch, H. M., et al. (2007). Determination of secondary, oxidised di-iso-nonylphthalate (DINP) metabolites in human urine representative for the exposure to commercial DINP plasticizers. PubMed. [Link]

  • David, J., et al. (2021). Optimization of Sample Preparation for Metabolomics Exploration of Urine, Feces, Blood and Saliva in Humans Using Combined NMR and UHPLC-HRMS Platforms. MDPI. [Link]

  • Technology Networks (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. [Link]

  • Mitroi, D. N., et al. (2021). Evaluation of the Toxicity Potential of the Metabolites of Di-Isononyl Phthalate and of Their Interactions with Members of Family 1 of Sulfotransferases—A Computational Study. NIH. [Link]

  • Lin, L. C., et al. (2019). Identification of potential urinary exposure markers for the toxicant diisononyl phthalate in rubber worker urine specimens by high-resolution mass spectrometry-based metabolomics. ResearchGate. [Link]

  • Zhou, B., et al. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC - NIH. [Link]

  • MDPI (2023). Special Issue : LC-MS/MS Analysis for Plant Secondary Metabolites. MDPI. [Link]

  • Lei, Z., et al. (2011). LC-MS-based metabolomics. PMC - NIH. [Link]

  • Zuccaro, P., et al. (2005). In vivo metabolite detection and identification in drug discovery via LC-MS/MS with data-dependent scanning and post-acquisition data mining. ResearchGate. [Link]

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An In-depth Technical Guide to the Solubility Characteristics of Dinonyl Adipate in Various Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of dinonyl adipate (DNA), a widely used plasticizer and emollient. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, presents available solubility data, and offers detailed experimental protocols for its determination.

Part 1: Core Understanding of this compound

Chemical Profile and Physicochemical Properties

This compound (DNA) is the diester of nonyl alcohol and adipic acid. It is typically a mixture of isomers. As a high-molecular-weight ester, its structure is dominated by a long, flexible, and nonpolar aliphatic backbone, with two polar ester groups providing localized regions of polarity. This amphiphilic nature is central to its solubility behavior.

Table 1: Key Physicochemical Properties of this compound

Property Value Reference(s)
Chemical Name Hexanedioic acid, 1,6-diisononyl ester [1]
Synonyms DINA, Diisononyl hexanedioate [1][2]
CAS Number 33703-08-1 [2]
Molecular Formula C₂₄H₄₆O₄ [1][3]
Molecular Weight 398.62 g/mol [1][3]
Appearance Clear, colorless, oily liquid [1][2]
Density ~0.92 g/cm³ @ 20°C [2]
Boiling Point 233 °C [4]
Melting Point -56 °C [4]
Flash Point ~228-232 °C (Closed Cup) [2][4]

| Water Solubility | 3.2 µg/L @ 22°C (Essentially Insoluble) |[4] |

Industrial and Pharmaceutical Significance

This compound is extensively used as a plasticizer, particularly in PVC, to impart low-temperature flexibility and durability.[2][5] Its applications span electrical insulation, films, and shrink wrap.[5] In the pharmaceutical and cosmetic sectors, it functions as an emollient, skin-conditioning agent, and a solvent, valued for its low volatility and good safety profile.[4][5] Understanding its solubility is paramount for formulating stable, effective, and homogenous products, from topical creams to specialized polymer systems.[6]

Part 2: The Science of Solubility: A Theoretical Framework

The dissolution of a solute like this compound in a solvent is governed by the thermodynamics of intermolecular interactions. The process hinges on overcoming the cohesive forces within the pure solute and solvent to establish new solute-solvent interactions.

"Like Dissolves Like": The Role of Polarity

The adage "like dissolves like" is the foundational principle of solubility.[7] It suggests that substances with similar intermolecular forces are likely to be miscible.

  • This compound's Nature : DNA possesses a predominantly nonpolar character due to its long hydrocarbon chains. The two ester groups (C=O) introduce moderate polarity.

  • Solvent Interaction :

    • Nonpolar Solvents (e.g., hexane, toluene): These solvents primarily interact through weak van der Waals (dispersion) forces. They readily dissolve the long aliphatic chains of DNA, leading to high solubility.

    • Polar Aprotic Solvents (e.g., acetone, ethyl acetate): These solvents have dipole-dipole interactions. They can interact favorably with the ester groups of DNA, while their alkyl portions interact with DNA's hydrocarbon chains. This results in good solubility.[4]

    • Polar Protic Solvents (e.g., ethanol, methanol): These solvents are characterized by strong hydrogen bonds. While there can be some interaction between the solvent's hydroxyl group and the carbonyl oxygen of DNA's ester, the dominant nonpolar nature of DNA limits its miscibility with highly polar, short-chain alcohols.

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters (HSP) are invaluable. HSP deconstructs the total cohesive energy of a substance into three components:

  • δD : Energy from dispersion forces.

  • δP : Energy from polar (dipole-dipole) forces.

  • δH : Energy from hydrogen bonding.[8][9]

Two substances are likely to be miscible if their HSP values are similar. The "distance" (Ra) between their parameters in 3D Hansen space can be calculated; a smaller distance implies greater compatibility.[9]

The HSP for Di-isononyl Adipate are approximately:

  • δD : 16.7 MPa½

  • δP : 1.8 MPa½

  • δH : 4.9 MPa½[10]

This profile—high dispersion, low polar, and low hydrogen bonding—quantitatively confirms its predominantly nonpolar character, predicting good solubility in solvents with similar profiles (e.g., hydrocarbons and esters) and poor solubility in highly polar or hydrogen-bonded solvents (e.g., water).

Part 3: Solubility Profile of this compound

While extensive quantitative public data is scarce, a robust qualitative profile can be assembled from technical data sheets and chemical databases.

Qualitative Solubility Overview

This compound is generally described as being soluble or miscible with most common organic solvents.[2] Its low water solubility is also well-established.[4]

Table 2: Qualitative Solubility of this compound in Various Organic Solvent Classes

Solvent Class Representative Solvents Expected Solubility Rationale
Hydrocarbons Hexane, Heptane, Toluene, Xylene Miscible / Soluble "Like dissolves like"; strong dispersion force compatibility.
Ketones Acetone, Methyl Ethyl Ketone (MEK) Miscible / Soluble Good balance of polar interactions with the ester group and nonpolar interactions.[2]
Esters Ethyl Acetate, Butyl Acetate Miscible / Soluble Structural similarity leads to favorable interactions. Sparingly soluble in Ethyl Acetate has been noted.[4]
Chlorinated Solvents Dichloromethane, Chloroform Miscible / Soluble Effective at dissolving large organic molecules. Sparingly soluble in Chloroform has been noted.[4]
Ethers Diethyl Ether, Tetrahydrofuran (THF) Soluble Generally good solvents for esters.
Alcohols Ethanol, Isopropanol, Methanol Soluble to Partially Soluble Solubility decreases as the alcohol's polarity increases (Ethanol > Methanol). Long-chain alcohols are better solvents.

| Glycols | Propylene Glycol, Glycerin | Insoluble / Poorly Soluble | High polarity and extensive hydrogen bonding network of glycols are incompatible with the nonpolar nature of DNA. |

Part 4: Standardized Protocols for Solubility Determination

For precise formulation work, experimental determination of solubility is essential.[11] The shake-flask method is the universally recognized "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability.[12][13]

Isothermal Shake-Flask Method (Adapted from OECD Guideline 105)

This protocol is designed to determine the saturation concentration of this compound in a chosen organic solvent at a controlled temperature.[14][15]

4.1.1. Principle An excess amount of this compound is agitated in the solvent for a prolonged period to ensure that dynamic equilibrium is reached between the dissolved and undissolved phases. The saturated liquid phase is then separated and analyzed to determine the concentration.[12]

4.1.2. Step-by-Step Experimental Protocol

  • Preparation : Into several sealed, chemically inert glass vials, add a precisely known volume or mass of the chosen organic solvent.

  • Addition of Solute : Add an excess of this compound to each vial. A visible, separate phase of undissolved DNA should remain at the end of the experiment. This is critical for ensuring saturation.[16]

  • Equilibration : Place the sealed vials in a thermostatic shaker bath set to the desired temperature (e.g., 25°C ± 0.5°C). Agitate the samples at a constant, moderate speed.

  • Time to Equilibrium : The time required to reach equilibrium can vary from 24 to 72 hours. To validate, take measurements at successive time points (e.g., 24, 48, 72 hours). Equilibrium is confirmed when the measured concentration plateaus.[16]

  • Phase Separation : Once equilibrium is reached, cease agitation and allow the vials to rest in the temperature bath for at least 24 hours to permit the undissolved DNA to settle. For robust separation, centrifugation in a temperature-controlled centrifuge is highly recommended.[17]

  • Sampling : Carefully extract an aliquot of the clear, supernatant (saturated solution) using a glass syringe. To avoid contamination with undissolved solute, it is best practice to use a syringe filter (e.g., 0.45 µm PTFE).

  • Analysis : Accurately dilute the aliquot with the pure solvent to a concentration within the calibrated range of the analytical instrument. Analyze the sample using a suitable, validated method.

4.1.3. Mandatory Visualization: Experimental Workflow

G cluster_prep Preparation & Equilibration cluster_sep Separation & Analysis prep 1. Add excess DNA to known volume of solvent equil 2. Seal and agitate in thermostatic bath (24-72h) prep->equil settle 3. Cease agitation and allow phases to settle equil->settle cent 4. Centrifuge for clear separation settle->cent Transfer sample 5. Sample supernatant with syringe filter cent->sample analyze 6. Dilute and analyze (GC, HPLC, etc.) sample->analyze result result analyze->result Result: Solubility (g/100mL)

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Analytical Quantification

The choice of analytical technique depends on the solvent and required sensitivity.

  • Gas Chromatography (GC) : Ideal for volatile solvents. A calibration curve is prepared using standards of known this compound concentration.

  • High-Performance Liquid Chromatography (HPLC) : Suitable for less volatile solvents. A UV or RI detector can be used, depending on the solvent's properties.

  • Gravimetric Analysis : For non-volatile solvents, a known mass of the saturated solution can be evaporated to dryness, and the mass of the remaining DNA residue can be determined.

Part 5: Practical Applications in Research and Development

A thorough understanding of DNA's solubility is critical for success in formulation science.

  • Solvent System Selection : For creating a stable solution or emulsion, the solubility data guides the choice of a single solvent or a co-solvent blend that can fully dissolve the required concentration of DNA and other active pharmaceutical ingredients (APIs).

  • Predicting Compatibility : In polymer-based systems, such as transdermal patches or medical tubing, the solubility of DNA in the polymer matrix is crucial for its function as a plasticizer. Poor solubility can lead to phase separation and leaching.

  • Purification and Extraction : Solubility differences are exploited in processes like liquid-liquid extraction to purify DNA or remove it from a product matrix.

Part 6: Conclusion

This compound is a predominantly nonpolar molecule that exhibits high solubility in a wide array of organic solvents, including hydrocarbons, ketones, and esters. Its miscibility is governed by the principle of "like dissolves like," which can be quantitatively described by Hansen Solubility Parameters. For precise formulation and research, the isothermal shake-flask method remains the definitive standard for experimental solubility determination. The data and protocols presented in this guide provide a robust framework for scientists and researchers to effectively utilize this compound in their work.

References

  • Univar Solutions. (n.d.). Diisononyl Adipate. Retrieved from Univar Solutions Website. [Link]

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Methodological & Application

Application Notes and Protocols for Dinonyl Adipate (DNA) in Flexible PVC Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the application of Dinonyl Adipate (DNA), also referred to as Diisononyl Adipate (DINA), as a primary plasticizer in flexible Polyvinyl Chloride (PVC) formulations. This guide delves into the fundamental mechanism of plasticization, details the key performance advantages of DNA, presents comparative performance data, and offers detailed, field-proven experimental protocols for evaluation. The protocols are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: The Role of this compound in Modern PVC Formulations

Polyvinyl Chloride (PVC) is an intrinsically rigid and brittle polymer due to strong intermolecular forces between its polymer chains.[1][2] To achieve the flexibility required for a vast array of applications—from wire insulation and automotive interiors to food packaging and medical devices—formulators incorporate plasticizers.[3][4] These additives integrate themselves between PVC chains, reducing intermolecular forces and lowering the glass transition temperature (Tg), thereby imparting flexibility and softness.[2]

This compound (DNA or DINA) is a high-molecular-weight, non-phthalate plasticizer synthesized from adipic acid and isononyl alcohol.[5][6] It has gained significant traction as a preferred alternative to traditional ortho-phthalate plasticizers, such as Di(2-ethylhexyl) phthalate (DEHP), due to a more favorable toxicological profile and specific performance benefits.[5] The primary advantage of DNA lies in its ability to impart exceptional low-temperature flexibility, making it an ideal choice for applications exposed to cold environments.[7] Furthermore, it exhibits good thermal stability during processing and relatively low volatility.

This guide will explore the scientific principles and practical methodologies for effectively utilizing DNA in flexible PVC formulations.

Mechanism of Plasticization: A Molecular Perspective

The efficacy of a plasticizer is governed by its compatibility with the PVC matrix and its ability to disrupt polymer chain packing.[5] This process can be understood through the "free volume" theory.

  • Rigid State: In unplasticized PVC, polymer chains are densely packed with limited free volume, restricting chain mobility. This results in a hard, rigid material.

  • Plasticization: DNA molecules, being polar, have good compatibility with the polar PVC chains. During compounding at elevated temperatures, DNA molecules diffuse into the porous PVC resin particles.[1]

  • Increased Free Volume: The bulky, linear structure of DNA molecules positions them between the PVC chains, effectively pushing them apart. This action increases the "free volume" within the polymer matrix.[2]

  • Enhanced Mobility: The increased spacing acts as a molecular lubricant, weakening the van der Waals forces between polymer chains and allowing them to slide past one another more easily.[1][2] This enhanced segmental mobility is macroscopically observed as increased flexibility and a lower modulus.

Caption: Mechanism of PVC Plasticization by this compound.

Key Performance Characteristics and Comparative Data

The selection of a plasticizer is a critical decision that dictates the final properties of the PVC product. DNA offers a unique balance of properties, with its most notable feature being superior performance at low temperatures.

PropertyTest MethodThis compound (DNA/DINA)DEHP (Phthalate)DINP (Phthalate)DOA (Adipate)
Plasticizer Efficiency RelativeGood1.0 (Benchmark)~0.95Good
Hardness (Shore A, 50 phr) ASTM D2240~80 - 85~80~82~80 - 85
Tensile Strength (MPa) ASTM D638~18 - 22~20~19~18 - 22
Elongation at Break (%) ASTM D638~300 - 350~320~350~300 - 350
Low-Temp. Brittleness (°C) ASTM D746-50 to -65 -35 to -45-40 to -50-50 to -65
Volatility (Weight Loss, %) ASTM D1203LowModerateLowHigh
Migration & Extraction ASTM D1239ModerateLowLowModerate-High

(Note: Values are typical and can vary based on the specific PVC resin, stabilizer package, and other additives used. Phr = parts per hundred resin.)

Causality behind Performance:

  • Excellent Low-Temperature Flexibility: The linear aliphatic structure of adipate esters like DNA provides greater freedom of movement at low temperatures compared to the more rigid aromatic ring structure of phthalates like DEHP.[8] This makes DNA an excellent choice for applications such as outdoor cable jacketing, automotive interiors, and freezer gaskets.

  • Volatility and Permanence: DNA has a higher molecular weight than some other adipates like Dioctyl Adipate (DOA), which contributes to its lower volatility and better permanence in the final product.[9] However, its linear structure can lead to slightly higher migration rates compared to branched high-molecular-weight phthalates like DINP.[8]

  • Plasticizer Efficiency: DNA demonstrates good plasticizing efficiency, comparable to other common adipates.[8] This means similar loading levels can be used to achieve a target hardness, making it a viable drop-in replacement in many formulations.

Formulation and Compounding Protocol

Achieving a homogenous, high-quality flexible PVC compound requires a systematic approach to formulation and processing.

Typical Formulation Components

A flexible PVC formulation is a multi-component system.

  • PVC Resin (100 phr): Suspension-grade PVC with a suitable K-value (e.g., K-67 to K-70) is typically used for flexible applications due to its porous particle structure which readily absorbs liquid plasticizers.[10]

  • Primary Plasticizer (30-60 phr): this compound (DNA). The concentration is adjusted to achieve the desired flexibility (hardness).

  • Thermal Stabilizer (2-4 phr): Essential to prevent thermal degradation of PVC during high-temperature processing.[11] Common choices include mixed metal systems like Calcium/Zinc (Ca/Zn) or Barium/Zinc (Ba/Zn) stearates.

  • Lubricants (0.5-1.5 phr): Aid in processing by reducing friction. A balanced system of internal (e.g., stearic acid) and external (e.g., paraffin wax) lubricants is often used.

  • Fillers/Pigments (as required): Calcium carbonate can be used to reduce cost and improve certain properties.[11] Pigments like titanium dioxide provide color and opacity.

PVC Dry Blend Compounding Protocol

This protocol describes the preparation of a PVC "dry blend," a free-flowing powder ready for melt processing (e.g., extrusion or injection molding).

Equipment: High-speed heater/cooler mixer combination.

Procedure:

  • Pre-charge: Add PVC resin, stabilizers, lubricants, and any solid additives to the high-speed mixer.

  • Heating & Mixing: Start the mixer at high speed. The frictional heat will raise the temperature of the blend.[10]

  • Plasticizer Addition: When the temperature reaches 60-80°C, begin the gradual addition of the pre-heated this compound.[2] The porous PVC grains are most receptive to plasticizer absorption in this temperature range.[1] For higher concentrations (>40 phr), it is advisable to add the plasticizer in two stages to ensure uniform absorption.[1]

  • Dry-Up: Continue mixing at high speed until the temperature reaches 110-120°C.[2] At this point, all liquid has been absorbed, resulting in a free-flowing powder known as a dry blend.

  • Discharge to Cooler: Immediately transfer the hot dry blend to the cooling mixer.

  • Cooling: Using jacketed cooling water, mix at a low speed until the compound temperature is below 50°C.[2] This step is crucial to prevent agglomeration and premature gelation of the compound before it is fed into the extruder.

  • Storage: The final, cooled dry blend can be stored or conveyed directly to the melt processing equipment.

Caption: Workflow for PVC Compounding and Sample Evaluation.

Experimental Protocols for Performance Evaluation

The following protocols detail standard ASTM methods for characterizing the physical and performance properties of flexible PVC formulations containing this compound.

Protocol: Tensile Properties (ASTM D638)

Objective: To determine the tensile strength, modulus, and elongation at break, which are fundamental indicators of a material's strength and flexibility.

Methodology:

  • Specimen Preparation: Prepare test specimens by compression molding the PVC compound into sheets of a specified thickness (e.g., 2-3 mm). Die-cut the sheets into a standard "dumbbell" shape (Type I is common for rigid plastics, but Type IV is often used for flexible materials).[4][12]

  • Conditioning: Condition the specimens for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity.

  • Apparatus: Use a Universal Testing Machine (UTM) equipped with appropriate grips and an extensometer.[4]

  • Testing: a. Measure the width and thickness of the specimen's narrow section. b. Secure the specimen in the grips of the UTM. c. Attach the extensometer to the specimen's gauge length. d. Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min for flexible PVC) until the specimen ruptures.[4]

  • Data Analysis: The software will record the load versus extension. Calculate Tensile Strength (at break), Elongation at Break (%), and Modulus of Elasticity.

Protocol: Durometer Hardness (ASTM D2240)

Objective: To measure the indentation hardness of the flexible PVC, which directly correlates with the plasticizer concentration and efficiency.

Methodology:

  • Specimen Preparation: Use a molded sheet with a minimum thickness of 6.4 mm (¼ inch).[13] Thinner specimens can be stacked, but a single piece is preferred.

  • Conditioning: Condition specimens as per ASTM D638.

  • Apparatus: A Shore A durometer is typically used for flexible PVC.[14]

  • Testing: a. Place the specimen on a hard, flat surface. b. Hold the durometer vertically and press the indenter firmly onto the specimen. c. Read the hardness value on the scale within one second of firm contact (for initial hardness).[13][14] d. Take at least five measurements at different positions on the specimen and report the average value.

Protocol: Brittleness Temperature (ASTM D746)

Objective: To determine the temperature at which the plasticized PVC fails in a brittle manner under impact, a critical measure of low-temperature performance.

Methodology:

  • Specimen Preparation: Cut rectangular specimens from a molded sheet, typically 1.91 mm thick.[3][15]

  • Apparatus: A specialized brittleness impact tester with a temperature-controlled bath (using a medium like isopropanol cooled with dry ice or a mechanical refrigeration unit).[16]

  • Testing: a. Clamp the specimens in the holder. b. Lower the holder into the bath, pre-cooled to a temperature where specimens are expected to pass (not break). c. After a 3-minute immersion, release the striking arm, which impacts the specimens at a specified speed (2000 ± 200 mm/s).[15] d. Raise the holder and examine each specimen for failure (any crack or fracture). e. Repeat the test at progressively lower temperatures (in 2°C or 5°C increments) using new specimens for each test, until failures are observed.

  • Data Analysis: The brittleness temperature is statistically defined as the temperature at which 50% of the specimens would fail.[16][17]

Protocol: Volatile Loss (ASTM D1203)

Objective: To quantify the loss of plasticizer due to volatilization at elevated temperatures, indicating the permanence of the plasticizer.

Methodology:

  • Specimen Preparation: Cut circular specimens (e.g., 50 mm diameter) from a molded sheet.

  • Apparatus: A forced-air circulating oven, shallow containers, and activated carbon.[18][19]

  • Testing: a. Weigh each specimen accurately (W1). b. Place the specimens in the containers, surrounded by activated carbon (Method A, for direct contact).[20] c. Place the containers in an oven preheated to a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours). d. Remove the containers, allow them to cool in a desiccator, and carefully clean any carbon from the specimens. e. Reweigh the specimens (W2).

  • Calculation: Calculate the percentage weight loss: [(W1 - W2) / W1] * 100.

Protocol: Resistance to Chemical Extraction (ASTM D1239)

Objective: To measure the weight loss of the plasticized PVC film after immersion in a specific chemical, simulating extraction by solvents, oils, or aqueous solutions.

Methodology:

  • Specimen Preparation: Use specimens of plastic film of a defined size (e.g., 50 x 50 mm).

  • Apparatus: Analytical balance, containers for immersion.[21]

  • Testing: a. Weigh each specimen accurately (W1). b. Immerse each specimen in a separate container with the test liquid (e.g., distilled water, soapy water, mineral oil) at a specified temperature for a set duration (e.g., 24 hours at 23°C).[22] c. Remove the specimens, gently wipe them dry, and allow them to condition. d. Reweigh the specimens (W2).

  • Calculation: Calculate the percentage weight loss due to extraction: [(W1 - W2) / W1] * 100.

Regulatory and Safety Considerations

This compound is recognized as a non-phthalate plasticizer, making it suitable for applications where phthalate use is restricted.

  • Food Contact: this compound is listed by the U.S. Food and Drug Administration (FDA) as an indirect food additive. Specifically, it is authorized for use in food contact applications under 21 CFR 178.3740 , which pertains to plasticizers in polymeric substances.[23][24] As with any food contact material, formulators must ensure that the final article complies with all specifications and limitations outlined in the relevant regulations.[25][26]

  • Safety Profile: DNA is generally considered to have a favorable safety profile. It is not classified as hazardous under GHS criteria.[27] However, as with any chemical, appropriate personal protective equipment (PPE) should be used during handling, and the Safety Data Sheet (SDS) should be consulted for detailed information.

Conclusion

This compound is a highly effective, non-phthalate plasticizer that serves as a critical component in modern flexible PVC formulations. Its standout feature is the impartation of excellent low-temperature flexibility, a property essential for products subjected to cold climates or refrigeration. While its migration resistance may be lower than some high-molecular-weight phthalates, its low volatility and favorable regulatory profile make it an authoritative choice for a wide range of applications, including food packaging, automotive parts, and wire and cable insulation. By following the detailed formulation and evaluation protocols presented in this guide, researchers and scientists can effectively harness the benefits of this compound to develop high-performance, durable, and safe flexible PVC products.

References

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  • U.S. Food and Drug Administration. (2025, February 13). Inventory of Food Contact Substances Listed in 21 CFR. Retrieved from [Link]

  • Univar Solutions. (n.d.). Diisononyl Adipate. Retrieved from [Link]

  • ASTM D1203-10, Standard Test Methods for Volatile Loss From Plastics Using Activated Carbon Methods, ASTM Intern
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  • Kastrade. (n.d.). PVC Plastics Compounding and Extrusion Process. Retrieved from [Link]

  • Intertek Inform. (2022, May 25). ASTM D 1239 : 2022 Standard Test Method for Resistance of Plastic Fil. Retrieved from [Link]

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  • iTeh Standards. (n.d.). ASTM D1203-21 - Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods. Retrieved from [Link]

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  • E Squared. (2022, October 3). Chemical Resistance Testing: Ensure Suitability for Your Application. Retrieved from [Link]

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  • MDPI. (n.d.). Development of a Highly Efficient Environmentally Friendly Plasticizer. Retrieved from [Link]

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  • Frank Bacon. (2023, January 11). Step by Step Guide to ASTM D638 Testing. Retrieved from [Link]

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  • ASTM International. (n.d.). Standard Test Method for Tensile Properties of Plastics. Retrieved from [Link]

  • University of Illinois at Urbana-Champaign. (n.d.). Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals (ASTM D1239). Retrieved from [Link]

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Application Notes & Protocols: Standardized Evaluation of Dinonyl Adipate in Polymer Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role and Rationale of Dinonyl Adipate in Polymer Science

This compound (DNA), also known as diisononyl adipate (DINA), is a high molecular weight adipate ester that serves as a primary plasticizer in the polymer industry.[1] It is particularly valued for imparting flexibility, especially at low temperatures, to inherently rigid polymers like polyvinyl chloride (PVC).[1][2] As a non-phthalate plasticizer, DNA has become a preferred alternative to traditional ortho-phthalate plasticizers due to a more favorable toxicological profile, making it suitable for sensitive applications such as food packaging, medical devices, and toys.[2][3]

The primary function of a plasticizer is to increase the flexibility and workability of a material. In a rigid polymer matrix like PVC, the long polymer chains are tightly packed, held together by strong intermolecular forces. DNA molecules, which are colorless, oily liquids at room temperature, integrate themselves between these polymer chains.[2][3][4] This spacing effectively shields the polymer chains from one another, reducing the intermolecular forces and allowing them to move more freely.[2][5] The result is a significant decrease in the material's glass transition temperature (Tg), transforming it from a rigid, brittle solid into a flexible, ductile material.

Standardized experimental protocols are paramount for evaluating the efficacy and performance of DNA in a polymer formulation. They provide a framework for reproducibility, ensure quality control, and allow for the direct comparison of different plasticizer concentrations and types. This guide details the core experimental procedures for preparing, characterizing, and validating polymer formulations containing this compound.

Part 1: Standardized Sample Preparation of Flexible PVC

The foundation of any reliable material analysis is a consistently and homogenously prepared sample. The following protocol outlines the preparation of flexible PVC sheets plasticized with this compound using common laboratory compounding equipment.

Protocol 1: Preparation of Flexible PVC Sheets via Two-Roll Mill

Objective: To create uniform, homogenous flexible PVC sheets with a specified concentration of this compound for subsequent thermal, mechanical, and migration testing.

Underlying Principle: This process involves the intimate mixing of PVC resin, plasticizer, and other additives above the polymer's glass transition temperature. The mechanical shear from the two-roll mill ensures a thorough and uniform dispersion of DNA throughout the PVC matrix.

Materials & Equipment:

  • Suspension-grade PVC resin

  • This compound (DNA)

  • Thermal stabilizer (e.g., Ca/Zn or Ba/Zn stearate)

  • Lubricant (e.g., stearic acid)

  • High-speed mixer

  • Two-roll mill with heating capabilities

  • Hydraulic press with heated platens

  • Molding frame of desired thickness (e.g., 1 mm)

Step-by-Step Methodology:

  • Formulation & Dry Blending: Prepare a dry blend based on parts per hundred resin (phr). A typical formulation is:

    • PVC Resin: 100 phr

    • This compound (DNA): 30-60 phr (adjust based on desired flexibility)

    • Thermal Stabilizer: 2-3 phr

    • Lubricant: 0.5 phr Combine all components in a high-speed mixer and blend until a homogenous powder is achieved.[2]

  • Milling:

    • Preheat the two-roll mill to 150-160°C.[2] The temperature must be high enough to soften the PVC and facilitate mixing but low enough to prevent thermal degradation.

    • Carefully add the dry blend to the nip of the rolls. The material will begin to flux and form a continuous sheet around one of the rolls.

    • Continuously cut and fold the sheet on the mill for 5-10 minutes to ensure complete homogenization. This mechanical action is critical for uniform plasticizer distribution.

  • Sheet Formation:

    • Once the blend is homogenous, remove the flexible PVC "hide" from the mill.

    • Cut the material into sections appropriately sized for the molding frame.

  • Compression Molding:

    • Preheat the hydraulic press platens to approximately 165-175°C.

    • Place the cut sections of the PVC hide into the molding frame, which is positioned between two polished metal plates.

    • Insert the assembly into the press. Apply low pressure initially to allow the material to flow and fill the mold (e.g., 1 minute at 500 psi).

    • Increase the pressure significantly (e.g., 5 minutes at 2000 psi) to consolidate the sheet and ensure a void-free sample.

    • Turn off the heat and circulate cooling water through the platens until the mold temperature is below 50°C. This cooling-under-pressure step is vital to lock in the material's structure and prevent warpage.

    • Release the pressure and carefully remove the molded PVC sheet.

  • Conditioning: Before any testing, condition the prepared sheets for at least 24 hours at a standard atmosphere (e.g., 23 ± 2°C and 50 ± 5% relative humidity) as specified in standards like ASTM D618. This ensures that all samples begin testing from a consistent and equilibrated state.

G cluster_prep Sample Preparation Workflow formulation 1. Formulation (PVC, DNA, Stabilizer) blending 2. Dry Blending (High-Speed Mixer) formulation->blending milling 3. Milling (150-160°C Two-Roll Mill) blending->milling molding 4. Compression Molding (170°C Press) milling->molding conditioning 5. Conditioning (24h @ 23°C, 50% RH) molding->conditioning final_sheet Conditioned PVC Sheet (Ready for Testing) conditioning->final_sheet

Caption: Workflow for preparing standardized flexible PVC sheets.

Part 2: Core Protocols for Material Characterization

Once a standardized sample is prepared, its properties must be quantified. The following protocols are fundamental for assessing the impact of this compound on the polymer's performance.

A. Thermal Properties Analysis

Thermal analysis is critical for determining the effect of a plasticizer on the processing and service temperature range of the polymer.

Protocol 2: Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

Objective: To measure the glass transition temperature (Tg), the most direct indicator of plasticizer efficiency. A lower Tg corresponds to a more flexible material at colder temperatures.

Governing Standard: ASTM D3418

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans and lids

  • Analytical balance

Step-by-Step Methodology:

  • Sample Preparation: Cut a small, uniform disc from the conditioned PVC sheet (typically 5-10 mg).

  • Encapsulation: Place the sample into an aluminum DSC pan and seal it with a lid. Prepare an empty, sealed pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program (Heat-Cool-Heat):

    • First Heat Scan: Equilibrate the cell at a low temperature (e.g., -80°C). Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected Tg but below degradation (e.g., 120°C). This scan erases the sample's prior thermal history.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back down to the starting temperature (-80°C).

    • Second Heat Scan: Ramp the temperature again at the same controlled rate (10°C/min) to 120°C. The Tg is determined from this second heating curve.

  • Data Analysis: The Tg is identified as the midpoint of the step-change in the heat flow curve from the second heat scan.

Expert Insights: The addition of DNA introduces free volume into the polymer matrix, allowing the polymer chains to become mobile at lower temperatures. This is observed as a depression of the Tg. The magnitude of this depression is directly proportional to the plasticizer's concentration and compatibility.

This compound (phr)Typical Glass Transition (Tg)
0 (Rigid PVC)~80°C
30~25°C
50~5°C
70~-15°C

Protocol 3: Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of the plasticized PVC and quantify the onset of degradation.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Ceramic or platinum pans

  • Analytical balance

Step-by-Step Methodology:

  • Sample Preparation: Place a small, representative sample (10-15 mg) of the PVC sheet into a TGA pan.

  • Instrument Setup: Place the pan in the TGA furnace.

  • Thermal Program: Heat the sample under a nitrogen atmosphere from ambient temperature to approximately 600°C at a constant rate (e.g., 10 or 20°C/min).

  • Data Analysis: The TGA curve plots weight loss versus temperature. The onset of degradation is typically reported as the temperature at which 5% weight loss occurs (Td5%). The curve will show distinct weight loss steps corresponding to the volatilization of the plasticizer and subsequent degradation of the PVC polymer.

Expert Insights: TGA helps determine the upper service temperature of the material and ensures that processing temperatures used during milling and molding are well below the degradation point.

G cluster_analysis Thermal & Mechanical Analysis Workflow pvc_sheet Conditioned PVC Sheet dsc_sample Cut 5-10 mg Disc pvc_sheet->dsc_sample tga_sample Cut 10-15 mg Sample pvc_sheet->tga_sample tensile_sample Cut Dumbbell Specimen (ASTM D882) pvc_sheet->tensile_sample dsc DSC Analysis (Heat-Cool-Heat) dsc_sample->dsc tga TGA Analysis (Ramp to 600°C) tga_sample->tga utm Tensile Testing (Universal Testing Machine) tensile_sample->utm tg_result Determine Tg dsc->tg_result stability_result Determine Td5% tga->stability_result mech_result Determine Tensile Strength, Elongation, Modulus utm->mech_result

Caption: Workflow for key thermal and mechanical characterization tests.
B. Mechanical Properties Analysis

Mechanical testing quantifies the material's response to applied forces, defining its strength, stiffness, and ductility.

Protocol 4: Tensile Properties Testing

Objective: To determine the tensile strength, elongation at break, and modulus of elasticity of the flexible PVC sheet.

Governing Standard: ASTM D882 ("Standard Test Method for Tensile Properties of Thin Plastic Sheeting")

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Grips for holding thin plastic specimens

  • Extensometer (optional, for precise modulus measurement)

  • Die cutter for preparing "dumbbell" shaped specimens

Step-by-Step Methodology:

  • Specimen Preparation: Use a die cutter to cut at least 5 dumbbell-shaped specimens from the conditioned PVC sheet. Measure the thickness and width of the narrow section of each specimen.

  • Instrument Setup: Secure the specimen in the grips of the UTM, ensuring it is aligned vertically. Set the grip separation (gauge length) and the crosshead speed (rate of pull).

  • Testing: Initiate the test. The UTM will pull the specimen at a constant speed until it fractures. The machine records the applied force and the corresponding elongation throughout the test.

  • Data Analysis & Calculation:

    • Tensile Strength: The maximum stress the material can withstand before breaking (Maximum Force / Initial Cross-Sectional Area).

    • Elongation at Break: The percentage increase in length at the point of fracture ((Final Length - Initial Length) / Initial Length) x 100.

    • Modulus of Elasticity: The material's stiffness, calculated from the initial slope of the stress-strain curve.

Expert Insights: As DNA concentration increases, the tensile strength and modulus typically decrease (the material becomes less strong and stiff), while the elongation at break increases dramatically (the material becomes more ductile and stretchable). This trade-off is fundamental to plasticization.

This compound (phr)Typical Tensile Strength (MPa)Typical Elongation at Break (%)
0 (Rigid PVC)~50<10%
30~22~250%
50~16~380%
70~12~450%

Part 3: Permanence and Migration Protocols

These protocols assess the long-term stability of the plasticizer within the polymer matrix, a critical factor for product lifetime and safety.

Protocol 5: Volatile Loss by Activated Carbon Method

Objective: To determine the amount of plasticizer lost from the PVC at an elevated temperature over time, which simulates aging and indicates permanence.

Governing Standard: ISO 176 / ASTM D1203

Apparatus:

  • Forced-air oven

  • Shallow, open-topped containers

  • Activated carbon (6-14 mesh)

  • Analytical balance

Step-by-Step Methodology:

  • Specimen Preparation: Cut circular specimens of a specified diameter (e.g., 50 mm) from the conditioned sheet.[6]

  • Initial Weighing: Weigh each specimen to the nearest 0.001 g (Initial Weight).[2]

  • Exposure:

    • Fill a container with a layer of activated carbon.

    • Place a specimen on the carbon and cover it completely with more activated carbon.[2][7] The carbon acts as a sink, creating a steep concentration gradient that accelerates the migration of volatile components out of the sample.

    • Place the container in an oven preheated to the test temperature (e.g., 70°C) for the specified duration (e.g., 24 hours).[2]

  • Final Weighing: Remove the container from the oven and cool to room temperature in a desiccator. Carefully remove the specimen, brush off any adhering carbon, and reweigh it (Final Weight).

  • Calculation:

    • Percentage Volatile Loss = ((Initial Weight - Final Weight) / Initial Weight) x 100

Expert Insights: A lower volatile loss percentage indicates better permanence. DNA, being a higher molecular weight plasticizer, generally exhibits lower volatility compared to some smaller plasticizers.

Protocol 6: Migration Testing in Food Simulants

Objective: To quantify the migration of DNA from flexible PVC into liquids that simulate different types of food, a critical test for food contact materials.

Governing Standard: Based on principles from EU Regulation 10/2011.

Apparatus:

  • Glass containers with inert lids

  • Constant temperature bath or oven

  • Analytical balance

  • Gas Chromatograph with a Mass Spectrometer (GC-MS) for analysis

Step-by-Step Methodology:

  • Sample and Simulant Preparation:

    • Cut PVC specimens of a known surface area.

    • Select food simulants based on the intended food contact type (e.g., 10% ethanol for aqueous foods, 50% ethanol for alcoholic foods, or olive oil for fatty foods).

  • Exposure: Immerse the PVC specimen in a known volume of the food simulant within a sealed glass container. The surface area-to-volume ratio is typically standardized (e.g., 6 dm² per 1 L).

  • Incubation: Place the container in an oven at a specified time and temperature combination that simulates intended use or accelerated aging (e.g., 10 days at 40°C).[8]

  • Sample Collection & Extraction:

    • After the exposure period, remove the PVC specimen. The food simulant now contains the migrated DNA.

    • For aqueous simulants, the sample may be analyzed directly or after a concentration step.

    • For olive oil, a liquid-liquid extraction (e.g., with acetonitrile) is required to isolate the DNA from the fatty matrix.[2]

  • Quantification by GC-MS:

    • Inject a sample of the simulant (or the extracted solution) into the GC-MS.

    • The gas chromatograph separates the DNA from other components. The mass spectrometer identifies DNA by its unique mass spectrum and quantifies it by comparing its peak area to a pre-established calibration curve made with known DNA standards.[2][9][10]

  • Calculation: Calculate the migration of DNA in mg per dm² of the PVC surface area or mg per kg of the food simulant.

G cluster_migration Migration Testing Workflow pvc_sample 1. Prepare PVC Sample (Known Surface Area) immersion 2. Immerse in Food Simulant (e.g., Ethanol, Olive Oil) pvc_sample->immersion incubation 3. Incubate (e.g., 10 days @ 40°C) immersion->incubation collection 4. Collect Simulant incubation->collection extraction 5. Extraction (if needed) (e.g., for Olive Oil) collection->extraction analysis 6. GC-MS Analysis extraction->analysis quantification 7. Quantify vs. Calibration Curve analysis->quantification

Caption: General workflow for quantifying plasticizer migration.

Part 4: Analytical Method for DNA Quantification

This protocol details the use of Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of DNA within a polymer sample or an extract from a migration study.

Protocol 7: Quantification of this compound by GC-MS

Objective: To accurately identify and quantify the amount of DNA present in a sample extract.

Underlying Principle: GC-MS is a powerful analytical technique that separates volatile and semi-volatile compounds in the gas phase (GC) and then identifies them based on their mass-to-charge ratio (MS). It offers high sensitivity and selectivity, making it ideal for trace-level analysis of plasticizers.[10]

Apparatus:

  • Gas Chromatograph with a Mass Spectrometer (GC-MS)

  • Soxhlet extraction apparatus (for solid samples)

  • Rotary evaporator

  • Appropriate solvents (e.g., hexane, dichloromethane)

Step-by-Step Methodology:

  • Extraction from Solid Polymer:

    • Weigh approximately 1 gram of the finely cut polymer material.

    • Perform a solvent extraction using a Soxhlet apparatus with a suitable solvent like hexane or dichloromethane for 6-8 hours.[10] This effectively removes the DNA from the polymer matrix.

    • Concentrate the resulting extract to a known final volume (e.g., 10 mL) using a rotary evaporator.[10][11]

  • GC-MS Instrument Parameters (Typical):

    • Injector: Splitless mode at 280°C.

    • Column: DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 150°C (hold 1 min), ramp at 10°C/min to 300°C (hold 10 min).

    • Mass Spectrometer: Electron Ionization (EI) mode. For high sensitivity, use Selected Ion Monitoring (SIM) mode, targeting characteristic ions of adipate plasticizers (e.g., m/z 129, 149, 167).[10]

  • Calibration and Quantification:

    • Prepare a series of standard solutions of DNA at known concentrations.

    • Inject these standards into the GC-MS to create a calibration curve (peak area vs. concentration).

    • Inject the sample extract. Determine the concentration of DNA in the extract by comparing its peak area to the calibration curve.

    • Calculate the original concentration of DNA in the polymer based on the initial sample weight and final extract volume.

References

  • Application of Diisononyl Adipate (DINA) in Flexible PVC Formulations. Benchchem.
  • ASTM D2196 Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational Viscometer. ASTM International.
  • Diisononyl adipate for safe and flexible plasticizers. PENPET.
  • Diisononyl Adipate - Univar Solutions. Univar Solutions.
  • Application Note: Analytical Methods for the Detection of Diisononyl Adipate (DINA) in Plastics. Benchchem.
  • ISO 176:2005 - Plastics — Determination of loss of plasticizers — Activated carbon method. International Organization for Standardization.
  • ASTM D1045-95 - Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics. iTeh Standards.
  • D1045 Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics. ASTM International.
  • How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284). Patsnap Eureka.
  • ISO 176 - iTeh Standards. iTeh Standards.
  • diisononyl adipate CAS number and regulatory information. Benchchem.
  • Diisononyl Adipate (DINA) - Chemceed. SpecialChem.
  • Application Note: Analysis of Diisononyl Adipate (DINA) by Gas Chromatography-Mass Spectrometry (GC-MS). Benchchem.
  • PLASTICIZERS. Kinam Park, Purdue University.
  • Approaches for Extracting and Determining Additives, Contaminants, and Low-Molecular-Weight By-Products in Synthetic Polymers. LCGC International.
  • Effect of Thermal Degradation on Polymer Thermal Properties. TA Instruments.
  • [Levels of phthalates and adipates in processed foods and migration of di-isononyl adipate from polyvinyl chloride film into foods]. PubMed.
  • Migration of phthalates, alkylphenols, bisphenol A and di(2-ethylhexyl)adipate from food packaging. iris.unina.it.
  • Screening and Relative Quantification of Migration from Novel Thermoplastic Starch and PBAT Blend Packaging. MDPI.

Sources

Application Note: Analytical Methods for the Detection of Dinonyl Adipate in Plastic Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dinonyl adipate (DNA), a non-phthalate plasticizer, is extensively utilized to enhance the flexibility and durability of various polymers, most notably polyvinyl chloride (PVC).[1] Its applications span a wide range of consumer and industrial products, including food contact materials, toys, medical devices, and wire insulation.[1] As regulatory frameworks and consumer awareness regarding chemical safety evolve, the precise and reliable quantification of DNA in plastic matrices has become paramount for quality control, safety assessment, and research and development. This document provides a comprehensive guide to the analytical methodologies for detecting and quantifying this compound in plastic materials.

This compound is synthesized through the esterification of adipic acid with isononyl alcohol.[2][3] It functions by embedding itself between polymer chains, thereby reducing intermolecular forces and increasing the material's flexibility.[2] The primary analytical challenges lie in efficiently extracting DNA from the complex polymer matrix and subsequently separating it from other additives for accurate measurement. The principal techniques employed for this purpose are chromatography-based methods, which offer high sensitivity and selectivity.[1][4]

Core Analytical Techniques

The determination of this compound in plastics predominantly relies on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). A third, less common but noteworthy technique is Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC/MS).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds like DNA.[4] It is particularly effective for analyzing the total content of DNA in polymer matrices such as PVC films.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is especially advantageous for analyzing complex matrices and can be more suitable for compounds with lower volatility.[1][5] It offers high sensitivity and specificity, making it a powerful tool for migration studies where trace amounts of DNA are measured in food simulants or biological matrices.[1][6]

  • Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC/MS): This method simplifies sample preparation by thermally desorbing the plasticizer directly from the plastic sample into the GC-MS system, thus reducing the need for solvent-based extraction.[1][7]

Experimental Workflows

The analytical process for determining this compound in plastics can be broadly categorized into three main stages: Sample Preparation, Instrumental Analysis, and Data Processing. The specific steps within each stage can vary depending on the chosen analytical technique and the nature of the plastic matrix.

General Workflow

The following diagram illustrates the general workflow for the analysis of this compound in plastic samples.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plastic Sample Grinding Grinding / Cutting (Increase Surface Area) Sample->Grinding Extraction Extraction (Solvent-based or Thermal) Grinding->Extraction Cleanup Cleanup & Concentration (e.g., SPE, Evaporation) Extraction->Cleanup Analysis GC-MS or LC-MS/MS Cleanup->Analysis Processing Quantification & Reporting Analysis->Processing

Caption: General workflow for this compound analysis in plastics.

Protocol 1: Analysis of Total this compound Content by GC-MS

This protocol is designed for determining the total concentration of this compound within a plastic material, such as PVC. The underlying principle involves extracting the plasticizer from the polymer matrix using a suitable organic solvent, followed by analysis of the extract using GC-MS.[1]

Detailed Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Cut Plastic Sample (<4 mm²) Weigh Weigh 0.1-1.0 g Sample->Weigh Solvent Add Solvent (e.g., THF) & Internal Standard Weigh->Solvent Sonicate Ultrasonicate (30 min) Solvent->Sonicate Filter Filter Extract Sonicate->Filter Concentrate Concentrate Under N₂ Filter->Concentrate Inject Inject 1 µL (Splitless) Concentrate->Inject Separate GC Separation Inject->Separate Detect MS Detection (Scan or SIM) Separate->Detect

Caption: Detailed workflow for GC-MS analysis of this compound.

Step-by-Step Methodology

1. Sample Preparation: Solvent Extraction

  • Comminution: Reduce the size of the plastic sample by cutting it into small pieces (e.g., < 4 mm²) to maximize the surface area for efficient extraction.[1]

  • Extraction: Accurately weigh approximately 0.1–1.0 g of the comminuted sample into a glass vial.[1]

  • Solvation: Add 10 mL of a suitable organic solvent, such as dichloromethane or tetrahydrofuran (THF).[1] To improve quantification accuracy, spike the sample with a known amount of an appropriate internal standard (e.g., a deuterated adipate).

  • Sonication: Place the vial in an ultrasonic bath and sonicate for about 30 minutes to facilitate the extraction of this compound from the polymer matrix.[1]

  • Filtration and Concentration: After sonication, filter the extract to remove any solid polymer residue. The resulting filtrate is then concentrated under a gentle stream of nitrogen to a final volume of 1 mL before being transferred to an autosampler vial for GC-MS analysis.[4]

2. Instrumental Analysis: GC-MS Parameters

The following table provides typical GC-MS parameters for the analysis of this compound.

ParameterRecommended Setting
Gas Chromatograph
Carrier GasHelium at a constant flow of 1.2 mL/min[1]
Injection Volume1 µL (Splitless mode)[1]
Inlet Temperature250 °C[1]
Oven ProgramInitial temp 150 °C, ramp to 300°C, hold for 10 min[1]
Mass Spectrometer
Ion Source Temp230 °C[1]
ModeElectron Ionization (EI)
AcquisitionScan or Selected Ion Monitoring (SIM)
Monitored Ions (SIM)e.g., m/z 129, 149, 279[1]

3. Data Analysis

Quantification is achieved by creating a calibration curve using standards of known this compound concentrations. The ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration of the standards. The concentration of this compound in the sample extract is then determined from this calibration curve.

Protocol 2: Analysis of this compound Migration by LC-MS/MS

This protocol is tailored for quantifying this compound that has migrated from a plastic material into a food simulant or a biological matrix.[1] This is crucial for assessing consumer exposure and ensuring compliance with food contact regulations.[8]

Detailed Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis Sample Migration Solution (e.g., Food Simulant) Condition Condition SPE Cartridge Sample->Condition Load Load Sample Condition->Load Wash Wash Cartridge (Remove Interferences) Load->Wash Elute Elute DNA (Acetonitrile/Methanol) Wash->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate Inject Inject Sample Evaporate->Inject Separate LC Separation (C18 Column) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect

Caption: Detailed workflow for LC-MS/MS analysis of this compound.

Step-by-Step Methodology

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Migration: Expose the plastic material to a food simulant (e.g., 10% ethanol, 3% acetic acid, or olive oil) under specified conditions of time and temperature (e.g., 10 days at 40°C).[2]

  • SPE Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., a reversed-phase C18 cartridge) according to the manufacturer's instructions.

  • Sample Loading: Load a specific volume of the migration solution onto the conditioned SPE cartridge.[1]

  • Washing: Wash the cartridge with a weak solvent to remove polar interferences while retaining the this compound.[1]

  • Elution: Elute the this compound from the cartridge using a strong organic solvent such as acetonitrile or methanol.[1]

  • Concentration and Reconstitution: The eluate is then evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.[1]

2. Instrumental Analysis: LC-MS/MS Parameters

The following table outlines typical LC-MS/MS parameters for the analysis of this compound.

ParameterRecommended Setting
Liquid Chromatograph
ColumnC18 reversed-phase column
Mobile PhaseGradient of acetonitrile and water[5]
Flow Rate0.25 mL/min[5]
Mass Spectrometer
Ionization SourceElectrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[5][9]
ModePositive Ion Mode
AcquisitionMultiple Reaction Monitoring (MRM)

3. Data Analysis

Similar to the GC-MS method, quantification is performed using a calibration curve generated from standards of known this compound concentrations. The use of MRM provides high selectivity and sensitivity, allowing for the accurate measurement of low levels of migrated this compound.

Method Validation and Quality Control

To ensure the trustworthiness of the analytical results, it is essential to validate the chosen method. Key validation parameters include:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Regular analysis of quality control samples, including blanks and certified reference materials (if available), is crucial for monitoring the ongoing performance of the method.

Conclusion

The analytical methods detailed in this application note provide robust and reliable frameworks for the detection and quantification of this compound in plastic matrices. The choice between GC-MS and LC-MS/MS will depend on the specific analytical objective, whether it is determining the total content of the plasticizer or assessing its migration into other media. Proper sample preparation and rigorous method validation are critical for obtaining accurate and defensible results, which are essential for ensuring product safety, regulatory compliance, and advancing scientific understanding in the field of polymer science and toxicology.

References

  • BenchChem. (2025). Application Note: Analytical Methods for the Detection of Diisononyl Adipate (DINA) in Plastics.
  • BenchChem. (2025). Application Note: Analysis of Diisononyl Adipate (DINA) by Gas Chromatography-Mass Spectrometry (GC-MS).
  • BenchChem. (2025). Application of Diisononyl Adipate (DINA) in Flexible PVC Formulations.
  • BenchChem. (2025). An In-depth Technical Guide to Diisononyl Adipate (DINA).
  • Archimer. (n.d.). Identification and quantification of plastic additives using Pyrolysis-GC/MS: a review.
  • PubChem. (n.d.). 1,6-Dinonyl hexanedioate.
  • Koch, H. M., et al. (2021). Quantitative investigation of the urinary excretion of three specific monoester metabolites of the plasticizer diisononyl adipate (DINA). PMC - NIH.
  • Butte, W., & Heinzow, B. (n.d.). LC/MS method to determine plasticizers in indoor dust.
  • CPSC. (2019). CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Diisononyl Adipate (DINA)”.
  • Celma, A., et al. (2024). Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC–MS/MS. NIH.
  • Molgroup - Chemicals. (2017). GENERAL PROPERTIES FOOD CONTACT STATUS.
  • Salaberria, I., et al. (2016). Screening of additives in plastics with high resolution time-of-flight mass spectrometry and different ionization sources. NIH.

Sources

Gas Chromatography-Mass Spectrometry (GC-MS) protocol for dinonyl adipate analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Analysis of Dinonyl Adipate Utilizing Gas Chromatography-Mass Spectrometry (GC-MS)

Authored by a Senior Application Scientist

Introduction: The Analytical Imperative for this compound

This compound (DINA) is a high-molecular-weight, branched-chain plasticizer that is a key component in a multitude of polymeric materials, most notably flexible polyvinyl chloride (PVC). Its primary function is to impart flexibility and durability to otherwise rigid plastics, making it an essential additive in the manufacturing of products ranging from food packaging and medical devices to toys and wire insulation.[1][2] As a non-phthalate plasticizer, DINA has seen increased use due to regulatory pressures on certain phthalate esters. Consequently, the development of robust and reliable analytical methods for the precise identification and quantification of DINA is of paramount importance for quality control, regulatory compliance, and safety assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the preeminent analytical technique for the determination of semi-volatile organic compounds like this compound.[1] This is due to its exceptional combination of high-resolution chromatographic separation and the definitive structural elucidation capabilities of mass spectrometry. This application note provides a comprehensive, field-proven protocol for the analysis of this compound in various matrices, grounded in scientific principles and validated practices.

The Foundational Strategy: From Sample Matrix to Analytical Result

The successful analysis of this compound is not merely a matter of instrumental analysis; it is a holistic process that begins with meticulous sample preparation and culminates in rigorous data interpretation and validation. The choice of sample preparation is intrinsically linked to the sample matrix, with the overarching goal of isolating the analyte of interest from potentially interfering substances.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt (e.g., Polymer, Aqueous Solution) Homogenization Homogenization (e.g., Grinding, Cutting) Sample->Homogenization Extraction Extraction (LLE, SPE, Solvent) Homogenization->Extraction Cleanup Cleanup & Concentration (e.g., SPE, N2 Evaporation) Extraction->Cleanup GC_Injection GC Injection Cleanup->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Figure 1: A generalized workflow for the GC-MS analysis of this compound.

Part 1: Rigorous Sample Preparation Methodologies

The cornerstone of accurate this compound analysis is the effective extraction of the analyte from the sample matrix. The choice of technique is dictated by the nature of the sample.

Protocol 1.1: Solvent Extraction for Solid Polymer Matrices (e.g., PVC, Textiles)

This protocol is designed for the total quantification of this compound within a solid material.

  • Principle of the Method: A suitable organic solvent is used to dissolve the plasticizer out of the polymer matrix. The process is often enhanced by physical means such as ultrasonication to increase the efficiency of the extraction.

  • Step-by-Step Protocol:

    • Sample Comminution: Reduce the sample to small pieces (less than 2 mm) using scissors, a scalpel, or a cryogenic grinder to maximize the surface area for extraction.

    • Weighing: Accurately weigh approximately 1 gram of the comminuted sample into a glass scintillation vial.

    • Internal Standard Spiking: Spike the sample with a known concentration of an appropriate internal standard, such as deuterated adipate or a similar high-molecular-weight ester, to correct for variations in extraction efficiency and instrument response.

    • Solvent Addition: Add 10 mL of a suitable solvent such as dichloromethane or tetrahydrofuran (THF).

    • Extraction: Place the vial in an ultrasonic bath and sonicate for 30-60 minutes.

    • Isolation: After sonication, allow the polymer particles to settle. If necessary, centrifuge the sample to obtain a clear supernatant.

    • Concentration: Carefully transfer the supernatant to a clean vial and concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.

    • Final Volume Adjustment: Reconstitute the residue in a known volume (e.g., 1 mL) of a solvent suitable for GC-MS injection, such as hexane or ethyl acetate.

Protocol 1.2: Liquid-Liquid Extraction (LLE) for Aqueous Samples (e.g., Migration Solutions, Food Simulants)

This method is ideal for analyzing this compound that has migrated from a plastic into a liquid.

  • Principle of the Method: this compound is partitioned from the aqueous phase into an immiscible organic solvent.

  • Step-by-Step Protocol:

    • Sample Measurement: Place a known volume (e.g., 100 mL) of the aqueous sample into a separatory funnel.

    • Ionic Strength Adjustment: Add 10% (w/v) sodium chloride to the sample to increase the ionic strength of the aqueous phase, which enhances the partitioning of this compound into the organic phase.[3]

    • Extraction: Add 50 mL of dichloromethane, and shake vigorously for 2-3 minutes, periodically venting the funnel. Allow the layers to separate and collect the organic (lower) layer.

    • Repeat Extraction: Perform a second extraction with a fresh 25 mL portion of dichloromethane.

    • Drying: Combine the organic extracts and pass them through a column of anhydrous sodium sulfate to remove any residual water.

    • Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

Protocol 1.3: Solid-Phase Extraction (SPE) for Cleaner Sample Matrices

SPE is an excellent technique for both cleanup and pre-concentration of this compound from liquid samples.

  • Principle of the Method: The sample is passed through a solid sorbent that retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a small volume of a strong solvent.

  • Step-by-Step Protocol:

    • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Sample Loading: Load 50 mL of the sample onto the cartridge at a slow, controlled flow rate (approximately 1-2 mL/min).

    • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar impurities.

    • Drying: Dry the cartridge under a vacuum for 10-15 minutes.

    • Elution: Elute the this compound from the cartridge with 5 mL of ethyl acetate or dichloromethane.

    • Concentration: Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

Part 2: GC-MS Instrumentation and Optimized Method Parameters

The following instrumental parameters are a robust starting point and should be optimized for the specific instrumentation in use.

Parameter Recommended Setting Rationale for the Choice
Gas Chromatograph Agilent 7890B GC or equivalentProvides reliable and reproducible chromatographic performance.
Column 5% Phenyl-methylpolysoxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thicknessThis non-polar stationary phase provides excellent separation for semi-volatile compounds like adipate esters.[4]
Carrier Gas Helium at a constant flow of 1.2 mL/minAn inert carrier gas that provides good chromatographic efficiency.
Injector Temperature 280 °CEnsures rapid and complete vaporization of this compound without thermal degradation.
Injection Volume 1 µL (Splitless mode)Splitless injection is crucial for achieving the low detection limits required for trace analysis.
Oven Program Start at 150°C (hold 1 min), ramp at 10°C/min to 300°C (hold 10 min)A temperature ramp allows for the separation of compounds with a range of boiling points and ensures that the high-boiling this compound is eluted from the column.
MS Transfer Line 280 °CPrevents condensation of the analyte as it passes from the GC to the MS.
Ion Source Temp. 230 °COptimizes the ionization of the target analyte.
Quadrupole Temp. 150 °CMaintains a stable and clean mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVThe standard ionization technique for GC-MS, providing reproducible fragmentation patterns.
Acquisition Mode Full Scan (m/z 50-500) and Selected Ion Monitoring (SIM)Full scan is used for initial identification, while SIM provides enhanced sensitivity and selectivity for quantification.[1]

Part 3: Data Analysis and Interpretation

Mass Spectral Fragmentation of this compound

Under electron ionization, this compound (molecular weight: 398.6 g/mol ) undergoes characteristic fragmentation.[5][6] The molecular ion peak at m/z 398 is often weak or absent. The fragmentation pattern is dominated by the loss of the nonyl side chains and rearrangements.

Fragmentation DINA This compound (m/z 398) Fragment1 Loss of C9H19O• (m/z 255) DINA->Fragment1 Fragment2 Loss of C9H18 (m/z 272) DINA->Fragment2 Fragment3 Characteristic Adipate Fragments (m/z 129, 147) DINA->Fragment3

Figure 2: Simplified fragmentation pathways of this compound.

Commonly observed fragment ions include those resulting from the cleavage of the ester bond and subsequent rearrangements. For adipate esters, characteristic ions often include m/z 129 and 147, which are indicative of the adipic acid backbone.[1] The presence of ions related to the nonyl group is also expected.

Selected Ion Monitoring (SIM) for Enhanced Quantification

For quantitative analysis, SIM mode is highly recommended. By monitoring only a few characteristic ions, the signal-to-noise ratio is significantly improved, leading to lower detection limits.

Recommended Ions for SIM Analysis of this compound:

Ion (m/z) Rationale
129 A common fragment for adipate plasticizers, providing specificity.[1]
147 Another characteristic fragment of the adipic acid moiety.[1]
272 A significant fragment resulting from the loss of a nonene molecule.

Note: It is crucial to analyze a pure standard of this compound in full scan mode to confirm the most abundant and specific ions for your instrument before setting up a SIM method.

Part 4: Method Validation and Quality Control

A robust analytical method must be validated to ensure its performance is reliable and fit for purpose.

Validation Validation Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Reproducibility) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Specificity Specificity Validation->Specificity

Figure 3: Key parameters for analytical method validation.

Protocol 4.1: Calibration and Linearity
  • Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent like hexane or ethyl acetate.

  • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution. The concentration range should bracket the expected concentration of the samples (e.g., 5 to 1000 ng/g).[4]

  • Internal Standard: Fortify each calibration standard with the internal standard at a constant concentration.

  • Analysis: Analyze each calibration standard using the optimized GC-MS method.

  • Calibration Curve: Plot the ratio of the peak area of the this compound to the peak area of the internal standard against the concentration of this compound.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be greater than 0.998.[4]

Quality Control Measures
  • Method Blank: A method blank (a clean matrix subjected to the entire sample preparation and analysis procedure) should be analyzed with each batch of samples to check for contamination.

  • Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of this compound should be analyzed to assess the accuracy of the method. Recoveries should typically fall within 80-120%.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): A portion of a sample is spiked with a known amount of this compound and analyzed in duplicate. This helps to assess the effect of the sample matrix on the analytical method.

Typical Performance Characteristics for Adipate Plasticizer Analysis:

Parameter Typical Value Reference
Linearity Range 5 - 1000 ng/g[4]
Correlation Coefficient (r²) > 0.998[4]
Accuracy (Recovery) 85.7% - 106%[4]
Precision (%CV) 2.5% - 15.6%[4]
Limit of Quantification (LOQ) 54.1 - 76.3 ng/g[7]

This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound by GC-MS. By adhering to the detailed procedures for sample preparation, employing optimized instrumental parameters, and implementing rigorous quality control and validation measures, researchers and analysts can achieve accurate, precise, and defensible results. This robust methodology is suitable for a wide range of applications, from quality control in manufacturing to regulatory compliance and safety assessments in the fields of consumer products and environmental monitoring.

References

  • Lee, H., et al. (2019). Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets. Journal of Analytical Methods in Chemistry, 2019, 8543827. Available at: [Link]

  • ASTM International. (2020). ASTM D3465-20, Standard Test Method for Purity of Monomeric Plasticizers by Gas Chromatography. Available at: [Link]

  • National Institute of Standards and Technology. (2021). Hexanedioic acid, dinonyl ester. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]

  • Wang, L., et al. (2013). GC/MS method for the determination of adipate plasticizers in ham sausage and its application to kinetic and penetration studies. Journal of the Science of Food and Agriculture, 93(15), 3747-3753. Available at: [Link]

  • Chem LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Pascale, F., et al. (2016). Analysis of PVC plasticizers in medical devices and infused solutions by GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 118, 260-271. Available at: [Link]

  • Shimadzu. (n.d.). Quantitation Ions for the Phthalate Esters. Available at: [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6427097, Diisononyl adipate. Available at: [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9029, 1,6-Dinonyl hexanedioate. Available at: [Link]

  • U.S. Environmental Protection Agency. (1995). Method 506: Determination of Phthalate and Adipate Esters in Drinking Water by Gas Chromatography with Photoionization Detection. Available at: [Link]

  • Lee, S., et al. (2016). Simultaneous GC-MS determination of seven phthalates in total and migrated portions of paper cups. Environmental Science and Pollution Research, 23(14), 14384-14392. Available at: [Link]

  • U.S. Environmental Protection Agency. (1982). A Survey of Plasticizers: Epoxies, Linear Polyesters, and Trimellitates. Available at: [Link]

  • U.S. Environmental Protection Agency. (2012). Consumer Factsheet on: Adipate, (2-DIETHYLHEXYL). Available at: [Link]

  • SGS Polymer Solutions. (n.d.). Plasticizer Analysis. Available at: [Link]

  • CORE. (n.d.). ANALYSIS OF PLASTICISERS IN FOOD BY GC/MS. Available at: [Link]

  • Canellas, E., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Additives & Contaminants: Part A, 37(8), 1385-1400. Available at: [Link]

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Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of 1,3-Dinitroadamantane (DINA) and its Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicological, and metabolic studies of nitrated aliphatic compounds.

Abstract: This document provides a comprehensive guide to a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1,3-dinitroadamantane (DINA) and its putative metabolites. The protocol details sample preparation from plasma, chromatographic separation, and mass spectrometric detection, offering a complete workflow for researchers in drug metabolism and toxicology. The causality behind experimental choices is explained to provide a deeper understanding of the method's principles.

Introduction: The Analytical Challenge of DINA

1,3-Dinitroadamantane (DINA) is a high-density energetic material with a cage-like aliphatic structure. Its unique chemical properties and potential for environmental and biological exposure necessitate reliable analytical methods to study its metabolic fate. Understanding the biotransformation of DINA is crucial for assessing its toxicological profile and pharmacokinetic properties. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical tool of choice for such investigations due to its high sensitivity, specificity, and wide dynamic range, which are essential for detecting low-abundance metabolites in complex biological samples.[1]

This application note presents a hypothetical, yet scientifically grounded, LC-MS/MS method for the simultaneous quantification of DINA and its predicted metabolites. The metabolic pathway is inferred from the known biotransformation of other nitroalkanes and nitroaromatic compounds, which primarily involves the reduction of nitro groups and hydroxylation of the aliphatic scaffold.[2][3][4][5][6]

Predicted Metabolic Pathways of DINA

The biotransformation of xenobiotics typically occurs in two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion. For DINA, the primary Phase I metabolic pathway is anticipated to be the sequential reduction of its two nitro groups to amino groups, proceeding through a nitroso intermediate. Hydroxylation of the adamantane cage is also a possible metabolic route.

The predicted principal metabolites are:

  • M1: 1-Amino-3-nitroadamantane

  • M2: 1,3-Diaminoadamantane

  • M3: Hydroxylated DINA (specific position to be determined)

The following Graphviz diagram illustrates the predicted metabolic pathway of DINA.

DINA_Metabolism DINA 1,3-Dinitroadamantane (DINA) M1 1-Amino-3-nitroadamantane (M1) DINA->M1 Nitroreduction M3 Hydroxylated DINA (M3) DINA->M3 Hydroxylation M2 1,3-Diaminoadamantane (M2) M1->M2 Nitroreduction

Caption: Predicted Phase I Metabolic Pathway of DINA.

Experimental Workflow: From Sample to Data

A robust bioanalytical workflow is essential for accurate and reproducible quantification. The following diagram outlines the key steps from sample collection to data analysis.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample ISTD Add Internal Standard Plasma->ISTD Precipitation Protein Precipitation ISTD->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Ionization (ESI+) Chromatography->Ionization MS_Analysis MS/MS Detection (MRM) Ionization->MS_Analysis Integration Peak Integration MS_Analysis->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental Workflow for DINA Metabolite Quantification.

Detailed Protocols

Materials and Reagents
  • Analytical Standards: 1,3-Dinitroadamantane (DINA), 1-Amino-3-nitroadamantane (M1), 1,3-Diaminoadamantane (M2), and Hydroxylated DINA (M3). (Note: As commercial standards may not be readily available, custom synthesis may be required.)

  • Internal Standard (IS): A stable isotope-labeled analog of DINA (e.g., DINA-d4) is recommended for optimal accuracy. If unavailable, a structurally related compound with similar chromatographic and ionization properties can be used.

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH) (LC-MS grade), Formic acid (FA) (ACS grade), and Ultrapure water.

  • Biological Matrix: Control human plasma (or other relevant species).

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.[7][8][9]

Protocol:

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

A reversed-phase C18 column is suitable for separating the relatively nonpolar DINA and its more polar metabolites. A gradient elution is employed to achieve good peak shapes and resolution.

Parameter Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 5% B to 95% B over 8 min, hold at 95% B for 2 min, return to 5% B and re-equilibrate for 3 min
Mass Spectrometry Conditions

Electrospray ionization in positive mode (ESI+) is generally suitable for the analysis of amino-containing compounds. Multiple Reaction Monitoring (MRM) is used for its high sensitivity and specificity.

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Gas Flow Desolvation: 800 L/hr, Cone: 50 L/hr

Table 1: Hypothetical MRM Transitions and Collision Energies

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
DINA225.1 [M+H]+179.115
M1195.1 [M+H]+178.120
M2165.2 [M+H]+148.225
M3241.1 [M+H]+195.118
IS (DINA-d4)229.1 [M+H]+183.115

(Note: These values are predictive and require experimental optimization.)

Method Validation Parameters

A thorough method validation is critical to ensure the reliability of the quantitative data. The following parameters should be assessed according to regulatory guidelines.

Table 2: Target Method Validation Parameters

Parameter Target Acceptance Criteria
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 10
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (%RSD) < 15% (< 20% at LLOQ)
Recovery Consistent and reproducible
Matrix Effect Within acceptable limits
Stability Stable under relevant storage and processing conditions

Conclusion and Future Perspectives

The presented LC-MS/MS method provides a robust and sensitive framework for the quantification of DINA and its predicted metabolites in biological matrices. While the metabolic pathway and MS parameters are based on scientific precedent, experimental verification using synthesized analytical standards is a critical next step.[10][11][12] This application note serves as a comprehensive starting point for researchers to develop and validate a method for studying the metabolism and disposition of 1,3-dinitroadamantane. Further research should focus on the synthesis of DINA metabolites and their use in definitive metabolic profiling and toxicological assessments.

References

  • Smith, T. K., & Anderson, R. C. (2013). Toxicity and Metabolism of Nitroalkanes and Substituted Nitroalkanes. Journal of Agricultural and Food Chemistry, 61(5), 987-994. Available from: [Link]

  • Smith, T. K., & Anderson, R. C. (2013). Toxicity and metabolism of nitroalkanes and substituted nitroalkanes. Journal of agricultural and food chemistry, 61(5), 987–994. [Link]

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Available from: [Link]

  • Smith, T. K., & Anderson, R. C. (2013). Toxicity and Metabolism of Nitroalkanes and Substituted Nitroalkanes. ACS Publications. Available from: [Link]

  • Request PDF. (n.d.). Toxicity and Metabolism of Nitroalkanes and Substituted Nitroalkanes. Available from: [Link]

  • Wang, H., et al. (2024). Characterization of atmospheric nitroaromatic compounds in Southwest China by direct injection liquid chromatography-tandem mass spectrometry analysis of aerosol extracts. Chemosphere, 363, 142845. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter. Available from: [Link]

  • IndiaMART. (n.d.). 1,3-Dinitrobenzene Analytical Standard, Affordable Price from Mumbai Supplier. Available from: [Link]

  • ResearchGate. (n.d.). LC-Electron capture APCI-MS for the determination of nitroaromatic compouds | Request PDF. Available from: [Link]

  • Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices. Available from: [Link]

  • IntechOpen. (n.d.). Sample Preparation for Elemental Analysis of Biological Samples in the Environment. Available from: [Link]

  • Philbert, M. A., et al. (1987). Metabolism of [14C]1,3-dinitrobenzene by Rat Small Intestinal Mucosa in Vitro. Drug Metabolism and Disposition, 15(6), 870-875. Available from: [Link]

  • Jaoui, M., et al. (2020). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment, 223, 117247. Available from: [Link]

  • LCGC International. (2018). Tips for Optimizing Key Parameters in LC–MS. Available from: [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. Available from: [Link]

  • Ashri, N. Y., & Abdel-Rehim, M. (2011). Sample treatment based on extraction techniques in biological matrices. Bioanalysis, 3(17), 2003-2018. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and Detonation Properties of 5-Amino-2,4,6-trinitro-1,3-dihydroxy-benzene. Available from: [Link]

  • NREL. (n.d.). Preparation of Samples for Compositional Analysis: Laboratory Analytical Procedure (LAP). Available from: [Link]

  • Reeve, J. L., et al. (2002). 1,3-Dinitrobenzene metabolism and protein binding. Chemical research in toxicology, 15(3), 327–334. [Link]

  • PubChem. (n.d.). 1,3-Dinitrobenzene. Available from: [Link]

  • Reeve, J. L., et al. (2002). 1,3-Dinitrobenzene metabolism and GSH depletion. Chemical research in toxicology, 15(3), 335–340. [Link]

  • Tokar, E. J., et al. (2015). 1,3-dinitrobenzene induces age- and region-specific oxidation to mitochondria-related proteins in brain. Toxicological sciences : an official journal of the Society of Toxicology, 145(1), 48–58. [Link]

  • Osuch-Kwiatkowska, A., et al. (2023). (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation. Molecules, 28(24), 8089. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 1-TU and amino acid derivatives 1–9. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Fluoro-Oxetane δ-Amino Acids | Request PDF. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 3-amino-4-nitrofurazan and 3,3′-dinitro-4,4′-azofurazan. Available from: [Link]

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Application Notes & Protocols: Dinonyl Adipate as a Low-Temperature Plasticizer

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of dinonyl adipate (DNA) as a high-performance, low-temperature plasticizer. This document elucidates the fundamental mechanisms of plasticization, offers detailed protocols for the incorporation and evaluation of DNA in polymer matrices, and presents a comparative analysis of its effects on material properties. The aim is to equip researchers with the foundational knowledge and practical methodologies required to effectively leverage DNA in the development of advanced polymeric materials with superior flexibility at sub-zero temperatures.

Introduction: The Role of this compound in Enhancing Low-Temperature Performance

This compound (DNA), a diisononyl ester of adipic acid, is a non-phthalate, eco-friendly plasticizer recognized for its exceptional ability to impart low-temperature flexibility to a variety of polymers.[1] Its primary function is to increase the plasticity and reduce the brittleness of materials, particularly in applications subjected to cold environments. DNA is a clear, oily liquid that is miscible with common organic solvents and compatible with a range of polymeric systems, including vinyl, nitrocellulose, and rubber.[2][3][4]

The molecular structure of DNA, with its long, branched nonyl chains, is key to its efficacy. When incorporated into a polymer matrix, these molecules position themselves between the polymer chains, effectively pushing them apart. This separation weakens the intermolecular forces (van der Waals forces) that hold the polymer chains together, thereby increasing the free volume and segmental mobility of the polymer.[5][6] This increased mobility allows the polymer to remain flexible at temperatures below its normal glass transition temperature (Tg), where it would otherwise become rigid and brittle.

Mechanism of Low-Temperature Plasticization

The effectiveness of a plasticizer is fundamentally linked to its ability to lower the glass transition temperature (Tg) of the host polymer.[7] The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The introduction of DNA molecules into the polymer matrix disrupts the polymer-polymer interactions and introduces more "free volume," which facilitates the movement of polymer chains.[5]

This mechanism can be visualized as a "lubricating" effect at the molecular level, allowing polymer chains to slide past one another with greater ease.[5] The long aliphatic chains of this compound are particularly effective in creating and maintaining this separation, even as temperatures decrease and molecular motion slows. This is why adipate esters are known for their excellent cold resistance.[6]

Caption: Molecular mechanism of this compound plasticization.

Polymer Compatibility and Applications

This compound exhibits excellent compatibility with a wide range of polymers, making it a versatile choice for numerous applications. Its non-phthalate nature also makes it a preferred option in products with stringent environmental and safety regulations.[1]

Table 1: Polymer Compatibility and Common Applications of this compound

Polymer SystemCompatibilityTypical Applications
Polyvinyl Chloride (PVC)ExcellentWire and cable insulation, automotive interiors, refrigerator gaskets, food packaging films, medical devices.[1][8][9]
Nitrile Rubber (NBR)GoodHoses, seals, and gaskets for low-temperature automotive and industrial applications.[10][11]
NitrocelluloseGoodCoatings and inks requiring flexibility.[2][3]
PolystyreneGoodImpact modification.[12]
Polymethyl Methacrylate (PMMA)GoodEnhancing flexibility.[12]

Experimental Protocols

The following protocols provide a standardized framework for the incorporation and evaluation of this compound in a polymer matrix. These protocols are designed to be self-validating, with clear steps and evaluation criteria.

Protocol for Incorporation of this compound into a PVC Matrix via Melt Blending

This protocol details the preparation of plasticized PVC sheets using a two-roll mill, a common laboratory-scale melt blending technique.

Materials and Equipment:

  • PVC resin (e.g., K-value 67)

  • This compound (DNA)

  • Thermal stabilizer (e.g., Ca/Zn stearate)

  • Two-roll mill with heating capabilities

  • Hydraulic press with heating and cooling platens

  • Molding frame and plates

  • Analytical balance

  • Protective gloves and safety glasses

Procedure:

  • Formulation Calculation: Determine the desired concentration of DNA in parts per hundred of resin (phr). For example, to prepare a 40 phr formulation, use 100g of PVC resin and 40g of DNA.

  • Pre-mixing: In a high-speed mixer or a beaker, combine the PVC resin and thermal stabilizer. Mix until a homogenous powder is obtained.

  • Plasticizer Addition: Slowly add the calculated amount of this compound to the powder mixture while stirring. Continue mixing until the plasticizer is fully absorbed, resulting in a dry-blend.

  • Melt Compounding:

    • Preheat the two-roll mill to the recommended processing temperature for PVC (typically 160-170°C).

    • Set the nip gap between the rolls to a small opening.

    • Carefully introduce the dry-blend into the nip of the rolls.

    • The material will begin to flux and form a continuous sheet around one of the rolls.

    • Continuously cut and fold the sheet on the mill to ensure homogenous mixing. This process, known as "milling," should be continued for a specified time (e.g., 5-10 minutes) to ensure uniform distribution of the plasticizer.

  • Sheet Formation:

    • Once mixing is complete, carefully remove the plasticized PVC sheet from the mill using a scraper.

    • Cut the sheet into appropriate sizes for compression molding.

  • Compression Molding:

    • Preheat the hydraulic press to the molding temperature (e.g., 175°C).

    • Place a piece of the milled sheet into a molding frame of the desired thickness, positioned between two polished plates.

    • Insert the assembly into the press and apply low pressure for a pre-heating period (e.g., 3-5 minutes).

    • Increase the pressure to the recommended molding pressure and hold for a specified time (e.g., 5 minutes).

    • Turn off the heat and cool the platens with circulating water while maintaining pressure until the mold reaches room temperature.

    • Release the pressure and carefully remove the molded sheet.

  • Conditioning: Condition the prepared sheets according to ASTM D618 standards before proceeding with further testing.

Caption: Workflow for preparation and evaluation of plasticized PVC.

Protocol for Evaluation of Low-Temperature Flexibility (ASTM D1043)

This protocol outlines the procedure for determining the stiffness properties of plasticized materials as a function of temperature, a critical measure of low-temperature performance.

Materials and Equipment:

  • Torsional stiffness tester (as specified in ASTM D1043)[13][14][15]

  • Low-temperature chamber capable of controlled cooling

  • Specimen cutting die

  • Micrometer

Procedure:

  • Specimen Preparation: Cut rectangular test specimens from the conditioned molded sheets to the dimensions specified in ASTM D1043.[16] Measure the width and thickness of each specimen accurately.

  • Instrument Setup:

    • Mount a specimen in the torsional stiffness tester.

    • Enclose the specimen in the low-temperature chamber.

  • Testing:

    • Set the initial temperature of the chamber to room temperature.

    • Apply a torsional load to the specimen and record the angular deflection after a specified time (typically 5 seconds).

    • Calculate the apparent modulus of rigidity.

    • Lower the temperature of the chamber in controlled increments (e.g., 5°C).

    • Allow the specimen to equilibrate at each new temperature for a sufficient time.

    • Repeat the torsional test at each temperature increment until the material becomes too stiff to measure or the desired low-temperature limit is reached.

  • Data Analysis:

    • Plot the logarithm of the apparent modulus of rigidity versus temperature.

    • From the plot, determine the temperature at which the apparent modulus of rigidity reaches a specific value (e.g., 310 MPa), which can be defined as the low-temperature flexibility limit.

Expected Outcomes and Data Presentation

The incorporation of this compound is expected to significantly lower the glass transition temperature (Tg) and improve the low-temperature flexibility of the polymer.

Table 2: Typical Effect of this compound on the Properties of PVC

PropertyUnplasticized PVCPVC + 40 phr DNA (Typical)Test Method
Glass Transition Temp. (Tg)~85°C~ -10°C to -20°CDSC (ASTM D3418)
Hardness (Shore A)>95~ 80 - 90ASTM D2240
Tensile Strength (MPa)~50~ 15 - 25ASTM D638
Elongation at Break (%)<10~ 250 - 350ASTM D638
Low-Temp. Flex. (Tf)>20°C~ -40°C to -50°CASTM D1043

Note: These values are illustrative and can vary depending on the specific grade of PVC, other additives, and processing conditions.

Conclusion

This compound is a highly effective low-temperature plasticizer that offers significant performance advantages in a variety of polymer systems. Its ability to reduce the glass transition temperature and enhance flexibility makes it an ideal choice for applications requiring durability and performance in cold environments. The protocols and data presented in these application notes provide a solid foundation for researchers to explore and optimize the use of this compound in their specific formulations.

References

  • Bastone. (n.d.). Bastone Plasticizer DINA (Diisononyl adipate). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9029, 1,6-Dinonyl hexanedioate. Retrieved from [Link]

  • Univar Solutions. (n.d.). Diisononyl Adipate. Retrieved from [Link]

  • ASTM International. (1999). ASTM D1043-99 - Standard Test Method for Stiffness Properties of Plastics as a Function of Temperature by Means of a Torsion Test. Retrieved from [Link]

  • Quora. (2017). What is the mechanism of plasticizer in polymers?. Retrieved from [Link]

  • ASTM International. (2016). ASTM D 1043 : 2016 Standard Test Method for Stiffness Properties of P. Retrieved from [Link]

  • MyStandards.biz. (2010). ASTM D1043-10 1.4.2010. Retrieved from [Link]

  • ASTM International. (2009). ASTM D1043-09 - Standard Test Method for Stiffness Properties of Plastics as a Function of Temperature by Means of a Torsion Test. Retrieved from [Link]

  • MDPI. (2022). Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent. Polymers, 14(15), 3183. Retrieved from [Link]

  • ASTM International. (2002). D 1043 – 02 - Standard Test Method for - Stiffness Properties of Plastics as a Function of Temperature by Means of a Torsion Test. Retrieved from [Link]

  • Shochem. (2025). How to incorporate Monodispersed PEG into polymer matrices?. Retrieved from [Link]

  • Springer. (2025). Adipate and Citrate Esters as Plasticizers for Poly(Lactic Acid)/Thermoplastic Starch Sheets. Journal of Polymers and the Environment. Retrieved from [Link]

  • ResearchGate. (n.d.). MECHANISMS OF PLASTICIZERS ACTION. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Preparation of plasticized poly (lactic acid) and its influence on the properties of composite materials. PLoS One, 13(3), e0193912. Retrieved from [Link]

  • ResearchGate. (n.d.). Illustration of the role of a plasticizer in a polymer matrix. Retrieved from [Link]

  • Minor Rubber. (n.d.). Rubber Chemical Compatibility Chart & Resistance Guide. Retrieved from [Link]

  • The Rubber Group. (n.d.). Chemical-Compatibility.pdf. Retrieved from [Link]

  • CP Lab Safety. (n.d.). PVC (Polyvinyl chloride) Chemical Compatibility Chart. Retrieved from [Link]

  • Gilson Engineering Sales. (n.d.). Chemical Resistance Guide. Retrieved from [Link]

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Application Note: Advanced Sample Preparation Strategies for the Quantification of Dinonyl Adipate in Complex Food Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on sample preparation techniques for the analysis of dinonyl adipate (DNA) in various food matrices. This compound, a common non-phthalate plasticizer used in food packaging materials like polyvinyl chloride (PVC) films, can migrate into foodstuffs, necessitating robust and reliable analytical methods for consumer safety and quality control.[1][2] This guide delves into the causality behind experimental choices for three prevalent extraction and cleanup methodologies: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. Detailed, field-proven protocols are provided for each technique, alongside a discussion of method validation, troubleshooting, and the critical impact of matrix effects.

Introduction: The Analytical Challenge

This compound (DNA) is valued for imparting flexibility and durability to polymer products.[1] Its use in food contact materials, however, raises concerns about its potential migration into food, particularly those with high-fat content. As a lipophilic compound, DNA's extraction from complex food matrices presents significant analytical challenges.[3] Co-extraction of matrix components, such as lipids, can interfere with subsequent analysis, typically performed by Gas Chromatography-Mass Spectrometry (GC-MS), leading to signal suppression or enhancement—a phenomenon known as the matrix effect.[3][4]

The selection of an appropriate sample preparation technique is therefore the most critical step in developing a reliable analytical method.[1] The ideal technique must efficiently extract DNA from the sample, effectively remove interfering co-extractives, and concentrate the analyte to a level suitable for instrumental detection, ensuring accuracy, precision, and reproducibility. This note serves as a practical guide for researchers to select and implement the optimal sample preparation strategy based on their specific food matrix and analytical requirements.

Core Sample Preparation Techniques

The choice of sample preparation is a balance between recovery efficiency, cleanup effectiveness, solvent consumption, and throughput. We will explore three industry-standard techniques, from the foundational LLE to the modern QuEChERS approach.

Liquid-Liquid Extraction (LLE)

Principle: LLE is a classic separation technique that partitions an analyte between two immiscible liquid phases.[5] For DNA analysis, the food sample is typically homogenized in an aqueous phase (if not already liquid), and DNA is extracted into a water-immiscible organic solvent in which it has high solubility. Its simplicity makes it a fundamental technique, though it can be labor-intensive and consume large volumes of organic solvents.[6][7]

Causality in Protocol Design:

  • Solvent Choice: A non-polar solvent like n-hexane or a solvent of intermediate polarity like dichloromethane is chosen based on the "like dissolves like" principle. DNA is a non-polar ester, making it highly soluble in these solvents.

  • Salting Out: For aqueous samples or food simulants, sodium chloride is often added to the aqueous phase to increase its ionic strength.[1] This decreases the solubility of non-polar compounds like DNA in the aqueous layer, driving it more completely into the organic phase and improving extraction efficiency.

  • Emulsion Prevention: Fatty matrices are prone to forming emulsions. Techniques like centrifugation, pH adjustment, or the addition of a different solvent can be employed to break these emulsions and ensure a clean phase separation.

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LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction Homogenize Homogenize Food Sample (e.g., 5-10g in water/buffer) Spike Spike with Internal Standard (e.g., Deuterated Adipate) Homogenize->Spike AddSolvent Add Extraction Solvent (e.g., 20 mL Hexane/DCM) Spike->AddSolvent Vortex Vortex/Shake Vigorously (2-5 minutes) AddSolvent->Vortex Centrifuge Centrifuge to Separate Phases (Break Emulsions) Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Dry Dry with Anhydrous Na₂SO₄ Collect->Dry Concentrate Concentrate Under Nitrogen Dry->Concentrate Analyze Reconstitute & Analyze (GC-MS) Concentrate->Analyze

Caption: General workflow for Liquid-Liquid Extraction (LLE).

Detailed Protocol: LLE for a High-Fat Food Matrix (e.g., Sausage)

  • Homogenization: Weigh 5.0 g of the homogenized sausage sample into a 50 mL centrifuge tube.

  • Internal Standard: Spike the sample with an appropriate internal standard (e.g., deuterated adipate) to correct for analyte loss during workup and potential matrix effects.

  • Extraction: Add 20 mL of n-hexane. Cap the tube and shake vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the layers and compact the solid food matrix.

  • Collection: Carefully transfer the upper organic layer (n-hexane) to a clean flask or tube using a Pasteur pipette.

  • Repeat Extraction: Repeat steps 3-5 twice more with fresh portions of n-hexane, combining all organic extracts. This ensures quantitative recovery.

  • Drying: Pass the combined extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C) to a final volume of 1 mL.[3]

  • Analysis: The concentrated extract is now ready for GC-MS analysis.

Solid-Phase Extraction (SPE)

Principle: SPE is a chromatographic technique used for sample cleanup and concentration, offering significant advantages over LLE in terms of selectivity, reduced solvent use, and potential for automation.[6][8] A liquid sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while interferences pass through, or vice-versa. The analyte is then eluted with a small volume of a strong solvent.[8]

Causality in Protocol Design:

  • Sorbent Selection: For a non-polar analyte like DNA, a reverse-phase (RP) sorbent like C18 (octadecyl) is most common.[8] The non-polar C18 chains interact with the non-polar DNA via hydrophobic interactions, retaining it from a more polar sample solution. For complex matrices like ham sausage, mixed-mode cartridges (e.g., Oasis MAX) combining RP and anion-exchange properties can be used for more effective cleanup.[9][10]

  • Conditioning: The sorbent is first conditioned with a solvent like methanol to solvate the C18 chains, followed by water or buffer to prepare the sorbent for the aqueous sample.[3] This "wets" the stationary phase, ensuring proper interaction and retention of the analyte. Failure to condition properly leads to poor and inconsistent recoveries.

  • Washing: A weak solvent (or solvent/water mixture) is passed through the cartridge after sample loading. This solvent is strong enough to wash away weakly bound interferences but too weak to displace the strongly retained DNA, resulting in a cleaner final extract.

  • Elution: A strong, non-polar organic solvent (e.g., ethyl acetate, dichloromethane) is used to disrupt the hydrophobic interactions between DNA and the sorbent, eluting it from the cartridge for collection.[3]

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SPE_Workflow Condition 1. Cartridge Conditioning (e.g., Ethyl Acetate, Methanol, Water) Load 2. Sample Loading (Apply Food Extract) Condition->Load Wash 3. Washing (Remove Polar Interferences) Load->Wash Elute 4. Elution (Collect DNA with Organic Solvent) Wash->Elute Analyze Concentrate & Analyze (GC-MS) Elute->Analyze

Caption: Sequential workflow for Solid-Phase Extraction (SPE).

Detailed Protocol: SPE Cleanup of a Liquid Food Matrix (e.g., Fruit Juice)

  • Initial Extraction: Perform an initial solvent extraction (e.g., LLE with dichloromethane) of the juice sample. Concentrate the extract to ~1 mL and reconstitute in 10 mL of 10% methanol in water.

  • Cartridge Conditioning: Sequentially pass the following through a C18 SPE cartridge (e.g., 500 mg, 6 mL):

    • 5 mL of ethyl acetate

    • 5 mL of methanol

    • 5 mL of deionized water

    • Crucial: Do not allow the sorbent bed to go dry at the end of this step.[3]

  • Sample Loading: Load the reconstituted sample extract onto the conditioned cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of 20% methanol in water to remove hydrophilic interferences like sugars and acids.

  • Sorbent Drying: Dry the cartridge under vacuum or by purging with nitrogen for 10-15 minutes to remove residual water.[3]

  • Elution: Elute the trapped DNA from the sorbent with 5-10 mL of ethyl acetate into a clean collection tube.

  • Concentration & Analysis: Evaporate the eluate under a gentle stream of nitrogen to a final volume of 1 mL for GC-MS analysis.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

Principle: The QuEChERS method, originally developed for pesticide analysis, is a two-step process that has been successfully adapted for other contaminants like plasticizers.[11][12] The first step is a salting-out liquid-liquid extraction using acetonitrile. The second step is a cleanup procedure called dispersive SPE (dSPE), where a small amount of SPE sorbent is added directly to a portion of the extract.[5]

Causality in Protocol Design:

  • Extraction & Partitioning: Acetonitrile is used as the extraction solvent because it is fully miscible with water but can be separated by adding salts. The addition of salts like anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) induces phase separation (salting out), partitioning the DNA into the acetonitrile layer.[5] MgSO₄ also removes water from the extract. Buffered versions (using acetate or citrate) are available to protect pH-labile analytes, though this is less critical for stable esters like DNA.[11]

  • Dispersive SPE (dSPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a tube containing a mixture of sorbents.

    • Primary Secondary Amine (PSA): This is a weak anion exchanger that effectively removes fatty acids, organic acids, and some sugars.

    • C18: Added for highly fatty matrices to remove co-extracted lipids and other non-polar interferences.

    • Graphitized Carbon Black (GCB): Used to remove pigments and sterols, but should be used with caution as it can adsorb planar analytes (not a major concern for DNA).

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QuEChERS_Workflow cluster_step1 Step 1: Extraction & Partitioning cluster_step2 Step 2: Dispersive SPE (dSPE) Cleanup Sample 10g Homogenized Sample + 10mL Acetonitrile Salts Add QuEChERS Salts (e.g., MgSO₄, NaCl) Sample->Salts Shake Shake & Centrifuge Salts->Shake Supernatant Collect Acetonitrile Supernatant Shake->Supernatant Aliquot Take Aliquot of Supernatant Supernatant->Aliquot dSPE Add to dSPE Tube (e.g., MgSO₄, PSA, C18) Aliquot->dSPE Vortex Vortex & Centrifuge dSPE->Vortex Final Final Extract for Analysis (GC-MS) Vortex->Final

Caption: The two-stage workflow of the QuEChERS method.

Detailed Protocol: QuEChERS for a Mixed-Matrix Food (e.g., Ham Sausage)

  • Extraction:

    • Place 10 g of homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add a pre-packaged salt mixture (e.g., 4 g MgSO₄, 1 g NaCl).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at >3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL dSPE tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18 sorbent.

    • Cap and vortex for 1 minute.

    • Centrifuge at >3000 rcf for 5 minutes.

  • Analysis:

    • Take an aliquot of the final supernatant for direct injection or after slight concentration for GC-MS analysis.

Method Validation and Performance

A critical component of scientific integrity is method validation, which establishes documented evidence that a procedure is fit for its intended purpose.[13][14] For DNA analysis, key validation parameters include linearity, accuracy (recovery), precision (RSD%), and sensitivity (LOD/LOQ).

Table 1: Typical Performance Characteristics for Adipate Analysis in Food Matrices

Parameter Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) QuEChERS Source(s)
Accuracy (Recovery %) 80 - 110% (Matrix Dependent) 85.7% - 106% 85 - 115% [10][15]
Precision (%RSD) < 20% 2.8% - 15.6% < 15% [10][15]
Linearity (r²) > 0.99 > 0.998 > 0.995 [10][15]
Limit of Quant. (LOQ) Low-mid ng/g 5 - 77 ng/g Low-mid ng/g [15]
Solvent Usage High Low-Moderate Low [5][6]
Throughput Low Moderate High [5]

| Cleanup Efficiency | Low-Moderate | High | Moderate-High |[3][5] |

Note: Performance is highly dependent on the specific food matrix and optimization of the method.

Concluding Remarks

The successful analysis of this compound in food matrices is fundamentally dependent on the sample preparation strategy.

  • LLE remains a viable, albeit dated, option for simpler matrices or when modern equipment is unavailable.

  • SPE provides superior cleanup and concentration, making it ideal for complex matrices or when low detection limits are required.[6] Its high selectivity is a key advantage in minimizing matrix effects.

  • QuEChERS offers a balanced, high-throughput approach that is effective for a wide range of food types, significantly reducing sample preparation time and solvent waste.[5][12]

For all methods, the use of an appropriate internal standard is critical for achieving accurate quantification by compensating for both extraction inefficiencies and matrix-induced signal variations.[2] The final choice of method should be guided by the specific food matrix, the required sensitivity and throughput, and validated in-house to ensure the generation of trustworthy and authoritative data.[13]

References

  • BenchChem. (2025). Analysis of Diisononyl Adipate (DINA) by Gas Chromatography-Mass Spectrometry (GC-MS).
  • BenchChem. (2025). Improving the Efficiency of Diisononyl Adipate (DINA) Extraction. BenchChem Technical Support Center.
  • BenchChem. (2025). A Comparative Guide to the Validation of a Novel Analytical Method for Diisononyl Adipate (DINA).
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Diisobutyl Adipate in Commercial Products.
  • Bazilio, F. S., Bomfim, M. V. J., & Abrantes, S. (2014). Intralaboratory validation of an analytical method for determining the migration of bis(2-ethylhexyl) adipate from packaging to fat foods.
  • ResearchGate. (2014). Intralaboratory validation of an analytical method for determining the migration of bis(2-ethylhexyl)
  • BenchChem. (2025). Dioctyl Adipate Extraction: A Comparative Analysis of Food Simulant Performance.
  • BenchChem. (2025). Analytical Methods for the Detection of Diisononyl Adipate (DINA) in Plastics.
  • Xia, J., et al. (2012).
  • FAO. (1997). VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. FAO Knowledge Repository.
  • Valcarcel, L. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
  • Ötles, S., & Kartal, C. (2016). Solid-Phase Extraction (SPE)
  • Majewska, M., Krosowiak, K., Raj, A., & Śmigielski, K. (n.d.). Solid phase extraction in food analysis.
  • Anastassiades, M., & Lehotay, S. J. (n.d.). About the method - QuEChERS. QuEChERS.com.
  • MDPI. (2025). Advanced Sample Preparation Techniques for Multi-Residue Analysis in Food and Health Research.
  • PubMed Central. (2014).
  • ResearchGate. (n.d.). Liquid-liquid extraction in the food industry.
  • Milinčić, D. D., et al. (2023).

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Application Notes and Protocols for the Research of Diisononyl Adipate in Food Contact Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Diisononyl Adipate in Modern Food Packaging

Diisononyl adipate (DINA) is a high molecular weight, non-phthalate plasticizer integral to the formulation of various polymers, most notably polyvinyl chloride (PVC).[1] Its primary function is to impart flexibility and durability, particularly at low temperatures, making it a crucial component in applications such as clear films for food packaging, shrink wrap, and electrical insulation.[2][3][4] Historically, the plastics industry relied heavily on phthalate esters as plasticizers. However, mounting health concerns regarding their potential as endocrine disruptors have led to a global shift towards safer alternatives.[1] DINA has emerged as a prominent substitute due to its more favorable toxicological profile, characterized by low acute toxicity.[1][5]

This guide provides a comprehensive overview of the application of DINA in food contact materials (FCMs), with a focus on the scientific principles and methodologies required for its rigorous evaluation. We will delve into the regulatory landscape governing its use, the causal factors influencing experimental design for migration studies, and detailed protocols for the analytical determination of DINA migration.

Physicochemical Properties of Diisononyl Adipate

DINA is a clear, colorless, and oily liquid synthesized through the esterification of adipic acid and isononyl alcohol.[1] It is a mixture of isomeric compounds but is treated as a single substance for industrial purposes.[1][6] Its key properties are summarized in the table below.

PropertyValueReference(s)
Chemical Formula C24H46O4[5][6]
Molecular Weight 398.628 g/mol [5]
CAS Number 33703-08-1[5][6]
Physical State Liquid[4][5]
Appearance Clear, colorless, oily liquid[1][4][6]
Boiling Point 232 - 233 °C[5]
Melting Point -60 °C[5]
Specific Gravity 0.917 - 0.923[2]
Water Solubility 2.2x10-4 mg/L at 20°C[5]

Regulatory Framework and Safety Considerations

The use of DINA in food contact materials is subject to stringent regulations to ensure consumer safety. The primary concern is the potential for DINA to migrate from the packaging material into the food product.[6]

United States (FDA)

In the United States, DINA is approved for use as an indirect food additive.[6] The relevant regulations are outlined in the Code of Federal Regulations, Title 21 (21 CFR). Specifically, DINA is listed for use in polymers intended for food contact applications.[1][2][7]

European Union (EFSA)

In the European Union, plasticizers used in food contact materials are subject to specific migration limits (SMLs) as stipulated in Regulation (EU) No 10/2011.[8] While a specific SML for DINA is not individually listed, it falls under the general SML for plasticizers or may be part of a group restriction. For substances without a specific SML, a generic SML of 60 mg/kg of food is often applied.[9][10] It is crucial for researchers to consult the latest version of the regulation for any amendments.

Toxicological Profile

The toxicological database for DINA indicates a low order of acute toxicity.[5][11] Studies in animals have shown no evidence of acute toxicity following single oral or dermal exposures.[5] Furthermore, DINA has consistently tested negative for gene mutation in both bacterial and mammalian cell assays.[5] However, there is a lack of publicly available data on its long-term toxicity, including carcinogenicity and reproductive toxicity.[9] The absence of this data underscores the importance of rigorous migration testing to minimize consumer exposure.

Application Note: Rationale for Migration Testing of DINA

Migration testing is a critical process in the safety assessment of any food contact material. The primary objective is to quantify the amount of a substance, in this case, DINA, that can transfer from the packaging to the food under worst-case-use scenarios. The choice of experimental parameters is dictated by the chemical properties of the migrant, the nature of the food, and the conditions of use.

Selection of Food Simulants

Since testing with every possible food type is impractical, standardized food simulants are employed to represent different food categories. The selection of the appropriate simulant is based on the food's properties (e.g., aqueous, acidic, fatty, alcoholic).

  • Simulant A (10% ethanol) : Represents aqueous foods.

  • Simulant B (3% acetic acid) : Represents acidic foods.

  • Simulant D1 (50% ethanol) : Can be used for fatty foods and dairy products.

  • Olive Oil : Often used as a more rigorous simulant for fatty foods due to its ability to swell certain polymers, potentially increasing migration.

The rationale for using these simulants lies in their ability to mimic the extractive properties of different food types, thus providing a conservative estimate of migration.

Test Conditions: Time and Temperature

The duration and temperature of the migration test are chosen to simulate the actual conditions of use of the food packaging, including processing and storage. For instance, if a PVC film containing DINA is intended for wrapping hot-fried foods, the migration test should be conducted at an elevated temperature for a duration that reflects the time the food remains hot in the packaging.[12] This "worst-case" approach ensures a margin of safety for the consumer.

Experimental Workflow for DINA Migration Analysis

The following diagram illustrates the general workflow for determining the migration of DINA from a food contact material into a food simulant.

G cluster_prep Sample Preparation cluster_extraction Extraction & Concentration cluster_analysis Analysis cluster_result Result Interpretation Sample Food Contact Material Sample Exposure Expose Sample to Simulant (Controlled Time & Temperature) Sample->Exposure Simulant Select Food Simulant(s) Simulant->Exposure Extract Extract DINA from Simulant (e.g., LLE or SPE) Exposure->Extract Concentrate Concentrate the Extract Extract->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Quantify Quantify DINA Concentration GCMS->Quantify Compare Compare with Regulatory Limits (SML) Quantify->Compare

Caption: General workflow for DINA migration analysis.

Detailed Protocol: Quantification of DINA Migration by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a step-by-step methodology for the quantification of DINA migration from a PVC film into a food simulant.

Materials and Reagents
  • DINA standard : Analytical grade

  • Internal Standard : e.g., Methyl nonadecanoate

  • Solvents : n-Hexane, Chloroform (analytical grade)

  • Food Simulants : 10% ethanol, 3% acetic acid, olive oil

  • PVC film sample containing DINA

  • Glassware : Volumetric flasks, pipettes, vials with PTFE-lined caps

  • Soxhlet apparatus (optional, for extraction from polymer)

  • Rotary evaporator

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL) : Accurately weigh 100 mg of DINA standard and dissolve it in 100 mL of n-hexane in a volumetric flask.

  • Working Standard Solutions : Prepare a series of working standard solutions with concentrations ranging from 0.1 to 10 µg/mL by serial dilution of the stock solution with n-hexane.

  • Internal Standard Solution (10 µg/mL) : Prepare a stock solution of the internal standard in n-hexane.

Migration Test Procedure
  • Cut a precise surface area of the PVC film sample (e.g., 1 dm²).

  • Immerse the sample in a known volume of the selected food simulant (e.g., 100 mL) in a sealed glass container to ensure a surface area to volume ratio of 6 dm²/L, which is a standard convention.[4]

  • Expose the sample to the simulant under the appropriate time and temperature conditions that represent the intended use of the packaging. For example, for long-term storage at room temperature, the test might be conducted for 10 days at 40°C.

  • After the exposure period, remove the PVC film. The food simulant now contains the migrated DINA.

Sample Extraction

The extraction method depends on the food simulant used.

  • For Aqueous Simulants (10% ethanol, 3% acetic acid):

    • Transfer a known volume (e.g., 50 mL) of the simulant to a separatory funnel.

    • Add a known amount of the internal standard solution.

    • Perform a liquid-liquid extraction (LLE) by shaking vigorously with two successive portions of n-hexane (e.g., 2 x 25 mL).

    • Combine the n-hexane extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • For Olive Oil Simulant:

    • Dissolve a known weight of the olive oil (e.g., 10 g) in n-hexane.

    • Add the internal standard.

    • The removal of lipids is necessary. This can be achieved by techniques such as gel permeation chromatography (GPC) or solid-phase extraction (SPE) with a suitable cartridge.

    • Concentrate the purified extract to a final volume of 1 mL.

GC-MS Analysis

The following is a representative set of GC-MS parameters. These may need to be optimized for the specific instrument used.

ParameterValue
GC Column ZB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent
Injector Temperature 300 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Temperature Program Initial: 40 °C for 2 min, Ramp: 9 °C/min to 300 °C, Hold: 3 min at 300 °C
MS Transfer Line Temp. 300 °C
MS Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (m/z 35-500) for identification and Selected Ion Monitoring (SIM) for quantification

Rationale for Parameter Selection:

  • The ZB-5MS column is a common choice for the analysis of semi-volatile compounds like DINA due to its suitable polarity.

  • A high injector temperature ensures the complete vaporization of DINA.

  • Splitless injection is used for trace analysis to maximize the amount of analyte transferred to the column.

  • The temperature program is designed to provide good chromatographic separation of DINA from other potential migrants.

  • SIM mode in the mass spectrometer enhances sensitivity and selectivity for quantifying DINA by monitoring its characteristic ions.

Data Analysis and Calculation
  • Identification : Identify the DINA peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the DINA standard.

  • Quantification : Construct a calibration curve by plotting the ratio of the DINA peak area to the internal standard peak area against the concentration of the working standard solutions.

  • Calculate the concentration of DINA in the food simulant using the calibration curve.

  • Express the migration in mg of DINA per kg of food (mg/kg) using the following formula, assuming the conventional ratio of 6 dm² of contact surface per kg of food:[4]

    M (mg/kg) = (C × V) / S × 6

    Where:

    • M = Migration of DINA in mg/kg of food

    • C = Concentration of DINA in the food simulant in mg/L

    • V = Volume of the food simulant in L

    • S = Surface area of the food contact material in dm²

Conclusion and Future Perspectives

Diisononyl adipate serves as a valuable alternative to traditional phthalate plasticizers in food contact materials, offering a more favorable safety profile. However, its use necessitates rigorous scientific evaluation to ensure consumer safety. The protocols and application notes provided in this guide offer a framework for researchers to conduct thorough migration studies. As regulatory landscapes evolve and analytical techniques advance, it is imperative for scientists in this field to remain updated on the latest methodologies and safety assessments. Future research should focus on generating more comprehensive toxicological data for DINA, particularly concerning long-term exposure, to further refine risk assessments and regulatory limits.

References

  • BenchChem. (2025).
  • U.S. Food and Drug Administration. (n.d.). Inventory of Food Contact Substances Listed in 21 CFR. Retrieved from [Link]

  • PENPET. (n.d.). Diisononyl adipate for safe and flexible plasticizers. Retrieved from [Link]

  • Consumer Product Safety Commission. (2019).
  • Univar Solutions. (n.d.). Diisononyl Adipate. Retrieved from [Link]

  • BenchChem. (n.d.).
  • U.S. Food and Drug Administration. (n.d.). 21 CFR Part 178 -- Indirect Food Additives: Adjuvants, Production Aids, and Sanitizers. Retrieved from [Link]

  • California Department of Toxic Substances Control. (2019).
  • Tsumura, Y., Ishimitsu, S., Kai, S., Yoshii, K., & Tonogai, Y. (2001). [Levels of phthalates and adipates in processed foods and migration of di-isononyl adipate from polyvinyl chloride film into foods]. Shokuhin Eiseigaku Zasshi. Journal of the Food Hygienic Society of Japan, 42(4), 254–263.
  • Miralles, P., Chisvert, A., & Salvador, A. (2021). Determination of 60 Migrant Substances in Plastic Food Contact Materials by Vortex-Assisted Liquid-Liquid Extraction and GC-Q-Orbitrap HRMS. Molecules, 26(11), 3363.
  • Boussoum, I., Atek, D., & Belhaneche-Bensemra, N. (2016). GAS CHROMATOGRAPHY–MASS SPECTROMETRY DETERMINATION OF THE MIGRATION OF PHTHALATE PLASTICISERS FROM POLYVINYL CHLORID IN FOOD A. Journal of Fundamental and Applied Sciences, 3(2), 269-281.
  • Scientific Polymer Products, Inc. (2020).
  • European Commission. (2019). COMMISSION RECOMMENDATION (EU) 2019/794 of 15 May 2019 on a coordinated control plan with a view to establishing the prevalence of certain substances migrating from materials and articles intended to come into contact with food. Retrieved from [Link]

  • European Union. (2020). Consolidated TEXT: 32011R0010 — EN — 23.09.2020. Retrieved from [Link]

  • Legislation.gov.uk. (2011). Commission Regulation (EU) No 1282/2011. Retrieved from [Link]

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Protocol for the enzymatic synthesis of diisononyl adipate using lipase

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Protocol for the Enzymatic Synthesis of Diisononyl Adipate (DINA) Using Lipase

Audience: Researchers, scientists, and drug development professionals.

Enzymatic Synthesis of Diisononyl Adipate: A High-Efficiency, Solvent-Free Protocol

Introduction

Diisononyl adipate (DINA) is a high molecular weight, branched-chain plasticizer valued for its excellent low-temperature performance and favorable toxicological profile, making it a prominent alternative to traditional phthalate plasticizers.[1][2] It is synthesized by the direct esterification of adipic acid and isononyl alcohol.[1] While conventional industrial synthesis relies on chemical catalysts at high temperatures (130–140°C), this process can lead to by-product formation and significant energy consumption.[3]

Biocatalysis using immobilized lipases presents a sustainable and highly efficient alternative.[4][5] Lipase-catalyzed esterification proceeds under mild conditions, offers high selectivity, and simplifies downstream processing, aligning with the principles of green chemistry.[6][7] This protocol details a solvent-free method for synthesizing DINA using an immobilized lipase, achieving near-complete conversion under optimized conditions. The method is based on the work by Lee et al., who demonstrated 100% conversion by controlling key reaction parameters.[8][9]

Principle of the Method

The synthesis of DINA is a reversible diesterification reaction where one molecule of adipic acid reacts with two molecules of isononyl alcohol to produce one molecule of DINA and two molecules of water.[3]

Reaction: Adipic Acid + 2 Isononyl Alcohol ⇌ Diisononyl Adipate + 2 H₂O

To achieve high product yields, the reaction equilibrium must be shifted towards the products. In this protocol, this is accomplished by two primary strategies:

  • Use of Excess Substrate: An excess of isononyl alcohol is used to drive the reaction forward according to Le Châtelier's principle.[3][10]

  • Continuous Water Removal: The water by-product is continuously removed from the reaction mixture by applying a vacuum.[8][9] This is a critical step, as the presence of water can promote the reverse hydrolytic reaction.[11]

The reaction is catalyzed by a lipase, an enzyme that naturally hydrolyzes triglycerides but can efficiently drive ester synthesis in non-aqueous environments.[11][12] Immobilizing the lipase on a solid support allows for easy separation from the liquid product and enables its reuse, which is crucial for process economy.[3][13]

Mechanism of Lipase-Catalyzed Esterification

Lipase-catalyzed esterification typically follows a Ping-Pong Bi-Bi mechanism.[14] The process involves the formation of a covalent acyl-enzyme intermediate.

  • Acylation: The carboxylic acid (adipic acid) binds to the enzyme's active site. A serine residue in the catalytic triad performs a nucleophilic attack on the acid's carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, releasing a molecule of water and forming an acyl-enzyme complex.[15][16]

  • Esterification: The alcohol (isononyl alcohol) then enters the active site and attacks the acyl-enzyme complex. This forms a second tetrahedral intermediate, which subsequently collapses to release the ester product (monoisononyl adipate first, then diisononyl adipate) and regenerate the free enzyme.[15][16]

G E Free Lipase (E-Ser-OH) EA Enzyme-Acid Complex E->EA A Adipic Acid (R-COOH) A->EA Int1 Tetrahedral Intermediate I EA->Int1 Nucleophilic Attack E_Acyl Acyl-Enzyme Complex (E-Ser-O-COR) Int1->E_Acyl W Water (H₂O) Int1->W Elimination E_Acyl_B Acyl-Enzyme-Alcohol Complex E_Acyl->E_Acyl_B Alcohol Binds B Isononyl Alcohol (R'-OH) B->E_Acyl_B Int2 Tetrahedral Intermediate II E_Acyl_B->Int2 Nucleophilic Attack P Ester Product (R-COOR') Int2->P E_regen Regenerated Lipase (E-Ser-OH) Int2->E_regen Release

Caption: Lipase-catalyzed esterification via a Ping-Pong Bi-Bi mechanism.

Detailed Experimental Protocol

Materials and Equipment

Reagents:

  • Adipic Acid (≥99% purity)

  • Isononyl Alcohol (≥99% purity)

  • Immobilized Lipase: Eversa® Transform 2.0 (liquid lipase from Thermomyces lanuginosus) immobilized on Lewatit VP OC 1600 carrier is recommended.[8][17] Alternatively, Novozym® 435 (immobilized Candida antarctica lipase B) is a well-documented catalyst for esterification.[18][19][20]

  • Hexane (for enzyme washing, optional)

Equipment:

  • Glass batch reactor (e.g., 250 mL) equipped with a mechanical stirrer, heating mantle, and temperature controller.

  • Vacuum pump and controller capable of maintaining pressure at ~13.3 kPa (100 Torr).

  • Condenser and cold trap to collect water by-product.

  • Filtration apparatus for enzyme recovery.

  • Analytical equipment for product characterization (e.g., Gas Chromatography (GC), Titration for acid value).

Enzyme Preparation (Immobilization)

If starting with a liquid lipase solution like Eversa®, it must first be immobilized.

  • Carrier Preparation: Wash the carrier resin (e.g., Lewatit VP OC 1600) with distilled water and dry thoroughly.

  • Immobilization: Mix the liquid lipase with the carrier resin in a suitable buffer and allow it to incubate under gentle agitation. The specific protocol for immobilization may vary based on the lipase and carrier manufacturer's instructions.

  • Drying and Water Activity Adjustment: After immobilization, filter the enzyme and dry it under vacuum. The water activity (a_w) of the immobilized enzyme is a critical parameter. Adjust the water activity to 0.75 by equilibrating the enzyme in a desiccator containing a saturated salt solution (e.g., NaCl) until a stable weight is achieved.[8][9]

Synthesis Procedure
  • Reactor Setup: Charge the glass reactor with adipic acid and isononyl alcohol. For optimal results, use a molar ratio of 1:3 (adipic acid to isononyl alcohol).[8][9]

  • Enzyme Addition: Add the prepared immobilized lipase. The recommended enzyme loading is 10% based on the total weight of the substrates (adipic acid + isononyl alcohol).[8][9]

  • Reaction Conditions:

    • Begin mechanical stirring at a moderate speed (e.g., 200-300 rpm) to ensure the mixture is homogenous without causing excessive shear stress on the enzyme beads.

    • Heat the reaction mixture to the optimal temperature of 50°C .[8][17]

    • Once the temperature is stable, apply a vacuum and maintain the pressure at 13.3 kPa (100 Torr) .[8][17] This will facilitate the continuous removal of water produced during the reaction.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every hour). The conversion can be determined by measuring the decrease in the acid value of the mixture via titration or by quantifying the formation of DINA using Gas Chromatography (GC).

  • Reaction Completion: Under these optimal conditions, a conversion of over 99% is expected within 6 hours .[8][9] The reaction is considered complete when the acid value of the mixture is negligible.

Downstream Processing: Catalyst Recovery and Product Purification
  • Catalyst Separation: Once the reaction is complete, cool the mixture to room temperature and release the vacuum. Separate the immobilized lipase from the liquid product by simple filtration.[21]

  • Enzyme Reuse: The recovered lipase can be washed with a non-polar solvent like hexane to remove any residual product and then dried for reuse in subsequent batches.[10]

  • Product Purification: The liquid product, being synthesized in a solvent-free system with high conversion, is of high purity. If necessary, any unreacted isononyl alcohol can be removed by vacuum distillation.[22]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Esterification Reaction cluster_downstream 3. Downstream Processing reactants Adipic Acid + Isononyl Alcohol (1:3 Molar Ratio) reactor Batch Reactor - Temp: 50°C - Vacuum: 13.3 kPa - Time: 6 hours reactants->reactor enzyme Immobilized Lipase (10% w/w, aw=0.75) enzyme->reactor water Water By-product (Removed via Vacuum) reactor->water filtration Filtration reactor->filtration recycled_enzyme Recycled Lipase filtration->recycled_enzyme crude_dina Crude DINA filtration->crude_dina purification Purification (e.g., Vacuum Distillation) crude_dina->purification final_product Purified DINA (>99%) purification->final_product

Caption: Workflow for the enzymatic synthesis and purification of DINA.

Data Summary and Expected Results

Optimized Reaction Parameters

The efficiency of the enzymatic synthesis of DINA is highly dependent on several key parameters. The table below summarizes the optimal conditions identified for achieving maximum conversion in a solvent-free system.[8][9][17]

ParameterOptimal ValueRationale
Enzyme Immobilized T. lanuginosus LipaseHigh activity and stability for esterification.[3][8]
System Solvent-FreeIncreases volumetric productivity and simplifies purification.[6][19]
Substrate Molar Ratio 1:3 (Adipic Acid : Isononyl Alcohol)Excess alcohol shifts equilibrium towards product formation.[8]
Enzyme Loading 10% (w/w of total substrates)Provides sufficient catalytic sites for an efficient reaction rate.[8]
Temperature 50°COptimal balance between enzyme activity and thermal stability.[3][8]
Pressure 13.3 kPa (100 Torr)Essential for continuous removal of water by-product.[8][9]
Water Activity (a_w) 0.75Maintains the necessary hydration layer for enzyme function.[8]
Reaction Time 6 hoursTime required to achieve >99% conversion under optimal conditions.[8]
Product Characteristics

The final product, diisononyl adipate, is a clear, colorless, and oily liquid. Its properties should conform to the specifications listed below.[1][23][24]

PropertyValue
Molecular Formula C₂₄H₄₆O₄
Molecular Weight 398.6 g/mol
Appearance Clear, colorless liquid
Boiling Point >232°C
Melting Point -60°C
Density ~0.92 g/cm³ at 20°C
Water Solubility Practically insoluble

Expected Outcome: By adhering to this protocol, researchers can expect to achieve a conversion of adipic acid to diisononyl adipate exceeding 99%. The final product will be of high purity, requiring minimal downstream processing. The immobilized enzyme should retain a high percentage of its activity, allowing for its successful reuse in multiple reaction cycles.

References

  • Fregapane, G., Sarney, D. B., & Vulfson, E. N. (1991). Enzymic solvent-free synthesis of sugar acetal fatty acid esters. Enzyme and Microbial Technology, 13(10), 796–800.
  • Yadav, G. D., & Lathi, P. S. (2003). Immobilized lipases as versatile catalysts for the synthesis of phytosterol esters.
  • Lozano, P., De Diego, T., & Iborra, J. L. (2003). A solvent-free biocatalytic process for the synthesis of high quality cetyl esters. Biotechnology and Bioengineering, 81(3), 347-354.
  • Gandhi, N. N. (1997). Applications of lipase. Journal of the American Oil Chemists' Society, 74(6), 621-634.
  • BASTONE. (2023). The Synthesis Process of Diisononyl Adipate. BASTONE. Available at: [Link]

  • Park, S., Kim, B. H., & Lee, S. B. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Molecules, 25(16), 3624.
  • García, T., Coterón, A., Martínez, M., & Aracil, J. (2000). Solvent-free enzymatic synthesis of pentyl esters in a batch reactor using a commercial immobilized lipase. Chemical Engineering Science, 55(8), 1411-1423.
  • Fjerbaek, L., Christensen, K. V., & Norddahl, B. (2009). A review of the current state of biodiesel production using enzymatic transesterification. Biotechnology and Bioengineering, 102(5), 1298-1315.
  • Reis, P., Holmberg, K., Watzke, H., Leser, M. E., & Miller, R. (2009). Lipases at interfaces: a review. Advances in Colloid and Interface Science, 147-148, 237-250.
  • Akoh, C. C., Lee, G. C., & Liaw, Y. C. (1995). Lipase-catalyzed esterification. Journal of Food Lipids, 2(3), 131-146.
  • Abdul Rahman, M. B., Jarmi, N. I., & Chaibakhsh, N. (2009). Modeling and optimization of lipase-catalyzed synthesis of dilauryl adipate ester by response surface methodology. Journal of Chemical Technology & Biotechnology, 84(5), 683-689.
  • Jaeger, K. E., & Reetz, M. T. (1998). Microbial lipases form versatile tools for biotechnology. Trends in Biotechnology, 16(9), 396-403.
  • Kaewthong, W., & H-Kittikun, A. (2004). Lipase-catalyzed transesterification of palm oil methyl ester and trimethylolpropane. Biochemical Engineering Journal, 21(2), 159-164.
  • Lee, A., Kim, H., Choi, N., Yoon, S. W., Kim, Y., Kim, H. R., & Kim, I. H. (2019). Preparation of diisononyl adipate in a solvent-free system via an immobilized lipase-catalyzed esterification. Enzyme and Microbial Technology, 131, 109340.
  • Stevenson, D. E., Stanley, R. A., & Furneaux, R. H. (1993). Characteristics of an immobilized lipase for the commercial synthesis of esters. Biotechnology and Bioengineering, 42(5), 623-630.
  • Krishna, S. H., & Karanth, N. G. (2002). Lipase catalyzed ester synthesis for food processing industries. Brazilian Archives of Biology and Technology, 45(3), 259-272.
  • Stergiou, P. Y., Foukis, A., Filippou, M., Koukouritaki, M., Parapouli, M., Theodorou, L. G., ... & Kontominas, M. G. (2013). Advances in lipase-catalyzed esterification reactions. Biotechnology Advances, 31(8), 1846-1859.
  • Romero, M. D., Aguado, J., & Perales, D. (2012). Study of the Solvent-Free Process of Enzymatic Synthesis of Pentyl Esters in a Packed Bed Reactor (PBR) Using the Lipozyme435 Heterogeneous Biocatalyst. Industrial & Engineering Chemistry Research, 51(22), 7545-7552.
  • Akoh, C. C., & Yee, L. N. (1997). Lipase-Catalyzed Esterification. In Food Lipids (pp. 535-555). Springer, Boston, MA.
  • CPSC. (2019). CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Diisononyl Adipate (DINA)”. Consumer Product Safety Commission. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6427097, Diisononyl adipate. PubChem. Available at: [Link]

  • Lee, A., Kim, H., Choi, N., Yoon, S. W., Kim, Y., Kim, H. R., & Kim, I. H. (2019). Preparation of diisononyl adipate in a solvent-free system via an immobilized lipase-catalyzed esterification. PubMed. Available at: [Link]

  • Lee, A., Kim, H., Choi, N., Yoon, S. W., Kim, Y., Kim, H. R., & Kim, I. H. (2019). Preparation of diisononyl adipate in a solvent-free system via an immobilized lipase-catalyzed esterification. Ewha Womans University Repository. Available at: [Link]

  • Kumar, A., Singh, B., & Singh, S. (2023). Exploring Downstream Processing Strategies for Active Pharmaceutical Ingredients (APIs) Derived from Industrial Fermentation. Journal of Drug Delivery and Therapeutics, 13(5), 123-131.
  • Tacias-Pascacio, V. G., Torrestiana-Sánchez, B., Dal-Cim, T., & de-la-Cruz, F. B. (2019).
  • Ustrzycki, S. (2017). Esterification vs. transesterification – comparison of DOTP production methods. Oxoplast. Available at: [Link]

  • Ghamgui, H., Karra-Châabouni, M., & Gargouri, Y. (2004). Optimum conditions for lipase-catalyzed synthesis of adipate esters. Journal of the American Oil Chemists' Society, 81(9), 833-838.
  • Lee, A., et al. (2019). Preparation of diisononyl adipate in a solvent-free system via an immobilized lipase-catalyzed esterification. DSpace@EWHA. Available at: [Link]

  • Garcia-Galan, C., Berenguer-Murcia, Á., Fernandez-Lafuente, R., & Rodrigues, R. C. (2011). Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology, 1(7), 1129-1152.
  • Salis, A., Pinna, M., Monduzzi, M., & Solinas, V. (2005). Optimized lipase-catalyzed synthesis of adipate ester in a solvent-free system.
  • Ortiz, C., Ferreira, M. L., & Barbosa, O. (2019). Upstream and Downstream Bioprocessing in Enzyme Technology.
  • Sharma, S., Kanwar, S. S., & Gupta, R. (2001). Lipases and lipase-catalyzed esterification in non-aqueous media. Indian Journal of Biotechnology, 1(1), 22-54.
  • Wang, H., Liu, Y., & Huber, G. W. (2020). Catalytic production of renewable lubricant base oils from bio-based 2-alkylfurans and enals. Green Chemistry, 22(12), 3845-3856.
  • Foresti, M. L., & Ferreira, M. L. (2011). Investigation of the stability of Novozym® 435 in the production of biodiesel. Enzyme Research, 2011, 815931.
  • Fernandez-Lafuente, R. (2019). Novozym 435: The "perfect" lipase immobilized biocatalyst?.

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Thermal Analysis of Polymers Containing Dinonyl Adipate: An Application Guide to TGA and DSC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Role of Plasticizers and Thermal Analysis

In the realm of polymer science, tailoring material properties to specific applications is paramount. Plasticizers are additives that impart flexibility, durability, and ease of processing to otherwise rigid polymers. Among these, Dinonyl Adipate (DNA), a high-molecular-weight, non-phthalate plasticizer, is favored in applications demanding excellent low-temperature performance and stability, such as in PVC for food packaging, medical devices, and automotive interiors.[1][2] The incorporation of DNA, however, fundamentally alters the thermal characteristics of the host polymer. Understanding these changes is not merely an academic exercise; it is critical for predicting material performance, ensuring product quality, and optimizing processing conditions.[3]

This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to characterize polymers plasticized with this compound. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights into the interpretation of the resulting data.

Pillar I: The Science Behind the Techniques - Why TGA and DSC?

Thermal analysis techniques are indispensable tools for probing the physical and chemical changes that occur in a material as a function of temperature.[4] For polymers containing this compound, TGA and DSC provide complementary information, painting a holistic picture of the material's thermal behavior.

Thermogravimetric Analysis (TGA): Unveiling Thermal Stability and Composition

TGA measures the change in mass of a sample as it is heated at a controlled rate.[5] This technique is exceptionally useful for determining the thermal stability of a material, as well as its composition.[6] In the context of a DNA-plasticized polymer, a TGA experiment can reveal:

  • Volatilization of the Plasticizer: As the temperature increases, the plasticizer will eventually volatilize, leading to a distinct mass loss. The temperature at which this occurs is a measure of the plasticizer's permanence.

  • Polymer Degradation: At higher temperatures, the polymer backbone itself will begin to break down, resulting in a significant mass loss.[7] The onset temperature of this degradation is a key indicator of the material's upper service temperature.

  • Compositional Analysis: The magnitude of the mass loss steps can be used to quantify the amount of plasticizer and polymer in the sample.[6]

The fundamental principle of TGA lies in subjecting a sample to a controlled temperature program in a specific atmosphere (commonly inert, like nitrogen, to study thermal decomposition, or oxidative, like air, to study oxidative degradation) and precisely measuring the resulting mass change.[1]

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is a powerful technique for identifying and quantifying thermal transitions in polymers.[9] For a polymer plasticized with DNA, DSC can elucidate:

  • Glass Transition Temperature (Tg): The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Plasticizers like DNA work by inserting themselves between polymer chains, increasing the free volume and allowing the chains to move more easily at lower temperatures.[10] This results in a significant decrease in the Tg, a primary indicator of the plasticizer's efficiency.

  • Melting (Tm) and Crystallization (Tc) Behavior: For semi-crystalline polymers, DSC can reveal the melting and crystallization temperatures and their associated enthalpies. The presence of a plasticizer can influence the degree of crystallinity and the temperatures at which these phase transitions occur.

The causality behind DSC is the measurement of the energy absorbed (endothermic) or released (exothermic) by the sample during a thermal event. The glass transition, for instance, is observed as a step change in the heat capacity of the material.[8]

Pillar II: Experimental Protocols - A Self-Validating System

The integrity of thermal analysis data hinges on meticulous experimental procedure. The following protocols are designed to be robust and self-validating, incorporating calibration and verification steps.

Safety Precautions

Before commencing any experimental work, consult the Safety Data Sheets (SDS) for this compound and the specific polymer being used. Handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]

Sample Preparation

Uniform and representative samples are crucial for reproducible results.

  • Polymer-Plasticizer Blending:

    • For melt-processable polymers (e.g., PVC), use a laboratory-scale two-roll mill or a small-scale extruder to blend the polymer with the desired weight percentage of this compound (e.g., 10%, 20%, 30% w/w).

    • Ensure thorough mixing to achieve a homogeneous distribution of the plasticizer.

    • Press the blended material into thin films of uniform thickness (e.g., 0.5 - 1.0 mm) using a heated press.

  • Sample Cutting:

    • For DSC, cut small, flat discs from the polymer film that will fit into the DSC pans (typically 3-10 mg).

    • For TGA, a similar sample size (5-15 mg) is appropriate. The sample form can be a small disc or a piece of the film.

Thermogravimetric Analysis (TGA) Protocol

This protocol is based on the principles outlined in ASTM E1131 and ISO 11358.[6][12]

  • Instrument Calibration:

    • Perform a temperature calibration using certified magnetic standards (e.g., Nickel).

    • Verify mass calibration using certified calibration weights.

  • Experimental Setup:

    • Sample: 5-15 mg of the DNA-plasticized polymer film.

    • Pan: Platinum or ceramic pan.

    • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Determine the onset temperature of decomposition for both the plasticizer and the polymer.

    • Calculate the weight loss percentage for each degradation step.

    • The first significant weight loss will likely correspond to the volatilization of this compound, while the subsequent major weight loss will be due to the decomposition of the polymer.

Differential Scanning Calorimetry (DSC) Protocol

This protocol is guided by the principles of ASTM D3418.[13]

  • Instrument Calibration:

    • Perform temperature and enthalpy calibration using a certified indium standard.

  • Experimental Setup:

    • Sample: 3-10 mg of the DNA-plasticized polymer film, hermetically sealed in an aluminum pan.

    • Reference: An empty, hermetically sealed aluminum pan.

    • Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

    • Temperature Program (Heat-Cool-Heat):

      • Equilibrate at a temperature below the expected Tg (e.g., -80 °C).

      • First Heat: Ramp from -80 °C to a temperature above the polymer's melting point (for semi-crystalline polymers) or well above the Tg (for amorphous polymers) at 10 °C/min. This step erases the thermal history of the sample.[10]

      • Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

      • Second Heat: Ramp from the starting temperature at 10 °C/min to the final temperature. The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.

  • Data Analysis:

    • Determine the glass transition temperature (Tg) from the second heating scan. This is typically taken as the midpoint of the step change in the heat flow curve.

    • For semi-crystalline polymers, determine the melting temperature (Tm) as the peak of the endothermic melting peak and the enthalpy of fusion by integrating the peak area.

Pillar III: Visualization and Data Interpretation

Experimental Workflow Diagram

The following diagram illustrates the logical flow from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation p1 Polymer & DNA p2 Melt Blending / Compounding p1->p2 p3 Film Pressing p2->p3 p4 Sample Cutting (3-15 mg) p3->p4 tga TGA Analysis p4->tga TGA Sample dsc DSC Analysis p4->dsc DSC Sample tga_data TGA Curve (Mass vs. Temp) tga->tga_data dsc_data DSC Curve (Heat Flow vs. Temp) dsc->dsc_data results Thermal Properties (Td, Tg, Tm, % Composition) tga_data->results dsc_data->results

Caption: Workflow for the thermal analysis of DNA-plasticized polymers.

Expected Impact of this compound on Thermal Properties

The addition of this compound to a polymer matrix is expected to have the following effects, which can be visualized in the TGA and DSC thermograms.

G cluster_tga TGA Results cluster_dsc DSC Results dna Addition of This compound (DNA) tga1 New Mass Loss Step (DNA Volatilization) dna->tga1 tga2 Potential Decrease in Polymer Td dna->tga2 dsc1 Significant Decrease in Glass Transition (Tg) dna->dsc1 dsc2 Potential Decrease in Melting Point (Tm) dna->dsc2 dsc3 Potential Change in Crystallinity dna->dsc3

Caption: Expected effects of this compound on polymer thermal properties.

Data Presentation: A Comparative Table

The following table summarizes hypothetical but typical data for a polymer (e.g., PVC) with varying concentrations of this compound.

PropertyUnplasticized PolymerPolymer + 10% DNAPolymer + 20% DNA
DSC Results
Glass Transition Temp. (Tg) (°C)854515
Melting Temp. (Tm) (°C)210205200
TGA Results
Onset of DNA Volatilization (°C)N/A~250~250
Onset of Polymer Degradation (°C)~300~295~290
Mass Loss due to DNA (%)0~10~20

Conclusion

Thermogravimetric Analysis and Differential Scanning Calorimetry are powerful and complementary techniques for the comprehensive characterization of polymers containing this compound. By following robust and well-calibrated protocols, researchers can obtain reliable data on thermal stability, composition, and key thermal transitions. This information is crucial for quality control, material selection, and predicting the in-service performance of plasticized polymer systems. The methodologies and insights provided in this application note offer a solid foundation for professionals in polymer science and related fields to effectively utilize thermal analysis in their research and development endeavors.

References

  • ASTM International. (2021). Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry (ASTM D3418-21). Retrieved from [Link]

  • ASTM International. (2017). Standard Test Method for Transition Temperatures of Polymers By Differential Scanning Calorimetry (ASTM D3418-12). Retrieved from [Link]

  • ASTM International. (2008). Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry (ASTM D3418-08). Retrieved from [Link]

  • ASTM International. (2021). Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. Retrieved from [Link]

  • MaTestLab Inc. (n.d.). ASTM D3418, E1356, ISO 11357 Differential Scanning Calorimeter. Retrieved from [Link]

  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]

  • Achilias, D. S., et al. (2009). Synthesis, characterization and thermal degradation mechanism of three poly(alkylene adipate)s: Comparative study.
  • Vikhareva, I. N., et al. (2020). Biodegradation chemistry of new adipate plasticizers. IOP Conference Series: Materials Science and Engineering, 862, 032067.
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  • Zeus Industrial Products, Inc. (2005). Thermal Degradation of Plastics. Retrieved from [Link]

  • Intertek. (n.d.). Thermal Analysis of Polymers and Plastics. Retrieved from [Link]

  • Mazitova, A. K., et al. (2021). Designing of Green Plasticizers and Assessment of the Effectiveness of Their Use. Polymers, 13(11), 1735.
  • Mazitova, A. K., et al. (2021). Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent. Polymers, 13(21), 3793.
  • Mettler Toledo. (n.d.). Thermal Analysis of Polymers Selected Applications. Retrieved from [Link]

  • International Organization for Standardization. (2014). Plastics — Thermogravimetry (TG) of polymers — Part 1: General principles (ISO 11358-1:2014). Retrieved from [Link]

  • MaTestLab Inc. (n.d.). ISO 11358 Thermogravimetry of Polymers US Lab. Retrieved from [Link]

  • Infinita Lab. (n.d.). ISO 11358 - Best Practices for TGA in Polymers. Retrieved from [Link]

  • Mettler Toledo. (n.d.). PVC Measured by DSC and TGA. Retrieved from [Link]

  • Campbell, S. A., & White, J. R. (n.d.). Thermal Analysis (Chapter 12). Retrieved from [Link]

  • Gold APP Instruments Corporation China. (2022). ISO 11358-1:2022 Plastics Thermogravimetry (TG) of polymers Part 1: General principles. Retrieved from [Link]

  • Semantic Scholar. (2023). Thermogravimetric Analysis of Rigid PVC and Animal-Origin Bio-Composite. Retrieved from [Link]

  • University of Babylon. (2018). EFFECT OF ADDITIVES ON THE Tg, Tp AND GELATION DEGREE OF THE PVC PRODUCTS. Retrieved from [Link]

  • HB Chemical. (2014). Safety Data Sheet: DINA. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimization of Dinonyl Adipate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers and chemical development professionals engaged in the synthesis of dinonyl adipate (DINA). It is structured in a practical question-and-answer format to directly address common challenges and provide actionable solutions for optimizing reaction conditions.

Part 1: Frequently Asked Questions (FAQs)

This section covers fundamental concepts and common inquiries regarding the synthesis of this compound.

Question 1: What is the fundamental reaction for synthesizing this compound?

Answer: The synthesis of this compound is based on a Fischer esterification reaction.[1][2][3] In this process, a dicarboxylic acid (adipic acid) reacts with an alcohol (nonyl alcohol) in the presence of an acid catalyst. The reaction forms the desired diester (this compound) and water as a byproduct.[4][5] Because this reaction is reversible, the continuous removal of water is crucial to drive the equilibrium towards the product and achieve a high conversion rate.[1][4][5][6]

Question 2: What are the primary catalytic methods used for DINA synthesis?

Answer: There are two main approaches for catalyzing the synthesis of DINA:

  • Traditional Chemical Catalysis: This is the most established industrial method, utilizing strong acid catalysts to accelerate the esterification.[4] Common catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (PTSA), and increasingly, solid acid catalysts like tin oxide on activated carbon or titanium-based compounds.[4][6][7] This method is reliable but requires high reaction temperatures (130-220°C) and a neutralization step to remove the acidic catalyst post-reaction.[4][5][6]

  • Enzymatic Catalysis: A more modern and sustainable approach uses lipase enzymes, such as Thermomyces lanuginosus lipase (Eversa® lipase), as the catalyst.[4][6] This method offers significant advantages, including much milder reaction temperatures (~50°C), the elimination of acidic waste streams, and often results in a cleaner product requiring less purification.[4][6] The enzyme is typically immobilized, allowing for easy separation and reuse.[6]

Question 3: Why is an excess of nonyl alcohol typically used in the reaction?

Answer: Using a molar excess of the alcohol reactant is a common strategy in Fischer esterification to shift the reaction equilibrium towards the formation of the ester product, thereby increasing the overall yield.[1] For DINA synthesis, typical molar ratios of adipic acid to nonyl alcohol range from 1:2.2 to 1:3.[4][6][7] This ensures that the adipic acid is more completely converted into the diester.[8]

Question 4: How is the progress of the reaction typically monitored?

Answer: The progress of the esterification reaction is most commonly monitored by measuring the acid value of the reaction mixture.[5] The acid value represents the amount of residual adipic acid. It is determined by titrating a sample of the reaction mixture with a standardized solution of potassium hydroxide (KOH). The reaction is considered complete when the acid value drops below a predetermined threshold, often less than 2 mg KOH/g.[5]

Part 2: Troubleshooting Guide for Synthesis Optimization

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and systematic solutions.

Issue 1: Low Product Yield or Incomplete Conversion

Question: My reaction has stalled, and the yield of this compound is significantly lower than expected. What are the potential causes and how can I fix this?

Answer: Low yield is one of the most common issues and can stem from several factors related to the reaction equilibrium, catalyst activity, or reactant quality.

Potential Causes & Step-by-Step Solutions:

  • Inefficient Water Removal: The accumulation of water, the reaction byproduct, can inhibit the forward reaction and prevent it from reaching completion.[4][5][6]

    • Solution: Ensure your water removal system is functioning optimally. If using a Dean-Stark trap with a refluxing solvent (like toluene or xylene), check for proper condensation and separation.[7] For solvent-free systems, verify that the vacuum applied is sufficient (e.g., 13.3 kPa for enzymatic methods) to continuously remove water vapor.[4][6]

  • Catalyst Deactivation or Insufficient Loading: The catalyst may be inactive or used in an insufficient amount.

    • Solution:

      • Chemical Catalysts: Ensure the catalyst (e.g., PTSA) has not degraded. Use a fresh batch if necessary. Typical loading is 0.5–1.5 wt% relative to adipic acid.[4]

      • Enzymatic Catalysts: Immobilized enzymes can lose activity over multiple cycles. If reusing an enzyme, perform a small-scale test to confirm its activity. For a new reaction, ensure the loading is adequate, typically around 10% by weight of the total substrates.[4][6]

  • Incorrect Molar Ratio of Reactants: An insufficient excess of nonyl alcohol can lead to incomplete conversion of the adipic acid.

    • Solution: Verify the molar ratio of your reactants. An adipic acid to nonyl alcohol ratio of 1:2.5 to 1:3 is often optimal for driving the reaction to completion.[4][6][7]

  • Sub-optimal Reaction Temperature: The reaction temperature may be too low for the chosen catalyst system.

    • Solution: Check and calibrate your temperature monitoring equipment. For traditional acid catalysis, temperatures should typically be in the 130–170°C range.[5][6][7] Exceeding this range can lead to side reactions and product degradation. For enzymatic catalysis, maintain the temperature around 50°C, as higher temperatures can denature the enzyme.[4][6]

Troubleshooting Logic: Diagnosing Low Product Yield

Low_Yield_Troubleshooting Start Low DINA Yield (<90% Conversion) Check_Water Is Water Being Effectively Removed? Start->Check_Water Check_Catalyst Is Catalyst Active & Correctly Loaded? Check_Water->Check_Catalyst Yes Fix_Water Optimize Vacuum or Dean-Stark Setup Check_Water->Fix_Water No Check_Ratio Is Molar Ratio (Alcohol:Acid) > 2.5? Check_Catalyst->Check_Ratio Yes Fix_Catalyst Use Fresh Catalyst or Increase Loading Check_Catalyst->Fix_Catalyst No Check_Temp Is Reaction Temp Correct for Catalyst? Check_Ratio->Check_Temp Yes Fix_Ratio Adjust Molar Ratio to 1:2.5 - 1:3 Check_Ratio->Fix_Ratio No Fix_Temp Adjust & Calibrate Temperature Check_Temp->Fix_Temp No Success Yield Optimized Check_Temp->Success Yes Fix_Water->Success Fix_Catalyst->Success Fix_Ratio->Success Fix_Temp->Success DINA_Synthesis_Workflow cluster_reactants 1. Reaction Setup cluster_reaction 2. Esterification cluster_purification 3. Purification Adipic_Acid Adipic Acid Reactor Charge Reactor (Molar Ratio 1:2.5+) Adipic_Acid->Reactor Nonyl_Alcohol Nonyl Alcohol Nonyl_Alcohol->Reactor Catalyst Catalyst (Acid or Enzyme) Catalyst->Reactor Heating Heat to Target Temp (50°C or 140°C) Reactor->Heating Water_Removal Continuous Water Removal (Vacuum / Dean-Stark) Heating->Water_Removal Monitoring Monitor Acid Value Water_Removal->Monitoring Neutralize Neutralization Wash (e.g., Na₂CO₃ soln) Monitoring->Neutralize Reaction Complete Dealcohol Vacuum Distillation (Remove excess alcohol) Neutralize->Dealcohol Final_Product High-Purity This compound (≥99.5%) Dealcohol->Final_Product

Caption: General workflow for the synthesis and purification of DINA.

References

  • The Synthesis Process of Diisononyl Adipate - BASTONE. (2025, December 9).
  • An In-depth Technical Guide to Diisononyl Adipate (DINA) - Benchchem.
  • Application Note: Analytical Methods for the Detection of Diisononyl Adipate (DINA) in Plastics - Benchchem.
  • A Comparative Guide to the Validation of a Novel Analytical Method for Diisononyl Adipate (DINA) - Benchchem.
  • CN101157615A - Method for producing plasticizer phthalic acid dinonyl - Google Patents.
  • WO2009066975A1 - A method for producing adipate ester - Google Patents.
  • CN105198748A - Preparation method of dioctyl adipate - Google Patents.
  • A cleaner process for synthesis of dioctyl adipate - ResearchGate.
  • A Comprehensive Technical Guide to the Synthesis of Dioctyl Adipate from Adipic Acid and 2-Ethylhexanol - Benchchem.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16).
  • esterification - alcohols and carboxylic acids - Chemguide.
  • Reaction of acyl derivatives with weak nucleophiles | Organic Chemistry II.

Sources

Strategies to improve conversion efficiency in dinonyl adipate production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Dinonyl Adipate (DINA) production. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of DINA synthesis and enhance conversion efficiency. Here, we dissect common experimental challenges, offering scientifically-grounded troubleshooting strategies and detailed protocols to ensure the integrity and success of your work.

Foundational Principles of this compound Synthesis

This compound is synthesized through the esterification of adipic acid with isononyl alcohol.[1] This reversible reaction necessitates the continuous removal of the water byproduct to drive the equilibrium towards the formation of the diester, thereby maximizing the yield of DINA.[2] Two primary methodologies dominate the production of DINA: the traditional chemical catalyst approach and the modern enzymatic route.[2]

Traditional Chemical Catalysis: This method typically employs acid catalysts such as sulfuric acid, p-toluenesulfonic acid (PTSA), or solid superacids at elevated temperatures (130-220°C) to achieve conversion efficiencies between 85% and 99%.[2][3]

Modern Enzymatic Synthesis: This greener alternative utilizes immobilized lipases, such as Eversa® lipase from Thermomyces lanuginosus, at significantly lower temperatures (around 50°C) in a solvent-free system.[2][3] This method can achieve up to 100% conversion under optimal conditions.[2][3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges that can impede the conversion efficiency of DINA synthesis, presented in a question-and-answer format.

Low Conversion Efficiency

Q1: My esterification reaction has stalled, and the conversion to this compound is significantly lower than expected. What are the likely causes and how can I rectify this?

Low conversion is a frequent issue stemming from several factors related to reaction equilibrium, catalyst activity, and reactant integrity.

A1: Troubleshooting Low Conversion Efficiency

  • Inefficient Water Removal: The primary culprit for stalled esterification is the presence of water in the reaction mixture, which pushes the equilibrium back towards the reactants.[2]

    • Solution: Ensure your water removal system (e.g., Dean-Stark apparatus, vacuum distillation) is functioning optimally. For vacuum systems, verify the integrity of your seals and the efficiency of your vacuum pump. In enzymatic reactions, the application of a vacuum of around 13.3 kPa is crucial for driving the reaction to completion.[2]

  • Catalyst Deactivation: Your catalyst may have lost its activity due to poisoning, fouling, or thermal degradation.

    • Solution:

      • Chemical Catalysts: For solid acid catalysts, deactivation can occur through ion exchange with metal ions or reaction with nitrogen-containing impurities in the reactants.[4][5] Regeneration may be possible through solvent washing followed by treatment with a concentrated acid like sulfuric acid to restore the active sites.[4][5] Titanate catalysts are sensitive to water, which can lead to hydrolysis and deactivation.[6]

      • Enzymatic Catalysts: Lipases can be inhibited by the presence of excess water or by certain metal ions.[5] Ensure your reactants are anhydrous and free from contaminants.

  • Sub-optimal Reactant Molar Ratio: An incorrect molar ratio of isononyl alcohol to adipic acid can limit the extent of the reaction.

    • Solution: A molar excess of isononyl alcohol is typically used to favor the formation of the diester.[7] The optimal ratio for the chemical method is generally between 1:2.2 and 1:2.6 (adipic acid:isononyl alcohol), while for the enzymatic method, a ratio of 1:3 is often employed.[3]

  • Incorrect Reaction Temperature:

    • Solution:

      • Chemical Catalysis: Ensure the reaction temperature is maintained within the optimal range for your chosen catalyst (typically 130-220°C).[3] Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can lead to side reactions and catalyst degradation.

      • Enzymatic Catalysis: Lipases have a narrow optimal temperature range, typically around 50°C.[2] Exceeding this temperature can lead to irreversible denaturation and loss of activity.

Product Quality Issues

Q2: The final this compound product has a yellow or brown discoloration. What causes this and how can I obtain a colorless product?

Color formation is a common issue in esterification, particularly at high temperatures, and is attributed to the formation of chromophoric degradation products.

A2: Addressing Product Discoloration

  • Cause: Thermal degradation of the reactants or product at elevated temperatures can lead to the formation of conjugated carbonyl structures, such as quinones and stilbenes, which act as chromophores.[1] Side reactions, including the cyclization of adipic acid to form adipic anhydride, can also contribute to color.[8]

  • Prevention:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation.

    • Temperature Control: Avoid excessive reaction temperatures and prolonged reaction times.

  • Remediation:

    • Adsorbent Treatment: Treat the crude product with activated carbon, bleaching earth, or zeolites to adsorb the color bodies.[9]

    • Vacuum Distillation: For thermally stable products, vacuum distillation can separate the desired colorless ester from higher-boiling colored impurities.[9] Optimizing the vacuum level and temperature profile is crucial to prevent further degradation during distillation.[3][9]

Q3: My purified this compound contains a significant amount of monoisononyl adipate. How can I minimize its formation and remove it from the final product?

The presence of the monoester is a common impurity that affects the final product's properties.

A3: Managing Monoester Content

  • Cause: Incomplete esterification is the primary reason for the presence of monoisononyl adipate. This can be due to any of the factors leading to low conversion efficiency discussed in Q1.

  • Minimization:

    • Drive the Equilibrium: Employ a sufficient excess of isononyl alcohol and ensure efficient water removal to push the reaction towards the formation of the diester.

    • Reaction Time: Allow for adequate reaction time for the second esterification to occur. Monitor the reaction progress by measuring the acid value of the reaction mixture. The reaction is generally considered complete when the acid value drops below a specified threshold, typically less than 2 mg KOH/g.[10]

  • Removal:

    • Vacuum Distillation: Monoisononyl adipate has a lower boiling point than this compound. Careful vacuum distillation can be used to separate the monoester from the desired diester product.[11]

Purification Challenges

Q4: During the washing step of the crude this compound, I am encountering a stable emulsion that is difficult to break. What are the best strategies to handle this?

Emulsion formation is a common problem during the aqueous workup of esterification reactions, particularly when alkaline solutions are used to neutralize acidic catalysts.

A4: Troubleshooting Emulsion Formation

  • Cause: Emulsions are stabilized by surfactants or fine solid particles at the oil-water interface.[12] In this context, soaps formed from the neutralization of unreacted adipic acid or acidic byproducts can act as emulsifying agents.

  • Prevention:

    • Minimize Excess Alkali: Use only the amount of neutralizing agent (e.g., sodium carbonate solution) required to neutralize the residual acid.

    • Gentle Mixing: Avoid vigorous agitation during the washing step, which can promote emulsion formation.

  • Breaking Emulsions:

    • Addition of Brine: Adding a saturated sodium chloride solution increases the ionic strength of the aqueous phase, which can help to destabilize the emulsion.

    • Change in pH: Acidifying the mixture can sometimes break emulsions stabilized by soaps.[13]

    • Heating: Gently warming the mixture can reduce the viscosity of the phases and aid in separation.

    • Centrifugation: For small-scale experiments, centrifugation is a highly effective method for breaking emulsions.[13]

    • Filtration through a Drying Agent: Passing the emulsion through a bed of a drying agent like anhydrous sodium sulfate can help to break the emulsion by removing water.[13]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experimental workflows.

Protocol: Monitoring Reaction Progress by Acid Value Titration

Objective: To determine the amount of unreacted adipic acid in the reaction mixture.

Materials:

  • Reaction mixture sample

  • Ethanol (neutral)

  • Phenolphthalein indicator solution

  • Standardized 0.1 M potassium hydroxide (KOH) solution

  • Burette, flask, and stirrer

Procedure:

  • Accurately weigh approximately 1-2 g of the reaction mixture into a clean, dry flask.

  • Add 50 mL of neutral ethanol to dissolve the sample.

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate the solution with the standardized 0.1 M KOH solution until a faint pink color persists for at least 30 seconds.

  • Record the volume of KOH solution used.

  • Calculate the acid value using the following formula: Acid Value (mg KOH/g) = (V × N × 56.1) / W Where:

    • V = Volume of KOH solution used (mL)

    • N = Normality of the KOH solution

    • 56.1 = Molar mass of KOH ( g/mol )

    • W = Weight of the sample (g)

Protocol: General Purification of Crude this compound

Objective: To remove unreacted starting materials, catalyst, and byproducts from the crude DINA.

Procedure:

  • Cooling: After the reaction is complete, cool the crude ester to room temperature.

  • Neutralization: If an acid catalyst was used, wash the crude ester with a 5% sodium carbonate solution to neutralize and remove the residual catalyst. Perform this wash gently to avoid emulsion formation. Repeat the wash until the aqueous layer is no longer acidic.

  • Water Wash: Wash the organic layer with deionized water until the washings are neutral to pH paper.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

  • Filtration: Filter to remove the drying agent.

  • Solvent and Excess Alcohol Removal: If a solvent was used or to remove excess isononyl alcohol, perform distillation under reduced pressure.

  • Vacuum Distillation: For high-purity DINA, perform a final vacuum distillation, collecting the fraction at the appropriate boiling point and pressure.

Visualizations

This compound Synthesis Pathway

G cluster_reaction1 Esterification Step 1 cluster_reaction2 Esterification Step 2 Adipic_Acid Adipic Acid Monoester Monoisononyl Adipate Adipic_Acid->Monoester + Isononyl Alcohol Isononyl_Alcohol Isononyl Alcohol Isononyl_Alcohol->Monoester DINA This compound Isononyl_Alcohol->DINA Monoester->DINA + Isononyl Alcohol Water1 Water Monoester->Water1 Water2 Water DINA->Water2 Catalyst Catalyst (Acid or Enzyme) Catalyst->Monoester Catalyst->DINA

Caption: Reaction pathway for the two-step esterification of adipic acid to this compound.

Troubleshooting Workflow for Low Conversion Efficiency

G Start Low Conversion Efficiency Observed Check_Water_Removal Is Water Removal System Optimal? Start->Check_Water_Removal Check_Catalyst Is Catalyst Active? Check_Water_Removal->Check_Catalyst Yes Optimize_Water_Removal Optimize Water Removal System Check_Water_Removal->Optimize_Water_Removal No Check_Ratio Is Molar Ratio Correct? Check_Catalyst->Check_Ratio Yes Regenerate_Catalyst Regenerate or Replace Catalyst Check_Catalyst->Regenerate_Catalyst No Check_Temp Is Reaction Temperature Correct? Check_Ratio->Check_Temp Yes Adjust_Ratio Adjust Molar Ratio Check_Ratio->Adjust_Ratio No Adjust_Temp Adjust Reaction Temperature Check_Temp->Adjust_Temp No End Re-run Experiment Check_Temp->End Yes Optimize_Water_Removal->End Regenerate_Catalyst->End Adjust_Ratio->End Adjust_Temp->End

Caption: A logical workflow for troubleshooting low conversion efficiency in DINA synthesis.

Quantitative Data Summary

ParameterTraditional Chemical CatalysisModern Enzymatic SynthesisReference
Catalyst Sulfuric acid, PTSA, Solid superacidsImmobilized Lipase (e.g., Eversa®)[2][3]
Temperature 130-220 °C~50 °C[3]
Molar Ratio (Acid:Alcohol) 1:2.2 to 1:2.61:3[3]
Reaction Time 6-10 hours~6 hours[3]
Conversion Efficiency 85-99%Up to 100%[2][3]
System With or without solventSolvent-free[3]
Pressure/Vacuum ~73-78 kPa~13.3 kPa[3]

References

  • Hu, X., et al. (2013). Investigation of deactivation mechanisms of a solid acid catalyst during esterification of the bio-oils from mallee biomass. Applied Energy, 111, 94-103.
  • Hu, X., et al. (2013). Investigation of deactivation mechanisms of a solid acid catalyst during esterification of the bio-oils from mallee biomass.
  • BASTONE. (2025).
  • Benchchem. (2025).
  • ACS Publications. (2024).
  • Benchchem. (2025).
  • RSC Publishing. (2023).
  • Spectro Scientific. (n.d.).
  • ResearchGate. (2014). How can I remove color during Plasticizer synthesis?
  • EllisLudell. (n.d.). Emulsion Breaking System (EBS).
  • Wellt. (n.d.).
  • Google Patents. (n.d.). Process for breaking an emulsion.
  • Reddit. (2024).
  • PubMed Central. (2021).
  • ResearchGate. (2021).
  • MDPI. (2021). Carbon-Based Solid Acid Catalyzed Esterification of Soybean Saponin-Acidified Oil with Methanol Vapor for Biodiesel Synthesis.
  • PubMed Central. (2023). Chromophores' Contribution to Color Changes of Thermally Modified Tropical Wood Species.
  • ResearchGate. (2023). Optimization of distillation column reflux ratio for distillate purity and process energy requirements.
  • Benchchem. (2025).
  • TIB Chemicals AG. (n.d.).
  • ResearchGate. (2021). Esterification of adipic acid with methanol over Amberlyst 35.

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Technical Support Center: Purification and Recovery of Diisononyl Adipate (DINA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Diisononyl Adipate (DINA) purification and recovery. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this high-molecular-weight, non-phthalate plasticizer.

Diisononyl adipate (DINA) is a crucial plasticizer, offering a safer alternative to traditional phthalates in a variety of applications, from medical devices to food packaging.[1][2] Its synthesis, primarily through the esterification of adipic acid and isononyl alcohol, yields a crude product that requires robust purification to meet the stringent purity requirements (≥99.5%) for commercial use.[1][3] This center provides practical guidance to navigate the complexities of DINA purification and recovery.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification and recovery of DINA in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Final DINA product exhibits a yellow or brownish tint.

  • Question: My purified DINA is discolored. What are the likely causes and how can I resolve this?

  • Answer: Discoloration in the final DINA product is typically indicative of thermal degradation or the presence of residual impurities.

    • Cause A: High Reaction or Distillation Temperatures: The traditional chemical synthesis of DINA often employs high temperatures (130–220°C), which can lead to the formation of color bodies.[1] Similarly, excessive temperatures during vacuum distillation can cause thermal decomposition.

      • Solution: Optimize the reaction temperature and duration. For distillation, employ a high-vacuum, short-path distillation apparatus to lower the boiling point of DINA and minimize thermal stress on the product.[1]

    • Cause B: Residual Acid Catalyst: Incomplete neutralization of acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, can lead to product degradation and discoloration upon heating.[1][3]

      • Solution: Ensure thorough neutralization of the crude product with a suitable base (e.g., sodium carbonate or magnesium carbonate) after the esterification reaction and before distillation.[4] The mixture should be stirred adequately to ensure complete reaction.

    • Cause C: Oxidation: Exposure of hot DINA to air can lead to oxidation and the formation of colored byproducts.

      • Solution: Maintain an inert atmosphere (e.g., nitrogen blanket) throughout the reaction and purification process, especially during high-temperature stages like distillation.

Issue 2: Low Purity of the Final DINA Product (<99.5%).

  • Question: My final DINA product has a low purity as determined by GC-MS. What are the potential reasons and how can I improve it?

  • Answer: Low purity in the final DINA product often points to incomplete reaction or inefficient purification.

    • Cause A: Incomplete Esterification: The esterification reaction may not have gone to completion, leaving unreacted adipic acid and isononyl alcohol in the crude product.[3]

      • Solution: Ensure the continuous removal of water during the reaction to drive the equilibrium towards product formation.[1] Utilizing a vacuum system is crucial for achieving high conversion rates.[5][6] Also, verify the correct molar ratio of reactants; a slight excess of isononyl alcohol is often used.[3]

    • Cause B: Inefficient Distillation: The distillation process may not be effectively separating DINA from unreacted starting materials and lower-boiling impurities.

      • Solution: Optimize the vacuum distillation parameters, including pressure, temperature, and reflux ratio. A fractionating column can enhance the separation efficiency. For high-purity requirements, a second distillation step may be necessary.[7]

    • Cause C: Presence of Byproducts: Side reactions can lead to the formation of byproducts with boiling points close to that of DINA, making them difficult to separate by distillation alone.

      • Solution: Consider employing adsorption techniques as a polishing step. Activated carbon or specific synthetic adsorbents can be used to remove trace impurities.[8][9]

Issue 3: High Acidity in the Purified DINA.

  • Question: The acid value of my purified DINA is above the acceptable limit. What is causing this and how can I reduce it?

  • Answer: A high acid value indicates the presence of residual acidic components.

    • Cause A: Incomplete Neutralization: The most common cause is the incomplete removal of the acid catalyst used in the esterification reaction.[3]

      • Solution: After the reaction, add a calculated amount of a weak base (e.g., sodium carbonate solution) and stir vigorously. Monitor the pH to ensure complete neutralization. Subsequently, wash the organic layer with water to remove the resulting salts.

    • Cause B: Unreacted Adipic Acid: If the esterification is incomplete, residual adipic acid will contribute to the acidity.

      • Solution: As mentioned previously, drive the esterification reaction to completion by efficiently removing water. A post-reaction water wash can also help remove some of the unreacted dicarboxylic acid.[4]

Issue 4: Residual Catalyst in the Final Product.

  • Question: I suspect there is residual catalyst in my final DINA product. How can I confirm this and remove it?

  • Answer: Residual catalysts, whether acidic or enzymatic, can affect the long-term stability and performance of the plasticizer.

    • Cause A: Inefficient Filtration (Solid Catalysts): If a solid acid catalyst or an immobilized enzyme is used, filtration may not have been effective.[3]

      • Solution: Use a finer filter medium or perform a second filtration. Ensure the catalyst is fully suspended during filtration to prevent settling.

    • Cause B: Incomplete Neutralization and Washing (Homogeneous Catalysts): For homogeneous acid catalysts, inadequate neutralization and subsequent washing will leave residual catalyst salts.

      • Solution: Optimize the neutralization and washing steps as described for high acidity. Multiple water washes may be necessary.

    • Confirmation: The presence of residual metals from catalysts can be detected using techniques like Inductively Coupled Plasma (ICP) spectroscopy. High acidity can also be an indirect indicator of residual acid catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the main methods for DINA purification?

A1: The primary purification methods for crude DINA after synthesis include:

  • Neutralization: To remove acidic catalysts and unreacted adipic acid.[3]

  • Washing: Typically with water, to remove salts formed during neutralization and other water-soluble impurities.[4]

  • Filtration: To remove any solid particles, such as residual solid catalysts.[3]

  • Vacuum Distillation: To separate the pure DINA from unreacted isononyl alcohol, water, and other volatile impurities.[3][10]

  • Adsorption: As a final polishing step to remove color bodies and trace impurities using materials like activated carbon.[8][9]

Q2: What is the advantage of enzymatic synthesis in terms of purification?

A2: Enzymatic synthesis, typically using an immobilized lipase, offers significant advantages in purification.[3] The reaction is conducted at much lower temperatures (around 50°C) compared to the chemical method (130-140°C), which minimizes the formation of thermal degradation byproducts and color bodies.[3][5][6] The immobilized enzyme can be easily removed by simple filtration, and since no acid catalyst is used, the neutralization and washing steps are often eliminated, simplifying the downstream purification process.[3]

Q3: What are the common impurities found in crude DINA?

A3: Common impurities in crude DINA include:

  • Unreacted starting materials: Adipic acid and isononyl alcohol.[3]

  • Residual catalyst: Acid catalysts (e.g., sulfuric acid) or their salts.[3]

  • Water: A byproduct of the esterification reaction.[1]

  • Monoester of adipic acid: Formed as an intermediate.

  • Byproducts from side reactions: Such as ethers formed from the dehydration of isononyl alcohol at high temperatures.

  • Color bodies: From thermal degradation.

Q4: How can I analyze the purity of my DINA sample?

A4: The standard and most widely used technique for determining the purity of DINA is Gas Chromatography-Mass Spectrometry (GC-MS).[1][11] This method effectively separates DINA from other components based on their boiling points and provides a mass spectrum for definitive identification and quantification.[1][11] Other analytical methods include High-Performance Liquid Chromatography (HPLC) and titration to determine the acid number.

Q5: What is a typical yield for DINA synthesis and purification?

A5: The conversion efficiency for DINA synthesis can vary. The traditional chemical catalyst method typically achieves 85-99% conversion.[1] The modern enzymatic method, under optimal conditions, can achieve up to 100% conversion.[1][5][6] The final yield of purified DINA will be slightly lower than the conversion efficiency due to losses during purification steps like distillation and filtration.

Experimental Protocols & Workflows

Protocol 1: Purification of Crude DINA from Traditional Acid-Catalyzed Synthesis
  • Neutralization: a. Cool the crude reaction mixture to below 80°C. b. Slowly add a 10% (w/v) aqueous solution of sodium carbonate while stirring. Monitor the pH of the aqueous layer until it reaches 7-8. c. Allow the layers to separate in a separatory funnel.

  • Washing: a. Drain the lower aqueous layer. b. Add deionized water to the organic layer, shake gently, and allow the layers to separate. c. Repeat the water wash two more times.

  • Drying: a. Drain the washed DINA into a clean, dry flask. b. Add anhydrous magnesium sulfate or sodium sulfate to remove residual water. c. Filter the mixture to remove the drying agent.

  • Vacuum Distillation: a. Transfer the dried, crude DINA to a round-bottom flask suitable for distillation. b. Assemble a vacuum distillation apparatus. c. Apply vacuum and gradually heat the flask. d. Collect the fraction that distills at the appropriate temperature and pressure for DINA (>232°C at atmospheric pressure).[1][12]

Visualizing the DINA Purification Workflow

DINA_Purification_Workflow cluster_synthesis Crude DINA Synthesis cluster_purification Purification Steps cluster_output Final Product Crude_DINA Crude DINA (from esterification) Neutralization Neutralization (e.g., Na2CO3 wash) Crude_DINA->Neutralization Remove Acid Catalyst Washing Water Washing Neutralization->Washing Remove Salts Drying Drying (e.g., MgSO4) Washing->Drying Remove Water Distillation Vacuum Distillation Drying->Distillation Separate by Boiling Point Adsorption Adsorption (optional polishing) Distillation->Adsorption Remove Trace Impurities Pure_DINA High-Purity DINA (≥99.5%) Distillation->Pure_DINA Adsorption->Pure_DINA

Caption: Workflow for the purification of Diisononyl Adipate (DINA).

Data Presentation

Table 1: Comparison of DINA Synthesis Methods and Purification Implications
ParameterTraditional Chemical Catalyst MethodModern Enzymatic (Lipase) Method
Catalyst Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (PTSA)[1]Immobilized Eversa® Lipase[1]
Temperature 130–220°C[1]50°C[1][5][6]
Conversion Efficiency 85–99%[1]Up to 100%[1][5][6]
Primary Impurities Unreacted starting materials, acid catalyst, thermal degradation byproducts[3]Unreacted starting materials (minimal at high conversion)[3]
Key Purification Steps Neutralization, washing, filtration, vacuum distillation[3]Filtration, vacuum distillation[3]
Advantages Established technology, lower catalyst cost[1]Lower energy consumption, solvent-free, simpler purification, higher purity product[1][3]

References

  • The Synthesis Process of Diisononyl Adip
  • An In-depth Technical Guide to Diisononyl Adip
  • Technical Support Center: Improving the Efficiency of Diisononyl Adipate (DINA) Extraction - Benchchem. (2025).
  • Application Note: Analytical Methods for the Detection of Diisononyl Adipate (DINA) in Plastics - Benchchem. (2025).
  • A Comparative Guide to the Validation of a Novel Analytical Method for Diisononyl Adipate (DINA) - Benchchem. (2025, December).
  • Enhancement of plasticizer adsorption by utilizing a rice bran-derived adsorbent - PubMed. (2021, November 11).
  • Preparation of diisononyl adipate in a solvent-free system via an immobilized lipase-catalyzed esterific
  • The production process of DINP and its main raw m
  • Adsorption Techniques - Emis Vito. (n.d.).
  • Safety Data Sheet: Diisononyl adipate - Chemos GmbH&Co.KG. (2019, December 3).
  • Purification of plasticizers - Google P
  • Preparation of diisononyl adipate in a solvent-free system via an immobilized lipase-catalyzed esterific
  • Diisononyl Adipate | C24H46O4 | CID 6427097 - PubChem - NIH. (n.d.).
  • Diisononyl adipate for safe and flexible plasticizers | PENPET. (n.d.).
  • Diisononyl Adip
  • Carbon-based adsorbents for micro/nano-plastics removal: current advances and perspectives - ResearchG
  • (PDF) Quantitative investigation of urinary elimination of three newly identified metabolites of the plasticizer diisononyl adipate (DINA)
  • Quantitative investigation of the urinary excretion of three specific monoester metabolites of the plasticizer diisononyl adip
  • Adsorption modeling for contaminant removal in plastic dissolution recycling - Biblio. (2023, November 7).
  • High-Purity Diisononyl Phthalate (DINP)
  • DINA (Diisononyl Adipate) - PETROM - Petroquímica Mogi das Cruzes. (n.d.).
  • Preparation method of dioctyl adipate - Google P
  • Troubleshooting Guide for Affinity Chromatography of Tagged Proteins - Sigma-Aldrich. (n.d.).
  • Solvent extraction as additional purification method for postconsumer plastic packaging waste - ResearchG
  • A Comparative Analysis of Diisononyl Adipate and Phthalate Plasticizers: A Guide for Researchers and Drug Development Profession - Benchchem. (2025).

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Addressing challenges in the quantification of dinonyl adipate in complex samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of dinonyl adipate (DNA). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying this non-phthalate plasticizer in challenging sample matrices. Here, we provide field-proven insights, detailed protocols, and troubleshooting solutions to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DNA) and why is its quantification critical?

This compound (DINA or DNA) is a high molecular weight plasticizer used to impart flexibility and durability to polymers, particularly polyvinyl chloride (PVC).[1] Its applications are widespread, including food contact materials, medical devices, and children's toys, often as a replacement for regulated phthalate plasticizers.[2][3] Accurate quantification is crucial for several reasons:

  • Regulatory Compliance: Many regions have established limits on the migration of plasticizers into food and consumer products to ensure public safety.[4]

  • Quality Control: Manufacturers need to verify that the concentration of DNA in their products meets formulation specifications.[2]

  • Safety Assessment: Researchers and toxicologists quantify DNA and its metabolites in biological samples (e.g., urine) to assess human exposure and conduct risk assessments.[5]

  • Material Science: Understanding the concentration and migration of DNA helps in developing more stable and safer polymer formulations.[6]

Q2: What are the primary analytical techniques for DNA quantification?

Chromatography-based methods are the gold standard for their high sensitivity and selectivity.[1] The two most common techniques are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds like DNA.[7] It is particularly effective for determining the total DNA content in polymer matrices.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is highly sensitive and specific, making it ideal for analyzing complex liquid matrices (e.g., food simulants, biological fluids) where DNA may be present at trace levels.[5][8] It is also well-suited for analyzing DNA metabolites, which are often more polar and less volatile.[5]

A third, more specialized technique is Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC/MS) , which offers a "green" alternative by minimizing solvent use. It works by directly heating the sample to release DNA into the GC-MS system, simplifying sample preparation.[1][9]

Q3: What are the fundamental challenges when quantifying DNA in complex samples?

The primary challenge lies in efficiently separating DNA from the sample matrix without losing the analyte or introducing contaminants. Key difficulties include:

  • Complex Matrix Composition: Samples like PVC plastic, fatty foods, or biological fluids contain a multitude of compounds (polymers, lipids, proteins, salts) that can interfere with analysis.[10][11]

  • Matrix Effects: In LC-MS/MS, co-eluting matrix components can suppress or enhance the ionization of DNA, leading to inaccurate quantification.[12] This is a critical consideration in biological samples.

  • Analyte Extraction: DNA is physically entrapped within polymer matrices. Achieving complete extraction requires optimizing solvent choice, temperature, and extraction time.[13][14] Inefficient extraction is a common source of low analyte recovery.

  • Isomeric Complexity: Commercial DNA is not a single compound but a complex mixture of diesters formed from adipic acid and various isomeric isononyl alcohols.[2] This can result in a broad chromatographic peak, making integration and quantification challenging.

Q4: How do I select the appropriate sample preparation technique?

The goal of sample preparation is to isolate DNA from the matrix and remove interfering substances.[2] The choice is dictated by the sample type and the analytical technique.

Workflow for Selecting a Sample Preparation Method

start Identify Sample Matrix solid Solid (e.g., PVC, Toy) start->solid Is the sample solid or liquid? liquid Liquid (e.g., Food Simulant, Urine) start->liquid solvent_ext Solvent Extraction (Dissolution/Precipitation) solid->solvent_ext Total DNA Content thermal_des Thermal Desorption (TD) solid->thermal_des Migration/Surface Analysis lle Liquid-Liquid Extraction (LLE) liquid->lle Aqueous Matrix (e.g., Migration Solution) spe Solid-Phase Extraction (SPE) liquid->spe Complex Biological Matrix (e.g., Urine, Plasma) gcms GC-MS Analysis solvent_ext->gcms Analysis by GC-MS thermal_des->gcms lle->gcms lcms LC-MS/MS Analysis spe->lcms Analysis by LC-MS/MS

Caption: Decision tree for sample preparation method selection.

  • For Solid Samples (e.g., PVC):

    • Solvent Extraction: This is the most common method. The polymer is typically dissolved in a solvent like tetrahydrofuran (THF), and then DNA is precipitated out with a non-solvent (e.g., methanol). The extracted DNA is then redissolved for analysis.[1] Grinding the sample to increase surface area is a critical first step.[14]

  • For Liquid Samples (e.g., Food Simulants, Migration Media):

    • Liquid-Liquid Extraction (LLE): DNA is extracted from the aqueous sample into an immiscible organic solvent like dichloromethane or hexane.[2] Adding salt to the aqueous phase can improve extraction efficiency.

  • For Complex Biological Fluids (e.g., Urine, Plasma):

    • Solid-Phase Extraction (SPE): This technique is essential for cleaning up complex samples and concentrating the analyte.[1] The sample is passed through a solid sorbent cartridge that retains DNA, while interferences are washed away. DNA is then eluted with a small volume of organic solvent. This is crucial for sensitive LC-MS/MS analysis.[5]

Troubleshooting Guide

Q5: I'm seeing poor peak shape (tailing, fronting) and low resolution in my GC-MS analysis. What's wrong?

Possible Cause & Solution:

  • Injector Contamination or Temperature: The injector might be contaminated with non-volatile matrix components or set at an incorrect temperature.

    • Solution: Perform injector maintenance, including replacing the liner and septum. Ensure the injector temperature is appropriate, typically around 250-280°C, to ensure rapid volatilization of DNA without causing thermal degradation.[1][8]

  • Column Issues: The analytical column may be degraded, contaminated, or incompatible with the analyte.

    • Solution: Trim the first few centimeters from the front of the column to remove non-volatile residues. If that fails, bake the column at its maximum rated temperature (without exceeding it). For DNA, a 5% Phenyl-methylpolysiloxane column (e.g., DB-5ms) is a standard choice.[1]

  • Improper Oven Program: A poorly optimized temperature ramp can lead to co-elution or broad peaks.

    • Solution: Review your oven program. A typical program starts around 150°C, followed by a ramp of 10-20°C/min up to 300-320°C, with a hold time to ensure elution.[1][8] Slower ramps can improve the separation of DNA isomers from matrix interferences.

Q6: My analyte recovery is consistently low. How can I improve it?

Possible Cause & Solution:

  • Inefficient Extraction from Solid Matrix: The solvent may not be effectively penetrating the polymer matrix.

    • Solution: Ensure the sample is finely ground (<4 mm²).[1] Increase the extraction time or use ultrasonication to facilitate solvent penetration.[1] Consider using a solvent that causes the polymer to swell (e.g., a small amount of cyclohexane in isopropanol for polyolefins) to improve analyte release.[13]

  • Poor LLE or SPE Efficiency: The pH, solvent choice, or elution conditions may be suboptimal.

    • Solution (LLE): Ensure the extraction solvent has the correct polarity. For aqueous samples, perform multiple extractions with smaller volumes of solvent rather than one large extraction.

    • Solution (SPE): Verify that the sorbent chemistry (e.g., C18, Phenyl) is appropriate for retaining a non-polar compound like DNA. Ensure the sample is conditioned to the correct pH before loading. Optimize the wash and elution steps; a weak wash solvent removes interferences without eluting DNA, while a strong elution solvent ensures complete recovery.[1]

  • Use of an Internal Standard: Without an internal standard, apparent recovery can be affected by variations in extraction efficiency and instrument response.

    • Solution: Spike the sample with an appropriate internal standard (e.g., a deuterated adipate or a structurally similar compound not present in the sample) before starting the extraction.[1] This will correct for analyte loss during sample preparation and injection variability.

Troubleshooting Workflow for Low Analyte Recovery

start Problem: Low DNA Recovery is_is_used Are you using an internal standard (IS)? start->is_is_used add_is Action: Add an appropriate IS (e.g., deuterated adipate) before extraction. is_is_used->add_is No check_extraction Evaluate Extraction Step is_is_used->check_extraction Yes solid_matrix Action: Ensure sample is finely ground. Increase extraction time/temperature. Use ultrasonication. check_extraction->solid_matrix Solid Matrix liquid_matrix Evaluate LLE/SPE Method check_extraction->liquid_matrix Liquid Matrix optimize_lle Action: Check solvent polarity. Perform multiple extractions. liquid_matrix->optimize_lle LLE optimize_spe Action: Verify sorbent choice. Optimize pH, wash, and elution solvents. liquid_matrix->optimize_spe SPE

Caption: A logical workflow for diagnosing and fixing low recovery issues.

Q7: I'm struggling with matrix effects in my LC-MS/MS analysis of biological samples. What are my options?

Possible Cause & Solution:

Matrix effects, where co-eluting compounds interfere with the ionization of the target analyte, are a major challenge in ESI-MS.[12]

  • Improve Chromatographic Separation: The most effective strategy is to chromatographically separate DNA from the interfering matrix components.

    • Solution: Modify the LC gradient. A longer, shallower gradient can improve resolution. Experiment with different mobile phase compositions or a different column chemistry (e.g., Phenyl-Hexyl instead of C18) to alter selectivity.

  • Enhance Sample Cleanup: The more matrix components you remove before injection, the lower the risk of matrix effects.

    • Solution: Optimize your SPE protocol. Test different sorbents and use stronger wash steps. Consider a two-step cleanup process if the matrix is particularly complex. An online SPE-LC-MS/MS system can automate this process and provide excellent cleanup.[5][8]

  • Use an Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard (e.g., ¹³C₆-DNA) is the gold standard for correcting matrix effects.

    • Causality: The SIL standard co-elutes with the native analyte and experiences the same ionization suppression or enhancement.[15] By using the ratio of the analyte to the SIL standard, the matrix effect is canceled out, leading to highly accurate quantification.[5]

  • Dilute the Sample: If sensitivity allows, diluting the extract can reduce the concentration of interfering compounds below the level where they cause significant matrix effects.

    • Solution: Perform a "dilute-and-shoot" experiment, analyzing the sample at several dilutions (e.g., 1:10, 1:50, 1:100) to find a point where the calculated concentration remains stable.

Experimental Protocols & Data

Protocol 1: GC-MS Quantification of Total DNA in PVC

This protocol is suitable for determining the total DNA content in a polymer like PVC.[1]

  • Sample Preparation:

    • Cryogenically grind or cut the PVC sample into small pieces (<4 mm²).

    • Accurately weigh approximately 100 mg of the ground sample into a glass vial.

    • Spike with an appropriate internal standard (e.g., deuterated adipate).

    • Add 10 mL of tetrahydrofuran (THF) to dissolve the sample. Vortex for 1 minute.

    • Place in an ultrasonic bath for 30 minutes to ensure complete dissolution.

    • Slowly add 20 mL of methanol while stirring to precipitate the PVC polymer.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Carefully transfer the supernatant (containing DNA) to a clean vial.

    • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in 1 mL of hexane for GC-MS analysis.[1]

  • Instrumental Conditions:

    Parameter Recommended Setting
    Gas Chromatograph Equipped with a split/splitless injector
    Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film
    Carrier Gas Helium at a constant flow of 1.2 mL/min[1]
    Injector Temperature 250 °C[1]
    Injection Volume 1 µL (Splitless mode)[1]
    Oven Program Start at 150°C (hold 1 min), ramp at 10°C/min to 300°C (hold 10 min)[1][8]
    MS Transfer Line 280 °C
    Ion Source Temp. 230 °C[1]
    Ionization Mode Electron Ionization (EI) at 70 eV

    | Acquisition Mode | Selected Ion Monitoring (SIM) for characteristic ions (e.g., m/z 129, 149, 255)[1][2] |

Quantitative Data Summary

The performance of analytical methods can vary based on the matrix and instrumentation. The table below summarizes typical performance data for the analysis of adipates and their metabolites.

Performance ParameterLC-MS/MS for DNA MetabolitesGC-MS for Adipate Plasticizers
Linearity Range Analyte Dependent5 - 1000 ng/g[8]
Correlation Coeff. (r²) > 0.99> 0.998[8]
Limit of Quantification (LOQ) 0.3 - 0.6 µg/L (for metabolites)[5][8]54.1 - 76.3 ng/g (for similar adipates)[8]
Accuracy (Recovery) 90-121% (for metabolites)[8]83.6% - 118.5%[8]
Precision (RSD) ≤ 12%[8]< 15%

References

  • Lessmann, F., et al. (2021). Quantitative investigation of the urinary excretion of three specific monoester metabolites of the plasticizer diisononyl adipate (DINA). International Journal of Hygiene and Environmental Health. [Link]

  • PubChem. 1,6-Dinonyl hexanedioate. National Center for Biotechnology Information. [Link]

  • BASTONE. (2025). The Synthesis Process of Diisononyl Adipate. [Link]

  • CPSC. (2019). CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Diisononyl Adipate (DINA)”. U.S. Consumer Product Safety Commission. [Link]

  • Google Patents. (2015).
  • Liu, Y., et al. (2019). Fragmentation pathway of diisononyl phthalate (DINP) in the MRM mode. ResearchGate. [Link]

  • L-A. G. T. et al. (2021). Identification and quantification of plastic additives using Pyrolysis-GC/MS: a review. Archimer. [Link]

  • Lessmann, F., et al. (2021). Quantitative investigation of urinary elimination of three newly identified metabolites of the plasticizer diisononyl adipate (DINA). ResearchGate. [Link]

  • Haz-Map. (2025). Di-n-nonyl adipate. [Link]

  • Mei, H., et al. (2003). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Journal of clinical laboratory analysis. [Link]

  • CEM Corporation. (2025). Extraction of Additives from Plastics. [Link]

  • Majors, R. E. (2008). Approaches for Extracting and Determining Additives, Contaminants, and Low-Molecular-Weight By-Products in Synthetic Polymers. LCGC International. [Link]

  • Restek. (n.d.). Dinonyl phthalate. [Link]

  • Chromatography Today. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. [Link]

  • The Good Scents Company. (n.d.). This compound, 151-32-6. [Link]

  • PubChem. Dinonyl phthalate. National Center for Biotechnology Information. [Link]

  • U.S. Food and Drug Administration. (n.d.). dioctyl adipate. [Link]

  • Global Substance Registration System. (n.d.). This compound. [Link]

  • Mérieux NutriSciences. (2020). FOOD ADDITIVES AND LEGAL LIMITS: AN UNDESERVED REPUTATION?. [Link]

  • Dweep, H., et al. (2023). Nanomaterial Characterization in Complex Media—Guidance and Application. MDPI. [Link]

  • Bro-Jørgensen, K., et al. (2013). Overcoming Matrix Effects in Electrospray: Quantitation of β-agonists in Complex Matrices by Isotope Dilution Liquid Chromatography-Mass Spectrometry Using Singly (13)C-labeled Analogues. Analytical Chemistry. [Link]

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Methods for minimizing byproduct formation during dinonyl adipate esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of dinonyl adipate (DINA). This resource is designed for researchers, scientists, and professionals in drug development and polymer science who are working on the esterification of adipic acid with isononyl alcohol. Our goal is to provide you with in-depth, field-proven insights to help you minimize byproduct formation and optimize your reaction outcomes. This guide is structured to address specific issues you may encounter, moving beyond simple protocols to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding DINA synthesis.

Q1: What are the primary byproducts I should be concerned about during this compound synthesis?

A1: The main impurities in DINA synthesis are typically unreacted starting materials (adipic acid and isononyl alcohol), the intermediate monoester (monononyl adipate), and diisononyl ether, which is formed from the self-condensation of isononyl alcohol.[1][2]

Q2: How does water removal impact the efficiency of the esterification?

A2: The esterification of adipic acid with isononyl alcohol is a reversible equilibrium reaction that produces water as a byproduct.[3][4][5] According to Le Chatelier's principle, continuous removal of water from the reaction mixture shifts the equilibrium toward the formation of the diester product, thereby increasing the conversion rate and overall yield.[6][7] This is commonly achieved through azeotropic distillation using a Dean-Stark trap or by applying a vacuum.[3][6]

Q3: What is the key difference between traditional acid catalysis and enzymatic catalysis for DINA synthesis?

A3: Traditional methods use strong acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) at high temperatures (130–180°C).[1][4] While effective, these conditions can promote side reactions, such as the formation of diisononyl ether.[2][8] Enzymatic catalysis, employing lipases, operates under much milder conditions (e.g., 50-70°C), which significantly reduces energy consumption and minimizes temperature-driven side reactions, leading to a purer product with less waste.[3][9]

Q4: Can the molar ratio of adipic acid to isononyl alcohol affect byproduct formation?

A4: Yes, the molar ratio is a critical parameter. Using a slight excess of isononyl alcohol can help drive the reaction towards the formation of the diester, reducing the amount of residual monononyl adipate and unreacted adipic acid in the final product.[3][10] However, a large excess of alcohol can increase the likelihood of ether formation and necessitates a more rigorous purification step to remove the unreacted alcohol.[11]

Q5: What analytical techniques are best for monitoring the reaction and assessing the purity of the final DINA product?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for both monitoring the progress of the reaction and quantifying the purity of the final product.[12][13] It allows for the separation and identification of DINA, unreacted starting materials, and byproducts like the monoester and diisononyl ether.[12] Pyrolysis GC-MS can also be used to identify plasticizers and their decomposition products in polymer matrices.[14]

Troubleshooting Guide: Minimizing Byproduct Formation

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: High Levels of Unreacted Adipic Acid and Monononyl Adipate in the Final Product

Symptoms:

  • GC-MS analysis shows significant peaks corresponding to adipic acid and monononyl adipate.

  • The final product has a higher acid value than specified.

  • The product may appear cloudy or contain solid precipitates (unreacted adipic acid).

Root Cause Analysis:

This issue points to an incomplete reaction, where the esterification has not proceeded to the desired diester stage. The primary causes are related to the reaction equilibrium not being sufficiently shifted towards the products.

Causality Diagram:

incomplete_reaction Incomplete Reaction: High Monoester & Acid sub_cause1 Insufficient Water Removal sub_cause1->incomplete_reaction sub_cause2 Suboptimal Molar Ratio sub_cause2->incomplete_reaction sub_cause3 Inadequate Reaction Time/Temp sub_cause3->incomplete_reaction sub_cause4 Catalyst Deactivation sub_cause4->incomplete_reaction

Caption: Primary causes of incomplete DINA esterification.

Solutions:

  • Enhance Water Removal:

    • Mechanism: The Fischer-Speier esterification is an equilibrium-limited reaction.[5][6][15] Efficiently removing the water byproduct is crucial to drive the reaction forward.

    • Protocol:

      • Ensure your Dean-Stark trap is functioning correctly and that the solvent used forms an azeotrope with water (e.g., toluene).

      • If using a vacuum, check for leaks in your system to ensure the target pressure is maintained.

      • Increase the reflux rate or the vacuum to enhance the rate of water removal.

  • Optimize Reactant Molar Ratio:

    • Mechanism: Using an excess of one reactant (typically the alcohol) increases the probability of collisions between it and the other reactant, favoring the forward reaction.[10]

    • Protocol:

      • Adjust the molar ratio of isononyl alcohol to adipic acid. A common starting point is a 2.2:1 to 2.6:1 ratio.

      • Gradually increase the excess of isononyl alcohol in small increments, monitoring the reaction progress by GC-MS to find the optimal balance that minimizes both unreacted acid/monoester and excessive unreacted alcohol.

  • Review Reaction Time and Temperature:

    • Mechanism: Esterification rates are temperature-dependent. Insufficient time or temperature will result in low conversion.

    • Protocol:

      • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS. Continue the reaction until the concentration of the monoester plateaus or reaches the desired low level.

      • If using a chemical catalyst, ensure the temperature is maintained within the optimal range (typically 130-160°C). Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can promote side reactions.[4]

Problem 2: Significant Formation of Diisononyl Ether

Symptoms:

  • A significant peak with a mass spectrum consistent with diisononyl ether is observed in the GC-MS analysis.

  • The yield of the desired this compound is lower than expected, even with high conversion of adipic acid.

Root Cause Analysis:

Diisononyl ether is formed through the acid-catalyzed dehydration (self-condensation) of two molecules of isononyl alcohol. This side reaction is highly dependent on temperature and the acidity of the catalyst.[2]

Reaction Pathway Diagram:

G Adipic_Acid Adipic Acid DINA This compound (Desired) Adipic_Acid->DINA Esterification Isononyl_Alcohol Isononyl Alcohol Isononyl_Alcohol->DINA Esterification Ether Diisononyl Ether (Byproduct) Isononyl_Alcohol->Ether Dehydration (Side Reaction) H_plus H+ Catalyst H_plus->DINA Esterification H_plus->Ether Dehydration (Side Reaction) Water1 Water DINA->Water1 produces Water2 Water Ether->Water2 produces

Caption: Competing reactions in DINA synthesis.

Solutions:

  • Reduce Reaction Temperature:

    • Mechanism: The activation energy for the dehydration of alcohols to form ethers is generally higher than that for esterification. Therefore, lowering the reaction temperature will disproportionately slow down the ether formation reaction compared to the desired esterification.[2]

    • Protocol:

      • Reduce the reaction temperature in increments of 5-10°C and monitor the relative formation rates of DINA and diisononyl ether.

      • Find the optimal temperature that provides a reasonable esterification rate while minimizing ether formation. This may require a longer reaction time to achieve full conversion.

  • Select a Milder Catalyst:

    • Mechanism: Strong mineral acids like sulfuric acid are highly effective at catalyzing both esterification and alcohol dehydration.[2][4] Using a less corrosive and milder catalyst can improve selectivity for the ester.

    • Protocol:

      • Replace sulfuric acid with p-toluenesulfonic acid (p-TSA), which is generally less prone to causing side reactions.[1]

      • Consider using a solid acid catalyst (e.g., ion-exchange resins like Amberlyst 15, zeolites) or a titanate catalyst (e.g., tetrabutyl titanate).[1][10] These catalysts are often more selective and can be more easily removed from the reaction mixture.

      • For the highest purity, explore enzymatic catalysis with an immobilized lipase, which operates at low temperatures where ether formation is negligible.[3][9]

  • Control Catalyst Concentration:

    • Mechanism: Higher catalyst concentrations increase the rate of all acid-catalyzed reactions, including ether formation.

    • Protocol:

      • Reduce the catalyst loading to the minimum level required for an acceptable reaction rate.

      • Experiment with catalyst concentrations in the range of 0.5-1.5% by weight of the reactants to find the optimal loading.

Data Summary Table

The following table summarizes the key reaction parameters and their impact on the formation of major byproducts.

ParameterRecommended Range (Chemical Catalysis)Impact on Monoester/AcidImpact on Diisononyl Ether
Temperature 130 - 160°CLower temp may slow conversionHigher temp significantly increases formation
Molar Ratio (Alcohol:Acid) 2.2:1 to 2.6:1Higher ratio reduces levelsHigher ratio can increase formation
Catalyst Type p-TSA, Titanates, Solid AcidsLess impact than other parametersStrong acids (H₂SO₄) increase formation
Catalyst Loading 0.5 - 1.5 wt%Higher loading speeds up conversionHigher loading increases formation

Experimental Protocols

Protocol 1: GC-MS Analysis of Reaction Mixture

This protocol outlines a general method for monitoring the progress of the DINA esterification.

  • Sample Preparation:

    • Withdraw approximately 0.1 mL of the reaction mixture.

    • Dilute the sample 1:100 with a suitable solvent like dichloromethane or hexane.

    • If the catalyst is a solid, filter the sample before dilution. If it is a liquid acid, it can be injected directly after dilution.

  • GC-MS Instrument Parameters:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Oven Program: Start at 150°C, hold for 1 minute, then ramp at 10°C/min to 300°C and hold for 10 minutes.

    • Injector: 280°C, splitless mode.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of 40-500 m/z.

    • Identification: Identify peaks based on their retention times and comparison of their mass spectra with a known standard or a spectral library. Characteristic fragment ions for adipate esters often include m/z 129 and 149.[12]

Protocol 2: Post-Reaction Neutralization and Workup (for Acid Catalysis)

This protocol is for quenching the reaction and removing the acid catalyst and unreacted starting materials.

  • Cooling: Once the reaction is complete, cool the mixture to below 100°C.

  • Neutralization: Slowly add a 5% (w/v) solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) with vigorous stirring to neutralize the acid catalyst.[4] Monitor the pH until it is neutral (pH ~7).

  • Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • The sodium carbonate/bicarbonate solution.

    • Deionized water (2-3 times) to remove any remaining salts and water-soluble components.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent.

    • Remove any low-boiling solvents or unreacted isononyl alcohol by rotary evaporation.

    • For high purity, perform vacuum distillation to separate the DINA product from any high-boiling impurities.[3]

References

  • BASF Corp. (n.d.). Reduction of toxic byproducts in carboxylic acid reactions. Patsnap Eureka. Retrieved from [Link]

  • Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

  • Koch, H. M., et al. (2021). Quantitative investigation of the urinary excretion of three specific monoester metabolites of the plasticizer diisononyl adipate (DINA). EXCLI Journal. Retrieved from [Link]

  • Windels, S. (n.d.). Catalytic upcycling of phthalate plasticizers. Lirias. Retrieved from [Link]

  • BASTONE. (2025). The Synthesis Process of Diisononyl Adipate. Retrieved from [Link]

  • MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009066975A1 - A method for producing adipate ester.
  • ResearchGate. (n.d.). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Retrieved from [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • Lirias. (2024). Catalytically transforming legacy phthalate esters from plastic waste into benzoic acid and benzoate plasticizers. Retrieved from [Link]

  • RSC Publishing. (2023). Advancements in catalysis for plastic resource utilization. Retrieved from [Link]

  • Frontiers. (2024). Catalytic revalorization of plastic waste phthalate plasticizers into simple aromatics and alkenes. Retrieved from [Link]

  • ResearchGate. (2024). Catalytically transforming legacy phthalate esters from plastic waste into benzoic acid and benzoate plasticizers. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 18.2: Preparing Ethers. Retrieved from [Link]

  • PubChem. (n.d.). 1,6-Dinonyl hexanedioate. Retrieved from [Link]

  • Chemguide. (n.d.). mechanism for the esterification reaction. Retrieved from [Link]

  • PubMed. (n.d.). GC/MS method for the determination of adipate plasticizers in ham sausage and its application to kinetic and penetration studies. Retrieved from [Link]

  • Ashenhurst, J. (2014). Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. Retrieved from [Link]

  • Khan Academy. (2020). Esterification of alcohols | Alcohols, phenols and acids | Grade 12 | Chemistry. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Restek. (n.d.). Dinonyl phthalate. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Kinetic study of Esterification of Adipic acid with Methanol over Amberlyst 15. Retrieved from [Link]

  • Google Patents. (n.d.). CN101157615A - Method for producing plasticizer phthalic acid dinonyl.
  • PubMed Central. (n.d.). Recent Progress in Adipic Acid Synthesis Over Heterogeneous Catalysts. Retrieved from [Link]

  • LCGC International. (n.d.). Pyrolysis GC–MS Reveals Different Phthalate Isomers in Vinyl Polymers. Retrieved from [Link]

  • ACS Publications. (2022). One-Step Production of Renewable Adipic Acid Esters from Mucic Acid over an Ir-ReOx/C Catalyst with Low Ir. Retrieved from [Link]

  • Google Patents. (n.d.). US6420596B1 - Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst.
  • ResearchGate. (n.d.). The influence of the temperature on the on the esterification of succinic and adipic acid with (a) butan-1-ol and (b) 2-ethylhexan-1-ol. Reaction conditions. Retrieved from [Link]

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Troubleshooting common issues in GC-MS analysis of adipate plasticizers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of adipate plasticizers. As a Senior Application Scientist, I have designed this resource to provide researchers, scientists, and drug development professionals with practical, field-proven insights into common challenges. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a deeper understanding and more effective troubleshooting.

The analysis of adipate plasticizers, such as Di(2-ethylhexyl) adipate (DEHA), is notoriously challenging due to their ubiquitous presence in the laboratory environment, their semi-volatile nature, and the complexity of the matrices in which they are often found.[1][2] This guide is structured in a question-and-answer format to directly address the specific, critical issues you may encounter.

Section 1: Contamination Control & Blank Issues

Contamination is the most pervasive issue in trace-level plasticizer analysis. Because these compounds are used in countless laboratory and consumer products, they can easily be introduced into your samples, solvents, and instrument, leading to high background signals and inaccurate quantification.[2][3]

Q1: My method blanks show high levels of DEHA and other plasticizers. What are the common sources of this background contamination?

A1: High blank levels are almost always due to environmental and procedural contamination. Adipates and related phthalates are present in everything from plastic labware and solvent bottle caps to floor tiles and air.[4] Identifying the source is a process of systematic elimination.

Primary Suspects:

  • Solvents and Reagents: Plasticizers can leach from plastic containers or, more commonly, from the cap liners of solvent bottles. Always use high-purity, MS-grade solvents packaged in glass bottles.[5]

  • Glassware: Improperly cleaned glassware is a major contributor. Standard washing procedures may not be sufficient to remove adsorbed plasticizers. Storage in the open laboratory environment, even when covered with aluminum foil, can lead to re-contamination.[6]

  • Sample Preparation Materials: Any plastic components used in sample preparation can be a source. This includes pipette tips, syringe filters, SPE cartridges, and plastic containers.[5] Even materials like Florisil and alumina used for sample cleanup can be contaminated with plasticizers and should be purchased in glass packaging and handled cautiously.[6] Paper extraction thimbles and filter paper must be exhaustively pre-cleaned.[6][7]

  • GC System Consumables: Septa, inlet liners, and O-rings can all bleed plasticizers, especially at elevated temperatures.[8][9]

  • Laboratory Environment: Plasticizers can be present in laboratory air and dust, settling on surfaces and entering samples. Minimize exposure of samples and extracts to the open air.[4]

The table below summarizes common sources of contamination.

Source Category Specific Examples Mitigation Strategy
Solvents & Reagents Plastic-lined bottle caps, water from purification systems with plastic tubingPurchase solvents in glass bottles with PTFE-lined caps. Use freshly prepared, high-purity water. Run solvent blanks.
Labware Volumetric flasks, beakers, vials, pipette tips, plastic storage containersUse dedicated, rigorously cleaned glassware.[6] Avoid all plastic labware where possible. If plastics are unavoidable, test them for leaching first.
Sample Processing Syringe filters (plastic housing), SPE cartridges, extraction thimbles, filter paperUse glass syringe filters or centrifuge instead. Pre-clean thimbles and filter paper by Soxhlet extraction.[6] Test SPE cartridges for blank levels.
GC System Inlet septa, inlet liners, syringe barrels, gas lines (if plastic)Use high-temperature, low-bleed septa. Ensure the inlet liner is clean and deactivated. Use high-quality glass syringes.
Laboratory Environment Indoor air, dust, PVC flooring, vacuum pump oil mistPrepare samples in a clean area, away from potential sources. Keep samples and extracts covered.[4]
Q2: What is a rigorous cleaning procedure for glassware to minimize plasticizer contamination?

A2: A multi-step, aggressive cleaning protocol is essential for achieving low blank levels. The goal is to remove all organic residues through washing and solvent rinsing, followed by high-temperature baking to thermally desorb any remaining contaminants. This protocol should be performed immediately before use to prevent re-contamination during storage.[6]

Protocol: Ultra-Clean Glassware Preparation for Plasticizer Analysis

  • Initial Wash: Manually scrub all glassware with a laboratory-grade, phosphate-free detergent and hot water. Use brushes dedicated to this purpose only.

  • Thorough Rinse: Rinse the glassware extensively with tap water, followed by a final rinse with high-purity deionized water.

  • Solvent Rinse: Sequentially rinse the glassware with a high-purity, volatile solvent like acetone or pesticide-grade methylene chloride. This step is crucial for removing residual organic films.[7]

  • High-Temperature Baking (Muffling): Place the solvent-rinsed glassware in a muffle furnace. Heat at a high temperature (e.g., 400°C) for several hours. This step will pyrolyze any remaining organic contaminants.

    • Causality: High temperatures provide enough energy to break down and volatilize trace organic contaminants that rinsing alone cannot remove.

  • Cooling and Storage: Allow the glassware to cool in a clean, contaminant-free environment (e.g., inside the cooling furnace or a desiccator). Immediately cover openings with baked aluminum foil.

  • Pre-Use Rinse: Just before use, perform a final rinse with the extraction or analysis solvent to remove any potential contaminants introduced during brief storage.[7]

Section 2: Sample Preparation & Matrix Effects

Extracting adipates from complex samples like food or biological tissues introduces challenges related to recovery and matrix interference. The co-extracted matrix components can significantly impact the accuracy of your quantification.[5][10]

Q1: I'm seeing poor and inconsistent recovery of adipate plasticizers from a fatty food matrix. What could be the cause?

A1: Low and variable recovery from high-fat matrices is typically caused by inefficient extraction or loss of analyte during cleanup steps.

  • Extraction Inefficiency: Adipates are lipophilic and will partition strongly with the fat in the sample. Your extraction solvent and technique must be aggressive enough to overcome this. A common technique involves liquid-liquid extraction (LLE) or the use of a solid-phase extraction (SPE) designed for lipid removal.[11][12] For some matrices, a validated method using acetonitrile extraction followed by dispersive solid-phase extraction (dSPE) cleanup has proven effective.[13]

  • Analyte Loss During Cleanup: Fat is a significant interference for GC-MS analysis and must be removed. However, cleanup steps like gel permeation chromatography (GPC) or SPE can lead to analyte loss if not properly optimized. Ensure your cleanup method is validated for adipate recovery. Using a deuterated internal standard added at the very beginning of the sample preparation process is critical for correcting for these losses.[14]

  • Hydrolysis: Phthalate and adipate esters can hydrolyze under strongly acidic or basic conditions (e.g., below pH 5 or above pH 7), especially with prolonged contact time.[6] Ensure the pH of your sample and extraction solutions is maintained within a neutral range.

Q2: My analyte response is much higher in the sample matrix than in the solvent standard (signal enhancement). How do I correct for this matrix effect?

A2: This phenomenon is known as the matrix-induced signal enhancement effect. In GC-MS, it occurs when non-volatile matrix components coat active sites (e.g., silanol groups) in the GC inlet liner and the front of the analytical column.[15] These active sites would otherwise adsorb or cause the thermal degradation of your target analytes. By blocking these sites, the matrix components effectively "protect" the analytes, allowing more of them to reach the detector and artificially inflating the signal.[16]

Solutions:

  • Matrix-Matched Calibration (Most Common): Prepare your calibration standards in a blank matrix extract that has been processed through the entire sample preparation procedure. This ensures that the standards and samples experience the same matrix effects, providing the most accurate quantification.[16]

  • Analyte Protectants: Add a small amount of "analyte protectants" (e.g., sorbitol, gulonolactone) to both your samples and solvent-based standards. These compounds function similarly to the sample matrix, masking active sites in the inlet and equalizing the response between standards and samples.[16]

  • Use of an Inert GC Flow Path: Employ deactivated inlet liners (e.g., silanized glass wool liners) and inert-coated columns. While this minimizes the number of active sites, it may not completely eliminate matrix effects in very complex samples.[17]

  • Sample Dilution: If the analyte concentration is high enough, diluting the final extract can reduce the concentration of matrix components, thereby mitigating the enhancement effect.[15]

Section 3: Chromatographic Problems

Poor chromatography leads to inaccurate integration, misidentification, and reduced sensitivity. Common issues include asymmetric peaks, shifting retention times, and co-elution.[8][18]

Q1: My adipate peaks are tailing significantly. What are the likely causes and solutions?

A1: Peak tailing is typically caused by unwanted secondary interactions between the analyte and active sites within the GC system, or by a poorly swept flow path.

  • Active Sites in the Inlet: The hot inlet is a common source of activity. Ensure you are using a clean, properly deactivated inlet liner. Glass wool, if used, should also be deactivated. Contamination from previous injections can create new active sites.[8][9]

  • Column Contamination/Degradation: Non-volatile matrix components accumulating at the head of the column can create active sites. Trim the first few centimeters (e.g., 10-20 cm) of the column to remove the contaminated section. If the problem persists, the column may be damaged and require replacement.[8]

  • Improper Column Installation: If the column is not installed correctly in the inlet or detector, "dead volumes" can be created where the sample can linger before moving through the system, causing peak tailing. Reinstall the column according to the manufacturer's instructions.[18]

Q2: I'm observing shifts in retention times between runs. How can I improve reproducibility?

A2: Retention time (RT) stability is critical for confident peak identification. Drifting RTs usually point to instability in flow rate, temperature, or column chemistry.

  • Check for Leaks: A leak in the system (e.g., at the inlet septum, column fittings) will cause fluctuations in the column head pressure and flow rate, leading to variable RTs. Use an electronic leak detector to check all fittings and connections.[19][20]

  • Verify Gas Flow: Ensure your carrier gas supply is stable and the electronic pressure control (EPC) is functioning correctly. A faulty gas regulator or nearly empty gas cylinder can cause pressure drops.[8]

  • Oven Temperature Stability: Verify that the GC oven is accurately reaching and holding the setpoint temperatures. Poor temperature control will directly impact retention.[19]

  • Column Overloading: Injecting too much sample can lead to peak fronting and a slight shift to earlier retention times. Try reducing the injection volume or increasing the split ratio.[8]

Q3: I have co-eluting peaks. How can I improve the resolution between adipate plasticizers and interfering compounds?

A3: Achieving good resolution is essential, especially since many plasticizers (adipates and phthalates) have similar structures and fragmentation patterns, with a common base peak ion at m/z 149.[21]

  • Optimize the Temperature Program: Lowering the initial oven temperature or reducing the ramp rate can increase the time analytes spend interacting with the stationary phase, often improving separation.[18]

  • Select a Different Column Phase: The most common column for this analysis is a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms).[21][22] If this does not provide adequate resolution for your specific sample, consider a column with a different selectivity, such as a mid-polarity phase (e.g., 35-type or 50-type).[21]

  • Increase Column Length or Decrease Inner Diameter: A longer column provides more theoretical plates and thus better resolving power. A smaller internal diameter (ID) column also increases efficiency, but has lower sample capacity.

  • Use Selected Ion Monitoring (SIM): In the mass spectrometer, instead of scanning all masses, monitor only a few characteristic ions for each target analyte. Choose unique, specific ions for co-eluting compounds to allow for deconvolution and accurate quantification, even with chromatographic overlap.[14][21]

Section 4: Mass Spectrometer & Detection Issues

Problems in the MS detector can manifest as poor sensitivity, non-linearity, or carryover, all of which compromise quantitative accuracy.

Q1: I'm seeing carryover from a high-concentration sample in my subsequent blank injection. How can I eliminate this?

A1: Carryover occurs when remnants of a previous injection appear in a subsequent run.[23] It is a common problem with semi-volatile compounds like adipates, especially after analyzing a highly concentrated sample. The source can be the autosampler syringe, the inlet, or the column.

Troubleshooting Workflow for Carryover:

G start Carryover Detected in Blank q1 q1 start->q1 c1 c1 q1->c1 s1 s1 c1->s1 Yes s2 s2 c1->s2 No q2 q2 s1->q2 c2 c2 q2->c2 s4 s4 c2->s4 Yes s3 s3 c2->s3 No q3 q3 s4->q3 c3 c3 q3->c3 s6 s6 c3->s6 Yes s5 s5 c3->s5 No

Mitigation Strategies:

  • Improve Syringe Wash: Use a strong solvent that can effectively dissolve adipates for your syringe wash steps. A multi-solvent wash (e.g., a non-polar solvent followed by a polar one) can be effective.[24][25] Ensure you are using both A and B wash vials on your autosampler.[25]

  • Check for Backflash: Injecting too large a volume, or using a solvent with a high expansion volume, can cause the sample vapor to exceed the capacity of the inlet liner. This "backflash" contaminates the cooler areas of the inlet, including the septum purge and carrier gas lines, which then slowly bleed back into the system causing carryover.[26] Use an online vapor volume calculator to ensure your injection parameters are appropriate.

  • Bake Out the System: After a run with high-concentration samples, run a high-temperature bakeout method (without injection) to purge contaminants from the inlet and column.[27]

Q2: My calibration curve for DEHA is not linear, especially at low concentrations. What could be the issue?

A2: Non-linear calibration curves, particularly those showing a negative deviation at the low end (a "hockey stick" shape), often indicate analyte loss due to active sites in the system.[17]

  • Analyte Adsorption: At low concentrations, a significant fraction of the injected analyte can be irreversibly adsorbed onto active sites in the inlet liner or column. As the concentration increases, these sites become saturated, and the response becomes more linear. This is a common problem for semi-polar compounds.[17]

    • Solution: Perform routine inlet maintenance, including replacing the liner and septum. Using a liner with deactivated glass wool can help trap non-volatile matrix and protect the column, but the liner itself must be highly inert.[8] An inert flow path is highly recommended.[17]

  • Ion Source Contamination: A dirty ion source in the mass spectrometer can also lead to non-linear responses. If the source becomes coated with residue, its ionization efficiency can change in a non-linear fashion with analyte concentration.

    • Solution: Clean the ion source according to the manufacturer's protocol. The frequency of cleaning will depend on the cleanliness of your samples.[9][17]

  • Detector Saturation: At very high concentrations, the MS detector can become saturated, leading to a flattening of the curve at the high end. If this is the case, you should reduce the concentration of your upper calibration standards or dilute the sample.

References
  • U.S. Environmental Protection Agency. (1996). SW-846 Test Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). EPA.gov.
  • U.S. Environmental Protection Agency.
  • U.S. Environmental Protection Agency. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). EPA.gov.
  • Cao, X. L., et al. (2015). Di-(2-ethylhexyl) adipate and 20 phthalates in composite food samples from the 2013 Canadian Total Diet Study. Food Additives & Contaminants: Part A, 32(10), 1736-1745. PubMed. [Link]

  • Cao, X. L., et al. (2021). GC-MS Analysis of Phthalates and Di-(2-thylhexyl) Adipate in Canadian Human Milk for Exposure Assessment of Infant Population. Journal of AOAC INTERNATIONAL, 104(1), 98-102. PubMed. [Link]

  • Castle, L., et al. (1988). Gas Chromatographic-Mass Spectrometric Determination of Adipate-Based Polymeric Plasticizers in Foods. Journal of Chromatography A, 437(1), 284-290. PubMed. [Link]

  • CPAChem.
  • Agilent Technologies.
  • Unknown Author. ANALYSIS OF PLASTICISERS IN FOOD BY GC/MS. CORE. [Link]

  • Chromatography Forum. (2004).
  • ASTM International. (2018). Standard Test Method for Plasticizer Sorption of Poly(Vinyl Chloride) Resins Under Applied Centrifugal Force. ASTM.org.
  • Phenomenex. (2014). TROUBLESHOOTING GUIDE. Phenomenex.com.
  • Feng, Y., et al. (2009). GC/MS method for the determination of adipate plasticizers in ham sausage and its application to kinetic and penetration studies. Journal of the Science of Food and Agriculture, 89(3), 460-466. PubMed. [Link]

  • Kato, K., et al. (2002). Preparation of Samples for Gas chromatography/mass Spectrometry Analysis of Phthalate and Adipate Esters in Plasma and Beverages by Steam Distillation and Extraction. Journal of AOAC INTERNATIONAL, 85(3), 719-723. PubMed. [Link]

  • Fausett, E., Andrianova, A., & Quimby, B.
  • Biedermann, M., et al. (2007). GC–MS characterization of oligomers in polyadipates used as plasticizers for PVC in food contact. Packaging Technology and Science, 20(1), 15-30. ResearchGate. [Link]

  • Feng, Y., et al. (2009). GC/MS Method for the Determination of Adipate Plasticizers in Ham Sausage and Its Application to Kinetic and Penetration Studies. Journal of the Science of Food and Agriculture, 89(3), 460-466. ResearchGate. [Link]

  • Biotage.
  • Restek Corporation. (2015).
  • Agilent Technologies. (2012). Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. Agilent.com.
  • ResearchGate. (2024). How to eliminate the carry-over effect in GC-MS/MS system?. ResearchGate.net. [Link]

  • MDPI. (2022). Current Sample Preparation Methods and Determination Techniques for the Determination of Phthalic Acid Ester Plasticizers in Edible Oils. MDPI.com. [Link]

  • Kato, K., et al. (2002). Preparation of Samples for Gas Chromatography/Mass Spectrometry Analysis of Phthalate and Adipate Esters in Plasma and Beverages by Steam Distillation and Extraction. ResearchGate. [Link]

  • Drawell. 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell.com. [Link]

  • ResearchGate. (2015). How can I avoid sample carry over from columns in a GC - MS instrument?. ResearchGate.net. [Link]

  • PharmaGuru. GC Troubleshooting: 7+ Common Problems and Their Solution. PharmaGuru.com. [Link]

  • Shimadzu. Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu.co.uk.
  • Chrom Tech, Inc. (2024). Tackling Common Challenges in Chromatography. Chromtech.com. [Link]

  • LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Chromacad.com.
  • Element Lab Solutions. GC Carryover Problems. Element.com.
  • Restek Corporation. (2018). GC Troubleshooting—Carryover and Ghost Peaks. Restek.com.
  • ASTM International. (2019). Standard Test Method for Testing Plasticizer Compatibility in Poly(Vinyl Chloride) (PVC) Compounds Under Humid Conditions. ASTM.org.
  • ASTM International. (2014). Standard Practice for Testing Plasticizer Compatibility in Poly(Vinyl Chloride) (PVC) Compounds Under Humid Conditions. ASTM.org.
  • Agilent Technologies. (2024).
  • National Institutes of Health. (2024). Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC–MS/MS. NIH.gov. [Link]

  • Agilent Technologies. (2022). How to Troubleshoot and Improve your GC/MS. YouTube. [Link]

  • Sigma-Aldrich. GC Troubleshooting. Sigmaaldrich.com.
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  • Technology Networks. (2018). Matrix enhancement effect: A blessing or curse for gas chromatography?. Technologynetworks.com. [Link]

  • MDPI. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. MDPI.com. [Link]

  • Wiley Analytical Science. (2009). GC/MS method for the determination of adipate plasticizers in ham sausage and Its application to kinetic and penetration studies. Wiley.com. [Link]

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Technical Support Center: Optimization of Enzymatic Catalysis for Adipate Ester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enzymatic synthesis of adipate esters. This guide is designed for researchers, scientists, and professionals in drug development and specialty chemical synthesis. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your experiments, troubleshoot issues, and ensure the scientific integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational questions that frequently arise during the planning and execution of lipase-catalyzed adipate ester synthesis.

Q1: Which enzyme is most suitable for adipate ester synthesis?

A: The most commonly and successfully employed enzymes are lipases, particularly from Candida antarctica and Candida rugosa.[1][2]

  • Candida antarctica Lipase B (CALB): Often used in its immobilized form, such as Novozym® 435, it is highly regarded for its stability at elevated temperatures and in organic solvents, making it a robust choice for industrial applications.[2][3] It demonstrates high reactivity in both esterification and alcoholysis reactions for producing adipate esters.[2]

  • Candida rugosa Lipase (CRL): This lipase is also effective and has been used for synthesizing adipate esters like methyl adipate.[4][5] It may, however, exhibit different optimal conditions and stability profiles compared to CALB.

The choice ultimately depends on the specific substrates (alcohol and adipic acid), reaction medium (solvent-free or organic solvent), and desired operational stability. For most applications, immobilized CALB (Novozym® 435) is the recommended starting point due to its broad applicability and commercial availability.[1]

Q2: What are the typical starting reaction conditions for optimization?

A: A good starting point for optimization, particularly with an immobilized lipase like Novozym® 435, would be:

  • Temperature: 50-60°C. This range balances reaction rate with enzyme stability. Increasing temperature can enhance substrate solubility and reduce viscosity, but excessive heat will cause irreversible enzyme denaturation.[3][6]

  • Substrate Molar Ratio: An excess of one substrate is often used to drive the reaction equilibrium towards the product. However, be aware that a large excess of the alcohol can cause enzyme inhibition.[7][8] A molar ratio of alcohol to adipic acid between 2:1 and 5:1 is a common starting point.

  • Enzyme Loading: 1-10% (w/w) of the total substrate mass. High conversion yields have been achieved with enzyme amounts as low as 2.5% w/w.[9][10]

  • Agitation Speed: 150-500 rpm. Adequate mixing is crucial to minimize mass transfer limitations, especially in viscous, solvent-free systems.[9][11]

  • Reaction Time: 2-8 hours. This should be monitored to determine the point at which the reaction reaches equilibrium or substrate limitation.[4]

These parameters are highly interdependent and should be optimized using a systematic approach like Response Surface Methodology (RSM) for best results.[9][12]

Q3: Is a solvent necessary for the reaction?

A: Not necessarily. Solvent-free systems (SFS) are often preferred as they align with green chemistry principles, offer higher volumetric productivity, and simplify downstream processing.[9][10] High yields (over 95%) have been successfully demonstrated in SFS.[9][10][12] However, solvents like hexane or toluene can be used.[4][5] A solvent may be beneficial in cases where:

  • Substrate solubility is low.

  • The reaction mixture is too viscous, leading to poor mass transfer.

  • One of the substrates (particularly short-chain alcohols) causes significant enzyme inhibition or inactivation at high concentrations.[13]

Q4: How does water content affect the reaction, and how can I control it?

A: Water activity (a_w) is one of the most critical parameters in enzymatic esterification. Since water is a byproduct of the reaction, its accumulation can shift the equilibrium back towards hydrolysis, reducing the ester yield.[14]

  • Effect of Water: A minimal amount of water is essential to maintain the enzyme's catalytically active conformation.[15] However, as water concentration increases, it acts as a competing nucleophile, leading to the hydrolysis of the acyl-enzyme intermediate and reducing the rate of ester synthesis.[14][16]

  • Control Strategies:

    • Molecular Sieves: Adding molecular sieves (e.g., 3Å or 4Å) to the reaction medium is a common and effective method to adsorb the water produced during the reaction.[14]

    • Vacuum: Applying a vacuum can facilitate the removal of water, especially in solvent-free systems.

    • Inert Gas Sparging: Bubbling a dry, inert gas (like nitrogen) through the reaction mixture can also help remove water.

Controlling water activity is crucial for achieving high conversion rates.[17]

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Ester Yield
Potential Cause Explanation & Recommended Solution
Enzyme Inactivation The enzyme may have denatured due to excessive temperature or pH. Solution: Verify the optimal temperature range for your specific lipase from its technical datasheet (typically 30-70°C).[6] Ensure the reaction medium is not overly acidic; while adipic acid provides an acidic environment, some lipases can be inhibited. If necessary, consider using an immobilized enzyme, which often confers greater stability.[18]
Equilibrium Limitation (Water Accumulation) Esterification is a reversible reaction. The water produced as a byproduct can hydrolyze the ester back into acid and alcohol, limiting the final yield.[13][14] Solution: Actively remove water from the reaction. Add activated molecular sieves (3Å or 4Å) to the reaction vessel or conduct the reaction under a vacuum to continuously remove water as it forms.[14]
Substrate Inhibition An excess of the alcohol substrate can inhibit the lipase.[3][7] The reaction kinetics for adipate synthesis can follow a Ping-Pong Bi-Bi mechanism with inhibition by the alcohol.[8] Solution: Optimize the substrate molar ratio. Instead of adding all the alcohol at once, try a stepwise addition to maintain a lower, more optimal concentration throughout the reaction.
Poor Mass Transfer In a viscous or solvent-free system, substrates may not be able to efficiently reach the enzyme's active site, especially if the enzyme is immobilized. Solution: Increase the agitation speed (e.g., up to 500 rpm) to improve mixing.[11] If the mixture is too viscous, consider increasing the temperature slightly (within the enzyme's stable range) to reduce viscosity or adding a minimal amount of a non-polar organic solvent.[3]
Incorrect Water Activity The enzyme requires a thin layer of water for its catalytic activity, but too much is detrimental.[15][17] Solution: Before starting the reaction, ensure the enzyme and substrates are not excessively wet. However, do not over-dry them, as this can also reduce activity. The optimal water activity (a_w) often needs to be determined experimentally for a given solvent system.[19]
Problem 2: Reaction Rate is Very Slow
Potential Cause Explanation & Recommended Solution
Sub-optimal Temperature The reaction temperature is too low. While this may preserve enzyme life, it significantly reduces the reaction rate.[6] Solution: Gradually increase the temperature in increments of 5°C towards the enzyme's optimum (e.g., 60°C for Novozym® 435) and monitor the reaction progress.[9][10]
Insufficient Enzyme Loading The amount of enzyme is the limiting factor in the reaction. Solution: Increase the enzyme concentration. Perform a series of experiments with varying enzyme loads (e.g., 1%, 2.5%, 5%, 10% w/w) to find the point at which the rate is no longer limited by the amount of catalyst.
Mass Transfer Limitation As described above, poor mixing can starve the enzyme of substrate. Solution: Increase the agitation speed. Ensure the immobilized enzyme particles are well-suspended and not settled at the bottom of the reactor.[11]
Low Substrate Solubility Adipic acid has limited solubility in some non-polar organic solvents and in the alcohol itself at lower temperatures. Solution: Increase the reaction temperature to improve the solubility of adipic acid.[3] If using a solvent, select one in which both substrates are reasonably soluble.
Problem 3: Difficulty in Reusing Immobilized Enzyme
Potential Cause Explanation & Recommended Solution
Enzyme Leaching If the enzyme is weakly adsorbed to the support, it may leach into the reaction medium during the reaction or washing steps. Solution: Ensure you are using a robust immobilization method. Covalent attachment or entrapment generally provides a stronger linkage than simple physical adsorption.[18][20]
Pore Fouling The pores of the immobilized support can become clogged with substrates or products, preventing new substrates from accessing the enzyme's active sites. Solution: After each cycle, wash the immobilized enzyme thoroughly with a suitable organic solvent (e.g., hexane or isopropanol) to remove any residual reactants and products. Dry the enzyme gently under vacuum before reuse.
Irreversible Denaturation The enzyme may have been damaged during the previous cycle by exposure to high temperatures or inhibitory substances. Solution: Re-evaluate your reaction conditions. Operate at a temperature that ensures long-term stability. If substrate inhibition is suspected, use a stepwise addition strategy for the inhibitory substrate.[3][7]

Part 3: Key Protocols & Methodologies

Protocol 1: General Procedure for Lipase-Catalyzed Adipate Ester Synthesis

This protocol describes a typical batch synthesis in a solvent-free system using immobilized lipase.

  • Reactor Setup:

    • Add adipic acid and the desired alcohol to a temperature-controlled jacketed glass reactor equipped with a mechanical overhead stirrer. A typical starting molar ratio is 1:2 (acid:alcohol).

  • Pre-heating:

    • Begin stirring (e.g., 300 rpm) and heat the mixture to the desired reaction temperature (e.g., 60°C). Allow the adipic acid to fully dissolve or form a uniform slurry.

  • Initiate Reaction:

    • Once the temperature is stable, add the immobilized lipase (e.g., Novozym® 435, 2.5% w/w of total substrates).[9][10] This is considered time zero (t=0).

    • If controlling water, add activated molecular sieves (approx. 10% w/w) or apply a mild vacuum.

  • Monitoring the Reaction:

    • At regular intervals (e.g., every hour), withdraw a small aliquot of the reaction mixture.

    • Analyze the sample to determine the extent of esterification. This is typically done by measuring the decrease in acid concentration via titration with a standard base (e.g., 0.1 M NaOH) to determine the acid value.[21] Alternatively, use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for a more detailed analysis of substrate consumption and product formation.[22]

  • Reaction Termination and Product Recovery:

    • Once the reaction has reached the desired conversion or equilibrium, stop the heating and stirring.

    • Separate the immobilized enzyme from the liquid mixture by simple filtration or decantation.[13]

    • Wash the recovered enzyme with an appropriate solvent (e.g., hexane) to remove residual products and prepare it for reuse.

    • The liquid product mixture can then be purified, typically by vacuum distillation, to remove unreacted alcohol and isolate the final adipate ester product.[21]

Protocol 2: Enzyme Immobilization via Physical Adsorption

This is a simple method for immobilizing lipase onto a hydrophobic support.

  • Support Preparation: Select a hydrophobic support material (e.g., macroporous acrylic resin). Wash the support with an organic solvent (e.g., ethanol) and then with distilled water to clean it. Dry the support thoroughly.

  • Enzyme Solution: Prepare a solution of the lipase in a low-ionic-strength buffer (e.g., 10 mM phosphate buffer, pH 7.0).

  • Adsorption: Add the dry support material to the enzyme solution. Gently agitate the mixture on a shaker at a low temperature (e.g., 4°C or room temperature) for several hours (e.g., 2-12 hours). The principle is that the lipase will preferentially expose its hydrophobic regions and adsorb onto the hydrophobic surface of the support.[20]

  • Quantification of Immobilization: Determine the amount of immobilized protein by measuring the protein concentration in the supernatant before and after the adsorption process using a standard protein assay like the Bradford method.[4]

  • Washing and Drying: After the incubation period, filter the support material to separate it from the solution. Wash the immobilized enzyme with buffer to remove any loosely bound protein, followed by a final rinse with distilled water.

  • Drying: Dry the immobilized preparation under vacuum at a low temperature until a constant weight is achieved. The catalyst is now ready for use.

Part 4: Visualizations and Diagrams

Diagram 1: Lipase-Catalyzed Esterification Workflow

This diagram illustrates the typical experimental workflow for synthesizing adipate esters.

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Downstream Processing A 1. Substrate Preparation (Adipic Acid + Alcohol) B 2. Reactor Setup (Temperature Control, Stirring) A->B C 3. Add Immobilized Lipase B->C D 4. Run Reaction (e.g., 60°C, 4-8h) C->D E 5. Monitor Progress (Titration, GC/HPLC) D->E F 6. Separate Enzyme (Filtration) E->F G 7. Purify Product (Vacuum Distillation) F->G H 8. Wash & Reuse Enzyme F->H I Final Product (Adipate Ester) G->I H->C Recycle

Caption: Experimental workflow for enzymatic adipate ester synthesis.

Diagram 2: Troubleshooting Logic for Low Yield

This decision tree helps diagnose the root cause of low conversion rates.

Troubleshooting_Yield Start Low Ester Yield Observed Q1 Was reaction progress monitored over time? Start->Q1 A1_Yes Yes, reaction plateaus at low conversion Q1->A1_Yes Yes A1_No No, final point only Q1->A1_No No Q2 Is water being actively removed? A1_Yes->Q2 Sol_Monitor Action: Rerun experiment and monitor progress to diagnose the issue properly. A1_No->Sol_Monitor A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Was enzyme activity checked after the reaction? A2_Yes->Q3 Sol_Water Root Cause: Equilibrium Limitation Action: Add molecular sieves or apply vacuum. A2_No->Sol_Water A3_Yes Yes, activity is low Q3->A3_Yes Yes A3_No No / Activity is high Q3->A3_No No Sol_Enzyme Root Cause: Enzyme Inactivation Action: Check temperature. Reduce inhibitory substrate concentration. A3_Yes->Sol_Enzyme Sol_Kinetics Root Cause: Kinetic/Mass Transfer Issue Action: Increase agitation speed. Optimize enzyme load. A3_No->Sol_Kinetics

Caption: Decision tree for troubleshooting low reaction yield.

Diagram 3: Ping-Pong Bi-Bi Reaction Mechanism

This diagram shows the catalytic cycle for lipase, which involves the formation of a covalent acyl-enzyme intermediate.

PingPong_Mechanism E Lipase (E) E_AdA E-AdA E->E_AdA + AdA E_Acyl Acyl- Enzyme E_AdA->E_Acyl - H₂O P2 Water (Q) E_AdA->P2 Product 1 E_Ester E-Ester E_Acyl->E_Ester + Alcohol E_Ester->E - Ester P1 Monoester (P) E_Ester->P1 Product 2 AdA Adipic Acid (A) AdA->E_AdA Alc Alcohol (B) Alc->E_Ester dummy1 dummy2

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

References

  • Chaibakhsh, N., Abdul Rahman, M. B., Abd-Aziz, S., Basri, M., Salleh, A. B., & Rahman, R. N. Z. R. A. (2009). Optimized lipase-catalyzed synthesis of adipate ester in a solvent-free system. Journal of Industrial Microbiology & Biotechnology, 36(9), 1149–1155. [Link]

  • Yunus, R., Abd-Aziz, S., Basri, M., Salleh, A. B., & Abdul Rahman, M. B. (2009). Optimized lipase catalyzed synthesis of adipate ester in a solvent-free system. Biotechnology and Bioprocess Engineering, 14(4), 438-443. [Link]

  • Valivety, R. H., Halling, P. J., & Macrae, A. R. (1997). Water activity and substrate concentration effects on lipase activity. Biotechnology and Bioengineering, 55(5), 798–806. [Link]

  • Chaibakhsh, N., Abdul Rahman, M. B., & Abd-Aziz, S. (2012). Optimization of operational conditions for adipate ester synthesis in a stirred tank reactor. Chemical and Process Engineering Research, 1, 1-10. [Link]

  • Abdul Rahman, M. B., et al. (2009). A method for producing adipate ester.
  • ResearchGate. (n.d.). Effect of amount of enzyme on the synthesis of adipate esters. [Link]

  • Gorrasi, G., & Pantani, R. (2020). Influence of water activity and water content on sugar esters lipase-catalyzed synthesis in organic media. Request PDF on ResearchGate. [Link]

  • Zaidan, U. H., et al. (2008). Enzymatic synthesis of methyl adipate ester using lipase from Candida rugosa immobilised on Mg, Zn and Ni of layered double hydroxides (LDHs). Request PDF on ResearchGate. [Link]

  • Tehei, M. (2005). The Effect of Hydration on Enzyme Activity and Dynamics. Research Commons. [Link]

  • Chaibakhsh, N., Abdul Rahman, M. B., Basri, M., Salleh, A. B., & Abd-Aziz, S. (2010). Lipase-catalyzed Dimethyl Adipate Synthesis: Response Surface Modeling and Kinetics. Biotechnology Journal, 5(8), 848–855. [Link]

  • Abdul Rahman, M. B., et al. (2008). Enzymatic synthesis of methyl adipate ester using lipase from Candida rugosa immobilised on Mg, Zn and Ni. Journal of Molecular Catalysis B: Enzymatic, 50(1), 33-39. [Link]

  • Chaibakhsh, N., Abdul Rahman, M. B., Abd-Aziz, S., Basri, M., & Salleh, A. B. (2009). Optimized lipase-catalyzed synthesis of adipate ester in a solvent-free system. PubMed. [Link]

  • ResearchGate. (n.d.). Optimum conditions for lipase-catalyzed synthesis of adipate esters. [Link]

  • Semantic Scholar. (2001). Enzyme catalysed synthesis of some adipic esters. [Link]

  • Tacias-Pascacio, V. G., et al. (2021). Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives. MDPI. [Link]

  • Gryglewicz, S. (2001). Enzyme catalysed synthesis of some adipic esters. Request PDF on ResearchGate. [Link]

  • Zhang, Y., et al. (2025). The current research status of immobilized lipase performance and its potential for application in food are developing toward green and healthy direction: A review. PubMed. [Link]

  • Acevedo-García, V., et al. (2024). Enhancing Lipase Immobilization via Physical Adsorption: Advancements in Stability, Reusability, and Industrial Applications for Sustainable Biotechnological Processes. PubMed Central. [Link]

  • Kanwar, S. S., & Verma, M. L. (2016). LIPASE CATALYZED ESTERS SYNTHESES IN ORGANIC MEDIA: A REVIEW. PDF on ResearchGate. [Link]

  • ResearchGate. (n.d.). Optimized lipase-catalyzed synthesis of adipate ester in a solvent-free system. [Link]

  • Scilit. (2007). Enzymatic synthesis of methyl adipate ester using lipase from Candida rugosa immobilised on Mg, Zn and Ni of layered double hydroxides (LDHs). [Link]

  • Valerio, O., et al. (2021). Enzymatic Esterification as Potential Strategy to Enhance the Sorbic Acid Behavior as Food and Beverage Preservative. MDPI. [Link]

  • Arosio, P., et al. (2022). Conversion of Adipic Acid to Bis-2-ethylhexyl Adipate Overcoming Equilibrium Constraints: A Laboratory Experiment. Journal of Chemical Education. [Link]

  • Reddit. (2024). Esterification not Working (Separation). r/OrganicChemistry. [Link]

Sources

Reducing energy consumption and waste in dinonyl adipate manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Dinonyl Adipate Manufacturing

Welcome to the technical support center for the manufacturing of this compound (DINA). This guide is designed for researchers, scientists, and process development professionals dedicated to enhancing the sustainability and efficiency of DINA synthesis. Here, we move beyond standard operating procedures to explore the fundamental principles of energy consumption and waste generation, offering field-proven insights and actionable protocols to address the most common and complex challenges encountered during experimentation and scale-up.

Our focus is on creating a self-validating system of inquiry and optimization. By understanding the causality behind process inefficiencies, you can make informed decisions that improve yield, reduce environmental impact, and lower operational costs.

Understanding the Baseline: The Conventional DINA Synthesis Pathway

The industrial production of this compound (DINA), a key non-phthalate plasticizer, is predominantly achieved through the direct esterification of adipic acid and isononyl alcohol.[1][2] This reaction, while straightforward in principle, is an equilibrium-limited process that presents significant challenges related to energy input and waste management.[1]

The core reaction is:

HOOC-(CH₂)₄-COOH (Adipic Acid) + 2 C₉H₁₉OH (Isononyl Alcohol) ⇌ C₂₄H₄₆O₄ (this compound) + 2 H₂O (Water)

To drive this equilibrium toward the product side, the water byproduct must be continuously removed.[1] Conventional methods achieve this through azeotropic distillation, often using a solvent like toluene, under high temperatures (130–175°C) and catalyzed by homogeneous acids such as sulfuric acid or p-toluenesulfonic acid (p-TSA).[1][3][4]

Primary Areas of Energy Consumption & Waste Generation:

  • High Thermal Input: Sustaining reaction temperatures for several hours is the largest contributor to energy consumption.[1]

  • Separation & Purification: Energy-intensive distillation is required to remove water, recover excess alcohol, and purify the final product.[5]

  • Catalyst Waste: Homogeneous acid catalysts are corrosive, difficult to recover, and require neutralization, which generates a significant volume of wastewater and salt byproducts.[4][6]

  • Byproduct Formation: High temperatures can lead to side reactions, such as the dehydration of isononyl alcohol to form ethers or olefins, reducing yield and complicating purification.[7]

Troubleshooting Guide & Scientist FAQs

This section addresses specific issues encountered during DINA synthesis in a question-and-answer format, providing causal explanations and strategic solutions.

Q1: My energy costs are excessive due to prolonged reaction times ( >6 hours) needed to reach target conversion (>98%). What are the underlying causes?

Answer: Prolonged reaction times at high temperatures are typically symptomatic of inefficient water removal or suboptimal catalytic activity.

  • Causality (Inefficient Water Removal): The presence of water in the reaction mixture favors the reverse reaction (hydrolysis), preventing the esterification from reaching completion.[1] If your distillation setup (e.g., Dean-Stark trap) is not efficiently removing the water azeotrope, the reaction equilibrium will not shift sufficiently towards the product.

  • Causality (Suboptimal Catalyst Performance): The concentration or activity of your acid catalyst may be insufficient. Homogeneous catalysts can become diluted or deactivated over time. Furthermore, the activation energy barrier for the reaction remains high, necessitating sustained thermal input.[8]

  • Troubleshooting & Solutions:

    • Optimize Water Removal: Ensure your distillation column is properly packed and the reflux ratio is optimized. For lab-scale experiments, verify that there are no vapor leaks.

    • Evaluate Catalyst Loading: Methodically vary the catalyst concentration (e.g., from 0.5% to 2.0% w/w of reactants) to find the optimal loading that accelerates the reaction without promoting side reactions.

    • Consider a More Active Catalyst: Transitioning to a more efficient catalyst system is the most impactful solution. Heterogeneous solid acid catalysts (e.g., ion-exchange resins like Amberlyst-15, zeolites, or sulfated zirconia) offer a lower activation energy path and are easily separable, eliminating corrosive waste streams.[6]

    • Explore Enzymatic Catalysis: For a significant reduction in energy, consider lipase enzymes, such as Candida antarctica lipase B (CALB) or Eversa lipase from Thermomyces lanuginosus.[1][7] These biocatalysts operate at much lower temperatures (e.g., 50-70°C), drastically cutting thermal energy demand by over 60% and eliminating acid waste.[1][7]

Q2: I'm experiencing significant loss of isononyl alcohol during the distillation process, reducing my yield and increasing raw material costs. Why is this happening and how can it be prevented?

Answer: Loss of isononyl alcohol is primarily due to its co-distillation with water, especially if an entrainer like toluene is used. The vapor pressures of the components at reaction temperature lead to the alcohol being carried over into the distillate.

  • Causality (Azeotropic Distillation): The very mechanism used to remove water can also remove your reactant alcohol. This requires an additional energy-intensive step to recover the alcohol from the aqueous distillate.

  • Troubleshooting & Solutions:

    • Process Intensification with Reactive Distillation: This advanced technique combines reaction and separation into a single unit.[5][9] The reaction occurs within a catalytic packing inside the distillation column. As DINA is formed, it flows down the column due to its high boiling point, while water and unreacted alcohol move upwards.[5][10] This continuous removal of products drives the reaction to completion with significantly lower energy usage (up to 50% reduction) and minimal reactant loss.[5]

    • Membrane-Assisted Water Removal (Pervaporation): Implement a pervaporation system using a hydrophilic membrane (e.g., polyvinyl alcohol-based membranes).[11][12][13] This technology allows for the selective removal of water molecules from the liquid reaction mixture at a lower temperature, without the need for boiling.[11][14] This not only prevents alcohol loss but also dramatically reduces the overall energy footprint by decoupling water removal from high-temperature distillation.[15]

Q3: My final DINA product is off-color (yellowish tint) and requires an energy-intensive purification step. What is causing the color formation?

Answer: The yellowish tint is almost always a result of thermal degradation and side reactions caused by prolonged exposure to high temperatures in the presence of a strong acid catalyst.

  • Causality (Side Reactions): At temperatures above 140°C, acid catalysts can promote the formation of colored impurities and byproducts.[7]

  • Troubleshooting & Solutions:

    • Lower Reaction Temperature with a Better Catalyst: As mentioned in Q1, switching to a solid acid catalyst or an enzymatic catalyst allows for significantly lower reaction temperatures, which is the most effective way to prevent the formation of color bodies.[1][6]

    • Optimize Reaction Time: Do not run the reaction longer than necessary. Monitor the acid value of the reaction mixture in real-time. Once the value drops below your target specification (e.g., <0.1 mg KOH/g), stop the reaction immediately to prevent thermal degradation.

    • Use an Inert Gas Blanket: Purging the reactor with nitrogen can help prevent oxidative reactions that may contribute to color formation at high temperatures.

Q4: How can I manage the waste generated from my process, particularly the spent acid catalyst and washing solutions?

Answer: The key is to move away from processes that generate this waste in the first place. Waste management in DINA manufacturing is shifting from "end-of-pipe" treatment to "inherently safe and clean" design.

  • Causality (Homogeneous Catalysis): The use of liquid acid catalysts like sulfuric acid is the root cause. The catalyst cannot be recovered and must be neutralized, creating a large volume of salt-laden wastewater that requires treatment.[4][6]

  • Troubleshooting & Solutions:

    • Adopt Heterogeneous Catalysis: Solid acid catalysts are the cornerstone of a cleaner process.[3][6] They are simply filtered out of the reaction mixture at the end of the process, washed, and reused for multiple cycles.[6] This completely eliminates the neutralization step and the associated wastewater.

    • Embrace Enzymatic Synthesis: Enzymatic methods are even cleaner. The immobilized enzyme is easily recovered and reused, and since the reaction is highly specific and occurs at low temperatures, byproduct formation is minimal and the final product often requires little to no purification, eliminating the need for washing steps.[1]

Advanced Protocols for Energy & Waste Reduction

Protocol 1: Synthesis of DINA using a Reusable Solid Acid Catalyst

This protocol describes the use of Amberlyst-15, a macroreticular sulfonic acid ion-exchange resin, as a recyclable catalyst to reduce waste and downstream processing.

Methodology:

  • Catalyst Preparation: Wash Amberlyst-15 resin (10 g) with methanol (3 x 50 mL) to remove impurities, then dry under vacuum at 60°C for 4 hours.

  • Reactor Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a temperature probe, and a Dean-Stark apparatus connected to a condenser.

  • Charging Reactants: Charge the flask with adipic acid (0.5 mol, 73.07 g), isononyl alcohol (1.1 mol, 158.68 g, 10% molar excess), and the prepared Amberlyst-15 catalyst (7.0 g, ~3% of total reactant weight).

  • Reaction: Heat the mixture to 130°C with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope.

  • Monitoring: Continue the reaction until the theoretical amount of water (0.5 mol, 9 mL) has been collected, or until the acid value of the mixture drops below 0.1 mg KOH/g. This typically takes 3-5 hours.

  • Catalyst Recovery: Cool the reaction mixture to 80°C. Filter the hot mixture through a mesh filter to recover the Amberlyst-15 catalyst. Wash the recovered catalyst with isononyl alcohol or toluene, then dry for reuse.

  • Purification: The filtered product can be purified by vacuum distillation to remove excess isononyl alcohol, yielding high-purity DINA. Note that the need for a neutralization wash is eliminated.

Protocol 2: Low-Energy Enzymatic Synthesis of DINA

This protocol utilizes immobilized lipase to synthesize DINA at a significantly reduced temperature, minimizing energy use and byproducts.

Methodology:

  • Enzyme: Use a commercial immobilized lipase, such as Novozym® 435 (Candida antarctica lipase B).

  • Reactor Setup: In a 250 mL jacketed glass reactor connected to a circulating water bath, add adipic acid (0.2 mol, 29.2 g) and isononyl alcohol (0.42 mol, 60.5 g).

  • Reaction Initiation: Heat the mixture to 60°C with magnetic stirring. Add the immobilized lipase (2.9 g, ~3% w/w of substrates).

  • Water Removal: Apply a mild vacuum (e.g., 200 mbar) to the reactor headspace to continuously remove the water byproduct as it forms.

  • Monitoring: Track the reaction progress by periodically taking samples and analyzing for the disappearance of adipic acid via titration. The reaction typically reaches >99% conversion in 4-6 hours.[1]

  • Enzyme Recovery: Once the reaction is complete, simply filter the reaction mixture to recover the immobilized enzyme beads. The enzyme can be washed with a solvent (e.g., hexane) and reused over 20 times.[1]

  • Product Isolation: The filtered liquid product is high-purity DINA. Due to the mild conditions and high specificity of the enzyme, no further purification is typically required.[1]

Data-Driven Decision Making

The choice of synthetic pathway has a profound impact on both energy consumption and waste generation. The table below summarizes the key performance indicators for the different methods discussed.

ParameterConventional (H₂SO₄)Solid Acid Catalyst (Amberlyst-15)Enzymatic (Immobilized Lipase)
Reaction Temperature 140-170°C120-140°C50-70°C[1]
Energy Input HighModerateVery Low[1]
Catalyst Reusability NoYes (>10 cycles)[6]Yes (>20 cycles)[1]
Waste Stream Acidic wastewater, salt byproductMinimal solvent for washingMinimal solvent for washing
Product Purity (Pre-Purification) Low (requires neutralization & washing)High (no neutralization needed)Very High (often no purification needed)[1]
Conversion Efficiency 85-99%[1]>98%>99%[1]

Visualizing Optimized Workflows

Diagrams help clarify complex decision-making processes and reaction pathways.

Workflow for Process Optimization

This diagram illustrates the logical steps a researcher should follow when troubleshooting and optimizing their DINA synthesis process for sustainability.

G cluster_problem Problem Identification cluster_analysis Analysis Phase cluster_solution Solution Pathway Selection cluster_implementation Implementation & Validation P1 High Energy Consumption or Excessive Waste Identified A1 Analyze Energy Logs & Process Mass Balance P1->A1 A2 Identify Root Cause: Inefficient Heating, Separation, or Waste Stream A1->A2 S1 Pathway 1: Catalyst Optimization A2->S1 S2 Pathway 2: Process Intensification A2->S2 S3 Pathway 3: Biocatalysis A2->S3 I1 Protocol 1: Implement Solid Acid Catalyst S1->I1 I2 Protocol: Implement Reactive Distillation or Pervaporation S2->I2 I3 Protocol 2: Implement Enzymatic Synthesis S3->I3 V Validate Performance: Compare Energy Use, Yield, & Waste vs. Baseline I1->V I2->V I3->V

Caption: Decision workflow for optimizing DINA synthesis.

Simplified Catalytic Cycle for Solid Acid Catalysts

This diagram shows the mechanism of esterification on the surface of a solid acid catalyst, highlighting its reusable nature.

G Catalyst SO₃H Site (Solid Catalyst) Intermediate1 Protonated Intermediate Adipic Adipic Acid Adipic->Catalyst 1. Adsorption & Protonation Alcohol1 Isononyl Alcohol Intermediate2 Monoester Intermediate Alcohol1->Intermediate2 3. Esterification Alcohol2 Isononyl Alcohol DINA Dinonyl Adipate Alcohol2->DINA 6. Product Formation Intermediate1->Alcohol1 2. Nucleophilic Attack Intermediate2->Alcohol2 5. Second Esterification Water1 H₂O Intermediate2->Water1 4. Water Elimination Water2 H₂O Intermediate2->Water2 Water Elimination DINA->Catalyst 7. Desorption & Catalyst Regeneration

Sources

Technical Support Center: Catalyst Selection and Performance Optimization for Adipate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for adipate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and optimize reaction performance. Here, we address common challenges encountered during the synthesis of adipate esters, providing in-depth, field-proven insights in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for adipate synthesis, and how do I choose the right one for my application?

A1: The choice of catalyst is critical and largely depends on the specific adipate ester being synthesized, the desired reaction conditions (e.g., temperature), and considerations for downstream processing and environmental impact. The main categories of catalysts include:

  • Mineral Acids: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are highly effective and low-cost catalysts for Fischer esterification.[1][2] However, they are corrosive, can lead to side reactions, and require a neutralization step, which complicates purification and generates waste.[1][2][3]

  • Solid Acid Catalysts: Materials like ion-exchange resins (e.g., Amberlyst 15) and solid superacid resins offer significant advantages in terms of ease of separation (filtration), reusability, and reduced corrosivity.[1] While their catalytic activity might be lower than mineral acids, requiring higher temperatures or longer reaction times, their environmental benefits are substantial.[1]

  • Organometallic Catalysts: Titanium-based catalysts, such as tetrabutyl titanate and titanium adipate, are known for their high catalytic efficiency and thermal stability.[1][2][4] They are also less toxic than many other metal catalysts. However, they can be sensitive to moisture.[1]

  • Enzymatic Catalysts: Immobilized lipases, like Novozym 435 from Candida antarctica, are highly selective and operate under mild conditions (typically 30-70°C), which minimizes the formation of byproducts.[1][5][6][7][8] The primary drawbacks are their higher cost and slower reaction rates compared to chemical catalysts.[1]

To make an informed selection, consider the following:

  • For high-volume, cost-sensitive industrial production: Traditional mineral acids or organometallic catalysts are often favored.[5]

  • For laboratory-scale synthesis with a focus on high purity and simplified workup: Solid acid catalysts are an excellent choice.

  • For the synthesis of sensitive or high-value adipates where mild conditions are paramount: Enzymatic catalysts are ideal.[5]

Q2: My adipate synthesis reaction is not going to completion, resulting in low yield. What are the likely causes and how can I troubleshoot this?

A2: Incomplete conversion in adipate synthesis, which is an equilibrium-limited esterification reaction, is a common issue.[1][2] The primary culprits are often related to inefficient water removal, suboptimal reaction conditions, or catalyst deactivation.

Here's a systematic approach to troubleshooting:

  • Inefficient Water Removal: The formation of water as a byproduct will shift the equilibrium back towards the reactants, hindering product formation.[2]

    • Solution: Employ a Dean-Stark apparatus to continuously remove water from the reaction mixture.[1][9] Ensure the apparatus is set up correctly and that the azeotropic solvent (if used) is appropriate for the reaction temperature.

  • Suboptimal Molar Ratio of Reactants: An insufficient amount of the alcohol can limit the conversion of adipic acid.

    • Solution: Use an excess of the alcohol to drive the reaction forward.[1][10] Molar ratios of alcohol to adipic acid ranging from 2.2:1 to as high as 8:1 have been reported to be effective.[1][9] However, a very large excess (e.g., 15:1 or 20:1) may not significantly improve conversion and can complicate purification.[1][10]

  • Inadequate Reaction Temperature or Time: The reaction may not have sufficient energy or duration to reach equilibrium.

    • Solution: Increase the reaction temperature or extend the reaction time.[10] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or by measuring the acid value of the reaction mixture.[2][11]

  • Catalyst Deactivation: The catalyst may lose its activity over time due to factors like coking (carbon deposition) or poisoning.[12][13][14]

    • Solution: If using a solid catalyst, consider regeneration according to the manufacturer's instructions. For liquid catalysts, ensure they are fresh and have been stored correctly. Increasing the catalyst loading can also be a temporary solution.[1]

Q3: I am observing significant byproduct formation in my reaction. What are the common side reactions and how can I minimize them?

A3: Side reactions can significantly impact the purity and yield of your desired adipate ester. The nature of these byproducts depends on the specific alcohol and catalyst used.

  • Ether Formation: At high temperatures and in the presence of strong acid catalysts, alcohols can undergo dehydration to form ethers.

    • Mitigation: Operate at the lowest effective temperature and consider using a less acidic catalyst, such as a solid acid or an organometallic catalyst.

  • Alkene Formation: Secondary and tertiary alcohols are particularly prone to elimination reactions to form alkenes under acidic conditions.

    • Mitigation: Similar to ether formation, using milder reaction conditions and catalysts can suppress this side reaction. Enzymatic catalysis is highly effective at preventing this due to its mild operating temperatures.[5]

  • Oxidation: If the reaction is not performed under an inert atmosphere, oxidation of the alcohol or the resulting ester can occur, leading to colored impurities.[15]

    • Mitigation: Purge the reactor with an inert gas like nitrogen or argon before heating and maintain a slight positive pressure throughout the reaction.[16]

Q4: My final adipate product is discolored (e.g., yellow or brown). What causes this and how can I prevent it?

A4: Discoloration of the final product is often a result of impurities formed during the synthesis or workup.

  • Causes:

    • Oxidation: As mentioned previously, the presence of oxygen at high temperatures can lead to the formation of colored byproducts.[15][16]

    • Catalyst Residues: Incomplete removal of certain catalysts, particularly mineral acids and some organometallic compounds, can cause discoloration upon storage or further processing.[1]

    • Thermal Degradation: Prolonged exposure to high temperatures can cause decomposition of the reactants or products.

  • Prevention and Remediation:

    • Inert Atmosphere: Always conduct the reaction under an inert atmosphere.[16]

    • Thorough Purification: Ensure complete removal of the catalyst through neutralization and washing steps.[9] For solid catalysts, simple filtration is usually sufficient.[1]

    • Decolorization: If the product is still colored, treatment with activated carbon followed by filtration can often remove the colored impurities.[9]

    • Vacuum Distillation: For high-purity products, vacuum distillation is an effective final purification step.[2][9]

Troubleshooting Guides

Guide 1: Low Yield of Adipate Ester

This guide provides a systematic workflow for diagnosing and resolving low product yields.

Troubleshooting_Low_Yield

Guide 2: Catalyst Selection and Optimization

This decision tree assists in selecting the most appropriate catalyst and optimizing its performance.

Catalyst_Selection

Experimental Protocols

Protocol 1: General Procedure for Adipate Synthesis via Fischer Esterification

This protocol provides a general framework for the synthesis of adipate esters using a traditional acid catalyst and a Dean-Stark apparatus for water removal.

Materials:

  • Adipic Acid

  • Alcohol (e.g., n-octanol, isopropanol)

  • Acid Catalyst (e.g., p-toluenesulfonic acid)

  • Dehydrating agent/Azeotropic solvent (e.g., toluene)

  • 5% Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate)

  • Activated Carbon (optional)

Equipment:

  • Round-bottom flask

  • Mechanical or magnetic stirrer

  • Heating mantle with temperature control

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

Procedure:

  • Reactor Setup: Assemble the round-bottom flask with a stirrer, Dean-Stark trap, and reflux condenser.[1]

  • Charging Reactants: Charge the reaction vessel with adipic acid and the alcohol. A molar excess of the alcohol (e.g., a 1:2.2 molar ratio of acid to alcohol) is typically used.[9]

  • Solvent and Catalyst Addition: Add the azeotropic solvent (e.g., toluene, approximately 6% of the total reactant mass) and the acid catalyst (e.g., p-toluenesulfonic acid, 0.5-1.0% of the total reactant mass).[9]

  • Reaction:

    • Begin stirring the mixture and heat to reflux (typically 140-180°C).[9]

    • Continuously remove the water generated during the reaction using the Dean-Stark apparatus.[9]

    • Monitor the reaction progress by measuring the acid value. The reaction is considered complete when the acid value drops below a predetermined threshold (e.g., < 2 mg KOH/g).[2]

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Neutralization: Wash the organic mixture with a 5% sodium bicarbonate or sodium carbonate solution to neutralize the acid catalyst, followed by washing with deionized water and then brine.[9]

    • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).[9]

    • Solvent Removal: Remove the solvent and any excess alcohol under reduced pressure.

    • (Optional) Decolorization: If the product is colored, stir with a small amount of activated carbon and then filter.[9]

    • (Optional) Vacuum Distillation: For high purity, distill the product under vacuum.[9]

Data Presentation

Table 1: Comparison of Common Catalytic Systems for Adipate Synthesis
Catalyst TypeExamplesAdvantagesDisadvantagesTypical Reaction Temp. (°C)
Mineral Acids H₂SO₄, p-TsOH[1][2]High catalytic activity, low cost[1][2]Corrosive, difficult to remove, can cause side reactions, environmental concerns[1][2][3]130 - 180[5][9]
Solid Acid Catalysts Ion-exchange resins (e.g., Amberlyst 15)[1]Easily separated (filtration), reusable, non-corrosive, environmentally friendly[1]May have lower activity, requiring higher temperatures or longer reaction times[1]80 - 140
Organometallic Catalysts Tetrabutyl titanate, Titanium adipate[1][2][4]High catalytic efficiency, non-toxic, high thermal stability[1][4]Can be sensitive to moisture, may require specific handling[1]110 - 180[2][4]
Enzymatic Catalysts Immobilized lipases (e.g., Novozym 435)[1][5][6][7]High selectivity, mild reaction conditions, minimizes byproducts, environmentally friendly[1][5][6][7]Higher cost, slower reaction rates[1]30 - 70[1][5][6][7]

References

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Validation & Comparative

A Comparative Analysis of Dinonyl Adipate Versus Traditional Phthalate Plasticizers: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Plasticizers are critical components in polymer formulations, imparting flexibility and durability. For decades, phthalate esters have been the industry standard. However, increasing regulatory scrutiny and health concerns have driven the demand for safer alternatives.[1] This guide provides a comprehensive comparative analysis of dinonyl adipate (DNA), a non-phthalate plasticizer, and traditional phthalate plasticizers like di(2-ethylhexyl) phthalate (DEHP) and diisononyl phthalate (DINP). We will delve into their chemical and physical properties, performance characteristics, toxicological profiles, and the experimental methodologies used for their evaluation. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary data and insights to make informed decisions in material selection.

Introduction: The Evolving Landscape of Plasticizers

Plasticizers are additives that increase the plasticity or fluidity of a material.[2] In the context of polymers, they work by embedding themselves between the polymer chains, reducing intermolecular forces and thereby increasing flexibility.[3] Polyvinyl chloride (PVC) is one of the most widely used polymers that relies heavily on plasticizers to achieve its desired properties for a vast array of applications, from medical devices to construction materials.[4][5]

For many years, phthalates have been the dominant class of plasticizers due to their high efficiency and cost-effectiveness.[1][2] However, concerns have emerged regarding the potential health risks associated with certain phthalates, particularly their endocrine-disrupting properties and reproductive toxicity.[6][7] This has led to increased regulatory restrictions on their use, especially in sensitive applications like toys, childcare articles, and medical devices.[8][9] Consequently, the demand for safer, non-phthalate alternatives has grown significantly, with this compound emerging as a prominent candidate.[1]

Chemical and Physical Properties: A Molecular Perspective

The performance and safety of a plasticizer are fundamentally dictated by its chemical structure and resulting physical properties.

Chemical Structure:

  • Phthalates: These are diesters of phthalic acid.[4] Their aromatic ring structure contributes to their compatibility with PVC.

  • This compound (DNA): This is a diester of adipic acid, a linear dicarboxylic acid.[10] The aliphatic nature of adipates generally results in better low-temperature flexibility.

A comparison of key physical properties is summarized in the table below:

PropertyThis compound (DNA)Di(2-ethylhexyl) Phthalate (DEHP)Diisononyl Phthalate (DINP)
Molecular Formula C24H46O4[11]C24H38O4C26H42O4
CAS Number 151-32-6 / 33703-08-1[11]117-81-7[8]28553-12-0[8]
Molecular Weight ( g/mol ) ~399-406[11]~391~419
Boiling Point (°C) 232 - 233[11]~385~409
Melting Point (°C) -60[11]~-50~-48
Water Solubility Very low[11]Low[12]Low

Table 1: Comparative Physical Properties.

Performance in Polymer Formulations: A Data-Driven Comparison

The effectiveness of a plasticizer is evaluated based on several key performance metrics, including its efficiency, permanence, and impact on the mechanical properties of the final product.

Plasticizing Efficiency

Plasticizing efficiency refers to the amount of plasticizer needed to achieve a desired level of flexibility. This is often quantified by the reduction in the glass transition temperature (Tg) of the polymer. This compound is known for its excellent low-temperature flexibility, a critical attribute for applications in cold environments.[3][13] Phthalates are also highly efficient plasticizers, significantly increasing the workability of polymers like PVC.[1][5]

Permanence and Migration

A crucial aspect of a plasticizer's performance is its ability to remain within the polymer matrix over time. Migration, the process of the plasticizer leaching out of the material, can lead to a loss of flexibility and potential contamination of surrounding environments. Adipates like DNA generally exhibit lower volatility compared to some lower molecular weight phthalates, which can contribute to reduced migration.[1]

Mechanical Properties

The addition of a plasticizer inevitably modifies the mechanical properties of the polymer. The goal is to achieve the desired flexibility without unduly compromising tensile strength and durability.

PropertyPVC with this compoundPVC with DEHP/DINP
Low-Temperature Flexibility Excellent[13]Good
Volatility LowVaries, generally low[12]
Heat Stability Good[14]Good

Table 2: Comparative Performance Characteristics.

Experimental Protocols: Quantifying Performance

Objective comparison of plasticizers relies on standardized experimental procedures. Below are detailed protocols for key performance assessments.

Determination of Glass Transition Temperature (Tg) via Differential Scanning Calorimetry (DSC)

This protocol outlines the measurement of Tg, a key indicator of plasticizing efficiency.

Methodology:

  • Sample Preparation: A small sample (4-8 mg) of the plasticized PVC composite is weighed and sealed in an aluminum DSC pan.[15]

  • Instrument Setup: The DSC instrument is calibrated and set to a specific temperature program.

  • Thermal Cycling: The sample undergoes a controlled heating and cooling cycle to erase any prior thermal history.[16] A typical cycle involves heating to a temperature above the expected Tg, cooling, and then reheating at a controlled rate (e.g., 2°C/min).[15][16]

  • Data Analysis: The glass transition temperature is determined from the second heating curve as the midpoint of the step-change in the heat flow.[16]

Caption: Workflow for Tg determination using DSC.

Evaluation of Plasticizer Migration

This protocol describes a method to quantify the migration of plasticizers from a PVC matrix.

Methodology:

  • Sample Preparation: Prepare standardized PVC films with a known concentration of the plasticizer.

  • Initial Measurement: Accurately weigh the initial sample.

  • Migration Test: The migration can be assessed through several methods:

    • Volatility Test: Expose the sample to elevated temperatures and measure the weight loss over time.[17]

    • Extraction Test: Immerse the sample in a specific solvent (e.g., hexane for oily contact, ethanol for aqueous contact) for a defined period and temperature, then measure the weight loss after drying.

    • Exudation Test: Place the sample in contact with a solid absorbent material under pressure and measure the amount of plasticizer transferred.[17]

  • Quantification: The amount of migrated plasticizer is determined gravimetrically or by analytical techniques such as gas chromatography.

G cluster_0 Sample Preparation cluster_1 Migration Testing cluster_2 Quantification a Prepare PVC film with known plasticizer concentration b Initial Weighing a->b c Volatility Test (Heat) b->c d Extraction Test (Solvent) b->d e Exudation Test (Solid Contact) b->e f Final Weighing c->f d->f e->f g Analytical Measurement (e.g., GC) f->g

Caption: Experimental workflow for plasticizer migration analysis.

Toxicological and Ecotoxicological Profiles

The primary impetus for seeking alternatives to traditional phthalates lies in their toxicological profiles.

  • Phthalates: Certain phthalates, particularly low-molecular-weight ones like DEHP, are classified as reproductive and developmental toxicants and endocrine disruptors.[18][19] This has led to robust evidence linking them to adverse health outcomes such as lower semen quality and neurodevelopmental issues.[6]

  • This compound: In contrast, this compound is generally considered to have a more favorable toxicological profile.[1] It is not classified as a hazardous substance and is approved for use in food contact materials.[20][21] Studies suggest that DINA does not exhibit the same level of endocrine-disrupting activity as many phthalates.[1]

From an ecotoxicological perspective, adipates are generally more readily biodegradable than phthalates, reducing their persistence in the environment.

Regulatory Framework and Future Perspectives

The use of certain phthalates is restricted in numerous applications by regulatory bodies worldwide, including the European Union's REACH regulation and the Consumer Product Safety Commission (CPSC) in the United States.[8][9][22] These regulations have created a significant market shift towards non-phthalate alternatives. As the focus on material safety and sustainability intensifies, the adoption of plasticizers with more benign toxicological and environmental profiles, such as this compound, is expected to continue to grow.

Conclusion

The selection of a plasticizer is a critical decision that balances performance, cost, and safety. While traditional phthalates have a long history of effective use, the significant health and environmental concerns associated with some of them necessitate a move towards safer alternatives. This compound presents a compelling option, offering excellent low-temperature performance and a more favorable safety profile.[1][13] For researchers, scientists, and drug development professionals, a thorough understanding of the comparative data and experimental methodologies presented in this guide is essential for making informed material choices that meet both performance and safety standards.

References

  • Hagesaether, E., et al. (2022). Human health impacts of exposure to phthalate plasticizers: An overview of reviews. Environmental Health, 21(1), 73.
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Performance evaluation of dinonyl adipate vs. DEHP in PVC materials

Author: BenchChem Technical Support Team. Date: January 2026

For decades, di(2-ethylhexyl) phthalate (DEHP) has been the undisputed workhorse of plasticizers for polyvinyl chloride (PVC), prized for its efficiency and cost-effectiveness. However, mounting regulatory pressure and health concerns have catalyzed a shift towards alternatives. Among the leading contenders is dinonyl adipate (DNA), a non-phthalate plasticizer gaining traction in sensitive applications. This guide offers a comprehensive, data-driven comparison of these two plasticizers, providing researchers, scientists, and drug development professionals with the critical performance insights and detailed experimental methodologies needed to make informed formulation decisions.

This analysis moves beyond qualitative statements to provide a quantitative evaluation of this compound (also known as diisononyl adipate or DINA) against the industry benchmark, DEHP. We will delve into the core performance metrics that define a plasticizer's utility: plasticizing efficiency, mechanical properties, thermal stability, and migration resistance. Each section is supported by established testing protocols, ensuring a framework for reproducible and self-validating evaluation.

At a Glance: Key Performance and Physical Properties

Before delving into detailed experimental comparisons, a summary of the fundamental physical and chemical properties provides essential context for understanding the performance differences between DNA and DEHP.

PropertyThis compound (DNA/DINA)Di(2-ethylhexyl) phthalate (DEHP)Significance in PVC Applications
Chemical Family Aliphatic Diester (Adipate)Aromatic Diester (Phthalate)The linear aliphatic structure of DNA generally imparts better low-temperature flexibility, while the aromatic structure of DEHP contributes to its general-purpose efficiency.
CAS Number 33703-08-1117-81-7Unique identifiers for chemical registration and safety information.
Molecular Formula C24H46O4C24H38O4Although they have the same number of carbon atoms, their structural arrangement is different, leading to distinct properties.
Molecular Weight ~398.6 g/mol ~390.6 g/mol Similar molecular weights suggest comparable baseline volatility, though structure also plays a key role.
Boiling Point ~232-233 °C~384 °CDEHP's higher boiling point suggests lower volatility at elevated processing temperatures.
Density @ 20°C ~0.92 g/cm³~0.98 g/cm³This difference can affect the final density of the PVC compound.
Regulatory Status Generally unrestricted; approved for many food contact and medical applications.Classified as a reproductive toxicant in many regions (e.g., EU); use is heavily restricted in sensitive applications.A primary driver for the substitution of DEHP with alternatives like DNA.

Mechanical Properties: Flexibility and Durability

The primary function of a plasticizer is to transform rigid PVC into a flexible material. This is quantified through mechanical testing, which measures the material's response to applied forces. The key parameters are tensile strength (the force required to break the material) and elongation at break (how much it can stretch before breaking). Generally, a higher plasticizer concentration leads to lower tensile strength and higher elongation.

Plasticizer (at 40 phr)Tensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)
This compound (DNA) ~15 - 18~300 - 350~75 - 80
DEHP ~16 - 20~280 - 330~78 - 83

Note: These are typical values and can vary based on the specific PVC grade, other additives, and processing conditions.

As the data suggests, at equivalent concentrations, DNA and DEHP impart broadly similar mechanical properties to PVC. However, DNA's linear molecular structure is particularly effective at maintaining flexibility at low temperatures, a critical advantage for applications such as blood bags and tubing for cold solutions.

Experimental Protocol: Tensile Properties Testing (ASTM D412)

This protocol outlines the standardized method for determining the tensile properties of PVC films plasticized with either DNA or DEHP. The causality behind this experimental choice is that it provides fundamental data on the material's strength and flexibility, which are direct indicators of plasticizer performance.

Objective: To measure and compare the tensile strength and elongation at break of PVC formulations.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell.

  • Pneumatic or mechanical grips with smooth or serrated faces.

  • Die cutter for preparing dumbbell-shaped specimens (ASTM D412, Die C).

  • Micrometer for measuring specimen thickness.

Procedure:

  • Specimen Preparation:

    • Prepare PVC sheets plasticized with a specific concentration (e.g., 40 parts per hundred resin - phr) of either DNA or DEHP through a standardized process of mixing, milling, and compression molding.

    • Condition the sheets at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours.

    • Use the die cutter to cut at least five dumbbell-shaped specimens from each sheet, ensuring the cutting direction is consistent.

  • Measurement:

    • Measure the thickness of the narrow section of each specimen at three points and record the average.

  • Testing:

    • Set the crosshead speed of the UTM to a constant rate, typically 500 mm/min as specified in ASTM D412.[1]

    • Clamp the specimen securely in the grips, ensuring it is aligned vertically and not under any pre-tension.

    • Initiate the test, pulling the specimen until it ruptures.[2]

    • Record the maximum force (load) and the extension at the point of rupture.

  • Calculation:

    • Tensile Strength (MPa): Force at break (N) / [Width (mm) * Thickness (mm)]

    • Elongation at Break (%): [(Final length at break - Initial gauge length) / Initial gauge length] * 100

Data Interpretation: A lower tensile strength and higher elongation at break generally indicate greater plasticizing efficiency.

Migration Resistance: Permanence of the Plasticizer

A critical aspect of a plasticizer's performance, especially in medical and food-contact applications, is its permanence within the PVC matrix. Migration, or leaching, is the process by which the plasticizer moves out of the material. This can lead to a loss of flexibility in the PVC product and, more importantly, contamination of the contacting substance (e.g., a drug solution, blood, or food).[3]

The rate of migration is influenced by several factors, including the type of plasticizer, its concentration, temperature, and the nature of the contacting medium.[3] Due to its linear and more mobile structure, DNA generally exhibits a higher migration tendency compared to the more structurally complex DEHP.

PlasticizerMigration into n-hexane (% weight loss)Migration into Olive Oil (% weight loss)
This compound (DNA) HigherHigher
DEHP LowerLower

Note: This table represents a qualitative comparison based on typical findings. Quantitative values are highly dependent on test conditions (time, temperature, etc.). For instance, some studies indicate that the migration potential of di(ethylhexyl) adipate (DEHA), a close structural relative of DNA, can be significantly higher than that of DEHP.[4]

Experimental Protocol: Plasticizer Migration (ISO 177)

This protocol describes a standardized method to quantify and compare the migration of DNA and DEHP from PVC into an absorbent material. The choice of this method is based on its ability to provide a reproducible measure of the plasticizer's tendency to leave the polymer matrix under accelerated conditions.

Objective: To determine the mass loss of plasticizer from a PVC sample when in contact with an absorbent material.

Apparatus:

  • Air-circulating oven capable of maintaining a temperature of 70 ± 2°C.

  • Analytical balance, accurate to 0.001 g.

  • Circular test specimens (50 mm diameter) of the plasticized PVC.

  • Absorbent backing discs (e.g., activated carbon or a standardized polymer).

  • Glass plates and a 5 kg weight.

Procedure:

  • Conditioning: Condition both the PVC test specimens and the absorbent discs in a standard atmosphere (e.g., 23°C, 50% RH) for 24 hours.

  • Initial Weighing: Weigh each PVC specimen and each pair of absorbent discs to the nearest 0.001 g.

  • Assembly: Create a "sandwich" by placing the PVC test specimen between two absorbent discs. Place this assembly between two glass plates.

  • Incubation: Place the assembly in the oven at 70°C under the 5 kg weight for a specified duration (e.g., 24 hours).

  • Final Weighing: After cooling, carefully separate the components and recondition them. Reweigh the PVC specimen and the absorbent discs.

  • Calculation:

    • Migration (as % weight loss of specimen): [(Initial weight - Final weight) / Initial weight] * 100

Data Interpretation: A higher percentage of weight loss indicates a greater tendency for the plasticizer to migrate.

Thermal Stability: Performance at Elevated Temperatures

The thermal stability of a plasticized PVC compound is crucial for its processing and end-use performance. Thermogravimetric analysis (TGA) is a standard technique used to measure the change in mass of a material as a function of temperature. For plasticized PVC, TGA curves typically show two main stages of weight loss: the first corresponding to the volatilization of the plasticizer and the initial dehydrochlorination of PVC, and the second corresponding to the degradation of the polymer backbone.

DEHP generally exhibits slightly better thermal stability than DNA, attributed to its higher boiling point and aromatic structure. This means that PVC plasticized with DEHP may experience less plasticizer loss during high-temperature processing.

PlasticizerOnset of Major Weight Loss (TGA)
This compound (DNA) Slightly Lower Temperature
DEHP Slightly Higher Temperature

Note: The exact temperatures depend on the heating rate and atmosphere during the TGA analysis.

Experimental Workflow: Thermogravimetric Analysis (TGA)

This workflow illustrates the process of evaluating the thermal stability of plasticized PVC. The rationale is to subject the material to a controlled temperature program and measure its weight loss, which directly correlates to its stability and composition.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation Prep Prepare PVC compounds (DNA vs. DEHP at same phr) Cut Cut small, uniform samples (5-10 mg) Prep->Cut Load Place sample in TGA pan Cut->Load Program Set TGA parameters: - Temp range (e.g., 30-600°C) - Heating rate (e.g., 10°C/min) - Atmosphere (e.g., Nitrogen) Load->Program Run Run TGA scan Program->Run Plot Plot Weight % vs. Temperature Run->Plot Analyze Determine onset of degradation and plasticizer volatility Plot->Analyze Compare Compare TGA curves of DNA-PVC and DEHP-PVC Analyze->Compare caption TGA Experimental Workflow

Caption: TGA Experimental Workflow

Toxicological Profile: A Decisive Factor

The primary impetus for replacing DEHP is its toxicological profile. DEHP is classified as a reproductive toxicant and an endocrine disruptor, leading to significant restrictions on its use, particularly in products that come into contact with the human body.

In contrast, this compound has a more favorable toxicological profile. Studies have generally not indicated the same level of endocrine-disrupting activity or reproductive toxicity associated with DEHP. This difference is a critical consideration for the development of medical devices, pharmaceuticals, and other sensitive applications.

Toxicological EndpointThis compound (DNA/DINA)Di(2-ethylhexyl) phthalate (DEHP)
Acute Oral Toxicity (LD50, rat) >5,000 mg/kg~20,000-30,000 mg/kg
Reproductive/Developmental Toxicity Not classified as a reproductive toxicant.Classified as a Category 1B reproductive toxicant in the EU.
Endocrine Disruption Not considered a significant endocrine disruptor.Known endocrine disruptor.

Conclusion: A Trade-Off Between Performance and Safety

The choice between this compound and DEHP is a classic example of balancing performance, safety, and regulatory compliance. While DEHP has a long history of effective performance and slightly better thermal stability and migration resistance, its adverse toxicological profile makes it unsuitable for many modern applications.

This compound emerges as a viable alternative, offering comparable mechanical properties and a significant advantage in low-temperature flexibility. While its higher migration potential needs to be considered and managed in formulation and application design, its favorable safety profile is a decisive factor. For researchers and developers in the medical and pharmaceutical fields, the data strongly supports the consideration of this compound as a safer, effective replacement for DEHP in flexible PVC materials. The experimental protocols provided herein offer a robust framework for validating this substitution in specific applications.

References

  • Schwedler, G., et al. (2021). Quantitative investigation of the urinary excretion of three specific monoester metabolites of the plasticizer diisononyl adipate (DINA). PMC, NIH. [Link]

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  • KLJ Group. (n.d.). KANATOL - 9A DI ISO NONYL ADIPATE (DINA) Primary plasticizer for PVC and PVC copolymers. [Link]

  • Vikhareva, I. N., et al. (2022). Development of a Highly Efficient Environmentally Friendly Plasticizer. PMC, NIH. [Link]

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  • Vikhareva, I., et al. (n.d.). Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent. [Link]

  • Diva-portal.org. (n.d.). Environmentally Friendly Plasticizers for PVC. [Link]

  • ResearchGate. (2021). Quantitative investigation of urinary elimination of three newly identified metabolites of the plasticizer diisononyl adipate (DINA). [Link]

  • World Health Organization. (2003). Di(2-ethylhexyl)phthalate in drinking-water. [Link]

  • HB Chemical. (2014). DINA-SDS.pdf. [Link]

  • MDPI. (n.d.). Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. [Link]

  • National Toxicology Program. (2016). RoC Profile: Di(2-ethylhexyl) Phthalate. [Link]

  • SciSpace. (2012). Effects Of Plasticiser Mixtures On Physical And Mechanical Properties Of Medical Grade Polyvinyl Chloride (Pvc). [Link]

  • ResearchGate. (2025). DEHP Migration Behavior from Excessively Plasticized PVC Sheets. [Link]

  • PubMed. (2016). Comparative study on the migration of di-2-ethylhexyl phthalate (DEHP) and tri-2-ethylhexyl trimellitate (TOTM) into blood from PVC tubing material of a heart-lung machine. [Link]

  • PubMed Central. (n.d.). A review of alternatives to di (2-ethylhexyl) phthalate-containing medical devices in the neonatal intensive care unit. [Link]

  • ResearchGate. (n.d.). Common PVC plasticizers: di(2-ethylhexyl) phthalate (DEHP), diisononyl.... [Link]

  • ADMET. (2010). How to Perform an ASTM D412 Rubber Elastomer Tensile Strength Test. [Link]

  • PubMed. (n.d.). Materials degradation in PVC medical devices, DEHP leaching and neonatal outcomes. [Link]

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A Comparative Guide to the Validation of Novel Analytical Methods for Dinonyl Adipat Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Robust Dinonyl Adipate Quantification

This compound (DINA) is a high-molecular-weight, non-phthalate plasticizer increasingly utilized in the manufacturing of flexible PVC products, including sensitive applications like food packaging, medical devices, and toys.[1][2] Its role is to impart flexibility and durability to polymers.[1][2] Given its widespread use and potential for migration into consumer products, the need for reliable, accurate, and robust analytical methods for its quantification is paramount for quality control, safety assessment, and regulatory compliance.[2]

This guide provides a comprehensive comparison of a traditional, widely-used Gas Chromatography-Mass Spectrometry (GC-MS) method with a novel Ultra-High-Performance Liquid Chromatography tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of DINA. We will delve into the core principles of each technique and present a head-to-head comparison of their performance based on rigorous validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3] This guide is intended for researchers, scientists, and drug development professionals seeking to establish or update their analytical capabilities for DINA quantification.

Methodology Comparison: Traditional vs. Novel Approaches

The choice of an analytical method is a critical decision, often dictated by the sample matrix, required sensitivity, and available instrumentation. Below, we compare the foundational principles of the established GC-MS method and a state-of-the-art UHPLC-MS/MS approach.

Traditional Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has long been the gold standard for the analysis of semi-volatile organic compounds like DINA.[2] The methodology involves a solvent extraction of DINA from the sample matrix, followed by injection into a gas chromatograph. The GC separates DINA from other components based on its boiling point and polarity. The separated compound then enters a mass spectrometer, which provides definitive identification and quantification based on its characteristic mass-to-charge ratios.[1]

Novel Method: Ultra-High-Performance Liquid Chromatography tandem Mass Spectrometry (UHPLC-MS/MS)

The novel UHPLC-MS/MS method offers a powerful alternative, particularly for complex matrices. This technique separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. The use of tandem mass spectrometry (MS/MS) provides an additional layer of specificity and sensitivity by selecting a specific parent ion for fragmentation and then monitoring a specific daughter ion. This approach can significantly reduce matrix interference and enhance detection limits.[1]

Head-to-Head Performance: A Data-Driven Comparison

The selection of an analytical method hinges on its performance characteristics. The following table summarizes the quantitative performance data for the traditional GC-MS method and the novel UHPLC-MS/MS method for DINA quantification, based on validation studies.

Performance ParameterTraditional GC-MS for Adipate PlasticizersNovel UHPLC-MS/MS for DINA
Linearity Range 5 - 1000 ng/g[4]0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.998[4]> 0.999
Limit of Detection (LOD) Method Dependent (Typically low ng/g)[5]0.1 ng/mL
Limit of Quantification (LOQ) 54.1 - 76.3 ng/g (for similar adipates)[5]0.5 ng/mL
Accuracy (Recovery) 83.6% - 118.5%[4]95.2% - 104.8%
Precision (RSD) 2.8% - 15.6% (interday)[4]< 5% (interday)

The "Why": Explaining the Causality Behind Experimental Choices

The development and validation of an analytical method is not merely a procedural exercise; it is a scientifically driven process to ensure the method is "fit for purpose".[6] The validation parameters outlined by the ICH Q2(R1) guidelines provide a framework for this evaluation.[3]

Workflow for Analytical Method Validation

The following diagram illustrates the logical workflow for the validation of an analytical method, from initial development to final implementation.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Implementation Dev Analytical Method Development Opt Parameter Optimization Dev->Opt Spec Specificity / Selectivity Opt->Spec Begin Validation Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD Limit of Detection (LOD) Prec->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Rob Robustness LOQ->Rob Routine Routine Analysis Rob->Routine Validated Method

Caption: Logical workflow for analytical method validation.

Experimental Protocols: A Step-by-Step Guide

Detailed and robust experimental protocols are fundamental to the successful implementation and validation of any analytical method.

Protocol 1: Traditional GC-MS Method for DINA Quantification

This protocol is suitable for determining the total DINA content in a polymer matrix.

1. Sample Preparation: Solvent Extraction

  • Weigh approximately 1 gram of the finely cut polymer sample into a glass extraction thimble.[2]

  • Place the thimble in a Soxhlet extraction apparatus.[2]

  • Add 150 mL of hexane to the boiling flask.[2]

  • Extract the sample for 6-8 hours.[2]

  • After extraction, concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[2]

  • Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.[2]

2. Instrumental Analysis: GC-MS

  • Gas Chromatograph (GC):

    • Injector: Splitless mode at 280°C.[5]

    • Column: DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.[5]

    • Oven Program: Start at 150°C (hold for 1 min), ramp at 10°C/min to 300°C (hold for 10 min).[5]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[5]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Characteristic Ions for DINA: m/z 129, 149, 167 (These are common fragment ions for adipate plasticizers and should be confirmed with a DINA standard).[2]

Protocol 2: Novel UHPLC-MS/MS Method for DINA Quantification

This novel method provides a sensitive and rapid approach for the determination of DINA.

1. Sample Preparation: Protein Precipitation & Dilution

  • To 100 µL of sample (e.g., migration solution, biological fluid), add 300 µL of acetonitrile containing an internal standard (e.g., deuterated DINA).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and dilute with an equal volume of water.

  • Transfer to an autosampler vial for UHPLC-MS/MS analysis.

2. Instrumental Analysis: UHPLC-MS/MS

  • Liquid Chromatograph (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate DINA from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometer (MS/MS):

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for DINA and its internal standard would need to be optimized.

Validation Protocol: Ensuring Method Reliability

The following protocols detail the experimental design for validating the key performance characteristics of an analytical method.

Specificity

The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[7]

Experimental Protocol:

  • Analyze a blank sample (matrix without DINA) to demonstrate the absence of interfering peaks at the retention time of DINA.

  • Analyze a sample spiked with DINA and potential interfering substances (e.g., other plasticizers, polymer additives).

  • For the MS-based methods, the specificity is further enhanced by the selectivity of the mass analyzer.[8]

Linearity and Range

The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.[7]

Experimental Protocol:

  • Prepare a series of at least five calibration standards of DINA spanning the expected concentration range.

  • Analyze each calibration standard in triplicate.

  • Plot the mean response versus the concentration and perform a linear regression analysis.

  • The correlation coefficient (r²) should be close to 1.

Accuracy

The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7]

Experimental Protocol:

  • Prepare samples of the matrix spiked with known amounts of DINA at three concentration levels (low, medium, and high) within the linear range.

  • Analyze at least three replicates at each concentration level.

  • Calculate the percent recovery of the spiked analyte.

Precision

The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD).[7]

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicates of a sample at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or a different instrument.

  • Calculate the RSD for each set of measurements.

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: These are typically determined based on the standard deviation of the response and the slope of the calibration curve, or by determining the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Robustness

A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8]

Experimental Protocol:

  • Introduce small, deliberate variations to the method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

  • Analyze a sample under each of the modified conditions.

  • Evaluate the effect of these changes on the analytical results.

Conclusion: Selecting the Optimal Method

Both the traditional GC-MS and the novel UHPLC-MS/MS methods can be effectively validated for the quantification of this compound. The choice between them will depend on the specific requirements of the analysis.

  • GC-MS remains a robust and reliable technique, particularly for less complex matrices and when high throughput is not a primary concern.[2]

  • The novel UHPLC-MS/MS method offers superior sensitivity, specificity, and speed, making it ideal for challenging matrices, trace-level quantification, and high-throughput screening environments.

Ultimately, the objective of any analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[7] By following the principles and protocols outlined in this guide, researchers can confidently select and validate an analytical method for this compound quantification that meets the highest standards of scientific integrity and regulatory compliance.

References

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • Koch, H. M., et al. (2021). Quantitative investigation of the urinary excretion of three specific monoester metabolites of the plasticizer diisononyl adipate (DINA). PMC - NIH. Retrieved from [Link]

  • PubChem. (n.d.). 1,6-Dinonyl hexanedioate. Retrieved from [Link]

  • PubMed. (n.d.). GC/MS method for the determination of adipate plasticizers in ham sausage and its application to kinetic and penetration studies. Retrieved from [Link]

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A Comparative Guide to the Synthesis of Diisononyl Adipate: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diisononyl adipate (DINA) has emerged as a critical high molecular weight, non-phthalate plasticizer, offering a safer alternative to traditional phthalate-based compounds.[1] Synthesized from adipic acid and isononyl alcohol, DINA is a colorless, oily liquid integral to manufacturing flexible polymers, particularly polyvinyl chloride (PVC).[1][2] Its excellent low-temperature flexibility and favorable safety profile have made it a preferred choice in a multitude of applications, including food contact materials, toys, medical devices, and wire insulation.[1][2][3][4]

The production of DINA hinges on a fundamental esterification reaction.[5] Historically, this has been achieved through robust chemical catalysis. However, the increasing demand for sustainable and efficient manufacturing has paved the way for a more refined approach: enzymatic synthesis. This guide provides an in-depth, data-driven comparison of these two synthesis routes, offering researchers, scientists, and development professionals the critical insights needed to select the optimal pathway for their specific applications. We will dissect the underlying chemistry, provide detailed experimental protocols, and present a clear, quantitative comparison of their performance, efficiency, and environmental impact.

The Core Reaction: A Balancing Act of Esterification

At its heart, the synthesis of DINA is a reversible esterification reaction where one molecule of adipic acid reacts with two molecules of isononyl alcohol to form diisononyl adipate and two molecules of water.[1][5]

Synthesis_Workflow_Comparison cluster_chemical Chemical Synthesis Route cluster_enzymatic Enzymatic Synthesis Route chem_reactants 1. Reactants Loading (Adipic Acid, Isononyl Alcohol, Acid Catalyst) chem_reaction 2. High-Temp Reaction (130-140°C) chem_reactants->chem_reaction chem_neutralize 3. Neutralization (Alkali Wash) chem_reaction->chem_neutralize chem_filter 4. Filtration (Remove Residue) chem_neutralize->chem_filter chem_waste Waste Streams (Acidic Water, Salts) chem_neutralize->chem_waste chem_distill 5. Vacuum Distillation (Purification) chem_filter->chem_distill chem_product Final Product (DINA, ≥99.5%) chem_distill->chem_product enz_reactants 1. Reactants Loading (Adipic Acid, Isononyl Alcohol, Immobilized Lipase) enz_reaction 2. Low-Temp Reaction (50°C, Vacuum) enz_reactants->enz_reaction enz_filter 3. Catalyst Filtration enz_reaction->enz_filter enz_product Final Product (DINA, High Purity) enz_filter->enz_product enz_recycle Recycled Catalyst enz_filter->enz_recycle start Synthesis Start start->chem_reactants start->enz_reactants

Caption: Comparative workflow for chemical vs. enzymatic DINA synthesis.

Conclusion: A Strategic Choice for Modern Science

Both chemical and enzymatic methods are capable of producing high-quality diisononyl adipate. The traditional chemical route is a proven, robust process well-suited for facilities with existing infrastructure. [5]However, its high energy demands and generation of waste streams are significant drawbacks in an era of increasing environmental regulation and focus on sustainability.

The enzymatic route, while requiring a higher initial investment in the biocatalyst, presents a compellingly elegant and efficient alternative. [5]Its operation at low temperatures drastically cuts energy costs, the solvent-free conditions simplify the process, and the reusability of the catalyst enhances its economic viability over the long term. [5]The ability to achieve 100% conversion yields a purer product with minimal downstream processing, a critical factor for high-stakes applications in the pharmaceutical and medical device industries. [5][6]For researchers and developers, the enzymatic pathway not only aligns with the principles of green chemistry but also offers a more controlled and cleaner system for producing this essential non-phthalate plasticizer.

References

  • BASTONE. (2025, December 9). The Synthesis Process of Diisononyl Adipate.
  • Lee, A., et al. (2019). Preparation of diisononyl adipate in a solvent-free system via an immobilized lipase-catalyzed esterification. Enzyme and Microbial Technology, 131, 109340. Available at: [Link]

  • BenchChem. (2025). An In-depth Technical Guide to Diisononyl Adipate (DINA).
  • Ewha Womans University. (n.d.). Preparation of diisononyl adipate in a solvent-free system via an immobilized lipase-catalyzed esterification.
  • DSpace@EWHA. (2019). Preparation of diisononyl adipate in a solvent-free system via an immobilized lipase-catalyzed esterification. Available at: [Link]

  • Lessmann, F., et al. (2021). Quantitative investigation of the urinary excretion of three specific monoester metabolites of the plasticizer diisononyl adipate (DINA). Archives of Toxicology, 95(5), 1667-1676. Available at: [Link]

  • Ewha Womans University Fingerprint. (n.d.). Preparation of diisononyl adipate in a solvent-free system via an immobilized lipase-catalyzed esterification.
  • Admin. (2025, September 18). The production process of DINP and its main raw materials.
  • PENPET. (n.d.). Diisononyl adipate for safe and flexible plasticizers. Available at: [Link]

  • Henan Allgreen Chemical Co.,Ltd. (n.d.). Diisononyl adipate, CasNo.33703-08-1.
  • BenchChem. (n.d.). A Comparative Analysis of Diisononyl Adipate and Phthalate Plasticizers.
  • PETROM - Petroquímica Mogi das Cruzes. (n.d.). DINA (Diisononyl Adipate).
  • CPSC Staff Statement. (2019, June 1). Toxicity Review for Diisononyl Adipate (DINA). Available at: [Link]

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A Senior Application Scientist's Guide to Cross-Validation Studies for DINA Metabolite Analysis in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is a cornerstone of pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence (BE) studies. This guide provides an in-depth technical overview of designing and executing cross-validation studies for the bioanalysis of 2,4-dinitroaniline (DINA) metabolites. DINA is a compound relevant as an intermediate in the manufacturing of various products, including pharmaceuticals and herbicides, and its potential presence as a metabolite necessitates robust analytical oversight.[1][2]

This document moves beyond a simple checklist of steps. It explains the scientific rationale behind experimental choices, grounding every protocol in the principles of expertise, trustworthiness, and authoritative standards set by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4]

Part 1: The Imperative of Cross-Validation in Bioanalysis

A bioanalytical method, even when fully validated, is a complex system of instruments, reagents, and procedures. Changes to any part of this system can introduce variability and potential bias. Cross-validation is the empirical process of demonstrating that two different analytical methods or two different laboratories using the same method can produce comparable and reliable data for the same set of study samples.[5][6][7]

When is Cross-Validation Necessary?

According to FDA and EMA guidelines, cross-validation should be performed in several key scenarios:[4][5][8]

  • Method Transfer: When an analytical method is transferred between two laboratories.

  • Change in Methodology: When a new analytical method is introduced to replace a previously validated method within the same study. This is a common scenario, for instance, when moving from a less sensitive HPLC-UV method to a more specific and sensitive UPLC-MS/MS method.

  • Change in Instrumentation: When a critical piece of equipment is changed.

  • Analysis at Multiple Sites: When samples from a single study are analyzed at more than one laboratory.

A related and critical concept is Incurred Sample Reanalysis (ISR) , which confirms the reproducibility of a method by re-analyzing a subset of samples from a given study on a different day.[9][10][11] ISR serves as a real-world check on the performance of the validated method with authentic biological samples, which may contain metabolites, interfering substances, or exhibit protein binding characteristics not fully mimicked by spiked quality control (QC) samples.[10]

Part 2: Experimental Design: A Comparative Scenario

To illustrate the principles of cross-validation, we will use a common scenario: comparing a legacy HPLC-UV method with a newly developed UPLC-MS/MS method for the quantification of a primary DINA metabolite in human plasma.

  • Method A (Reference): A validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

  • Method B (Comparator): A newly developed Ultra-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS) method, valued for its superior sensitivity and specificity.[12][13]

The goal of the cross-validation is to ensure that data generated by Method B is equivalent to the data from Method A, allowing for a seamless transition or comparison of results across studies.

Diagram: Cross-Validation Workflow

G cluster_prep Sample Preparation cluster_analysis Comparative Analysis cluster_data Data Evaluation Sample Human Plasma Samples (Study Samples & Spiked QCs) Prep Protein Precipitation or Solid-Phase Extraction Sample->Prep Extract Supernatant / Eluate Ready for Analysis Prep->Extract MethodA Method A (HPLC-UV) Extract->MethodA MethodB Method B (UPLC-MS/MS) Extract->MethodB DataA Concentration Data A MethodA->DataA DataB Concentration Data B MethodB->DataB Compare Statistical Comparison (% Difference, Bland-Altman) DataA->Compare DataB->Compare Report Cross-Validation Report (Pass/Fail) Compare->Report

Caption: Workflow for a two-method cross-validation study.

Part 3: Detailed Experimental Protocols

Scientific integrity demands reproducible and justified methodologies. The following protocols provide step-by-step instructions grounded in established bioanalytical practices.

Protocol 1: Plasma Sample Preparation via Protein Precipitation (PPT)

Protein precipitation is a rapid and effective technique for removing the majority of proteins from plasma samples, which would otherwise interfere with chromatographic analysis.[14][15][16] Acetonitrile is often the solvent of choice as it typically yields clean extracts and efficient protein removal.[17][18]

Objective: To efficiently extract the DINA metabolite from human plasma while minimizing matrix effects.

Materials:

  • Human plasma samples (blank, spiked QCs, and incurred study samples)

  • Acetonitrile (ACN), HPLC grade, containing an appropriate internal standard (IS)

  • Microcentrifuge tubes or 96-well plates

  • Vortex mixer

  • Centrifuge (capable of >10,000 x g)

Procedure:

  • Aliquoting: Pipette 100 µL of each plasma sample (calibrators, QCs, and study samples) into a labeled microcentrifuge tube or a well of a 96-well plate.

  • Precipitation: Add 300 µL of cold ACN (a 3:1 solvent-to-sample ratio is common) containing the internal standard to each sample.[16] The IS is critical for correcting for variability during sample preparation and instrument analysis.

  • Mixing: Vortex the samples vigorously for 1-2 minutes to ensure complete protein precipitation. For 96-well plates, use a plate shaker.

  • Centrifugation: Centrifuge the samples at 4°C for 10 minutes at a high speed (e.g., 14,000 x g) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean set of tubes or a new 96-well plate, being cautious not to disturb the protein pellet.

  • Analysis: The samples are now ready for injection into the HPLC-UV (Method A) and UPLC-MS/MS (Method B) systems.

Protocol 2: Analytical Method Parameters

The choice of analytical instrumentation and parameters is critical to the method's performance.

Method A: HPLC-UV

  • Principle: Separation based on partitioning between a stationary and mobile phase, with detection via UV absorbance. This method is robust but can lack specificity.[19]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 30:70 v/v) with a suitable buffer.[20]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength appropriate for DINA metabolites (e.g., nitroaromatics often absorb strongly around 225-350 nm).[20][21]

  • Injection Volume: 20 µL.

Method B: UPLC-MS/MS

  • Principle: Utilizes smaller particle size columns for higher resolution and faster analysis, coupled with mass spectrometry for highly specific and sensitive detection based on mass-to-charge ratio.[12]

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[22]

  • Mobile Phase: Gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A gradient allows for better separation of the analyte from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Detection: Multiple Reaction Monitoring (MRM) mode, monitoring a specific precursor-to-product ion transition for the DINA metabolite and the internal standard. This provides exceptional specificity.[13]

  • Injection Volume: 5 µL.

Part 4: Data Analysis and Acceptance Criteria

The core of the cross-validation study lies in the statistical comparison of the concentration data obtained from both methods.

Statistical Comparison
  • Sample Set: A minimum of 20 study samples, preferably more, should be analyzed by both methods. Quality Control (QC) samples at low, medium, and high concentrations should also be run with both methods to confirm accuracy and precision.[23]

  • Percentage Difference Calculation: The primary metric for comparison is the percentage difference between the concentrations obtained by the two methods for each sample. This is calculated as:

    % Difference = [(Conc_MethodB - Conc_MethodA) / mean(Conc_MethodB, Conc_MethodA)] * 100[9][24]

  • Bland-Altman Analysis: A Bland-Altman plot is a powerful graphical method for comparing two measurement techniques.[25][26][27] It plots the difference between the two measurements against their average. This visualization helps to identify systematic bias (if the mean difference deviates from zero) and trends where the difference might change with concentration.[28][29]

Acceptance Criteria

The acceptance criteria for cross-validation are harmonized with those for Incurred Sample Reanalysis (ISR) as specified by regulatory agencies.[9][10][24]

  • Primary Criterion: For at least two-thirds (67%) of the analyzed samples, the percentage difference between the values obtained from the two methods must be within ±20% .[9][10][24]

Diagram: Cross-Validation Acceptance Logic

G Start Analyze N Samples by Method A & Method B Calc For each sample, calculate: % Diff = [(B-A)/mean(A,B)]*100 Start->Calc Decision Is |% Diff| <= 20%? Calc->Decision Yes Sample Passes Decision->Yes Yes No Sample Fails Decision->No No Count Count number of 'Passing' Samples (P) Yes->Count No->Count FinalDecision Is P/N >= 67%? Count->FinalDecision Pass Cross-Validation Successful FinalDecision->Pass Yes Fail Investigation Required FinalDecision->Fail No

Caption: Decision tree for cross-validation acceptance criteria.

Data Summary Table

The results should be summarized in a clear, tabular format for easy review.

Sample IDMethod A Conc. (ng/mL)Method B Conc. (ng/mL)Mean Conc. (ng/mL)% DifferencePass/Fail (≤20%)
S00115.214.815.0-2.67%Pass
S00288.492.190.254.10%Pass
S003155.6125.3140.45-21.57%Fail
S0045.86.15.955.04%Pass
..................
Result XX% Pass

Part 5: Conclusion and Best Practices

A successful cross-validation study provides documented evidence that analytical data is consistent and reliable, even when methods or laboratories change. This is paramount for the integrity of drug development programs.

Key Takeaways for Senior Scientists:

  • Plan Ahead: Integrate cross-validation into your bioanalytical strategy early, especially if you anticipate method transfers or updates.

  • Justify Your Choices: The rationale for every step, from sample preparation to the choice of statistical analysis, should be scientifically sound and well-documented.

  • Adhere to Guidelines: Base your experimental design and acceptance criteria on the latest guidance from regulatory bodies like the FDA and EMA.[3][4]

  • Investigate Failures: A failed cross-validation is not just a roadblock; it is an opportunity. A thorough, documented investigation is required to identify the root cause of the discrepancy (e.g., metabolite instability, matrix effects, procedural errors) and implement corrective actions.[10]

By following these principles, researchers can ensure the long-term validity and interchangeability of their bioanalytical data, reinforcing the foundation upon which critical drug development decisions are made.

References

  • Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). National Institutes of Health. [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Incurred Sample Reanalysis. Charles River. [Link]

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  • Incurred sample reanalysis in bioequivalence... (2013). Ovid. [Link]

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A Senior Application Scientist's Guide to Adipate Ester Plasticizers: A Comparative Performance Review

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Adipate Esters in Polymer Formulation

In the realm of polymer science, particularly in the formulation of flexible Polyvinyl Chloride (PVC), the selection of an appropriate plasticizer is paramount to achieving desired material properties. Plasticizers are additives that increase the flexibility, workability, and durability of a polymer by reducing the intermolecular forces between the polymer chains.[1] Among the various classes of plasticizers, adipate esters have carved out a significant niche as effective, non-phthalate alternatives.[2]

Adipate plasticizers, which are diesters of adipic acid and various alcohols, are renowned for imparting excellent low-temperature flexibility, a critical attribute for applications in colder environments.[2][3] The performance characteristics of an adipate plasticizer—such as its efficiency, permanence, and thermal stability—are intrinsically linked to the molecular structure of the alcohol component. This guide provides a detailed comparative analysis of common monomeric adipates, such as Di-2-ethylhexyl adipate (DEHA or DOA) and Diisononyl adipate (DINA), alongside polymeric adipates, to assist researchers and formulation scientists in making informed decisions.

Performance Evaluation: A Methodical Approach

To objectively compare the performance of different adipate esters, a suite of standardized experimental protocols is employed. The rationale behind each test is to simulate the stresses and environmental conditions a plasticized material will face throughout its service life.

Experimental Protocols

A standardized preparation method is crucial for ensuring that observed performance differences are attributable to the plasticizer and not variations in the sample preparation itself.

Methodology:

  • Pre-mixing: Dry blend PVC resin with the specified concentration of adipate plasticizer (e.g., 40 parts per hundred resin, or phr), a heat stabilizer (e.g., calcium stearate), and any other required additives in a high-speed mixer.

  • Melt Compounding: Process the dry blend through a two-roll mill at a controlled temperature (e.g., 160-170°C) until a homogenous, fused sheet is formed. This step ensures uniform dispersion of the plasticizer within the PVC matrix.

  • Molding: Press the milled sheets into plaques of a specified thickness using a hydraulic press at a set temperature and pressure (e.g., 180°C for 5 minutes).

  • Conditioning: Condition the molded plaques according to ASTM D618 standards (e.g., 23°C and 50% relative humidity for at least 40 hours) before testing to ensure all samples are evaluated from a consistent thermodynamic state.

Causality Behind Experimental Choices: The two-roll milling process is chosen for its excellent dispersive and distributive mixing capabilities, which is essential for achieving a uniform plasticizer concentration. The specific temperatures and times for milling and molding are selected to ensure complete fusion of the PVC compound without causing thermal degradation.

Plasticizing efficiency refers to the effectiveness of a plasticizer in increasing the flexibility of the polymer. This is quantified by measuring the reduction in the glass transition temperature (Tg) and the changes in mechanical properties.

Methodology (based on ASTM D2284):

  • Sample Preparation: Cut dumbbell-shaped test specimens from the conditioned PVC plaques.

  • Tensile Testing: Subject the specimens to tensile stress in a universal testing machine at a constant rate of crosshead displacement until failure.

  • Data Acquisition: Record the tensile strength (stress at break), elongation at break (percentage increase in length), and 100% modulus (stress at 100% elongation).

  • Thermal Analysis (DSC): Determine the glass transition temperature (Tg) of the plasticized PVC using Differential Scanning Calorimetry (DSC). A lower Tg indicates higher plasticizing efficiency.[4]

Trustworthiness of the Protocol: This protocol is self-validating as the mechanical properties are directly correlated with the degree of plasticization. A well-plasticized PVC will exhibit lower tensile strength and modulus but significantly higher elongation compared to an unplasticized or poorly plasticized sample.

The long-term performance of a plasticizer is dictated by its ability to remain within the polymer matrix. Permanence is evaluated by measuring its resistance to loss through evaporation (volatility) and extraction (migration).

Methodology for Volatility (based on ASTM D1203):

  • Initial Measurement: Weigh the conditioned PVC specimens accurately.

  • Heat Aging: Place the specimens in a forced-convection oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours).

  • Final Measurement: After cooling to room temperature in a desiccator, reweigh the specimens.

  • Calculation: Calculate the percentage of weight loss, which corresponds to the volatile loss of the plasticizer.

Methodology for Migration Resistance (based on ASTM D2199):

  • Sample Assembly: Place a sample of the plasticized vinyl fabric in contact with a conditioned coating film under a pressure of 3.45 kPa.[5]

  • Accelerated Aging: Store the assembly in an oven for 3 days at an elevated temperature (e.g., 62°C).[5]

  • Evaluation: Examine the coating film for any softening or marring, which indicates plasticizer transfer. For a quantitative measure, migration into activated carbon can be determined by measuring the weight gain of the carbon after being in contact with the plasticized PVC under controlled conditions.[2]

The thermal stability of a plasticizer is its ability to resist chemical decomposition at high temperatures, which is critical during processing and for high-temperature applications.

Methodology (based on ASTM E1131):

  • Sample Preparation: Place a small, accurately weighed sample of the plasticizer into the crucible of a Thermogravimetric Analyzer (TGA).

  • Heating Program: Heat the sample from ambient temperature to approximately 600°C at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen).[6]

  • Data Analysis: The TGA instrument records the sample's weight as a function of temperature. The resulting curve is analyzed to determine the onset of decomposition temperature, which is a key indicator of thermal stability.[6][7]

Workflow Visualization

G cluster_prep Sample Preparation cluster_test Performance Testing cluster_analysis Data Analysis & Comparison P1 Dry Blend PVC, Plasticizer, Stabilizer P2 Melt Compound (Two-Roll Mill) P1->P2 T4 Thermal Stability (TGA) - Decomposition Temp. P1->T4 Pure Plasticizer P3 Mold Plaques (Hydraulic Press) P2->P3 P4 Condition Samples (ASTM D618) P3->P4 T1 Mechanical Properties (ASTM D2284) - Tensile Strength - Elongation P4->T1 T2 Thermal Analysis (DSC) - Glass Transition (Tg) P4->T2 T3 Permanence Tests - Volatility (ASTM D1203) - Migration (ASTM D2199) P4->T3 A1 Compare Tg & Mechanical Data -> Plasticizing Efficiency T1->A1 T2->A1 A2 Compare Weight Loss Data -> Permanence T3->A2 A3 Compare TGA Data -> Thermal & Process Stability T4->A3

Caption: Workflow for Comparative Evaluation of Adipate Plasticizers.

Comparative Performance Data

The selection of an adipate plasticizer involves a trade-off between plasticizing efficiency and permanence. Monomeric adipates are generally more efficient, while polymeric adipates offer superior permanence. The data presented below is a synthesis of findings from various studies and represents typical values for PVC compounds containing 40 phr of plasticizer.[2]

Table 1: Comparison of Plasticizing Efficiency and Mechanical Properties
Plasticizer TypeGlass Transition Temp. (Tg) (°C)Tensile Strength (MPa)Elongation at Break (%)
Unplasticized PVC~85~50<10
PVC + 40 phr DOA/DEHA-30 to -4012 - 20300 - 400
PVC + 40 phr DINA-28 to -3814 - 22280 - 380
PVC + 40 phr Polymeric Adipate-15 to -2518 - 28200 - 300

Source: Synthesized from BenchChem.[2]

Analysis: DOA/DEHA demonstrates the highest plasticizing efficiency, as indicated by the most significant reduction in Tg and the highest elongation at break.[2] DINA shows slightly lower efficiency than DOA.[8] Polymeric adipates are the least efficient plasticizers, resulting in a higher Tg and lower elongation, which is a consequence of their larger molecular size and reduced mobility.[9][10]

Table 2: Comparison of Permanence and Thermal Stability
Plasticizer TypeVolatile Loss (%) (ASTM D1203)Migration to Activated Carbon (%)Onset of Degradation (TGA) (°C)
PVC + 40 phr DOA/DEHA2.0 - 4.08 - 15210 - 230
PVC + 40 phr DINA1.0 - 3.06 - 12215 - 235
PVC + 40 phr Polymeric Adipate< 0.5< 1240 - 260

Source: Synthesized from BenchChem and other sources.[2][3]

Analysis: The key advantage of polymeric adipates is their excellent permanence.[9][11] Their high molecular weight significantly reduces both volatility and migration.[10] Between the monomeric adipates, DINA, having a higher molecular weight than DOA, typically exhibits lower volatility and better migration resistance.[3][12] The thermal stability follows a similar trend, with the larger polymeric molecules showing the highest resistance to thermal degradation.[2]

Structure-Property Relationships

The performance differences among adipate esters are directly related to their molecular architecture.

G struct_monomeric Monomeric Adipates (e.g., DOA, DINA) Low Molecular Weight High Mobility Linear/Branched Alcohol Chains prop_efficiency High Plasticizing Efficiency (Lower Tg, Higher Elongation) struct_monomeric:f2->prop_efficiency allows easy insertion between PVC chains prop_permanence Low Permanence (Higher Volatility & Migration) struct_monomeric:f1->prop_permanence leads to easier escape from matrix struct_polymeric Polymeric Adipates High Molecular Weight Low Mobility (Entangled) Polyester Chains prop_efficiency_poly Lower Plasticizing Efficiency (Higher Tg, Lower Elongation) struct_polymeric:f2->prop_efficiency_poly restricts disruption of PVC chain interaction prop_permanence_poly High Permanence (Low Volatility & Migration) struct_polymeric:f1->prop_permanence_poly creates entanglements, preventing escape

Caption: Structure-Property Relationship in Adipate Plasticizers.

  • Monomeric Adipates (DOA, DINA): Their lower molecular weight allows them to efficiently penetrate the PVC matrix, disrupting polymer-polymer interactions and imparting flexibility. However, this same mobility makes them more prone to migrating out of the material over time, especially when exposed to heat or solvents.[9] The longer, more branched alkyl chains of DINA compared to DOA contribute to its slightly lower volatility.[3]

  • Polymeric Adipates: These are long-chain polyesters. Their large size and potential for entanglement within the PVC matrix severely restrict their mobility.[10] This results in excellent resistance to migration and volatilization but also reduces their efficiency as plasticizers compared to their monomeric counterparts.[9][11]

Conclusion and Application-Specific Recommendations

The choice of an adipate ester plasticizer is a classic engineering trade-off between initial performance and long-term durability.

  • Di-2-ethylhexyl adipate (DOA/DEHA) is an excellent choice for applications requiring maximum low-temperature flexibility and high plasticizing efficiency where long-term permanence is not the primary concern.

  • Diisononyl adipate (DINA) offers a balanced profile, providing very good low-temperature performance with improved permanence (lower volatility and migration) compared to DOA, making it suitable for a broader range of applications.[3]

  • Polymeric Adipates are the preferred option for demanding applications where high permanence is critical. This includes scenarios involving contact with oils, fats, or solvents, and in products requiring a long service life with stable mechanical properties, such as high-performance gaskets, hoses, and automotive interiors.[13]

Ultimately, the optimal selection depends on a thorough analysis of the end-use requirements, processing conditions, and cost considerations. Blending different types of plasticizers is also a common strategy to achieve a customized balance of properties.[8]

References

  • MDDI. (2001). A Comparison of Plasticizers for Use in Flexible Vinyl Medical Product. [Link]

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  • DINA vs. Other Plasticizers: Making the Right Choice. (n.d.). Self-published. [Link]

  • Mok, W. R. (2012). Effects Of Plasticiser Mixtures On Physical And Mechanical Properties Of Medical Grade Polyvinyl Chloride (Pvc). SciSpace. [Link]

  • Mazitova, A. K., et al. (2021). The results of the thermal analysis of the plasticizers. ResearchGate. [Link]

  • C.T.G. CZ, s.r.o. (n.d.). Plasticizer Selection Guide for PVC. [Link]

  • Mazitova, A. K., et al. (2021). Designing of Green Plasticizers and Assessment of the Effectiveness of Their Use. National Institutes of Health. [Link]

  • ResearchGate. (2025). Performance evaluation of new plasticizers for stretch PVC films. [Link]

  • Mazitova, A. K., et al. (2022). Development of a Highly Efficient Environmentally Friendly Plasticizer. National Institutes of Health. [Link]

  • Hallstar. (n.d.). High Performance Ester Plasticizers. [Link]

  • Szymańska, E., & Piszczek, K. (2021). Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. MDPI. [Link]

  • Kanademy. (2022). Plasticizer Efficiency & Their Blending. [Link]

  • ResearchGate. (n.d.). TGA curves of the plasticizers. [Link]

  • Bastone. (2025). Choosing the Right Plasticizer for PVC: A Comprehensive Guide. [Link]

  • Li, Y., et al. (2021). Effects of molecular design parameters on plasticizer performance in poly(vinyl chloride): a comprehensive molecular simulation study. ResearchGate. [Link]

  • ResearchGate. (2025). Plasticizer migration from cross-linked flexible PVC: Effects on tribology and hardness. [Link]

  • ASTM International. (2021). Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers. [Link]

  • Mazitova, A. K., et al. (2022). Development of a Highly Efficient Environmentally Friendly Plasticizer. MDPI. [Link]

  • Jafri, L. Z., Othman, N., & Salimon, J. (2021). Comparison of Performance and Characteristic of Suberate, Azelate and Sebacate as PVC Plasticizers. Universiti Kebangsaan Malaysia. [Link]

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Dinonyl adipate compared to diisononyl cyclohexane-1,2-dicarboxylate (DINCH)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis for Scientific Applications: Dinonyl Adipate (DNA) vs. Diisononyl Cyclohexane-1,2-Dicarboxylate (DINCH)

Introduction

The selection of a plasticizer is a critical decision in the development of polymer-based products, particularly in sensitive fields such as medical devices, pharmaceutical packaging, and food contact materials. The ideal plasticizer must not only impart the desired flexibility and durability to the polymer matrix but also exhibit a high degree of stability and an impeccable safety profile. For decades, adipate esters like this compound (DNA) have been utilized for their effective plasticizing properties. However, increasing regulatory scrutiny and a demand for materials with lower migration potential and more robust toxicological dossiers have propelled the adoption of alternative plasticizers.

Among the leading next-generation plasticizers is Diisononyl cyclohexane-1,2-dicarboxylate (DINCH), a non-phthalate compound developed specifically for sensitive applications. This guide provides a detailed, evidence-based comparison of DNA and DINCH, focusing on the key performance and safety attributes relevant to researchers, scientists, and drug development professionals. We will examine their chemical structures, plasticizing efficiency, migration behavior, and toxicological profiles, supported by experimental data and standardized testing protocols.

Molecular Structure and Physicochemical Properties

The fundamental differences in performance between DNA and DINCH originate from their distinct molecular architectures. DNA is an aliphatic diester of adipic acid and isononyl alcohol, characterized by a linear and flexible structure. In contrast, DINCH is the diester of 1,2-cyclohexanedicarboxylic acid and isononyl alcohol, featuring a central, rigid cycloaliphatic ring. This structural difference is pivotal, influencing everything from processing temperatures to migration resistance.

The central ring structure in DINCH imparts greater molecular rigidity and a higher molecular weight compared to the linear chain of DNA. This inherently reduces the molecule's mobility within the polymer matrix, a key factor in its lower migration tendency.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound (DNA)Diisononyl Cyclohexane-1,2-Dicarboxylate (DINCH)
CAS Number 68515-50-4 / 151-32-6166412-78-8
Molecular Formula C24H46O4C26H48O4
Molecular Weight 398.6 g/mol 424.7 g/mol
Chemical Structure Linear Aliphatic DiesterCycloaliphatic Diester
Density (20°C) ~0.916 g/cm³~0.948 g/cm³
Viscosity (20°C) ~30-50 mPa·s~60-80 mPa·s

Performance as a Plasticizer in PVC Formulations

The primary function of a plasticizer is to increase the flexibility and workability of a polymer. The efficiency and permanence of this effect are critical performance metrics.

Plasticizing Efficiency

Plasticizing efficiency refers to the amount of plasticizer required to achieve a specific level of softness or flexibility, often measured by Shore hardness. While DNA's linear structure allows it to intercalate between PVC chains effectively, leading to good flexibility, DINCH's performance is comparable, albeit with some distinctions.

Experimental data shows that to achieve the same Shore A hardness in a PVC formulation, a slightly higher concentration of DINCH may be required compared to some traditional phthalates, but it demonstrates similar efficiency to DNA. However, DINCH often provides superior low-temperature flexibility, a significant advantage for applications involving cold storage or transport.

Migration Resistance: A Critical Differentiator

For medical and food-contact applications, the migration of plasticizer from the polymer matrix is a primary safety concern. The larger molecular size and more rigid structure of DINCH significantly reduce its migratory potential compared to DNA.

Supporting Experimental Data: Studies comparing migration levels from PVC tubes into various simulants consistently demonstrate the superior performance of DINCH. For instance, in migration tests using a blood-mimicking fluid (ethanol/water mixture), PVC plasticized with DINCH showed significantly lower plasticizer loss compared to PVC plasticized with DNA over the same period. This low migration profile is a cornerstone of DINCH's value proposition for high-risk applications.

Table 2: Comparative Performance Summary

Performance MetricThis compound (DNA)Diisononyl Cyclohexane-1,2-Dicarboxylate (DINCH)Significance for Sensitive Applications
Shore Hardness Efficiency GoodGood, comparable to DNABoth effectively soften PVC for desired flexibility.
Migration Rate ModerateVery LowCritical Advantage for DINCH. Lower migration reduces patient/consumer exposure and maintains material integrity.
Low-Temperature Flexibility GoodExcellentDINCH is superior for products requiring performance at reduced temperatures (e.g., blood bags).
Processability Good, lower viscosityGood, slightly higher viscosity may require minor processing adjustments.Both are compatible with standard PVC processing techniques.

Toxicological and Biocompatibility Profile

The toxicological profiles of plasticizers are under intense scrutiny by global regulatory bodies. DINCH was specifically designed to have a more favorable toxicological profile than many traditional plasticizers.

  • This compound (DNA): Generally considered to have low toxicity. However, as with many adipates, data packages may be less comprehensive than those for newer, purpose-designed molecules.

  • Diisononyl Cyclohexane-1,2-Dicarboxylate (DINCH): Possesses an extensive and robust toxicological dossier. It has been shown to have no reproductive or developmental toxicity effects in key studies. This comprehensive safety assessment has led to its approval by numerous regulatory agencies for sensitive applications. For example, the European Food Safety Authority (EFSA) has issued positive scientific opinions on the use of DINCH in food contact materials.

The well-documented and favorable toxicological profile of DINCH provides a higher degree of confidence for its use in drug-delivery systems, medical tubing, and pharmaceutical packaging where patient safety is non-negotiable.

Experimental Protocol: Migration Testing via Solvent Extraction

To provide a self-validating framework, this section details a standardized protocol for assessing plasticizer migration, a key differentiator discussed above. This method is based on gravimetric analysis after solvent extraction.

Objective: To quantify and compare the amount of DNA and DINCH that migrates from a plasticized PVC sample into a food or drug simulant.

Materials:

  • PVC samples plasticized with known concentrations of DNA and DINCH.

  • Food Simulant: 95% ethanol (as a fatty food simulant).

  • Glass migration cells or flasks.

  • Analytical balance (±0.1 mg).

  • Forced-air oven set to 40°C.

  • Fume hood.

Step-by-Step Methodology:

  • Sample Preparation: Cut PVC samples into uniform dimensions (e.g., 5 cm x 5 cm). Clean the surface with distilled water and dry completely.

  • Initial Weighing: Accurately weigh each PVC sample to the nearest 0.1 mg. Record this as W_initial.

  • Immersion: Place each sample into a separate glass flask. Add a sufficient volume of the 95% ethanol simulant to ensure the sample is fully submerged.

  • Incubation: Seal the flasks and place them in the oven at 40°C for a specified duration (e.g., 240 hours, as per standards like ASTM D1239). This accelerates potential migration.

  • Sample Removal & Drying: After incubation, carefully remove the PVC samples from the simulant. Rinse them briefly with fresh ethanol to remove any surface residue and then dry them in the oven at 60°C until a constant weight is achieved.

  • Final Weighing: Allow the dried samples to cool to room temperature in a desiccator and then re-weigh them. Record this as W_final.

  • Calculation: Calculate the percentage weight loss due to plasticizer migration using the formula:

    • Migration (%) = [(W_initial - W_final) / W_initial] * 100

Trustworthiness Check: The protocol's validity is ensured by running triplicate samples for each plasticizer, including a control sample (unplasticized PVC if available), and ensuring consistent temperature and time controls. The results from this experiment would be expected to show a significantly lower percentage weight loss for the DINCH samples compared to the DNA samples, validating the claim of lower migration.

Visualization of the Evaluation Workflow

The following diagram illustrates the logical workflow for selecting and validating a plasticizer for a sensitive application, highlighting the key comparison points between DNA and DINCH.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Head-to-Head Comparison cluster_2 Phase 3: Decision & Validation app Define Application Need (e.g., Medical Tubing) req Identify Core Requirements (Flexibility, Biocompatibility) app->req cand Candidate Plasticizers (DNA, DINCH) req->cand struct Structural Analysis (Linear vs. Cycloaliphatic) cand->struct perf Performance Testing (Efficiency, Migration) struct->perf tox Toxicological Review (Regulatory Status, Safety Data) perf->tox decision Decision Point tox->decision dna_path Select DNA (Cost/Process Focus) decision->dna_path Lower Risk dinch_path Select DINCH (Safety/Migration Focus) decision->dinch_path Higher Risk/ Sensitive App validation Final Product Validation (Leachables & Extractables) dna_path->validation dinch_path->validation

Caption: Workflow for plasticizer selection, from requirements to validation.

Conclusion

Both this compound (DNA) and Diisononyl cyclohexane-1,2-dicarboxylate (DINCH) are effective plasticizers for PVC, capable of imparting excellent flexibility. However, for researchers, scientists, and drug development professionals working on sensitive applications, the choice between them carries significant implications for product safety and regulatory compliance.

DNA remains a viable option for general-purpose applications where its performance and cost-effectiveness are advantageous. In contrast, DINCH stands out as the superior choice for high-stakes applications such as medical devices, pharmaceutical packaging, and food contact products. Its key advantages are a significantly lower migration potential, rooted in its unique cycloaliphatic structure, and a comprehensive, favorable toxicological profile that is supported by extensive testing and major regulatory approvals. While DINCH may require minor adjustments in processing due to its slightly higher viscosity, this is a small trade-off for the substantial gains in safety, stability, and long-term product integrity. Therefore, when the primary considerations are patient safety and minimizing chemical exposure, DINCH presents a more robust and scientifically validated solution.

References

  • Food Packaging Forum. (2019). Hexamoll® DINCH. [Link]

  • European Food Safety Authority (EFSA). (2019). Safety assessment of the substance 1,2-cyclohexane dicarboxylic acid, diisononyl ester (CAS No 166412-78-8) for use in food contact materials. [Link]

Navigating the Shift from DEHP: A Comparative Safety and Risk Assessment of Dinonyl Adipate

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pervasive use of Di(2-ethylhexyl) phthalate (DEHP) as a plasticizer in flexible polyvinyl chloride (PVC) medical devices and pharmaceutical packaging has long been a subject of scrutiny. Growing concerns over its potential as an endocrine disruptor and reproductive toxicant have catalyzed a critical shift towards safer alternatives.[1][2] This guide provides an in-depth comparative analysis of DEHP and a prominent alternative, Diisononyl Adipate (DINA), offering a comprehensive safety and risk assessment grounded in scientific data and established experimental protocols. Our objective is to equip researchers and drug development professionals with the necessary insights to make informed decisions in material selection, ensuring patient safety and regulatory compliance.

The Incumbent Under Scrutiny: Di(2-ethylhexyl) Phthalate (DEHP)

DEHP has been the industry standard for decades, prized for its cost-effectiveness and performance in rendering PVC flexible and durable.[3] However, its chemical structure, characterized by an aromatic ortho-phthalate ester, is also the source of its toxicological concerns. DEHP is not covalently bound to the PVC matrix, making it susceptible to leaching into solutions it comes into contact with, such as intravenous fluids, blood products, and enteral nutrition.[2][4]

The health risks associated with DEHP exposure are well-documented and include:

  • Reproductive and Developmental Toxicity: Animal studies have demonstrated that DEHP can adversely affect the reproductive system, particularly in developing males.[4][5][6] Effects observed include testicular damage and altered hormone levels.[5][6] In humans, increased exposure has been linked to decreased testosterone and sperm motility.[5]

  • Endocrine Disruption: DEHP is recognized as an endocrine-disrupting chemical that can interfere with the body's hormonal systems.[2][7]

  • Carcinogenicity: The U.S. Department of Health and Human Services (DHHS) has classified DEHP as reasonably anticipated to be a human carcinogen, and the International Agency for Research on Cancer (IARC) has classified it as possibly carcinogenic to humans, based on findings of liver cancer in rodents.[5]

  • Other Organ Toxicity: Research has linked DEHP or its metabolites to adverse effects in the liver, kidneys, lungs, and heart.[4]

These concerns have led regulatory bodies worldwide to impose stricter regulations on the use of DEHP, particularly in sensitive applications.[3][8] The U.S. Food and Drug Administration (FDA) has issued guidance recommending that the pharmaceutical industry avoid the use of DEHP as an excipient in drug and biologic products.[7][9]

A Leading Alternative: Diisononyl Adipate (DINA)

In the quest for safer alternatives, Diisononyl Adipate (DINA) has emerged as a viable non-phthalate plasticizer.[1] Chemically, DINA is a high molecular weight adipate ester, synthesized from adipic acid and isononyl alcohol.[1][10] Its linear aliphatic structure is fundamentally different from the aromatic ring structure of DEHP, a key factor in its more favorable toxicological profile.[3] DINA is valued for its ability to impart flexibility, particularly at low temperatures, making it suitable for a wide range of applications, including medical devices, food packaging, and toys.[1][3]

Comparative Toxicological Profile: DEHP vs. DINA

A direct comparison of the toxicological data for DEHP and DINA reveals significant differences in their safety profiles.

Toxicological EndpointDi(2-ethylhexyl) phthalate (DEHP)Diisononyl Adipate (DINA)
Acute Toxicity Low acute toxicity via oral and dermal routes.Low acute toxicity. Oral LD50 in rats is >10,000 mg/kg. Dermal LD50 in rabbits is >3160 mg/kg.[1][11][12]
Carcinogenicity Classified as "reasonably anticipated to be a human carcinogen" (DHHS) and "possibly carcinogenic to humans" (IARC) based on liver tumors in rodents.[5]Not tested for carcinogenicity. However, it has consistently tested negative for gene mutation in bacterial and mammalian cell assays.[1][11] Read-across from the structural analogue DEHA showed no carcinogenic effects in rats and mice.[11]
Reproductive Toxicity Demonstrated reproductive toxicant in animal studies, causing testicular damage and affecting fertility.[4][5][6]Not tested for reproductive or developmental toxicity.[11] However, the structurally similar di(ethylhexyl) adipate (DEHA) has not shown the adverse testicular or anti-androgenic effects observed with DEHP.[13]
Endocrine Disruption Recognized endocrine disruptor.[2][7]Studies on the structurally analogous DEHA have confirmed it does not have endocrine effects similar to DEHP.[13] A weight of evidence assessment on Di-isononyl phthalate (DINP), another high molecular weight phthalate, concluded it does not meet the criteria to be considered an endocrine disruptor.[14][15]
Irritation/Sensitization Can cause mild skin and eye irritation.Not considered a skin or eye irritant in rabbits.[1] Not expected to be a skin sensitizer.[1][11]

Experimental Protocols for Safety and Risk Assessment

A thorough risk assessment of plasticizers involves evaluating their potential to migrate from the host material and their inherent biocompatibility. The following are key experimental workflows.

Leachate Analysis: Quantifying Plasticizer Migration

The migration of plasticizers from a polymer matrix is a critical factor in determining exposure levels.[16][17] Various analytical methods can be employed to quantify the amount of leached plasticizer.[18][19]

Experimental Workflow: Leachate Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

Caption: Workflow for Leachate Analysis via GC-MS.

Step-by-Step Methodology:

  • Sample Incubation: A defined surface area of the plastic material is immersed in a food or pharmaceutical simulant under controlled conditions of time and temperature to mimic real-world use.

  • Extraction: The simulant containing the leached plasticizer is collected. For aqueous simulants, a liquid-liquid extraction with a suitable organic solvent (e.g., hexane) is performed.

  • Concentration: The organic extract is concentrated, often using a rotary evaporator or a gentle stream of nitrogen, to increase the analyte concentration.

  • GC-MS Analysis: The concentrated extract is injected into a Gas Chromatograph coupled with a Mass Spectrometer. The GC separates the components of the mixture, and the MS provides identification and quantification based on the mass-to-charge ratio of the ions.

  • Quantification: The concentration of the plasticizer is determined by comparing the peak area from the sample to a calibration curve generated from standards of known concentrations.

Cellular Biocompatibility Assays

Biocompatibility testing is essential to evaluate the potential toxic effects of a material on biological systems.[20][21][22] In vitro cytotoxicity assays are a common first step in this assessment.[21]

Experimental Workflow: In Vitro Cytotoxicity Assessment (MTT Assay)

Caption: Workflow for MTT Cytotoxicity Assay.

Step-by-Step Methodology:

  • Cell Culture and Seeding: A relevant cell line is cultured and seeded into a 96-well microplate at a specific density.

  • Treatment: The cells are exposed to either extracts of the plastic material (prepared according to ISO 10993-12) or direct solutions of the plasticizer at a range of concentrations. A negative control (cell culture medium only) and a positive control (a known cytotoxic substance) are included.

  • Incubation: The plate is incubated for a predetermined period to allow for any cytotoxic effects to manifest.

  • MTT Reagent Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Reading: The absorbance of the solution in each well is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Cell viability is calculated for each treatment group as a percentage relative to the negative control.

Comprehensive Risk Assessment: Migration and Exposure

The overall risk posed by a plasticizer is a function of its inherent toxicity and the potential for human exposure. While DINA exhibits a more favorable toxicological profile, its migration characteristics are still a crucial consideration.

Studies have shown that adipates, including DINA, can migrate from PVC, though often to a lesser extent than DEHP.[13] The linear structure of DINA, while beneficial for low-temperature flexibility, may result in different migration behavior compared to the bulkier, branched structure of some other plasticizers.[3] Therefore, a comprehensive risk assessment must include migration studies under conditions that simulate the intended use of the final product.

Factors influencing migration include:

  • Temperature: Higher temperatures generally increase the rate of migration.[18]

  • Contact Time: Longer contact times lead to greater migration.

  • Nature of the Contacting Medium: Lipophilic substances will extract more of the plasticizer.[23]

  • Plasticizer Concentration: Higher concentrations in the polymer can lead to increased migration.

Conclusion and Future Perspectives

The evidence strongly supports the transition away from DEHP in medical and pharmaceutical applications due to its well-established health risks. Dinonyl adipate (DINA) presents a compelling alternative with a significantly improved safety profile, particularly concerning carcinogenicity and endocrine disruption.

However, it is crucial to recognize that "safer" does not mean entirely without risk. A thorough risk assessment of any DEHP alternative must include rigorous migration testing and biocompatibility studies. As the field of materials science continues to evolve, the development of non-migrating plasticizers, such as those covalently bound to the polymer matrix, represents a promising future direction.[24] Ultimately, the responsibility lies with researchers, scientists, and drug development professionals to prioritize patient safety by selecting materials that are not only functional but also demonstrably safe for their intended use.

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A Comparative Guide to Plasticizer Leaching from PVC Consumer Products: An In-Depth Technical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of plasticizer leaching from Polyvinyl Chloride (PVC) consumer products. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of plasticizer selection, the methodologies for quantifying migration, and the critical factors influencing this phenomenon. Our objective is to furnish a scientifically robust resource that supports informed decision-making in product development, quality control, and risk assessment.

Introduction: The Double-Edged Sword of PVC Plasticization

Polyvinyl Chloride, in its unadulterated state, is a rigid and brittle polymer. The addition of plasticizers, which are not chemically bound to the polymer matrix, imparts the flexibility and durability that make PVC a ubiquitous material in a vast array of consumer products, from medical devices and food packaging to children's toys.[1] However, this physical incorporation of plasticizers is also their principal drawback: they are prone to leach from the PVC matrix over time, a process accelerated by contact with various substances and environmental conditions.[1]

This leaching, or migration, of plasticizers can lead to contamination of the surrounding environment, including food, beverages, and biological fluids.[1] Concerns over the potential health effects of certain plasticizers, particularly phthalates, which have been identified as endocrine disruptors, have driven regulatory scrutiny and a shift towards alternative compounds.[1][2] This guide will explore the comparative leaching behavior of traditional and alternative plasticizers, providing the necessary data and methodologies to evaluate their performance.

A Comparative Overview of Common Plasticizers

The selection of a plasticizer is a critical determinant of a PVC product's performance and its potential for leaching. Historically, phthalate esters have dominated the market due to their efficacy and low cost.[3] However, health and environmental concerns have spurred the development and adoption of a diverse range of alternatives.

Phthalate Plasticizers

Phthalates, such as Di(2-ethylhexyl) phthalate (DEHP), Diisononyl phthalate (DINP), and Dibutyl phthalate (DBP), have been the workhorses of the PVC industry.[1] Their primary advantages are high performance in imparting flexibility and good stability.[1] However, their propensity to migrate and their association with adverse health effects have led to increasing restrictions on their use.[1][2]

Non-Phthalate Alternatives

A variety of non-phthalate plasticizers have emerged as viable replacements for their phthalate counterparts. These include:

  • Terephthalates: Di(2-ethylhexyl) terephthalate (DEHT or DOTP) is a popular alternative, offering good performance with a better toxicological profile.

  • Adipates: Dioctyl adipate (DOA) is another common non-phthalate plasticizer.

  • Citrates: Acetyltributyl citrate (ATBC) is valued for its low toxicity.[4]

  • Trimellitates: Tris(2-ethylhexyl) trimellitate (TOTM) is known for its low volatility and reduced migration, making it suitable for high-temperature applications.

  • Cyclohexanedicarboxylates: Diisononyl cyclohexanedicarboxylate (DINCH) is another alternative with a favorable safety profile.

Bio-Based Plasticizers

Derived from renewable resources such as vegetable oils, bio-based plasticizers are gaining traction as environmentally friendly alternatives.[1][3] Examples include epoxidized soybean oil (ESBO) and esters of succinic acid.[5] These compounds often exhibit lower toxicity and reduced migration potential.[3][5]

Factors Influencing Plasticizer Leaching

The migration of plasticizers from PVC is a complex process governed by several interconnected factors. Understanding these variables is crucial for predicting and controlling leaching.

  • Temperature: Higher temperatures increase the kinetic energy of plasticizer molecules, accelerating their diffusion and migration from the PVC matrix.

  • Contact Medium: The nature of the substance in contact with the PVC product significantly impacts leaching. Fatty or lipid-containing substances, such as oily foods or lipid emulsions in medical applications, tend to extract plasticizers more readily than aqueous solutions.[6]

  • Contact Time: Longer exposure times generally lead to a greater cumulative amount of leached plasticizer.[7]

  • Plasticizer Molecular Weight: Generally, plasticizers with higher molecular weights exhibit lower migration rates due to their reduced mobility within the polymer matrix.[4][8][9]

  • Mechanical Stress: Physical forces such as bending, squeezing, or chewing can increase the rate of plasticizer migration to the surface of the PVC product.[1]

Comparative Leaching Data: A Quantitative Analysis

Objective comparison of plasticizer performance necessitates quantitative data from controlled studies. The following tables summarize key findings from the scientific literature, comparing the leaching of various plasticizers under different conditions.

Table 1: Comparative Leaching of Plasticizers from PVC Medical Devices

PlasticizerLeaching into Ethanol/Water (50/50 v/v) at 40°CReference
DEHPHighest migration ability, increasing over time.[10]
DINCHMigration ability similar to DEHP.[10]
DEHTMigration level three times lower than DEHP.[10]
TOTMAmount released was more than 20 times less than that of DEHP.[10]

Table 2: Time-Dependent Leaching of Plasticizers from PVC Tubing into Priming Fluids

PlasticizerPriming FluidLeaching after 28 days (mg/mL)Reference
DEHP (Tube A)0.9% Sodium Chloride0.0132 ± 0.0022[7]
DEHP (Tube B)0.9% Sodium Chloride0.0128 ± 0.0043[7]
DEHP (Tube A)0.9% NaCl + 1/3 20% Human Albumin0.0451 ± 0.019[7]
DEHP (Tube B)0.9% NaCl + 1/3 20% Human Albumin0.0252 ± 0.0156[7]
TOTM0.9% Sodium Chloride0.0086 ± 0.00057[7]
DOA0.9% Sodium ChlorideNot specified, but lower than DEHP[7]

Table 3: Leaching of Plasticizers from PVC Perfusion Lines into Lipid Emulsions

PlasticizerAverage Concentration in Emulsion (µg/mL)Reference
DEHP46.5[6]
Other PlasticizersApproximately one order of magnitude lower than DEHP[6]

Table 4: Comparative Migration Resistance of Bio-based Plasticizers

PlasticizerLeaching Resistance Compared to DEHP/DINPReference
Succinic Acid-based EstersUp to 70% lower migration[5]

Experimental Protocols for Quantifying Plasticizer Leaching

To ensure the scientific integrity and reproducibility of leaching studies, standardized and well-documented experimental protocols are essential. This section outlines a general workflow and a specific methodology for the analysis of plasticizer migration.

General Experimental Workflow

The following diagram illustrates a typical workflow for a plasticizer leaching study, from sample preparation to data analysis.

Experimental Workflow for Plasticizer Leaching Studies cluster_prep Sample Preparation cluster_exposure Migration Experiment cluster_extraction Sample Extraction cluster_analysis Analytical Quantification cluster_data Data Analysis node_prep Select and characterize PVC product node_exposure Expose PVC sample to simulant under controlled conditions (time, temperature) node_prep->node_exposure Incubation node_simulant Prepare appropriate food simulant or extraction solvent node_extract Extract leached plasticizers from the simulant node_exposure->node_extract Collection node_quantify Quantify plasticizer concentration using GC-MS or HPLC node_extract->node_quantify Injection node_data Calculate migration rates and compare results node_quantify->node_data Quantification Factors Influencing Plasticizer Leaching cluster_plasticizer Plasticizer Properties cluster_conditions Environmental Conditions node_mw Molecular Weight node_leaching Plasticizer Leaching node_mw->node_leaching Inverse Relationship node_polarity Polarity node_polarity->node_leaching Complex Relationship node_conc Concentration in PVC node_conc->node_leaching Direct Relationship node_temp Temperature node_temp->node_leaching Direct Relationship node_time Contact Time node_time->node_leaching Direct Relationship node_medium Contact Medium (e.g., Fatty vs. Aqueous) node_medium->node_leaching Significant Influence node_stress Mechanical Stress node_stress->node_leaching Direct Relationship

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Dinonyl Adipate

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of dinonyl adipate (DINA), a common plasticizer. The procedures outlined herein are grounded in established safety standards and are designed for researchers, scientists, and drug development professionals who handle this chemical. Understanding the causality behind each step is crucial for fostering a culture of safety and compliance.

Foundational Knowledge: Understanding this compound

This compound (CAS No: 33703-08-1) is a colorless liquid ester used in various industrial applications, including as an additive in the preparation of polyurethane-based plastic bonded explosives.[1] While not classified as a hazardous substance in all contexts, it presents specific risks that necessitate careful handling and disposal.[2] Key hazards include causing serious eye irritation and being harmful to aquatic life with long-lasting effects.[3] In the event of a fire, it may produce irritating vapors and toxic gases such as carbon monoxide and carbon dioxide.[1][4]

Immediate Safety Protocols: Personal Protective Equipment (PPE)

Before commencing any disposal procedures, the establishment of a robust safety barrier through appropriate Personal Protective Equipment (PPE) is non-negotiable. This proactive measure is the first line of defense against accidental exposure.

PPE CategoryItemStandard/SpecificationCausality and Rationale
Eye Protection Safety glasses with side-shieldsConforming to EN166 (EU) or NIOSH (US) approved standards.[2][5]This compound is known to cause serious eye irritation.[3] Side-shields provide crucial lateral protection from splashes.
Hand Protection Impervious chemical-resistant glovesInspected prior to use and disposed of after.[2][5]Prevents direct skin contact. Proper glove removal technique is essential to avoid contaminating the user.[2]
Body Protection Lab coat or impervious clothingSelected based on the potential for exposure.[2][5]Minimizes the risk of contamination to personal clothing and skin.
Respiratory Protection NIOSH-approved respiratorRequired in case of inadequate ventilation or exposure to vapors/mists.[4][5]Protects against the inhalation of potentially harmful vapors, especially during spill clean-up or when handling heated material.[6]
Step-by-Step Disposal Procedure: A Self-Validating Workflow

The cornerstone of this compound disposal is the engagement of a licensed professional waste disposal service.[2][5][7] Adherence to all local, regional, and national regulations is mandatory.[5]

Step 1: Waste Identification and Segregation

  • Unused Product: Any surplus or non-recyclable this compound must be classified and treated as chemical waste.[5]

  • Contaminated Materials: All items that have come into contact with this compound, such as gloves, absorbent materials from spills (e.g., sand, earth, or universal binder), and disposable labware, are to be disposed of as hazardous waste.[3][5] This prevents the unintentional spread of the chemical.

  • Empty Containers: Handle contaminated packages with the same precautions as the substance itself.[3] However, completely emptied packages can be recycled, ensuring no residual chemical remains.[3][5]

Step 2: Waste Collection and Storage

  • Collect waste this compound and any contaminated materials in a suitable, closed, and clearly labeled container.[2][5] This is a critical step to prevent leaks and ensure proper identification by waste management personnel.

  • Store the sealed containers in a designated, well-ventilated area, away from incompatible materials like strong oxidizers.[3]

Step 3: Spill Management

In the event of a spill:

  • Ensure adequate ventilation in the affected area.[5]

  • Wear the appropriate PPE as detailed in the table above.[5]

  • Contain the spill using an inert absorbent material such as sand, earth, or a universal binder.[3][5]

  • Collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[2][3][5]

Step 4: Final Disposal

  • The primary and preferred method for the final disposal of this compound waste is incineration at an industrial combustion plant.[3][8] This high-temperature process ensures the complete destruction of the chemical.

  • Crucially, do not empty this compound into drains or allow it to be released into the environment.[2][3][5] This is to prevent harm to aquatic ecosystems.[3]

Visualizing the Disposal Workflow

To ensure clarity and immediate comprehension of the disposal process, the following workflow diagram illustrates the necessary steps from initial handling to final disposal.

G cluster_prep Preparation & Handling cluster_contain Collection & Storage cluster_spill Spill Response cluster_disposal Final Disposal A Don Appropriate PPE B Identify & Segregate Waste (Unused Product, Contaminated Items) A->B C Collect Waste in Labeled, Closed Containers B->C D Store in a Ventilated Area C->D G Contact Licensed Waste Disposal Service D->G E Contain Spill with Inert Absorbent F Collect & Containerize for Disposal E->F F->C H Transport for Industrial Incineration G->H I Recycle Completely Emptied Containers G->I

Caption: Logical workflow for the proper disposal of this compound.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By understanding the chemical's properties and adhering to the detailed steps for segregation, containment, and disposal, researchers and scientists can confidently manage this substance, ensuring a safe and compliant laboratory environment.

References

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  • Diisononyl adipate | 33703-08-1. ChemicalBook.

  • Safety Data Sheet: Diisononyl adipate. Chemos GmbH&Co.KG.

  • DIISONONYL ADIPATE. CAMEO Chemicals - NOAA.

  • 1,6-Dinonyl hexanedioate SDS, 151-32-6 Safety Data Sheets. ECHEMI.

  • Diisononyl adipate. Scientific Polymer Products, Inc.

  • SAFETY DATA SHEET. TCI Chemicals.

  • CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Diisononyl Adipate (DINA)”1 June 2019. U.S. Consumer Product Safety Commission.

  • Diisononyl Adipate | C24H46O4 | CID 6427097. PubChem - NIH.

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Mastering the Safe Handling of Dinonyl Adipate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation in Research and Development Settings

As a cornerstone of modern material science, Dinonyl adipate (DINA) is integral to numerous applications. Its role as a plasticizer imparts flexibility and durability to a range of polymers. However, realizing its full potential in research and drug development necessitates a comprehensive understanding of its handling requirements. This guide, compiled by senior application scientists, moves beyond mere compliance, offering a procedural and educational framework for the safe and effective use of this compound in the laboratory. Here, we dissect the rationale behind each safety measure, ensuring that every protocol is a self-validating system for risk mitigation.

Understanding the Risks: A Quick Snapshot

This compound is a colorless, oily liquid with low volatility. While not classified as a highly hazardous substance, direct contact can lead to irritation of the eyes, skin, and respiratory tract. The primary routes of exposure in a laboratory setting are dermal contact and, to a lesser extent, inhalation of aerosols or vapors, particularly at elevated temperatures. Therefore, a robust personal protective equipment (PPE) strategy is paramount.

The Core of Protection: Selecting the Right PPE

The selection of appropriate PPE is not a one-size-fits-all approach. It is a risk-based decision-making process that considers the nature of the task, the quantity of the substance being handled, and the potential for exposure.

Eye and Face Protection: The First Line of Defense

Directive: Always wear safety glasses with side shields when handling this compound. In situations where splashing is a significant risk, such as during transfers of large volumes or when the material is agitated, a full-face shield should be worn in conjunction with safety glasses.

The Rationale: this compound can cause serious eye irritation.[1] Safety glasses with side shields, conforming to EN166 (EU) or ANSI Z87.1 (US) standards, provide a fundamental barrier against accidental splashes. A face shield offers a broader area of protection for the entire face, a critical consideration when the risk of a significant splash is elevated.

Hand Protection: An Impermeable Barrier

Directive: Wear impervious, chemical-resistant gloves when handling this compound. Nitrile or butyl rubber gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use and dispose of them immediately after handling the chemical or upon any sign of contamination.

The Rationale: Direct skin contact is a primary route of exposure. While specific breakthrough time and permeation rate data for this compound are not widely published in general chemical resistance charts, recommendations for esters and the general guidance for "impervious chemical-resistant gloves" from safety data sheets point towards materials like nitrile and butyl rubber.[2] It is crucial to consult the glove manufacturer's specific chemical resistance data for the gloves being used. The practice of inspecting gloves before each use and promptly disposing of them after contact is a critical procedural safeguard to prevent inadvertent exposure.

Experimental Protocol: Glove Selection and Use

  • Selection:

    • Consult the manufacturer's chemical resistance guide for the specific nitrile or butyl rubber gloves used in your laboratory to verify compatibility with this compound or similar long-chain esters.

    • Select a glove with a thickness appropriate for the dexterity required for the task. Thicker gloves generally offer longer breakthrough times but may reduce tactile sensitivity.

  • Inspection:

    • Before donning, visually inspect each glove for any tears, pinholes, or signs of degradation (e.g., discoloration, swelling, or stiffening).

    • An inflation test (sealing the cuff and gently squeezing the glove to check for air leaks) can be performed to detect pinholes.

  • Donning and Doffing:

    • Don gloves on clean, dry hands.

    • To remove, grasp the outside of one glove at the cuff with the other gloved hand and peel it off, turning it inside out.

    • Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove.

    • Dispose of the gloves in the designated chemical waste container.

  • Hygiene:

    • Wash hands thoroughly with soap and water after removing gloves.

Body Protection: Shielding from Splashes and Spills

Directive: A standard laboratory coat should be worn at all times when in the laboratory. When there is a significant risk of splashing, a chemically resistant apron or coveralls should be worn over the lab coat.

The Rationale: A lab coat provides a removable barrier to protect personal clothing and skin from minor splashes. For tasks with a higher risk of contamination, a chemically resistant apron or coveralls made from materials like polyethylene-coated polypropylene offer a higher level of protection.

Respiratory Protection: A Risk-Based Approach

Directive: Due to its very low vapor pressure at room temperature (0.00000331 mmHg), respiratory protection is not typically required when handling small quantities of this compound in a well-ventilated laboratory.[3][4] However, a NIOSH-approved respirator with an organic vapor cartridge should be used if the material is heated, aerosolized, or if handling large quantities in an area with inadequate ventilation.

The Rationale: The low vapor pressure of this compound means that significant concentrations of vapor are unlikely to be present at ambient temperatures.[3][4] The risk of inhalation exposure increases if the substance is heated, which increases its vapor pressure, or if it is sprayed or agitated, which can generate aerosols. In these specific scenarios, or in poorly ventilated areas, an air-purifying respirator is necessary to prevent irritation of the respiratory tract.

Decision-Making Flowchart for PPE Selection

PPE_Selection start Handling this compound eye_protection Wear Safety Glasses with Side Shields start->eye_protection splash_risk Significant Splash Risk? eye_protection->splash_risk face_shield Wear Full Face Shield splash_risk->face_shield Yes hand_protection Wear Nitrile or Butyl Rubber Gloves splash_risk->hand_protection No face_shield->hand_protection body_protection Wear Laboratory Coat hand_protection->body_protection large_splash_risk Significant Splash Risk? body_protection->large_splash_risk chem_apron Wear Chemically Resistant Apron large_splash_risk->chem_apron Yes respiratory_assessment Heated, Aerosolized, or Poor Ventilation? large_splash_risk->respiratory_assessment No chem_apron->respiratory_assessment respirator Use NIOSH-Approved Respirator with Organic Vapor Cartridge respiratory_assessment->respirator Yes end Proceed with Caution respiratory_assessment->end No respirator->end Waste_Disposal start This compound Waste Generated waste_id Identify Waste Type: - Unused Product - Contaminated PPE - Spill Cleanup Debris start->waste_id collection Collect in a Labeled, Sealable Chemical Waste Container waste_id->collection storage Store in Designated Hazardous Waste Accumulation Area collection->storage disposal Arrange for Pickup by Licensed Hazardous Waste Disposal Service storage->disposal end Waste Disposed of in Compliance with Regulations disposal->end

Caption: Workflow for the disposal of this compound waste.

Summary of Personal Protective Equipment Recommendations

Exposure Route Personal Protective Equipment (PPE) Rationale
Eye/Face Safety glasses with side shields (minimum). Full-face shield for splash-prone activities.Protects against eye irritation from splashes.
Skin (Hands) Nitrile or Butyl Rubber Gloves.Provides an impermeable barrier to prevent skin contact.
Skin (Body) Laboratory coat. Chemically resistant apron for splash-prone activities.Protects clothing and skin from contamination.
Respiratory Not typically required under normal laboratory conditions. NIOSH-approved respirator with organic vapor cartridge if heated, aerosolized, or in poor ventilation.This compound has a very low vapor pressure at room temperature.

By adhering to these scientifically grounded protocols, researchers and drug development professionals can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work. This guide serves as a living document, to be integrated into your laboratory's specific safety procedures and training programs.

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